molecular formula C7H9BrClN B597733 3-Bromo-N-methylaniline hydrochloride CAS No. 152814-26-1

3-Bromo-N-methylaniline hydrochloride

Cat. No.: B597733
CAS No.: 152814-26-1
M. Wt: 222.51
InChI Key: FRRICFXYDFQOTA-UHFFFAOYSA-N
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Description

3-Bromo-N-methylaniline hydrochloride is a useful research compound. Its molecular formula is C7H9BrClN and its molecular weight is 222.51. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.ClH/c1-9-7-4-2-3-6(8)5-7;/h2-5,9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRICFXYDFQOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675362
Record name 3-Bromo-N-methylaniline--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID90675362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152814-26-1
Record name Benzenamine, 3-bromo-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152814-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-N-methylaniline hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-N-methylaniline Hydrochloride for Advanced Research Applications

This guide provides a comprehensive technical overview of this compound (CAS No. 152814-26-1), a versatile chemical intermediate of significant interest to researchers and professionals in drug development, organic synthesis, and materials science. This document moves beyond a simple data sheet to offer field-proven insights into its properties, synthesis, reactivity, and safe handling, empowering scientists to leverage its full potential.

Core Chemical Identity and Physical Properties

This compound is the salt form of the parent compound, 3-Bromo-N-methylaniline. The protonation of the secondary amine with hydrochloric acid enhances its stability and can modify its solubility profile, making it suitable for various synthetic applications. While data for the hydrochloride salt is specific, properties of the free base (3-Bromo-N-methylaniline, CAS No. 66584-32-5) are often reported and provide critical context for its chemical behavior.

A summary of its key physicochemical properties is presented below.

PropertyValueSource
CAS Number 152814-26-1[1][2]
Molecular Formula C₇H₉BrClN[1][2][3]
Molecular Weight 222.51 g/mol [1][2][3]
Appearance Not specified; typically a solid[1]
Purity ≥98% (Typical commercial grade)[2]
Solubility Expected to be more water-soluble than the free base[4][5]
Storage Store at 4°C in a dry, well-ventilated place[2][6]

Properties of the Free Base (3-Bromo-N-methylaniline):

PropertyValueSource
CAS Number 66584-32-5[7]
Molecular Weight 186.05 g/mol [7]
Appearance Liquid[6]
Boiling Point 253 °C[6][8]
Density 1.461 g/mL at 25 °C[6][8]
Refractive Index (n20/D) 1.6120[8]
LogP 2.9126[2]

The hydrochloride form neutralizes the basic secondary amine, which has a pKb value influenced by the electron-withdrawing bromine atom and the electron-donating methyl group. Aromatic amines are generally weaker bases than aliphatic amines due to the delocalization of the nitrogen lone pair into the benzene ring.[5]

Spectroscopic and Analytical Profile

Structural elucidation and purity assessment of 3-Bromo-N-methylaniline are routinely accomplished using standard spectroscopic techniques. Databases such as SpectraBase and ChemicalBook provide reference spectra for the free base.[7][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum will exhibit distinct signals for the aromatic protons (in the 6.5-7.5 ppm range), the N-H proton (which may be broad), and the N-methyl protons (a singlet or doublet around 2.8 ppm). The splitting patterns of the aromatic protons are characteristic of a 1,3-disubstituted benzene ring.

    • ¹³C NMR: The carbon spectrum will show six distinct aromatic carbon signals and one aliphatic signal for the methyl group. The carbon atom attached to the bromine will be significantly shifted.

  • Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight and isotopic pattern. The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensity, which is a definitive marker for the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic ring (around 1600 cm⁻¹), and C-N stretching.

Synthesis, Reactivity, and Mechanistic Considerations

Synthesis Pathway

This compound is prepared in a two-step process: synthesis of the free base followed by salt formation.

  • N-Methylation of 3-Bromoaniline: The most direct route to the free base is the methylation of 3-bromoaniline (CAS No. 591-19-5). This can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base to neutralize the acid byproduct.[8] The choice of a mild base is crucial to prevent over-methylation to the tertiary amine, 3-bromo-N,N-dimethylaniline.[11]

  • Hydrochloride Salt Formation: The purified 3-Bromo-N-methylaniline is dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or gaseous HCl). The hydrochloride salt precipitates from the solution and can be isolated by filtration.

Synthesis_Pathway cluster_0 Step 1: N-Methylation cluster_1 Step 2: Salt Formation 3-Bromoaniline 3-Bromoaniline 3-Bromo-N-methylaniline 3-Bromo-N-methylaniline 3-Bromoaniline->3-Bromo-N-methylaniline Methylation Reagents Methyl Iodide (CH3I) Base (e.g., K2CO3) Reagents->3-Bromo-N-methylaniline Final_Product 3-Bromo-N-methylaniline Hydrochloride 3-Bromo-N-methylaniline->Final_Product Acid Treatment HCl_Reagent HCl in Ether HCl_Reagent->Final_Product Safety_Workflow Start Start Assess Assess Hazards (Review SDS) Start->Assess PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Assess->PPE Handling Handle in Fume Hood Avoid dust/vapor inhalation PPE->Handling Storage Store in Cool, Dry, Ventilated Area Keep container sealed Handling->Storage Spill Spill or Exposure? Handling->Spill Waste Dispose as Hazardous Waste Storage->Waste Cleanup Contain with Inert Material Follow Emergency Protocol Spill->Cleanup Yes FirstAid Execute First Aid (Rinse skin/eyes, fresh air) Spill->FirstAid Yes (Exposure) Spill->Waste No Cleanup->Waste FirstAid->Waste End End Waste->End

Caption: A self-validating safety and handling workflow for laboratory use.

First Aid Measures: [4][6]* Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

  • Skin Contact: Wash off immediately with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

  • Action: In all cases of significant exposure, consult a physician and show them the Safety Data Sheet (SDS). [6]

Exemplary Experimental Protocol: Suzuki Cross-Coupling

To illustrate its utility, here is a representative protocol for a Suzuki cross-coupling reaction, a cornerstone of modern organic synthesis for forming C-C bonds.

Objective: To synthesize 3-(N-methylamino)-5-phenylaniline by coupling 3-Bromo-N-methylaniline with phenylboronic acid.

Methodology:

  • Reactor Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), followed by the addition of a base, such as potassium carbonate (K₂CO₃, 3.0 eq).

    • Causality: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. The aqueous solvent system aids in dissolving the base.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

    • Self-Validation: The final product's identity and purity should be confirmed by NMR and MS, comparing the data to expected values.

References

  • PubChem. (n.d.). 3-Bromo-N-methylaniline.
  • Chemsrc. (2023). 3-Bromo-N-methylaniline | CAS#:66584-32-5.
  • SpectraBase. (n.d.). 3-Bromo-N-methylaniline.
  • PubChem. (n.d.). 3-Bromo-N,N-dimethylaniline.
  • Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • Chemsrc. (2023). 3-Bromo-4-methylaniline|CAS#:7745-91-7.
  • NCERT. (n.d.). Amines.

Sources

3-Bromo-N-methylaniline hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3-Bromo-N-methylaniline Hydrochloride

Introduction

This compound is a substituted aromatic amine salt of significant interest to researchers in synthetic and medicinal chemistry. As a versatile chemical intermediate, its utility in the development of novel pharmaceutical compounds and other complex organic molecules is predicated on a thorough understanding of its fundamental physical and chemical characteristics. The presence of a bromine atom on the aniline ring, combined with the N-methyl group and the hydrochloride form, imparts a unique combination of reactivity, solubility, and handling properties.

This technical guide serves as a comprehensive resource for scientists and drug development professionals. It moves beyond a simple data sheet to provide an in-depth analysis of the physical properties of this compound. We will delve into its structural identity, present known physical data, and, where data is not publicly available, provide authoritative, step-by-step protocols for its experimental determination. This approach is designed to equip the researcher with both the necessary data and the practical knowledge to validate and expand upon it.

Chemical Identity and Structure

A precise understanding of the compound's identity is the foundation for all subsequent work. The key identifiers and structural details are summarized below.

IdentifierValueSource
IUPAC Name 3-bromo-N-methylaniline;hydrochloride[1]
CAS Number 152814-26-1[1][2]
Molecular Formula C₇H₉BrClN[1][2]
Molecular Weight 222.51 g/mol [1][2]
Canonical SMILES CNC1=CC(=CC=C1)Br.Cl[2]
InChIKey FRRICFXYDFQOTA-UHFFFAOYSA-N[1]

The structure consists of a benzene ring substituted with a bromine atom at the meta-position (C3) and an N-methylamino group at the C1 position. The hydrochloride salt is formed by the protonation of the basic nitrogen atom. This ionic character is the primary determinant of the compound's physical properties, distinguishing it significantly from its free base counterpart, 3-Bromo-N-methylaniline (CAS: 66584-32-5).[3][4]

Core Physical Properties

The physical properties of a compound dictate its handling, storage, and application in experimental work. The data for this compound is presented below. It is critical to note that many public databases provide data for the free base (a liquid) instead of the hydrochloride salt.

PropertyValue / Expected CharacteristicRemarks and Field InsightsSource
Appearance Not available; expected to be an off-white to light brown crystalline solid.Amine hydrochloride salts are typically crystalline solids at room temperature. The color can be influenced by trace impurities or degradation from light exposure.[1]
Melting Point Data not available.This is a critical parameter for assessing the purity of a solid compound. A sharp, defined melting range is indicative of high purity. Ionic salts generally have significantly higher melting points than their free base forms.
Boiling Point Not applicable.The boiling point of the free base is 253 °C.[4][5][6] However, as an ionic salt, the hydrochloride is expected to decompose at high temperatures before it can boil.
Solubility Data not available. Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) and have low solubility in nonpolar organic solvents.The ionic nature of the ammonium chloride group allows for strong dipole-dipole interactions and hydrogen bonding with polar solvents.[7] This is in stark contrast to the free base, which has low water solubility.[5]
pKa Data not available.The pKa of the conjugate acid (the N-H proton) is expected to be lower than that of N-methylaniline (pKb ≈ 9.30) due to the electron-withdrawing inductive effect of the bromine atom, which destabilizes the positive charge on the nitrogen.[7]

Methodologies for Physical Property Determination

For a research-grade compound, especially one with limited public data, experimental verification of its physical properties is paramount. The following section provides standardized, self-validating protocols for determining these key characteristics.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new or un-documented chemical entity is crucial. It begins with identity confirmation and proceeds to the determination of physical constants that inform its purity and handling.

G cluster_0 Identity & Purity Confirmation cluster_1 Physical Property Determination start Obtain Sample nmr_ir Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR) start->nmr_ir ms Mass Spectrometry (Confirm MW) nmr_ir->ms purity Purity Assessment (HPLC, LC-MS) ms->purity appearance Visual Inspection (Color, Form) purity->appearance If Pure mp Melting Point (Capillary Method) appearance->mp sol Solubility (Shake-Flask Method) mp->sol end Final Data Sheet sol->end

Caption: Workflow for the characterization of a chemical substance.

Protocol 3.1: Determination of Melting Point (Capillary Method)

Principle: This method relies on the precise visual determination of the temperature range over which the solid-to-liquid phase transition occurs. The melting range provides a dual indication of identity and purity.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the crystalline solid into a powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

  • Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

  • Measurement:

    • Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has melted into a clear liquid.

  • Reporting: The melting point is reported as the range T₁ - T₂. A narrow range (< 2 °C) is indicative of high purity.

Trustworthiness: This protocol is self-validating. An unexpectedly broad melting range immediately signals the presence of impurities, prompting further purification and analysis.

Protocol 3.2: Determination of Aqueous Solubility (Shake-Flask Method)

Principle: Based on OECD Guideline 105, this method determines the saturation concentration of a substance in water at a specific temperature by establishing a sustained equilibrium.

Methodology:

  • System Preparation: Add an excess amount of this compound to a known volume of deionized water in a flask. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Seal the flask and agitate it in a constant temperature water bath (e.g., 25 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the solution to ensure all solid particles are removed.

  • Quantification:

    • Carefully extract a known volume of the clear, saturated supernatant.

    • Dilute the aliquot quantitatively to a concentration suitable for analysis.

    • Determine the concentration of the diluted sample using a calibrated analytical method, such as UV-Vis spectrophotometry (by creating a standard curve) or HPLC.

  • Calculation: Back-calculate the original concentration in the saturated solution, factoring in the dilution. Report the solubility in units of g/L or mg/mL at the specified temperature.

Expertise: The choice of quantification method is critical. HPLC is often preferred for its specificity and ability to separate the analyte from any soluble impurities, thereby providing a more accurate measurement than UV-Vis alone.

Spectroscopic Profile

While specific spectra for the hydrochloride salt are not widely published, its expected spectroscopic features can be reliably predicted based on its structure and comparison with the free base.

  • ¹H NMR: The spectrum in a solvent like DMSO-d₆ would show distinct signals for the aromatic protons, with splitting patterns influenced by the meta-substitution. A key diagnostic signal would be the proton on the nitrogen atom (N-H), which would appear as a broad, downfield signal due to its acidic nature and exchange. The N-methyl group would likely appear as a singlet or a doublet (if coupled to the N-H proton) around 2.5-3.5 ppm.

  • ¹³C NMR: The spectrum would display seven distinct carbon signals. The carbon atom bonded to the bromine (C3) would be shifted upfield due to the heavy atom effect, while the carbon bonded to the nitrogen (C1) would be downfield.

  • FT-IR: The infrared spectrum would be dominated by a broad and strong absorption band in the 2400-2800 cm⁻¹ region, which is characteristic of the N-H⁺ stretch in a secondary amine salt. Aromatic C-H and C=C stretching bands would also be present.

  • Mass Spectrometry: Analysis by mass spectrometry would show the molecular ion for the free base (m/z ≈ 185/187 with a ~1:1 ratio due to the bromine isotopes ⁷⁹Br and ⁸¹Br) after the loss of HCl in the ion source.[3]

Safety and Handling

  • General Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

  • Hazards: Assumed to be harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and dark place to prevent degradation.[2]

Conclusion

This compound is a valuable synthetic building block whose physical properties are dominated by its ionic character. While published data on the salt form is sparse, its key characteristics—such as its solid nature, high melting point, and polar solvent solubility—can be confidently inferred from fundamental chemical principles. For rigorous scientific application, these properties must be confirmed experimentally. The protocols detailed in this guide provide a robust framework for researchers to characterize this and other similar chemical entities, ensuring data integrity and enabling its effective use in the laboratory.

References

  • PubChem. 3-Bromo-N-methylaniline | C7H8BrN | CID 7018299. [Link]
  • Chemsrc. 3-Bromo-N-methylaniline | CAS#:66584-32-5. [Link]
  • Stenutz. 3-bromo-N-methylaniline. [Link]
  • SpectraBase. 3-Bromo-N-methylaniline. [Link]
  • PubChem. 3-Bromo-N,N-dimethylaniline | C8H10BrN | CID 140102. [Link]
  • NCERT. Amines. [Link]

Sources

An In-depth Technical Guide to 3-Bromo-N-methylaniline Hydrochloride (CAS No. 152814-26-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-N-methylaniline hydrochloride (CAS No. 152814-26-1), a key chemical intermediate in the synthesis of various pharmaceutical and research compounds. This document details the physicochemical properties, a proposed multi-step synthesis protocol for the free base and its subsequent conversion to the hydrochloride salt, in-depth analytical characterization methods, and essential safety and handling information. The guide is intended to equip researchers and drug development professionals with the necessary technical knowledge to effectively synthesize, characterize, and safely handle this compound.

Introduction

This compound is a substituted aniline derivative that serves as a valuable building block in organic synthesis. The presence of the bromine atom at the meta-position relative to the N-methylamino group provides a reactive handle for various cross-coupling reactions, while the amino group itself can be further functionalized. This unique combination of functional groups makes it an attractive starting material for the development of novel therapeutics and functional materials. This guide will provide a detailed exploration of this compound from its synthesis to its analytical validation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of both the free base, 3-Bromo-N-methylaniline (CAS No. 66584-32-5), and its hydrochloride salt is crucial for its application in research and development.

Property3-Bromo-N-methylaniline (Free Base)This compound
CAS Number 66584-32-5[1][2]152814-26-1[3][4]
Molecular Formula C₇H₈BrN[1]C₇H₉BrClN[3][4]
Molecular Weight 186.05 g/mol [1][2]222.51 g/mol [4]
Appearance Liquid[5]Solid
Boiling Point 253 °C (lit.)[2][5]Not available
Density 1.461 g/mL at 25 °C (lit.)[2][5]Not available
Refractive Index n20/D 1.6120 (lit.)[2]Not available
Solubility Insoluble in water; soluble in organic solvents.Expected to be more soluble in polar solvents.
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere.[5]Store at 4°C.[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the regioselective bromination of a suitable aniline precursor, followed by N-methylation, and finally, conversion to the hydrochloride salt. The causality behind the choice of reagents and reaction conditions is critical for achieving a high yield and purity of the final product.

Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Reduction cluster_2 Step 3: N-Methylation cluster_3 Step 4: Hydrochloride Salt Formation A 3-Nitroaniline B 3-Bromo-nitroaniline A->B Br2, FeBr3 C 3-Bromoaniline B->C SnCl2, HCl D 3-Bromo-N-methylaniline C->D (CH3)2SO4, NaHCO3 E 3-Bromo-N-methylaniline Hydrochloride D->E HCl in Ether Analytical_Workflow Start Synthesized Product NMR 1H & 13C NMR Start->NMR Structural Elucidation MS Mass Spectrometry Start->MS Molecular Weight Confirmation IR Infrared Spectroscopy Start->IR Functional Group Analysis Purity HPLC/GC Analysis Start->Purity Purity Assessment Final Confirmed Structure & Purity NMR->Final MS->Final IR->Final Purity->Final

Sources

An In-depth Technical Guide to 3-Bromo-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-N-methylaniline hydrochloride is a substituted aniline derivative that serves as a valuable building block in organic synthesis. Its specific structural features—a bromine atom at the meta position and a methylamino group—provide versatile reaction handles for constructing more complex molecules. This guide offers a detailed overview of its fundamental properties, a validated analytical protocol for quality assessment, and insights into its applications, particularly within the pharmaceutical and chemical research sectors. Understanding the precise molecular characteristics of this compound is the first step toward its effective utilization in synthetic chemistry.

Physicochemical & Structural Properties

The hydrochloride salt form of 3-Bromo-N-methylaniline enhances its stability and solubility in certain solvents, making it convenient for storage and handling in a laboratory setting. The core data, including its precise molecular weight, is essential for stoichiometric calculations in reaction planning and for analytical characterization.

PropertyValueSource(s)
Molecular Weight 222.51 g/mol [1][2]
Molecular Formula C₇H₉BrClN[1][2]
CAS Number 152814-26-1[1][2]
Canonical SMILES CNC1=CC(=CC=C1)Br.Cl[1]
InChIKey FRRICFXYDFQOTA-UHFFFAOYSA-N[2]
Purity ≥98% (Typical)[1]
Storage Temperature 4°C[1]

It is important to distinguish the hydrochloride salt from its free base, 3-Bromo-N-methylaniline (CAS: 66584-32-5), which has a molecular weight of 186.05 g/mol .[3][4][5][6] The addition of hydrogen chloride (HCl) accounts for the increased molecular weight of the salt form.

Applications in Synthesis & Drug Discovery

Substituted anilines are foundational precursors in the synthesis of a wide range of organic compounds.[7][8] this compound is particularly useful as an intermediate for creating pharmaceuticals, agrochemicals, and dyes.[7][8] The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the secondary amine group can participate in amide bond formations or further alkylations.

This dual reactivity makes it a strategic component for building molecular libraries in drug discovery campaigns, where systematic structural modifications are required to explore structure-activity relationships (SAR).

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To establish a standardized method for assessing the purity of a this compound sample. This protocol is crucial for quality control, ensuring that the starting material meets the required specifications for subsequent synthetic steps.

Rationale: HPLC is a sensitive and accurate technique for separating the main compound from potential impurities, such as isomers, starting materials from its synthesis (e.g., 3-bromoaniline), or degradation products. A reversed-phase C18 column is chosen for its broad applicability to moderately polar aromatic compounds. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, ensures good peak shape and resolution. UV detection is selected based on the chromophoric nature of the aniline ring.

Materials & Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98%)

  • Methanol (for sample dissolution)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector, autosampler, and C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation (0.1% Formic Acid in Water/Acetonitrile):

    • Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

    • Prepare Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation (approx. 0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. Mix thoroughly.

  • Sample Solution Preparation:

    • Prepare the sample solution using the same procedure as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 254 nm

    • Column Temperature: 30°C

    • Gradient Program:

      Time (min) % Mobile Phase A (Water w/ 0.1% FA) % Mobile Phase B (Acetonitrile)
      0.0 70% 30%
      15.0 20% 80%
      18.0 20% 80%
      18.1 70% 30%

      | 25.0 | 70% | 30% |

  • Analysis:

    • Inject a blank (methanol) to ensure the system is clean.

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Synthetic & Analytical Workflow

The following diagram illustrates the logical flow from starting material synthesis to final product quality control.

G cluster_synthesis Synthesis Stage cluster_qc Quality Control Stage A Starting Material (e.g., 3-Bromoaniline) B Methylation Reaction (e.g., with methyl iodide) A->B C HCl Salt Formation B->C D Crude Product (3-Bromo-N-methylaniline HCl) C->D E Sample Preparation (Dissolution in Methanol) D->E Proceed to QC F HPLC Analysis (Purity Assessment) E->F G Structure Confirmation (NMR, MS) E->G H Qualified Reagent (≥98% Purity) F->H G->H I Downstream Applications (e.g., Cross-Coupling) H->I Release for Further Synthesis

Caption: Workflow from synthesis to quality control of 3-Bromo-N-methylaniline HCl.

Safety & Handling

As with all halogenated aromatic amines, this compound should be handled with care in a well-ventilated area or chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10]

  • Inhalation: Avoid breathing dust or vapors.[9]

  • Contact: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[9][11]

  • Ingestion: Do not eat, drink, or smoke when using this product.[10][11] If swallowed, seek immediate medical attention.[9]

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use for comprehensive safety information.[9][11]

References

  • PubChem. 3-Bromo-N-methylaniline. [Link]
  • Chemsrc. 3-Bromo-N-methylaniline | CAS#:66584-32-5. [Link]
  • Stenutz. 3-bromo-N-methylaniline. [Link]
  • Printtech Healthcare Pvt Ltd. 3-Bromoaniline, also known as m-bromoaniline, i.... [Link]

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Introduction: A Versatile Synthon for Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-N-methylaniline Hydrochloride: Synthesis, Characterization, and Applications

This compound is a substituted aromatic amine that serves as a highly valuable and versatile building block in modern organic synthesis. Its structure, featuring a nucleophilic secondary amine, a bromine-substituted aromatic ring, and the stability afforded by its hydrochloride salt form, makes it a strategic intermediate for the synthesis of complex molecular architectures. For researchers in drug discovery and materials science, the compound offers two distinct points for chemical modification: the nitrogen atom, which can be further functionalized, and the carbon-bromine bond, which is an ideal handle for palladium-catalyzed cross-coupling reactions.[1] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth look at the physicochemical properties, synthesis, characterization, and safe handling of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Structural Properties

The hydrochloride salt form of 3-Bromo-N-methylaniline is typically a stable, crystalline solid, which enhances its shelf-life and handling characteristics compared to the free base, which is a liquid.[2][3] Understanding its fundamental properties is the first step in its successful application.

Core Data

A summary of the key physicochemical properties for both the hydrochloride salt and the corresponding free base is presented below. This data is essential for planning reactions, including calculating molar equivalents and selecting appropriate solvent systems.

PropertyThis compound3-Bromo-N-methylaniline (Free Base)Source(s)
CAS Number 152814-26-166584-32-5[4][5][6]
Molecular Formula C₇H₉BrClNC₇H₈BrN[4][6]
Molecular Weight 222.51 g/mol 186.05 g/mol [4][6]
Appearance Solid (Typical)Liquid[2][3]
Boiling Point Not Applicable253 °C (lit.)[2]
Density Not Applicable1.461 g/mL at 25 °C (lit.)[2]
SMILES Cl.CNC1=CC=CC(Br)=C1CNc1cccc(Br)c1[4]
InChI Key FRRICFXYDFQOTA-UHFFFAOYSA-NHKOSFZXROYRVJT-UHFFFAOYSA-N[4][5]
Structural Representation

The structure consists of an aniline core, N-methylated, with a bromine atom at the meta-position (position 3) relative to the amino group. The hydrochloride salt is formed by the protonation of the basic nitrogen atom.

Caption: Structure of this compound.

Synthesis and Purification Workflow

A reliable and scalable synthesis of this compound typically involves the selective mono-N-methylation of the precursor, 3-bromoaniline, followed by conversion to the hydrochloride salt.[7]

Synthesis Pathway Overview

The workflow involves a standard nucleophilic substitution followed by an acid-base reaction for salt formation. This process is designed to be self-validating, with clear checkpoints for reaction monitoring and purity assessment.

Caption: General workflow for synthesis and purification.

Step-by-Step Synthesis Protocol

This protocol describes a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Part A: N-methylation of 3-Bromoaniline

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromoaniline (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile as the solvent.

    • Causality: Acetonitrile is a polar aprotic solvent that facilitates the Sₙ2 reaction. K₂CO₃ is a mild base used to neutralize the HI byproduct, preventing the protonation and deactivation of the starting aniline. An excess of base drives the reaction to completion.

  • Reagent Addition: While stirring the suspension, add methyl iodide (CH₃I, 1.1 eq) dropwise at room temperature.

    • Causality: A slight excess of the methylating agent ensures complete consumption of the starting material. Dropwise addition helps to control any potential exotherm.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the 3-bromoaniline spot.

  • Workup: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Causality: The aqueous workup removes the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer.

Part B: Purification and Salt Formation

  • Purification: Concentrate the dried organic layer to obtain the crude product. Purify the crude 3-bromo-N-methylaniline (a liquid) by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to separate it from unreacted starting material and the over-methylated byproduct (3-bromo-N,N-dimethylaniline).

    • Causality: Chromatography is essential for achieving high purity, as the polarity difference between the primary, secondary, and tertiary amines allows for effective separation.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Precipitation: While stirring, slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) until precipitation is complete.

    • Causality: The highly basic amine nitrogen is readily protonated by HCl, forming the insoluble ionic salt which precipitates from the nonpolar organic solvent.

  • Isolation: Collect the resulting solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities, and dry under vacuum to yield pure this compound.

Spectroscopic Characterization

Structural confirmation and purity assessment are critical. The following are the expected spectroscopic signatures for the compound.

  • ¹H NMR: Expect signals corresponding to the methyl protons (a singlet, ~3.0 ppm), the N-H proton (a broad singlet), and distinct signals for the four aromatic protons in the 6.5-7.5 ppm region, with coupling patterns characteristic of a 1,3-disubstituted benzene ring.

  • ¹³C NMR: The spectrum should show a signal for the N-methyl carbon (~30 ppm) and six distinct signals for the aromatic carbons, including the carbon attached to bromine at ~122 ppm.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands include N-H stretching (as a broad ammonium, -NH₂⁺-, band around 2400-2800 cm⁻¹ for the salt), C-H stretching from the aromatic and methyl groups (~2900-3100 cm⁻¹), C=C aromatic ring stretching (~1450-1600 cm⁻¹), and a strong C-Br stretch in the fingerprint region (~500-650 cm⁻¹).[5]

  • Mass Spectrometry (MS): The mass spectrum of the free base will show a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity at m/z = 185 and 187, corresponding to the [M]⁺ and [M+2]⁺ ions containing ⁷⁹Br and ⁸¹Br, respectively.

Spectra for 3-Bromo-N-methylaniline can be found in public databases such as SpectraBase for reference.[8]

Applications in Research and Drug Development

This compound is not merely a chemical curiosity; it is a key player in the synthesis of high-value molecules.

  • Pharmaceutical Synthesis: The parent compound, 3-bromoaniline, is a known intermediate in the synthesis of drugs and agrochemicals.[9][10] The N-methylated derivative is similarly employed to build molecular scaffolds for therapeutic agents. For example, related bromo-methylaniline structures are used as intermediates in creating compounds targeting neurological disorders.[11]

  • Palladium-Catalyzed Cross-Coupling: The aryl bromide moiety is a powerful functional group for creating carbon-carbon and carbon-heteroatom bonds. It readily participates in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[1] This allows for the precise and efficient introduction of diverse substituents, a cornerstone of modern medicinal chemistry for building libraries of potential drug candidates.[1]

  • Materials Science: Substituted anilines are also used in the development of advanced materials, including organic semiconductors and high-performance polymers.[11]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with this chemical. The GHS classification for the free base, 3-Bromo-N-methylaniline, indicates significant potential hazards.[5]

  • Hazard Identification:

    • H302: Harmful if swallowed.[5]

    • H312: Harmful in contact with skin.[5]

    • H332: Harmful if inhaled.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Handling:

    • Use only in a well-ventilated area or under a chemical fume hood.[12]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]

    • Avoid breathing dust, fumes, or vapors.[12]

    • Wash hands thoroughly after handling.[2]

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[12]

    • If on Skin: Wash off with soap and plenty of water.[2]

    • If Inhaled: Move person into fresh air.[2][12]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[12]

  • Storage:

    • Store in a tightly closed container in a dry and well-ventilated place.[12]

    • Store locked up.[12]

Conclusion

This compound is a strategically important synthetic intermediate whose value is defined by its dual reactivity. Its stable salt form ensures ease of handling and storage, while its chemical structure provides a robust platform for molecular elaboration via N-functionalization or cross-coupling at the C-Br bond. By understanding its properties, employing validated synthetic and purification protocols, and adhering to strict safety measures, researchers can effectively leverage this compound to accelerate innovation in drug discovery, agrochemicals, and materials science.

References

  • PubChem. 4-Bromo-3-methylaniline hydrochloride. [Link]
  • SpectraBase. 3-Bromo-N-methylaniline. [Link]
  • PubChem. 3-Bromo-N-methylaniline. [Link]
  • ChemSrc. 3-Bromo-N-methylaniline. [Link]
  • Google Patents. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • Chem-Impex. 3-Bromo-5-methylaniline hydrochloride. [Link]
  • Printtech Healthcare Pvt Ltd. 3-Bromoaniline, also known as m-bromoaniline.... [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. [Link]
  • Google Patents.

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A-Z Guide to the Synthesis of 3-Bromo-N-methylaniline Hydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-N-methylaniline hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. This guide provides a comprehensive, technically-grounded pathway for its preparation, beginning with the selective N-methylation of 3-bromoaniline, followed by conversion to its hydrochloride salt. The document outlines the mechanistic rationale, a detailed step-by-step experimental protocol, safety considerations, and methods for characterization to ensure a high-purity final product.

Strategic Overview of the Synthesis

The selected synthetic pathway is a robust two-step process designed for efficiency and scalability.

  • N-Methylation of 3-Bromoaniline: The synthesis commences with the nucleophilic substitution reaction on a methylating agent by the starting material, 3-bromoaniline. This step selectively adds a single methyl group to the nitrogen atom.

  • Hydrochlorination: The resulting free base, 3-Bromo-N-methylaniline, is then converted to its more stable and crystalline hydrochloride salt by treatment with hydrochloric acid. This facilitates easier handling, purification, and storage.

This approach is favored for its straightforward execution and the commercial availability of the necessary precursors.

Visualizing the Synthesis Pathway

The following diagram illustrates the complete reaction workflow from the starting material to the final hydrochloride salt.

Synthesis_Pathway cluster_0 Step 1: N-Methylation cluster_1 Step 2: Hydrochlorination A 3-Bromoaniline E 3-Bromo-N-methylaniline (Intermediate) A->E Nucleophilic Attack B Dimethyl Sulfate (Methylating Agent) B->E C Potassium Carbonate (Base) C->A Deprotonation F 3-Bromo-N-methylaniline H 3-Bromo-N-methylaniline Hydrochloride (Final Product) F->H Acid-Base Reaction G Hydrochloric Acid (in Diethyl Ether) G->H

Caption: Synthesis workflow for this compound.

Mechanistic Insights and Rationale

N-Methylation

The core of this synthesis is the N-methylation of 3-bromoaniline. While several methylating agents can be employed, dimethyl sulfate is a common and effective choice. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.

  • Role of the Base: 3-Bromoaniline is a weak nucleophile. The presence of a mild base, such as potassium carbonate (K₂CO₃), is crucial. It deprotonates the amine group, generating a more potent nucleophilic anion. This significantly increases the reaction rate.

  • Choice of Solvent: Acetone is an excellent solvent for this reaction as it readily dissolves the aniline substrate and is polar enough to facilitate the SN2 reaction without interfering with the reagents.

Formation of the Hydrochloride Salt

The free base, 3-Bromo-N-methylaniline, is an oil at room temperature, which can make purification and handling challenging. Converting it to its hydrochloride salt offers several advantages:

  • Increased Stability: Salts are generally more stable and less susceptible to air oxidation than their free base counterparts.

  • Crystallinity: this compound is a solid, which can be easily isolated by filtration and purified by recrystallization.[1]

  • Improved Handling: Crystalline solids are easier to weigh and handle accurately compared to oils.

The salt is formed through a simple acid-base reaction where the lone pair of electrons on the nitrogen atom of the aniline accepts a proton from hydrochloric acid.

Detailed Experimental Protocol

Safety Precaution: This procedure involves hazardous materials. Dimethyl sulfate is extremely toxic and carcinogenic. 3-bromoaniline is also toxic.[2][3] All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5][6]

Step 1: Synthesis of 3-Bromo-N-methylaniline
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 3-bromoaniline (10.0 g, 58.1 mmol) and anhydrous potassium carbonate (12.0 g, 86.8 mmol) in 100 mL of acetone.

  • Addition of Methylating Agent: Stir the suspension vigorously. From the dropping funnel, add dimethyl sulfate (7.3 g, 58.1 mmol) dropwise over 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain it for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the salts with a small amount of acetone.

  • Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. Dissolve the resulting residue in diethyl ether (100 mL) and wash it sequentially with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Bromo-N-methylaniline as an oil. The product can be purified by vacuum distillation if necessary.

Step 2: Preparation of this compound
  • Dissolution: Dissolve the crude 3-Bromo-N-methylaniline oil from the previous step in 100 mL of anhydrous diethyl ether.

  • Precipitation: Cool the solution in an ice bath. Slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring until no further precipitation is observed.

  • Isolation of Product: Collect the resulting white precipitate by vacuum filtration.

  • Purification: Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.

  • Drying: Dry the final product, this compound, in a vacuum oven at 40-50°C to a constant weight.

Data Summary and Characterization

Parameter3-Bromoaniline (Starting Material)3-Bromo-N-methylaniline (Intermediate)3-Bromo-N-methylaniline HCl (Product)
Molecular Formula C₆H₆BrN[3]C₇H₈BrN[7]C₇H₉BrClN[1]
Molar Mass ( g/mol ) 172.02[3]186.05[7]222.51[1]
Appearance Colorless to yellow liquid[2]Colorless liquidWhite to off-white solid[1]
Boiling Point (°C) 251253N/A
Density (g/mL) 1.5791.461 at 25°CN/A

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • FTIR Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H stretch of the secondary amine salt).[8]

Conclusion

This guide details a reliable and efficient two-step synthesis for this compound. By understanding the underlying chemical principles and adhering to the outlined protocol and safety measures, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery and organic synthesis.

References

  • 3-Bromo-N-methylaniline - SpectraBase.
  • 3-Bromo-N-methylaniline | C7H8BrN | CID 7018299 - PubChem.
  • 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem.

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3-Bromo-N-methylaniline hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Bromo-N-methylaniline Hydrochloride

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key intermediate in various synthetic applications, particularly within pharmaceutical research and development. Recognizing the scarcity of publicly available quantitative solubility data, this document adopts the perspective of a Senior Application Scientist to empower researchers with the foundational principles, theoretical considerations, and detailed experimental protocols necessary to generate reliable solubility profiles. We delve into the critical physicochemical factors governing the solubility of this arylamine salt, including the influence of pH, pKa, the common ion effect, and molecular structure. This guide presents a step-by-step, field-proven methodology for equilibrium solubility determination using the gold-standard shake-flask method, coupled with a robust HPLC-UV quantification protocol. The objective is not merely to present data, but to equip scientists and drug development professionals with the causal logic behind experimental design and the tools for accurate data interpretation.

Introduction

This compound (C₇H₉BrClN) is an aniline derivative frequently utilized as a building block in medicinal chemistry and organic synthesis.[1][2] As with any compound intended for use in drug discovery or process development, a thorough understanding of its solubility is paramount. Solubility dictates a compound's bioavailability, influences purification strategies, and is a critical parameter for formulation design.[3][4] The conversion of a free base, such as 3-Bromo-N-methylaniline, into a hydrochloride salt is a common strategy employed to enhance aqueous solubility.[5] However, the resulting solubility is not always straightforward and is governed by a complex interplay of physicochemical properties.

This guide will provide researchers with a robust framework for evaluating the solubility of this compound, moving from theoretical principles to practical, validated experimental design.

Physicochemical Properties & Theoretical Considerations

A molecule's solubility is intrinsically linked to its structure and the properties of the solvent. For this compound, several key factors must be considered.

Property3-Bromo-N-methylaniline (Free Base)This compound (Salt)
Molecular Formula C₇H₈BrN[6]C₇H₉BrClN[1]
Molecular Weight 186.05 g/mol [7]222.51 g/mol [1]
CAS Number 66584-32-5[7]152814-26-1[1]
Appearance Liquid (at 25 °C)Solid
Density ~1.461 g/mL at 25 °C[7][8]Not Available
Boiling Point ~253 °C[7][8]Not Applicable (decomposes)
The Role of Salt Formation

Amines are basic due to the lone pair of electrons on the nitrogen atom, allowing them to act as Lewis bases and react with acids to form salts.[9] The formation of a hydrochloride salt from the parent aniline is intended to improve aqueous solubility by introducing an ionic center, which can more favorably interact with polar water molecules. Amine salts are generally more soluble in water than the corresponding free base, a principle that forms the basis for their use in pharmaceutical formulations.[9]

The Influence of pH and pKa

The solubility of an amine salt is highly dependent on the pH of the medium.[10] In solution, an equilibrium exists between the protonated (salt) form and the deprotonated (free base) form.

Br-C₆H₄-NH₂⁺CH₃ + H₂O ⇌ Br-C₆H₄-NHCH₃ + H₃O⁺

The pKa of the conjugate acid (the hydrochloride salt) dictates the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form. At a pH below the pKa, the ionized, more soluble salt form will predominate. Conversely, at a pH above the pKa, the equilibrium will shift towards the neutral, less water-soluble free base, potentially causing precipitation. For aniline itself, the pKa of its conjugate acid is approximately 4.6, meaning it is significantly more soluble in acidic solutions like hydrochloric acid where it forms the anilinium salt.[11][12] The N-methyl and bromo substituents on 3-Bromo-N-methylaniline will modulate this pKa value, but the principle remains the same.

The Common Ion Effect

A critical, and often counterintuitive, factor for hydrochloride salts is the common ion effect.[13] While forming the HCl salt is done to increase solubility, introducing it into a medium that already contains a high concentration of chloride ions (e.g., gastric fluid, certain buffers) can actually suppress its solubility.[5] This occurs because the excess chloride ions shift the dissolution equilibrium back towards the solid, undissolved salt, as predicted by Le Châtelier's principle.[13][14] This phenomenon is particularly pronounced for hydrochloride salts with only slight to moderate aqueous solubility.[13]

Structural Impact on Solubility

The overall solubility of this compound is a balance of competing structural features:

  • Hydrophobic Character: The benzene ring and the bromine atom are lipophilic and contribute negatively to aqueous solubility.

  • Hydrophilic Character: The N-methylamino group, particularly when protonated to the ammonium chloride salt, is a polar, hydrophilic center that promotes interaction with water.

Experimental Determination of Solubility

Given the absence of published data, empirical determination is necessary. The equilibrium shake-flask method is the gold standard for generating thermodynamic solubility data.

Overview of Methodology

The protocol involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is achieved. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical technique.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation & Equilibration cluster_process Phase 2: Sample Processing cluster_analysis Phase 3: Quantification prep_solid Weigh excess 3-Bromo-N-methylaniline HCl mix Combine Solid & Solvent in Vials prep_solid->mix prep_solvent Prepare Solvent Systems (e.g., H2O, PBS, 0.1N HCl) prep_solvent->mix equilibrate Agitate at Constant Temp (e.g., 24-48h) mix->equilibrate filter Filter/Centrifuge to get Saturated Supernatant equilibrate->filter dilute Dilute Supernatant for Analysis filter->dilute hplc Analyze Samples & Standards by HPLC-UV dilute->hplc standards Prepare Calibration Standards standards->hplc calculate Calculate Concentration (Solubility) hplc->calculate

Caption: Workflow for equilibrium solubility determination.

Detailed Protocol: Equilibrium Solubility Determination

Rationale: This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is reached and that the analytical method is accurate and precise.

Materials and Reagents:

  • This compound (≥98% purity)

  • Type I (18.2 MΩ·cm) ultrapure water

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 N Hydrochloric Acid (HCl)

  • Ethanol (ACS grade or higher)

  • Dimethyl sulfoxide (DMSO, ACS grade or higher)

  • Calibrated analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Calibrated positive displacement pipettes

  • 0.22 µm syringe filters (ensure compatibility, e.g., PVDF or PTFE)

  • HPLC system with UV detector

Step-by-Step Procedure:

  • Preparation: Add an excess of this compound to several vials (working in triplicate is recommended). An excess is critical to ensure a saturated solution; typically, 5-10 mg of solid in 1 mL of solvent is sufficient to start.

  • Solvent Addition: Accurately dispense 1.0 mL of each chosen solvent (Water, PBS, 0.1 N HCl, etc.) into the prepared vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for at least 24 hours. Causality: A 24-48 hour period is chosen to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. A shorter time might only yield kinetic solubility, which can be misleadingly high.

  • Phase Separation: After equilibration, allow the vials to stand for 1-2 hours to let undissolved solids settle. Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean vial. Causality: This step is crucial to remove all particulate matter, which would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Dilution: Accurately dilute the clear filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method. A preliminary test may be needed to determine the appropriate dilution factor.

Analytical Quantification

Method of Choice: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for quantifying aromatic amines due to its specificity, sensitivity, and robustness.[15]

G cluster_hplc HPLC-UV Quantification Workflow prep_standards Prepare Stock & Serial Dilution Standards inject_standards Inject Standards to Generate Calibration Curve prep_standards->inject_standards plot Plot Peak Area vs. Concentration (R² > 0.995) inject_standards->plot inject_samples Inject Diluted Samples (from Solubility Exp.) integrate Integrate Peak Area for Analyte inject_samples->integrate calc Determine Sample Conc. from Curve & Dilution Factor integrate->calc plot->calc

Caption: Analytical workflow for HPLC-UV quantification.

Hypothetical HPLC Parameters:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in Water, B: Acetonitrile
Gradient Isocratic or Gradient (e.g., 60% B)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Wavelength ~254 nm or λmax of compound

Quantification Protocol:

  • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.

  • Inject the standards into the HPLC system and generate a calibration curve by plotting peak area against concentration. The curve must have a coefficient of determination (R²) ≥ 0.995 for reliability.

  • Inject the diluted filtrate samples (from step 5 of the solubility protocol).

  • Determine the concentration in the diluted samples using the calibration curve.

  • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Data Interpretation and Expected Outcomes

The results from the experiment should be compiled into a clear, structured format.

Results Template:

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mM)
Ultrapure Water25(Experimental Value)(Calculated Value)
0.1 N HCl25(Experimental Value)(Calculated Value)
PBS (pH 7.4)25(Experimental Value)(Calculated Value)
Ethanol25(Experimental Value)(Calculated Value)
DMSO25(Experimental Value)(Calculated Value)

Expected Trends:

  • Highest Aqueous Solubility: Expected in 0.1 N HCl, where the compound is fully protonated and the common ion effect is minimal compared to more concentrated HCl solutions.

  • Moderate Aqueous Solubility: Expected in pure water.

  • Lowest Aqueous Solubility: Expected in PBS (pH 7.4). At this pH, which is likely well above the compound's pKa, a significant portion will convert to the less soluble free base.

  • High Organic Solubility: Likely high solubility in polar organic solvents like DMSO and Ethanol.

Conclusion and Best Practices

References

  • Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Guidechem. 3-Bromo-N-methylaniline, HCl 152814-26-1 wiki.
  • MDPI.
  • Quora. Why is aniline soluble in HCl?.
  • PubMed.
  • Cresset Group. Aniline replacement in drug-like compounds.
  • NCERT. Amines.
  • PubChem. 3-Bromo-N-methylaniline.
  • Chemsrc. 3-Bromo-N-methylaniline | CAS#:66584-32-5.
  • Wikipedia. Aniline.
  • ResearchGate. Properties (solubility, colour, homogeneity and adhesion) of substituted polyanilines.
  • Sigma-Aldrich. 3-Bromo-N-methylaniline 97 66584-32-5.
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  • ChemScene. This compound.
  • Journal of Pharmaceutical Sciences. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug.
  • ChemicalBook. 3-BROMO-N,N-DIMETHYLANILINE | 16518-62-0.
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  • PubMed Central (PMC). Quantification of aniline and N-methylaniline in indigo.

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Spectroscopic Characterization of 3-Bromo-N-methylaniline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-N-methylaniline hydrochloride is an important synthetic intermediate in the development of pharmaceuticals and other specialty chemicals. As with any high-purity chemical, rigorous structural confirmation and quality control are paramount. Spectroscopic analysis provides the definitive fingerprint of a molecule's identity and purity. This technical guide offers an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Bromo-N-methylaniline and its hydrochloride salt.

This document is structured to provide not only the raw spectral data but also the underlying scientific principles and field-proven experimental protocols. By explaining the causality behind experimental choices and spectral features, this guide aims to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the molecular structure piece by piece.

Expert Insight: The Impact of the Hydrochloride Salt

It is crucial to understand the spectroscopic differences between the free base (3-Bromo-N-methylaniline) and its hydrochloride salt. In the salt form, the lone pair of electrons on the nitrogen atom is protonated, forming a secondary ammonium ion (-NH₂⁺CH₃). This has significant consequences for the NMR spectrum:

  • Deshielding: The positive charge on the nitrogen atom is strongly electron-withdrawing. This effect deshields (i.e., pulls electron density away from) nearby protons and carbons, causing their signals to shift downfield to a higher ppm value.

  • N-H Proton: In the free base, the N-H proton signal can be broad and its coupling to adjacent protons is often not observed due to rapid chemical exchange. In the hydrochloride salt, the exchange rate is slowed, and the two protons on the nitrogen (-NH ₂⁺-) may become distinct, often appearing as a broad signal at a significantly downfield position. Coupling to the methyl protons (³J coupling) may also become observable.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines a self-validating system for obtaining reliable NMR spectra.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD). Chloroform-d (CDCl₃) is less suitable for hydrochloride salts due to lower solubility. DMSO-d₆ is often preferred as it can help to resolve N-H proton signals.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition (400 MHz Spectrometer):

    • Pulse Program: Standard single 30° pulse (zg30).

    • Spectral Width: -2 to 14 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2 seconds. For quantitative analysis, this should be increased to 5 times the longest T₁ relaxation time.

    • Number of Scans: 16 scans.

    • Referencing: Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

  • ¹³C NMR Acquisition (100 MHz Spectrometer):

    • Pulse Program: Proton-decoupled 30° pulse with NOE (zgpg30).

    • Spectral Width: 0 to 160 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: ≥1024 scans to achieve adequate signal-to-noise.

    • Referencing: Calibrate the spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Data Summary & Interpretation

While direct experimental data for the hydrochloride salt is sparse in the literature, we can present the known data for the free base and provide expert predictions for the salt form.

Table 1: ¹H NMR Data for 3-Bromo-N-methylaniline (Free Base) and Predicted Shifts for the Hydrochloride Salt.

Proton AssignmentFree Base ¹H Chemical Shift (δ, ppm)[1]Predicted HCl Salt ¹H Chemical Shift (δ, ppm)MultiplicityIntegration
H-2~6.8> 7.0t (triplet)1H
H-4~6.6> 6.8ddd (doublet of doublet of doublets)1H
H-5~7.1> 7.3t (triplet)1H
H-6~6.7> 6.9ddd (doublet of doublet of doublets)1H
N-CH₃~2.8> 3.0s (singlet)3H
N-H~3.8 (broad)> 8.0 (very broad)s (singlet)1H (free base), 2H (salt)
  • Interpretation: In the free base, the aromatic protons appear between 6.6 and 7.1 ppm.[1] Upon protonation to form the hydrochloride salt, the electron-withdrawing ammonium group will cause all aromatic proton signals to shift downfield. The N-CH₃ signal will also shift downfield. The most dramatic shift is expected for the N-H protons, which will appear much further downfield as a broad peak characteristic of an ammonium salt.

Caption: ¹H NMR assignments for 3-Bromo-N-methylaniline (free base).

Table 2: ¹³C NMR Data for 3-Bromo-N-methylaniline (Free Base) and Predicted Shifts for the Hydrochloride Salt.

Carbon AssignmentFree Base ¹³C Chemical Shift (δ, ppm)[1]Predicted HCl Salt ¹³C Chemical Shift (δ, ppm)
C-1 (C-N)~150.5< 150
C-2~111.9> 112
C-3 (C-Br)~123.1~123
C-4~120.9> 121
C-5~130.8> 131
C-6~115.9> 116
N-CH₃~30.4> 31
  • Interpretation: The carbon attached to the nitrogen (C-1) is the most significantly affected in the free base.[1] Upon protonation, its chemical shift is expected to shift slightly upfield due to changes in hybridization and resonance, while the other aromatic carbons (C-2, C-4, C-5, C-6) will experience a downfield shift due to the inductive electron-withdrawing effect of the -NH₂⁺ group. The N-CH₃ carbon will also be deshielded and shift downfield.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for quickly identifying the presence of key functional groups.

Expert Insight: The Vibrational Signature of Protonation

The IR spectrum of an amine hydrochloride salt is markedly different from its free base, primarily in the N-H stretching region.[2][3][4]

  • Free Base: A secondary amine shows a single, relatively sharp N-H stretching absorption between 3300-3500 cm⁻¹.[5]

  • Hydrochloride Salt: The formation of the R₂NH₂⁺ group results in a very broad and strong absorption band, often spanning from 2400 to 3200 cm⁻¹.[2] This broad envelope is due to the N-H⁺ stretching vibrations and is a hallmark of an amine salt. C-H stretching bands are often superimposed on this broad signal. Additionally, an N-H⁺ bending vibration appears in the 1560-1620 cm⁻¹ region.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is a modern, reliable method that requires minimal sample preparation, making it ideal for solid powders like hydrochloride salts.[6][7][8]

  • Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal (typically diamond). This is a critical step for data integrity and must be done before analyzing the sample.

  • Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.

  • Data Acquisition:

    • Spectral Range: 4000–600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Average 16 to 32 scans to obtain a high-quality spectrum.

Data Summary & Interpretation

Table 3: Key IR Absorption Bands for this compound.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
~3417 (Free Base)N-H StretchSecondary AmineSharp, medium intensity
2400-3200 (HCl Salt)N-H⁺ StretchSecondary AmmoniumBroad, strong, complex envelope
3000-3100C-H StretchAromaticSharp, weak (often superimposed on N-H⁺ band)
2800-3000C-H StretchAliphatic (CH₃)Sharp, weak (often superimposed on N-H⁺ band)
~1600C=C StretchAromatic RingMedium intensity
1560-1620 (HCl Salt)N-H⁺ BendSecondary AmmoniumMedium intensity
~1500C=C StretchAromatic RingMedium to strong intensity
~1250C-N StretchAryl AmineMedium to strong intensity
650-750C-Br StretchAryl BromideMedium to strong intensity
  • Interpretation: The most definitive feature confirming the hydrochloride salt is the disappearance of the sharp N-H stretch around 3400 cm⁻¹ and the appearance of the very broad N-H⁺ ammonium stretch from 2400-3200 cm⁻¹.[2] The presence of aromatic C=C stretches around 1600 and 1500 cm⁻¹, along with the C-N and C-Br stretches, further confirms the core structure of the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, valuable information about the molecule's substructures.

Expert Insight: Ionization of a Salt

When analyzing a salt like this compound using a technique like Electron Ionization (EI), the analysis is effectively performed on the volatile free base. The hydrochloride salt is not volatile and will dissociate into the free amine and HCl in the hot inlet of the mass spectrometer. Therefore, the molecular ion peak observed will correspond to the mass of the free base, 3-Bromo-N-methylaniline.

Experimental Protocol: Electron Ionization (EI-MS)

EI is a classic "hard" ionization technique that provides reproducible fragmentation patterns useful for structural elucidation.[9]

  • Sample Introduction: Introduce a small quantity of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV).

  • Mass Analysis: Separate the resulting positively charged fragments based on their mass-to-charge ratio (m/z).

  • Detection: Record the abundance of each fragment to generate the mass spectrum.

Data Summary & Interpretation

Table 4: Key Mass Spectrometry Data for 3-Bromo-N-methylaniline.

m/z ValueProposed FragmentSignificance
185 / 187[C₇H₈BrN]⁺Molecular Ion (M⁺)
170 / 172[M - CH₃]⁺Loss of the methyl group
91[M - Br - HCN]⁺Loss of bromine and HCN
  • Interpretation: The mass spectrum will show a characteristic molecular ion (M⁺) peak cluster at m/z 185 and 187 with an approximate 1:1 intensity ratio.[10] This is the definitive signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). A prominent fragment will be observed at m/z 170/172, corresponding to the loss of the methyl group (a loss of 15 Da), which is a common fragmentation pathway for N-methylated amines.[11] Further fragmentation can lead to other characteristic ions.

MS_Fragmentation M [C₇H₈BrN]⁺˙ m/z = 185/187 (Molecular Ion) M_minus_CH3 [C₆H₅BrN]⁺ m/z = 170/172 M->M_minus_CH3 - •CH₃

Caption: Primary fragmentation pathway for 3-Bromo-N-methylaniline.

Conclusion

The synergistic application of NMR, IR, and MS provides an unambiguous structural confirmation of this compound. NMR spectroscopy elucidates the precise connectivity of the carbon and hydrogen framework, with predictable downfield shifts confirming the protonation of the nitrogen atom in the salt form. IR spectroscopy offers rapid confirmation of key functional groups, where the broad N-H⁺ stretching band serves as a definitive marker for the hydrochloride salt. Finally, mass spectrometry confirms the molecular weight of the parent free base and reveals a characteristic isotopic pattern for bromine, solidifying the elemental composition. Together, these techniques form a robust analytical workflow essential for quality assurance in research and drug development.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • PubChem. (n.d.). 3-Bromo-N,N-dimethylaniline. National Center for Biotechnology Information.
  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • National Center for Biotechnology Information. (n.d.). Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. PMC, NIH.
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  • Chemistry LibreTexts. (2021). 23.5: Spectroscopic Properties of Amines.
  • ResearchGate. (n.d.). Chemical shifts of the amine protons signal in ¹H NMR spectra of....
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  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.
  • ACS Publications. (2016). How to Compute Electron Ionization Mass Spectra from First Principles.
  • University of Bristol. (2017). Quantitative NMR Spectroscopy.
  • ResearchGate. (2023). The infrared spectra of secondary amines and their salts.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis.
  • Reddit. (2023). Amine protons on NMR. r/OrganicChemistry.
  • Wikipedia. (n.d.). Electron ionization.
  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • National Center for Biotechnology Information. (n.d.). The High Resolution Infrared Spectrum of HCl+. PMC, NIH.
  • Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.
  • ResearchGate. (2023). First Principles Calculation of Electron Ionization Mass Spectra for Selected Organic Drug Molecules.
  • Freie Universität Berlin. (2013). NMR Studies of Protonation and Hydrogen Bond States of Internal Aldimines of Pyridoxal 5.
  • University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • AIP Publishing. (2016). Communication: Infrared spectroscopy of salt-water complexes.
  • National Center for Biotechnology Information. (2020). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. PMC, PubMed Central.
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An In-depth Technical Guide to the Safe Handling of 3-Bromo-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the material safety profile for 3-Bromo-N-methylaniline hydrochloride (CAS No. 152814-26-1). Moving beyond the standard template of a Material Safety Data Sheet (MSDS), this document synthesizes critical safety data with practical, field-proven insights. It is designed to empower researchers, scientists, and drug development professionals to not only understand the hazards but to implement a robust and self-validating system of safety for handling this compound in a laboratory setting.

Section 1: Chemical Identity and Physicochemical Profile

This compound is the salt form of the free base, 3-Bromo-N-methylaniline. The hydrochloride form is typically favored in research and development settings due to its increased stability and solubility in aqueous media compared to the free base, which is a liquid.[1][2] Understanding its fundamental properties is the first step in a thorough risk assessment.

PropertyDataSource(s)
CAS Number 152814-26-1[3][4]
Molecular Formula C₇H₉BrClN[3][4]
Molecular Weight 222.51 g/mol [3][4]
Synonyms N-Methyl 3-bromoaniline, HCl[3][4]
Appearance Solid (Inferred from salt form)[3][5]
Boiling Point (Free Base) 253 °C[1][6]
Density (Free Base) 1.461 g/mL at 25°C[1][6]
Flash Point (Free Base) >110 °C[1]
Water Solubility Likely soluble (as a hydrochloride salt)[5]

Insight for the Scientist: The conversion of the parent aniline to its hydrochloride salt is a deliberate chemical modification. This significantly alters its physical state from a liquid to a solid and generally enhances its water solubility. This is crucial for researchers preparing stock solutions for biological assays or aqueous-phase reactions. However, as a solid, it also introduces the risk of fine particulate inhalation, a factor that must be managed with appropriate engineering controls.

Section 2: Hazard Identification and Proactive Risk Assessment

While specific toxicological data for the hydrochloride salt is limited, the hazard profile can be reliably inferred from the free base (3-Bromo-N-methylaniline) and related aniline compounds.[3] The primary hazards are associated with acute toxicity and irritation.

GHS Hazard Classification (Inferred from 3-Bromo-N-methylaniline):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[7]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[7]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[7]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[7]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[7][8]

The Causality Behind the Hazards: Anilines are a class of compounds known for their systemic toxicity, primarily through the formation of methemoglobin, which impairs oxygen transport in the blood. The presence of a bromine atom on the aromatic ring can further modulate its metabolic profile and reactivity. Skin and respiratory irritation are common for substituted anilines due to their chemical nature.

A proactive approach to safety begins before the container is even opened. The following workflow provides a self-validating system for risk assessment.

RiskAssessmentWorkflow Start Begin: New Protocol Involving 3-Bromo-N-methylaniline HCl ReviewSDS 1. Review Authoritative SDS and this Technical Guide Start->ReviewSDS IdentifyHazards 2. Identify Key Hazards (Acute Toxicity, Irritation) ReviewSDS->IdentifyHazards AssessExposure 3. Assess Exposure Potential (Quantity, Weighing, Solution Prep) IdentifyHazards->AssessExposure SelectControls 4. Define Engineering Controls (Certified Chemical Fume Hood) AssessExposure->SelectControls SelectPPE 5. Specify Personal Protective Equipment (Nitrile Gloves, Safety Goggles, Lab Coat) SelectControls->SelectPPE DevelopSOP 6. Draft Specific Standard Operating Procedure (SOP) (Handling, Spill, Waste Disposal) SelectPPE->DevelopSOP Proceed Proceed with Experiment DevelopSOP->Proceed

Caption: Proactive Risk Assessment Workflow for Chemical Handling.

Section 3: Protocols for Safe Handling, Storage, and Use

Adherence to a detailed, written protocol is paramount for ensuring safety and experimental reproducibility.

Experimental Protocol: Preparation of a 10 mM Stock Solution

  • Pre-Operation Safety Check:

    • Verify that the chemical fume hood has a valid certification sticker and that the airflow monitor indicates normal operation.

    • Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[8][9]

    • Don the required PPE: a lab coat, nitrile gloves, and chemical safety goggles.

  • Weighing the Compound:

    • Place an analytical balance inside the certified chemical fume hood to contain any airborne particulates.

    • Tare a clean, appropriate-sized weighing vessel.

    • Carefully dispense the required amount of this compound (2.225 mg for 1 mL of a 10 mM solution) into the vessel.

    • Causality: Performing this step in a fume hood is a critical engineering control that mitigates the risk of inhaling harmful dust.[10]

  • Solubilization:

    • Add the desired solvent (e.g., DMSO or sterile water) to the weighing vessel containing the compound.

    • Gently triturate with a pipette tip to aid dissolution before transferring the solution to a final, labeled storage vial.

    • Rinse the weighing vessel with additional solvent and add to the final vial to ensure a quantitative transfer.

  • Post-Operation:

    • Tightly cap the stock solution vial and apply a label with the compound name, concentration, solvent, date, and your initials.

    • Wipe down the balance and the work surface within the fume hood with an appropriate cleaning agent.

    • Dispose of contaminated weighing paper, pipette tips, and gloves as hazardous chemical waste according to institutional guidelines.[8]

    • Wash hands thoroughly with soap and water after removing gloves.[8][10]

Storage and Incompatibilities:

  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[1][10] The container must be kept tightly closed to prevent moisture absorption and potential degradation.[1][10] Store in a locked cabinet or area to restrict access.[5][10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11] Aniline compounds can react vigorously with these materials.

Section 4: Emergency Response and First-Aid Protocols

Immediate and correct action following an exposure can significantly mitigate harm.

Exposure RouteImmediate Action ProtocolScientific Rationale
Inhalation 1. Immediately move the affected person to fresh air.[1][5]2. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested).[5]3. Seek immediate medical attention.[1][5]To remove the individual from the source of exposure and restore adequate oxygen supply.
Skin Contact 1. Immediately remove all contaminated clothing.[5][10]2. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1]3. Seek immediate medical attention if irritation persists or if symptoms develop.[1][10]To physically remove the chemical from the skin surface, minimizing absorption and irritation. Prolonged washing helps ensure complete removal.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][8]2. Remove contact lenses if present and easy to do so.[8]3. Seek immediate medical attention from an ophthalmologist.To dilute and wash away the chemical, preventing or reducing damage to the cornea and other sensitive eye tissues.
Ingestion 1. Rinse the mouth thoroughly with water.[1][8]2. Do NOT induce vomiting.[12]3. Never give anything by mouth to an unconscious person.[1]4. Call a poison control center or seek immediate medical attention.[5][10]Rinsing removes residual chemical from the mouth. Inducing vomiting can cause further damage to the esophagus and poses a risk of aspiration.

Section 5: Accidental Release and Waste Disposal Management

A prepared response to a spill is a cornerstone of laboratory safety.

Protocol for a Small-Scale Laboratory Spill:

  • Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large or involves volatile materials, evacuate the lab.

  • Control & Contain: Ensure adequate ventilation by working within a fume hood if possible. Shut down any nearby ignition sources.[10]

  • PPE: Don appropriate PPE, including double-gloving with nitrile gloves, safety goggles, and a lab coat.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[1][10] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable detergent and water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in accordance with local, state, and federal regulations.[5][8]

Section 6: Toxicological and Ecological Considerations

Toxicological Summary:

  • Acute Effects: As established, the primary risks are acute toxicity via all routes of exposure and significant irritation to the skin, eyes, and respiratory tract.[5][7][8]

  • Chronic Effects & Carcinogenicity: There is currently no data to suggest that 3-Bromo-N-methylaniline is a carcinogen, and it is not listed by IARC.[1][8] However, the phrase "no data available" should not be interpreted as "no hazard." The toxicological properties have not been fully investigated, and therefore, the precautionary principle mandates minimizing exposure.[8]

Ecological Profile:

  • As a matter of sound scientific practice, discharge of the chemical or its containers into the environment must be strictly avoided.[1] All waste must be disposed of through approved hazardous waste channels.

This guide is intended to provide a framework for the safe handling of this compound. It is incumbent upon the principal investigator and the individual researcher to use this information to develop laboratory-specific Standard Operating Procedures (SOPs) that ensure the highest standards of safety.

References

  • 3-Bromo-N-methylaniline Properties. Chemsrc. [Link]
  • 3-Bromo-N-methylaniline Hazard Summary. PubChem. [Link]
  • Gamma Hexalactone Safety D
  • 3-Bromo-4-methylaniline Properties. Chemsrc. [Link]
  • GAMMA HEXALACTONE Safety D

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A Senior Application Scientist's Guide to 3-Bromo-N-methylaniline Hydrochloride: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 3-Bromo-N-methylaniline hydrochloride (CAS No: 152814-26-1), a key chemical intermediate. This document moves beyond a simple cataloging of facts to offer practical insights into its commercial landscape, physicochemical properties, a plausible synthetic route, and its critical role in the development of novel therapeutics and advanced materials.

Introduction and Strategic Importance

This compound is a substituted aniline derivative that serves as a versatile building block in organic synthesis. The strategic placement of the bromine atom and the N-methyl group on the aniline ring creates a molecule with specific reactivity, making it a valuable precursor for more complex molecular architectures. Its hydrochloride salt form often enhances stability and simplifies handling compared to the free base. For drug development professionals, this compound is a key starting material in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1] Its utility also extends to the agrochemical, dye, and material science sectors.[1]

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from research and development quantities to bulk manufacturing. When sourcing this intermediate, researchers should prioritize suppliers who provide comprehensive analytical data, including purity verification by methods such as HPLC and NMR spectroscopy.

Below is a comparative table of representative commercial suppliers. Please note that availability and pricing are subject to change and should be verified directly with the supplier.

SupplierCAS NumberPurityNotes
ChemScene 152814-26-1≥98%Offers the product for research purposes and provides custom synthesis services.[2]
Sigma-Aldrich 66584-32-5 (Free Base)97%The free base is available, which can be converted to the hydrochloride salt.[3][4][5]
BLD Pharm 152814-26-1Not specifiedLists the hydrochloride and related compounds.[6]
Chem-Impex 957034-79-6 (Isomer)≥ 95% (HPLC)Lists the 3-Bromo-5-methylaniline hydrochloride isomer, highlighting the importance of verifying the exact structure.[1]
1st Scientific LLC 66584-32-5 (Free Base)97%Provides various pack sizes for research use.[7]

Expert Insight: When selecting a supplier, consider the scale of your project. For initial exploratory work, smaller quantities from suppliers like ChemScene or 1st Scientific may be suitable. For process development and scale-up, engaging with manufacturers who can provide batch-to-batch consistency and detailed certificates of analysis is crucial.

Physicochemical Properties

A thorough understanding of the compound's properties is fundamental for its effective use in experimental design.

PropertyValueSource
CAS Number 152814-26-1[2][8]
Molecular Formula C₇H₉BrClN[2][8]
Molecular Weight 222.51 g/mol [2][8]
Appearance Brown powder (for the related 3-Bromo-5-methylaniline hydrochloride)[1]
Purity Typically ≥97-98%[2][5]
Storage Store at 4°C or in a cool, dry, well-ventilated place.[2][6]

Properties of the Free Base (3-Bromo-N-methylaniline, CAS: 66584-32-5):

PropertyValueSource
Boiling Point 253 °C[5][9]
Density 1.461 g/mL at 25 °C[5][9]
Refractive Index n20/D 1.6120[5][10]

Synthesis and Mechanism

While commercially available, understanding the synthesis of this compound is valuable for process optimization and troubleshooting. A common synthetic approach involves the bromination of N-methylaniline followed by conversion to the hydrochloride salt.

Proposed Synthetic Workflow

Synthesis_Workflow Start N-Methylaniline Step1 Bromination (e.g., NBS in Acetonitrile) Start->Step1 Intermediate 3-Bromo-N-methylaniline (Free Base) Step1->Intermediate Electrophilic Aromatic Substitution Step2 Salt Formation (HCl in Ether) Intermediate->Step2 End 3-Bromo-N-methylaniline Hydrochloride Step2->End Acid-Base Reaction

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established chemical principles for the bromination of anilines and subsequent salt formation.[11]

  • Bromination of N-Methylaniline:

    • Dissolve N-methylaniline in a suitable solvent, such as acetonitrile, in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The amino group is an ortho-, para-director, but steric hindrance from the methyl group can favor meta-substitution to some extent, or a different starting material like 3-bromoaniline could be methylated. A more direct route might involve starting with 3-bromoaniline and performing a methylation reaction.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench with a solution of sodium thiosulfate to remove any unreacted bromine.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-Bromo-N-methylaniline.

  • Purification:

    • Purify the crude product via column chromatography on silica gel to isolate the desired isomer.

  • Hydrochloride Salt Formation:

    • Dissolve the purified 3-Bromo-N-methylaniline free base in a dry, non-polar solvent like diethyl ether.

    • Slowly add a solution of hydrogen chloride in diethyl ether while stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Causality and Self-Validation: The choice of NBS provides a milder and more selective brominating agent compared to liquid bromine. The acid-base reaction in a non-polar solvent is a standard and reliable method for precipitating hydrochloride salts of amines, ensuring a high-purity final product.

Applications in Research and Development

The utility of this compound as a synthetic intermediate is demonstrated across several fields.

Applications Core 3-Bromo-N-methylaniline Hydrochloride Pharma Pharmaceuticals (Neurological Disorders) Core->Pharma Building Block Agro Agrochemicals Core->Agro Precursor Materials Organic Electronics (OLEDs) Core->Materials Intermediate Dyes Dyes & Pigments Core->Dyes Intermediate

Caption: Key application areas for this compound.

  • Pharmaceutical Synthesis: This compound is a crucial intermediate for creating more complex molecules with potential biological activity.[1][12] The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functional groups to build a pharmacophore. Its use has been noted in the synthesis of agents targeting neurological disorders.[1]

  • Agrochemicals: Similar to its role in pharmaceuticals, it serves as a precursor for herbicides, insecticides, and fungicides.[12]

  • Material Science: The aniline scaffold is a common feature in organic electronic materials. Derivatives of this compound are used in the development of organic semiconductors for applications like Organic Light Emitting Diodes (OLEDs).[1]

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount. The safety data for the closely related 4-Bromo-2-methylaniline hydrochloride indicates that these compounds are generally toxic and irritants.[13]

  • Hazards: Toxic if swallowed or in contact with skin.[13] Causes skin and serious eye irritation.[13] May cause respiratory irritation.[13]

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] Avoid breathing dust.[13]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9] If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.[9][13]

Trustworthiness through Protocol: Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this compound. The SDS will contain the most detailed and up-to-date safety and handling information.

References

  • 3-Bromo-N-methylaniline | CAS#:66584-32-5 | Chemsrc. (2025-08-20).
  • 3-Bromo-N-methylaniline | C7H8BrN | CID 7018299 - PubChem. (n.d.).
  • 3-Bromo-5-methylaniline hydrochloride, 98% Purity, C7H9BrClN, 100 grams. (n.d.).
  • RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents. (n.d.).
  • Amines - NCERT. (n.d.).
  • 4-Bromo-3-methylaniline hydrochloride | C7H9BrClN | CID 24212085 - PubChem. (n.d.).

Sources

The Strategic Utility of 3-Bromo-N-methylaniline Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Substituted Anilines in Drug Discovery

In the landscape of contemporary drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. Among these, substituted anilines have consistently proven to be a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their prevalence is a testament to their ability to engage in a wide array of biological interactions and to serve as a robust scaffold for intricate molecular architectures. This guide delves into the specific potential of a highly valuable, yet perhaps under-explored, starting material: 3-Bromo-N-methylaniline hydrochloride .

We will explore the inherent chemical advantages conferred by its unique substitution pattern—a bromine atom at the meta position and an N-methyl group—and elucidate its potential applications in the synthesis of high-value therapeutic agents, with a particular focus on the lucrative field of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic intermediates to accelerate their discovery programs.

Chemical Profile and Strategic Advantages of this compound

This compound (CAS No. 152814-26-1) is a salt of the parent compound 3-Bromo-N-methylaniline (CAS No. 66584-32-5).[1] The hydrochloride form often offers improved stability and handling characteristics, making it a practical choice for laboratory use. The true value of this molecule, however, lies in the strategic placement of its functional groups.

PropertyValueReference
Molecular Formula C₇H₉BrClN[1]
Molecular Weight 222.51 g/mol
Appearance Off-white to light brown crystalline solid[2]
Key Functional Groups Secondary N-methylamine, Aryl BromideN/A

The N-methyl group provides a point of steric and electronic differentiation from primary anilines, influencing the compound's basicity and its conformational preferences when incorporated into a larger molecule. This can be crucial for fine-tuning binding interactions with a biological target.

However, the most synthetically compelling feature is the bromine atom . Positioned on the aromatic ring, it serves as a highly versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions.[3] These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are foundational in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[3][4] This capability allows for the systematic and modular construction of complex molecular libraries, a cornerstone of modern lead optimization campaigns.

Core Application: A Gateway to Kinase Inhibitors

The field of oncology has been revolutionized by the development of small molecule kinase inhibitors, many of which feature an anilino-heterocycle core.[5][6] The 4-anilinoquinazoline scaffold, in particular, is a well-established pharmacophore for targeting the ATP-binding site of numerous kinases, including the Epidermal Growth Factor Receptor (EGFR).[6][7] The aniline moiety in these inhibitors often projects into a region of the binding pocket where substitutions can significantly impact potency and selectivity.

The bromine atom on the 3-Bromo-N-methylaniline scaffold is particularly well-suited for elaboration to access this key chemical space. Structure-activity relationship (SAR) studies of anilinoquinazoline and anilino-quinoline-based kinase inhibitors have repeatedly demonstrated that substitution at the meta-position of the aniline ring can be critical for potent inhibition.[7][8] For instance, the first potent and selective EGFR inhibitor, PD-153035, is a 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, highlighting the early recognition of the value of a 3-bromoaniline fragment in this context.[8]

The following sections will outline a plausible and well-precedented synthetic strategy for leveraging this compound in the construction of a novel kinase inhibitor scaffold.

Hypothetical Synthesis of a Novel Anilino-Pyrimidine Kinase Inhibitor

This section details a hypothetical, yet scientifically grounded, synthetic route to a novel kinase inhibitor, illustrating the utility of this compound. The target scaffold is an N-methyl anilino-pyrimidine, a common motif in kinase inhibitors.

Workflow: Synthesis of a Kinase Inhibitor Precursor

G cluster_0 Part 1: Core Assembly cluster_1 Part 2: Diversification via Cross-Coupling cluster_2 Part 3: Final Elaboration A 3-Bromo-N-methylaniline hydrochloride C Intermediate 1 (N-(3-bromophenyl)-N-methyl-2-chloropyrimidin-4-amine) A->C Nucleophilic Aromatic Substitution (SNAr) B 2,4-dichloropyrimidine B->C E Intermediate 2 (N-(3'-substituted-biphenyl-3-yl)-N-methyl-2-chloropyrimidin-4-amine) C->E Suzuki-Miyaura Coupling D Aryl Boronic Acid D->E G Final Kinase Inhibitor Candidate E->G Buchwald-Hartwig Amination F Amine Nucleophile F->G

Caption: A three-part synthetic workflow for a novel kinase inhibitor.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations outlined in the workflow above. These are generalized procedures based on established literature methods and should be optimized for specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for Core Assembly

This protocol describes the reaction of 3-Bromo-N-methylaniline with 2,4-dichloropyrimidine to form the core anilino-pyrimidine structure.

Materials:

  • This compound (1.0 eq)

  • 2,4-dichloropyrimidine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous isopropanol or n-butanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and 2,4-dichloropyrimidine.

  • Add the anhydrous solvent (e.g., isopropanol) to achieve a concentration of approximately 0.1 M with respect to the aniline.

  • Add DIPEA to the mixture. The hydrochloride salt will react with the base to liberate the free amine in situ.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Intermediate 1.

Causality and Trustworthiness: The use of a non-nucleophilic base like DIPEA is crucial to neutralize the HCl salt without competing in the SNAr reaction. The reaction is heated to overcome the activation energy for the substitution. Monitoring by TLC/LC-MS ensures the reaction is driven to completion and allows for timely work-up, minimizing side product formation.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Diversification

This protocol details the palladium-catalyzed coupling of the aryl bromide (Intermediate 1) with an aryl boronic acid.

Materials:

  • Intermediate 1 (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In an oven-dried Schlenk tube, combine Intermediate 1, the aryl boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to yield Intermediate 2.

Causality and Trustworthiness: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The choice of a suitable palladium catalyst and ligand is paramount for efficient coupling.[9] The base is required to activate the boronic acid for transmetalation to the palladium center.[9]

Logical Relationship: The Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br)L2 Pd0->OxAdd Ar-Br Transmetal Transmetalation (Ar-Pd(II)-Ar')L2 OxAdd->Transmetal Ar'-B(OH)2 Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' Product Intermediate 2 RedElim->Product ArBr Intermediate 1 ArBr->OxAdd ArBOH2 Aryl Boronic Acid ArBOH2->Transmetal

Sources

A Comprehensive Theoretical Guide to 3-Bromo-N-methylaniline Hydrochloride: From First Principles to Spectroscopic Insights

Author: BenchChem Technical Support Team. Date: January 2026

**A Comprehensive

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a deep dive into the theoretical and computational analysis of 3-Bromo-N-methylaniline hydrochloride, a halogenated aniline derivative of interest in synthetic and medicinal chemistry. Moving beyond simple data reporting, this document elucidates the causal relationships between molecular structure and physicochemical properties through the lens of quantum chemical calculations. We will explore robust, validated computational workflows, detailing the rationale behind the selection of methods such as Density Functional Theory (DFT). Key areas of investigation include optimized molecular geometry, vibrational (IR/Raman) frequencies, electronic properties via Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analysis, and simulated spectroscopic signatures (NMR, UV-Vis). This guide is structured to serve as both a foundational reference and a practical roadmap for researchers employing computational tools to predict and understand the behavior of complex organic molecules.

Introduction: The Rationale for Theoretical Investigation

This compound belongs to the class of substituted anilines, which are foundational scaffolds in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of a bromine atom and an N-methyl group significantly alters the electronic landscape of the aniline ring, influencing its reactivity, intermolecular interactions, and spectroscopic properties.[2] The hydrochloride salt form further modifies its solubility and crystal packing characteristics.

Experimental characterization, while indispensable, can be resource-intensive. Theoretical studies, primarily leveraging Density Functional Theory (DFT), offer a powerful, predictive framework to probe molecular properties at the atomic level.[3][4] This in silico approach allows for:

  • Rapid Prototyping: Evaluating potential synthetic pathways and molecular modifications before committing to laboratory work.

  • Mechanistic Insight: Understanding electronic structure, charge distribution, and reactive sites, which govern chemical behavior.[5]

  • Spectroscopic Interpretation: Aiding in the assignment of complex experimental spectra (IR, Raman, NMR, UV-Vis) by correlating observed signals with specific molecular motions and electronic transitions.[1][6][7]

This guide adopts the perspective of a senior application scientist, focusing on a validated, logical workflow that ensures the trustworthiness and accuracy of the generated theoretical data.

The Computational Workflow: A Self-Validating Protocol

The integrity of any theoretical study hinges on a methodologically sound and reproducible workflow. The protocol described here is a standard in computational chemistry, designed to ensure that all subsequent property calculations are based on a stable, energetically minimized molecular structure.

G Figure 1. Standard Computational Chemistry Workflow cluster_input Input Phase cluster_calc Calculation Phase cluster_analysis Analysis Phase A 1. Initial Structure Input (3-Bromo-N-methylanilinium ion) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Initial Guess C 3. Frequency Calculation (Confirm Minimum Energy State) B->C Optimized Geometry C->B Imaginary Frequency Found? Re-optimize D Vibrational Analysis (IR/Raman Spectra) C->D Frequencies & Intensities E Electronic Structure (HOMO, LUMO, MEP) C->E Validated Structure F Spectroscopic Prediction (NMR, TD-DFT/UV-Vis) C->F Validated Structure

Caption: A validated workflow for theoretical molecular analysis.

Step-by-Step Computational Protocol
  • Structure Preparation: The initial 3D structure of the 3-bromo-N-methylanilinium cation (the hydrochloride salt protonates the amine) is constructed using molecular editing software.

  • Geometry Optimization: A full geometry optimization is performed.

    • Method Rationale: The B3LYP hybrid functional is selected for its proven balance of accuracy and computational efficiency for organic molecules.[8][9] The 6-311++G(d,p) basis set is employed; it is a triple-zeta basis set that provides flexibility for valence electrons, includes diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to correctly describe anisotropic electron distributions in bonds.[7]

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry using the same level of theory.

    • Trustworthiness Check: This step is critical for validating the optimization. A true minimum energy structure will have zero imaginary frequencies. If an imaginary frequency is found, it indicates a saddle point (a transition state), and the structure must be perturbed and re-optimized.

  • Property Calculations: Once the geometry is validated as a true minimum, single-point calculations are performed to determine electronic and spectroscopic properties.

Molecular Structure and Geometry

The geometry optimization yields the most stable three-dimensional arrangement of the atoms. The protonation at the nitrogen atom leads to a tetrahedral-like geometry around the nitrogen, which engages in hydrogen bonding with the chloride counter-ion in the solid state. Key structural parameters, such as bond lengths and angles, can be extracted and compared with experimental data from similar halogenated anilinium salts.[10]

Table 1: Representative Optimized Geometric Parameters (Note: These are illustrative values based on typical DFT calculations for similar molecules.)

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-Br1.91
C-N1.48
N-C(methyl)1.50
N-H1.03
**Bond Angles (°) **C-N-C(methyl)112.5
C-C-Br119.8
H-N-C109.5

Electronic Properties: Reactivity and Interaction

The electronic character of a molecule dictates its reactivity and how it interacts with other species. This is explored through Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[11]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability.[11] A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[11][12]

For 3-Bromo-N-methylaniline, the HOMO is typically localized on the π-system of the aniline ring and the nitrogen lone pair, while the LUMO is distributed over the aromatic ring, often with significant contribution from the C-Br antibonding orbital.

G Figure 2. HOMO-LUMO Energy Gap Diagram A Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) A->LUMO HOMO HOMO (Highest Occupied Molecular Orbital) LUMO->HOMO l_energy E ≈ -1.5 eV h_energy E ≈ -6.0 eV

Caption: Energy gap between frontier molecular orbitals.

Molecular Electrostatic Potential (MEP) Map

The MEP is a 3D visualization of the total electrostatic potential mapped onto the electron density surface of a molecule.[13][14] It provides an intuitive guide to intermolecular interactions and reactive sites.[15][16]

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as those around electronegative atoms (like the bromine atom and the chloride ion), and are susceptible to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, such as the hydrogen atoms on the protonated amine group, which are favorable sites for nucleophilic attack.[15]

  • Green Regions (Neutral Potential): Represent areas of near-zero potential, typically nonpolar regions like the C-H bonds of the aromatic ring.

For the 3-bromo-N-methylanilinium ion, the MEP map would clearly show a strong positive potential (blue) around the -NH2(CH3)+ group, highlighting its role as a hydrogen bond donor. A region of negative potential (red) would be associated with the bromine atom's lone pairs and the nearby chloride anion.

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting various types of spectra.

Vibrational Spectroscopy (FT-IR & FT-Raman)

Frequency calculations not only validate the molecular structure but also predict the vibrational spectra. Each calculated frequency corresponds to a specific normal mode of vibration (e.g., C-H stretch, N-H bend). The results can be directly compared to experimental FT-IR and FT-Raman spectra to confirm functional groups and molecular structure.[1][7]

Table 2: Representative Calculated Vibrational Frequencies

Mode DescriptionCalculated Frequency (cm⁻¹)Expected IR Intensity
N-H Stretch (protonated)~3300-3400Strong
Aromatic C-H Stretch~3050-3100Medium
Methyl C-H Stretch~2950-3000Medium
C=C Aromatic Stretch~1580-1610Strong
N-H Bend~1500-1550Medium-Strong
C-N Stretch~1250-1300Medium
C-Br Stretch~550-650Strong
NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the isotropic magnetic shielding tensors of atoms in a molecule. These values can be converted into ¹H and ¹³C NMR chemical shifts (referenced against a standard like TMS), providing a powerful tool for structure elucidation and assignment of experimental NMR signals.[17]

UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) is the workhorse method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum.[18][19][20] The calculations can reveal the nature of the electronic transitions, such as π→π* or n→π*, which are characteristic of aromatic systems.[21]

Table 3: Representative TD-DFT Results

TransitionCalculated λ_max (nm)Oscillator Strength (f)Primary Orbital Contribution
S₀ → S₁~2900.05HOMO → LUMO (π→π)
S₀ → S₂~2550.45HOMO-1 → LUMO (π→π)

Conclusion and Future Directions

The theoretical study of this compound, guided by a robust computational workflow, provides profound insights into its structural, electronic, and spectroscopic properties. DFT calculations serve not merely as a data generation tool but as an explanatory framework that connects molecular architecture to observable chemical behavior. The analyses of FMO, MEP, and simulated spectra furnish a detailed portrait of the molecule's reactivity and interaction potential.

This foundational knowledge is critical for drug development professionals, enabling rational design of derivatives with tailored properties, and for synthetic chemists, aiding in the prediction of reaction outcomes. Future theoretical work could expand to include modeling crystal packing to understand solid-state properties, simulating reaction mechanisms to explore synthetic pathways, or performing molecular docking studies to investigate potential biological targets.

References

A consolidated list of authoritative sources cited within this guide.

  • Haruna, A., Alenaizan, A., & Al-Saadi, A. (2016). Density functional theory study of the substituent effect on the structure, conformation and vibrational spectra in halosubstituted anilines.
  • Alsaafeen, N., et al. (2022). Rational Molecular Design of Aniline‐Based Donor‐Acceptor Conducting Polymers Enhancing Ionic Molecular Interaction for High‐Performance Wearable Bioelectronics.
  • Al-Otaibi, J. S., et al. (2021). DFT computational study of trihalogenated aniline derivative's adsorption onto graphene/fullerene/fullerene-like nanocages, X12Y12 (X = Al, B, and Y = N, P). Journal of Biomolecular Structure & Dynamics, 40(19), 8630-8643. [Link]
  • ResearchGate. (n.d.). HOMO–LUMO electronic energy gap (eV) of aniline and its substituents.
  • Sagan, F., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(21), 7206. [Link]
  • Issa, R. M., et al. (2005). UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 980-986. [Link]
  • Al-Otaibi, J. S., et al. (2021). DFT computational study of trihalogenated aniline derivative's adsorption onto nanocages. Figshare. [Link]
  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map of the compounds.
  • Gsaller, G. (2014). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules.
  • ResearchGate. (n.d.). HOMO and LUMO for nitro-substituted aniline computed at a B3LYP/6-311++G(d, p) theory level.
  • ResearchGate. (n.d.). HOMO and LUMO for methyl-substituted aniline computed at a B3LYP/6-311++G(d, p) theory level.
  • Kavitha, E., et al. (2021). Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal. Crystals, 11(9), 1070. [Link]
  • Kumar, C. R. S. (2022). Spectroscopic and DFT Studies of Distinct Anilines for Electronic and Optical Properties. New Trends in Physical Science Research, 5, 1-13. [Link]
  • Chemistry LibreTexts. (2023). Electrostatic Potential maps. Chemistry LibreTexts. [Link]
  • ResearchGate. (2024). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE.
  • ResearchGate. (n.d.). UV-Vis absorption spectra calculated with TD-DFT: M06-2X/6-31++G(d,p).
  • Gross, K. C., et al. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 66(21), 6919-6925. [Link]
  • Freitas, M. P., et al. (2023). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. International Journal of Molecular Sciences, 24(1), 589. [Link]
  • Spectroscopic [IR and Raman] Analysis and Gaussian Hybrid Computational Investigation. (n.d.). International Journal of ChemTech Research. [Link]
  • Panov, A. A., et al. (2018). Quantum Chemical Study of the Reactivity of 3- Brommaleimide and 3-(Arylamino)maleimide Derivatives. AIP Conference Proceedings, 2053(1), 020021. [Link]
  • GitHub. (n.d.). Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF. GitHub. [Link]
  • ORCA Tutorials. (n.d.). UVVis spectroscopy. FACCTs. [Link]
  • Gadre, S. R., & Suresh, C. H. (2019). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Critical Reviews in Solid State and Materials Sciences, 44(2), 113-144. [Link]
  • ResearchGate. (n.d.). Electrostatic potential maps of (A) aniline (nonplanar (i) and planar...
  • OUCI. (n.d.). A computational and spectroscopic interpretation (FT-IR, FT-Raman, UV–vis and NMR) with molecular docking studies on 3-… OUCI. [Link]
  • PubChem. (n.d.). 3-Bromo-N-methylaniline. PubChem. [Link]
  • Physical Concepts - مفاهيم فيزيائية. (2021, March 4). TD DFT Calculation (UV-Vis) using Gaussian Software. YouTube. [Link]
  • Narasimha S. A., et al. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Rasayan Journal of Chemistry, 18(1). [Link]

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Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 3-Bromo-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, scientifically-grounded protocol for the synthesis of 3-Bromo-N-methylaniline hydrochloride (CAS No: 152814-26-1), a key intermediate in the development of pharmaceuticals and fine chemicals. The guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles, safety protocols, and characterization techniques. The procedure focuses on a robust two-step process: the selective N-methylation of 3-bromoaniline followed by conversion to its hydrochloride salt for improved stability and handling.

Introduction and Strategic Overview

3-Bromo-N-methylaniline is a substituted aniline derivative widely employed as a building block in organic synthesis.[1][2] Its structure, featuring a bromine atom at the meta-position relative to the methylamino group, provides two reactive sites for further chemical modification, making it a valuable precursor for creating complex molecular architectures. The conversion to its hydrochloride salt enhances the compound's stability, crystallinity, and ease of handling compared to the free base, which exists as a liquid.[3]

The synthetic strategy outlined herein is predicated on a direct and efficient N-methylation of the commercially available starting material, 3-bromoaniline. This approach is favored due to its reliability and the relative accessibility of the required reagents. The core transformation involves the nucleophilic attack of the aniline nitrogen on an electrophilic methyl source. Subsequent protonation with hydrochloric acid affords the target salt.

Causality of the Synthetic Route:

  • Starting Material Selection: 3-Bromoaniline (CAS: 591-19-5) is an ideal precursor.[4] The electron-withdrawing nature of the bromine atom slightly deactivates the aromatic ring but does not impede the nucleophilicity of the amino group for N-alkylation.

  • Reaction Choice (N-methylation): Direct methylation is a classic and well-understood transformation in amine synthesis.[5] Careful control of stoichiometry is crucial to favor the desired mono-methylation product over the potential N,N-dimethylated byproduct.

  • Final Salt Formation: Aniline derivatives are often converted to their hydrochloride salts to transform them from oils or low-melting solids into stable, crystalline solids with well-defined melting points. This facilitates purification by recrystallization, simplifies weighing and handling, and improves shelf-life.

Physicochemical and Safety Data

A thorough understanding of the materials involved is critical for both procedural success and laboratory safety.

Compound Structure CAS No. Molecular Formula MW ( g/mol ) Key Properties Primary Hazards
3-Bromoaniline BrC₆H₄NH₂591-19-5C₆H₆BrN172.02Liquid; bp: 251 °C; d: 1.58 g/mL.Toxic if swallowed, in contact with skin, or if inhaled; Suspected of causing genetic defects; May cause damage to organs through prolonged exposure.
3-Bromo-N-methylaniline BrC₆H₄NHCH₃66584-32-5C₇H₈BrN186.05Liquid; bp: 253 °C; d: 1.461 g/mL.[6]Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation.[7]
3-Bromo-N-methylaniline HCl [BrC₆H₄NH₂CH₃]⁺Cl⁻152814-26-1C₇H₉BrClN222.51Solid.[8][9]Assumed to have hazards similar to the free base; HCl is corrosive.

Mandatory Safety Precautions:

  • All operations must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves (nitrile or neoprene), is required at all times.

  • Methylating agents such as methyl iodide are toxic and potential carcinogens; handle with extreme care.

  • Anhydrous solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for each reagent before commencing work.[3]

Experimental Protocol

This protocol is divided into two primary stages: the synthesis of the free base intermediate and its subsequent conversion to the hydrochloride salt.

Part A: Synthesis of 3-Bromo-N-methylaniline (Free Base)

Mechanism Insight: The reaction proceeds via an SN2 mechanism. The aniline nitrogen, after being deprotonated by a mild base, acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent and displacing the leaving group (e.g., iodide). The base is essential to neutralize the H-X byproduct, driving the reaction to completion.

Materials & Equipment:

  • 3-Bromoaniline (1.0 eq)

  • Methyl Iodide (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (1.5 eq)

  • Acetone or Acetonitrile (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask, add 3-bromoaniline (e.g., 10.0 g, 58.1 mmol), anhydrous potassium carbonate (12.0 g, 87.2 mmol), and 100 mL of anhydrous acetone.

  • Reagent Addition: While stirring vigorously, add methyl iodide (3.8 mL, 61.0 mmol) to the suspension dropwise over 10 minutes at room temperature.

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56 °C for acetone). Maintain reflux with stirring for 12-18 hours.

    • Rationale: Heating accelerates the rate of this SN2 reaction. The extended reaction time ensures maximum conversion of the starting material.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product, 3-Bromo-N-methylaniline, will have a higher Rf value than the starting 3-bromoaniline.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the resulting residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Rationale: Washing with water removes any remaining inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate on a rotary evaporator to yield the crude 3-Bromo-N-methylaniline as an oil.

  • Purification (Optional but Recommended): While the crude product may be suitable for salt formation, purification via flash column chromatography (silica gel, gradient elution with Hexanes:Ethyl Acetate) will remove any unreacted starting material and the N,N-dimethylaniline byproduct, ensuring a high-purity final product.

Part B: Formation of this compound

Materials & Equipment:

  • Crude or purified 3-Bromo-N-methylaniline (from Part A)

  • Hydrochloric Acid solution (2 M in diethyl ether, or concentrated HCl)

  • Anhydrous Diethyl Ether or Ethyl Acetate

  • Beaker or Erlenmeyer flask

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Step-by-Step Methodology:

  • Dissolution: Dissolve the 3-Bromo-N-methylaniline (e.g., 9.0 g, 48.4 mmol) in 100 mL of anhydrous diethyl ether.

  • Precipitation: Cool the solution in an ice bath. While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately.

    • Self-Validating Check: Continue adding the HCl solution until no further precipitation is observed. A slight excess ensures complete conversion to the salt.

  • Isolation: Allow the suspension to stir in the ice bath for an additional 30 minutes to maximize crystal formation.

  • Filtration and Washing: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 20 mL) to remove any excess HCl and soluble impurities.

  • Drying: Dry the resulting white to off-white solid under high vacuum for several hours to remove all residual solvent. Record the final mass and calculate the yield.

Workflow Visualization and Characterization

A clear visual representation of the process aids in understanding the experimental sequence.

Synthesis_Workflow cluster_0 Part A: N-Methylation (Free Base Synthesis) cluster_1 Part B: Hydrochloride Salt Formation A0 1. Combine 3-Bromoaniline, K₂CO₃, and Acetone A1 2. Add Methyl Iodide A0->A1 A2 3. Heat to Reflux (12-18h) A1->A2 A3 4. Monitor by TLC A2->A3 A4 5. Cooldown & Filter A3->A4 A5 6. Concentrate & Extract A4->A5 A6 7. Purify (Chromatography) A5->A6 B0 1. Dissolve Free Base in Anhydrous Ether A6->B0 Purified 3-Bromo-N-methylaniline B1 2. Add HCl Solution (in Ether) Dropwise B0->B1 B2 3. Isolate Precipitate by Vacuum Filtration B1->B2 B3 4. Wash with Cold Ether B2->B3 B4 5. Dry Under Vacuum B3->B4 Final Final B4->Final Final Product: 3-Bromo-N-methylaniline HCl

Caption: Experimental workflow for the synthesis of this compound.

Expected Characterization Data: The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (in DMSO-d₆):

    • Aromatic Protons: Expect complex multiplets in the range of δ 6.8-7.5 ppm.

    • N-H Proton: A broad singlet, typically downfield (> δ 5.0 ppm), which may exchange with D₂O.

    • N-Methyl Protons: A singlet (or a doublet if coupled to the N-H proton) around δ 2.7-2.9 ppm.

  • FT-IR (KBr Pellet):

    • ~2400-2800 cm⁻¹ (broad): N-H⁺ stretch of the secondary ammonium salt.

    • ~1600, 1480 cm⁻¹: Aromatic C=C stretching.

    • ~1200 cm⁻¹: C-N stretching.

    • ~700-800 cm⁻¹: C-Br stretching.

  • Mass Spectrometry (ESI+): The analysis will detect the free base. Expected m/z for [C₇H₈BrN + H]⁺ is approximately 186.99 and 188.99, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).

  • Melting Point: A sharp melting point is indicative of high purity.

Troubleshooting Guide

Problem Likely Cause(s) Recommended Solution(s)
Low Yield in Part A 1. Incomplete reaction. 2. Insufficient base. 3. Loss during workup.1. Increase reflux time; confirm starting material consumption by TLC. 2. Ensure K₂CO₃ is anhydrous and finely powdered. 3. Perform extractions carefully to avoid emulsion formation.
Significant Di-methylation 1. Excess methyl iodide used. 2. Reaction temperature too high.1. Use no more than 1.05-1.1 equivalents of methyl iodide. 2. Maintain a gentle reflux; avoid aggressive heating.
Oily/Gummy Product in Part B 1. Presence of water in the solvent. 2. Impurities from Part A are present.1. Use strictly anhydrous solvents for salt formation. 2. Purify the free base by column chromatography before proceeding.
No Precipitation in Part B 1. Insufficient HCl added. 2. Product salt is soluble in the chosen solvent.1. Add more HCl solution until precipitation ceases. 2. Use a less polar solvent like hexane as an anti-solvent or switch to diethyl ether if another solvent was used.

References

  • PubChem. (n.d.). 3-Bromo-N-methylaniline. [Link]
  • Chemsrc. (2025). 3-Bromo-N-methylaniline | CAS#:66584-32-5. [Link]
  • PubChem. (n.d.). 3-Bromoaniline. [Link]
  • NCERT. (n.d.). Amines. [Link]
  • American Elements. (n.d.). 3-Bromo-5-methylaniline hydrochloride. [Link]

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Mastering the Purification of 3-Bromo-N-methylaniline Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the purification techniques for 3-Bromo-N-methylaniline hydrochloride. This document moves beyond a simple recitation of steps, offering a deep dive into the rationale behind the methodologies, potential challenges, and strategies for achieving high purity of this critical chemical intermediate.

Understanding the Compound: Physicochemical Properties and Synthetic Impurities

This compound is a salt of the corresponding free base, 3-Bromo-N-methylaniline. The hydrochloride form is often preferred in pharmaceutical development due to its increased stability and solubility in aqueous media. A thorough understanding of its properties and the likely impurities from its synthesis is paramount for devising an effective purification strategy.

Table 1: Physicochemical Properties of 3-Bromo-N-methylaniline and its Hydrochloride Salt

Property3-Bromo-N-methylaniline (Free Base)This compound
CAS Number 66584-32-5[1]152814-26-1[2]
Molecular Formula C₇H₈BrN[1]C₇H₉BrClN[2]
Molecular Weight 186.05 g/mol [1]222.51 g/mol [2]
Appearance Colorless to pale yellow liquidOff-white to pale yellow solid
Boiling Point (Free Base) 253 °C (lit.)Not Applicable
Density (Free Base) 1.461 g/mL at 25 °C (lit.)Not Applicable

The synthesis of 3-Bromo-N-methylaniline typically involves two key steps: the bromination of N-methylaniline and the subsequent formation of the hydrochloride salt. Each step can introduce specific impurities that must be addressed during purification.

Synthesis and Potential Impurities

The primary route to 3-Bromo-N-methylaniline involves the electrophilic bromination of N-methylaniline. The directing effects of the amino group (ortho-, para-directing) and the steric hindrance it provides can lead to a mixture of products. Subsequent N-methylation of 3-bromoaniline is another common synthetic route.[3][4]

Potential Impurities from Synthesis:

  • Isomeric Impurities: Due to the ortho-, para-directing nature of the N-methyl group, the bromination of N-methylaniline can yield not only the desired meta-isomer but also ortho- and para-isomers (2-Bromo-N-methylaniline and 4-Bromo-N-methylaniline).

  • Over-brominated Products: Dibromo- or even tribromo-N-methylaniline species can form if the reaction conditions are not carefully controlled.

  • Unreacted Starting Materials: Residual N-methylaniline or 3-bromoaniline may remain in the crude product.

  • Byproducts of N-methylation: If synthesizing from 3-bromoaniline, impurities from the methylation reaction, such as the corresponding tertiary amine (3-bromo-N,N-dimethylaniline), can be present.[3]

  • Inorganic Salts: Residual acids or bases from the workup will be present.

The following diagram illustrates the potential impurities arising from the synthesis of 3-Bromo-N-methylaniline.

G cluster_synthesis Synthesis of 3-Bromo-N-methylaniline cluster_impurities Potential Impurities N-methylaniline N-methylaniline Bromination Bromination N-methylaniline->Bromination 1. Brominating Agent Crude Product Crude Product Bromination->Crude Product Isomers Isomers Crude Product->Isomers e.g., 2- & 4-isomers Over-brominated Over-brominated Crude Product->Over-brominated e.g., Dibromo species Starting Material Starting Material Crude Product->Starting Material Unreacted N-methylaniline N-methylation byproducts N-methylation byproducts Crude Product->N-methylation byproducts e.g., Tertiary amine

Caption: Potential impurities from the synthesis of 3-Bromo-N-methylaniline.

Purification by Recrystallization: A Step-by-Step Protocol

Recrystallization is the most effective and commonly employed method for purifying solid organic compounds like this compound. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.

Solvent Selection: The Key to Success

The ideal recrystallization solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. This differential solubility allows for the selective crystallization of the pure product upon cooling, leaving the impurities dissolved in the mother liquor.

Given that this compound is a salt, polar protic solvents are generally good candidates.[5][6][7][8] A mixed solvent system, often a combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble), can provide the fine-tuning needed for optimal crystal formation.

Table 2: Recommended Solvents for Screening

Solvent/SystemTypeRationale
Isopropanol (IPA) Polar ProticOften a good single solvent for amine hydrochlorides.
Ethanol/Water Polar Protic MixtureEthanol provides good solubility at high temperatures, while the addition of water as an anti-solvent induces crystallization upon cooling.
Methanol Polar ProticHigher polarity than ethanol, may be suitable if the compound is less soluble in other alcohols.
Acetone Polar AproticCan be a good "poor" solvent in a mixed system with a more polar solvent.

Experimental Protocol: Solvent Screening

  • Place approximately 50 mg of the crude this compound into four separate small test tubes.

  • To the first test tube, add isopropanol dropwise at room temperature until the solid just dissolves. Observe the solubility.

  • To the second test tube, add ethanol dropwise to dissolve the solid. Then, add water dropwise until turbidity persists. Gently heat the mixture to see if it becomes clear.

  • Repeat step 2 with methanol and acetone in the third and fourth test tubes, respectively.

  • Based on these observations, select the solvent or solvent system that provides the best solubility profile (sparingly soluble at room temperature, highly soluble when hot).

Detailed Recrystallization Protocol

This protocol assumes that an ethanol/water solvent system has been identified as optimal from the screening process.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid completely. Stir continuously using a magnetic stir bar.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Inducing Crystallization: To the hot, clear solution, add deionized water dropwise while stirring until the solution becomes slightly turbid. The turbidity indicates that the solution is saturated. Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (the same ratio used for crystallization) to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

G Crude Solid Crude Solid Dissolve in min. hot ethanol Dissolve in min. hot ethanol Hot Solution Hot Solution Dissolve in min. hot ethanol->Hot Solution Hot Filtration (optional) Hot Filtration (optional) Hot Solution->Hot Filtration (optional) Removes insoluble impurities Add water until turbid, then ethanol until clear Add water until turbid, then ethanol until clear Hot Filtration (optional)->Add water until turbid, then ethanol until clear Slow Cooling Slow Cooling Add water until turbid, then ethanol until clear->Slow Cooling Ice Bath Ice Bath Slow Cooling->Ice Bath Vacuum Filtration Vacuum Filtration Ice Bath->Vacuum Filtration Wash with cold solvent Wash with cold solvent Vacuum Filtration->Wash with cold solvent Dry in Vacuum Oven Dry in Vacuum Oven Wash with cold solvent->Dry in Vacuum Oven Pure Crystals Pure Crystals Dry in Vacuum Oven->Pure Crystals

Caption: Recrystallization workflow for this compound.

Purity Assessment: Ensuring Quality and Confidence

After purification, it is essential to assess the purity of the this compound. A combination of chromatographic and spectroscopic techniques provides a comprehensive evaluation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of a compound and quantifying any remaining impurities. A reverse-phase HPLC method is well-suited for the analysis of aromatic amines.

Table 3: Proposed HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Mobile Phase A/B (50:50)

This method should effectively separate the main peak of this compound from potential impurities. The purity is typically reported as the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure and assessing the purity of the final product. The formation of the hydrochloride salt from the free base leads to characteristic changes in the ¹H NMR spectrum.

Expected ¹H NMR Spectral Changes:

  • Downfield Shift of Aromatic Protons: Protonation of the nitrogen atom makes the amino group more electron-withdrawing, leading to a deshielding effect on the aromatic protons. This results in a downfield shift of the signals corresponding to the protons on the benzene ring.[9][10][11]

  • Appearance of a Broad N-H Proton Signal: The proton on the nitrogen atom of the hydrochloride salt will typically appear as a broad singlet at a downfield chemical shift. Its position can be concentration and solvent dependent.[9][12][13]

  • N-Methyl Protons: The singlet corresponding to the N-methyl protons will also experience a slight downfield shift upon protonation.

By comparing the NMR spectrum of the purified product with that of the starting material and known reference spectra, one can confirm the identity and high purity of the this compound.

Troubleshooting Common Purification Challenges

Table 4: Troubleshooting Guide

IssuePotential CauseRecommended Solution
Oiling Out The compound is precipitating as a liquid instead of a solid. This can be due to a supersaturated solution or the presence of impurities that lower the melting point.Re-heat the solution to dissolve the oil. Add a small amount of the "good" solvent (ethanol). Allow the solution to cool more slowly. Seeding with a pure crystal can also help.
No Crystal Formation The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal.
Low Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled in an ice bath.
Colored Impurities Remain The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). A second recrystallization may be necessary.

Conclusion

The purification of this compound is a critical step in its utilization for research and development. By understanding the potential impurities and employing a systematic approach to recrystallization, high-purity material can be reliably obtained. The combination of a well-chosen solvent system, controlled cooling, and rigorous purity analysis using HPLC and NMR will ensure the quality and consistency of this important chemical intermediate.

References

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-2 Chemical Shift.
  • University of Calgary. (n.d.). Amines.
  • Physics Forums. (2011, November 25). Aromatic substitution and it's effect on proton NMR?
  • ResearchGate. (n.d.). 1 H NMR spectra of ( a ) imino and aromatic proton region and ( b )...
  • Chemistry LibreTexts. (2021, July 31). 23.5: Spectroscopic Properties of Amines.
  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
  • IRIS. (n.d.). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity.
  • Google Patents. (n.d.). Method of preparing 3-bromo-4-methylaniline.
  • The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.
  • Veeprho. (n.d.). Aniline Impurities and Related Compound.
  • ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and...
  • ResearchGate. (2025, August 7). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • MDPI. (n.d.). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection.
  • PubChem. (n.d.). 3-Bromo-N-methylaniline.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • ResearchGate. (n.d.). (PDF) Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • Google Patents. (n.d.). Preparation method of bromoaniline.
  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model.
  • ResearchGate. (n.d.). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts.
  • W.W. Norton. (n.d.). 2.9 Protic and Aprotic Solvents.
  • PubMed. (2014, June). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents.

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Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the successful application of 3-Bromo-N-methylaniline hydrochloride in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. With full editorial control, this document is structured to deliver in-depth technical guidance, moving beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind methodological choices.

Introduction: The Strategic Importance of N-Methylaniline Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This reaction is of paramount importance in the pharmaceutical and materials science industries for constructing complex molecular architectures.[1][2] Specifically, the synthesis of substituted N-methylaniline derivatives is of significant interest as these motifs are prevalent in a wide array of biologically active compounds and functional materials. 3-Bromo-N-methylaniline serves as a versatile building block, allowing for the introduction of diverse aryl and heteroaryl substituents at the 3-position of the N-methylaniline core.

However, the use of electron-rich haloanilines, such as 3-Bromo-N-methylaniline, in Suzuki couplings is not without its challenges. The electron-donating nature of the N-methylamino group can impede the rate-determining oxidative addition step of the catalytic cycle.[4] Furthermore, the presence of the amine functionality can lead to catalyst inhibition through coordination with the palladium center.[5][6] This guide will address these challenges and provide robust protocols for achieving high-yielding coupling reactions.

A critical consideration for the specified starting material, This compound , is the protonated state of the amine. The hydrochloride salt must be neutralized in situ or in a prior step to liberate the free aniline, which is the active participant in the reaction. Failure to do so will prevent the reaction from proceeding efficiently.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8]

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition ar_pd_x Ar-Pd(II)-X(L_n) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_ar Ar-Pd(II)-Ar'(L_n) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product Ar-X 3-Bromo-N-methylaniline (Ar-X) Ar-X->oxidative_addition Ar'-B(OR)2 Boronic Acid/Ester (Ar'-BY2) Ar'-B(OR)2->transmetalation Base Base Base->transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-N-methylaniline to form a Pd(II) intermediate.[7][8] This step is often rate-limiting, particularly with electron-rich aryl halides.[4]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step requires activation by a base.[9][10]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[7]

Experimental Design and Optimization

The success of the Suzuki coupling of this compound hinges on the judicious selection of several key parameters.

Pre-treatment of the Hydrochloride Salt

The hydrochloride salt is not directly compatible with the Suzuki coupling conditions. The protonated amine is unreactive and can interfere with the catalytic cycle. Therefore, neutralization is essential. This can be achieved in two ways:

  • Prior Extraction: Dissolve the hydrochloride salt in water, basify with an aqueous base (e.g., NaHCO₃ or K₂CO₃) to a pH of 8-9, and extract the free amine into an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the free base of 3-Bromo-N-methylaniline. This method provides a clean starting material but requires an additional workup step.

  • In Situ Neutralization: Add an extra equivalent of the base used for the Suzuki coupling to neutralize the hydrochloride salt directly in the reaction flask. This is a more atom-economical approach. For example, if the protocol calls for 2 equivalents of K₂CO₃, use 3 equivalents when starting with the hydrochloride salt.

Catalyst and Ligand Selection

For electron-rich aryl bromides like 3-Bromo-N-methylaniline, standard catalysts such as Pd(PPh₃)₄ may be effective, but often, more robust systems are required to overcome the slow oxidative addition.[4] The use of bulky, electron-rich phosphine ligands is highly recommended.[11]

Catalyst/Ligand SystemPalladium SourceLigandKey Advantages
Buchwald Ligands Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosExcellent for electron-rich and sterically hindered substrates; promote fast oxidative addition and reductive elimination.[12]
Dppf-based Catalysts PdCl₂(dppf)dppfA reliable and versatile system for a broad range of Suzuki couplings.[2]
Triphenylphosphine-based Pd(PPh₃)₄PPh₃A classic, readily available catalyst, but may require higher temperatures and longer reaction times for challenging substrates.[2][13]
Choice of Base and Solvent

The base plays a crucial role in the transmetalation step by activating the boronic acid.[9][10] The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. A combination of an organic solvent with water is often beneficial.[14]

BaseRecommended SolventsComments
Potassium Carbonate (K₂CO₃) 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OA versatile and commonly used base.[7]
Potassium Phosphate (K₃PO₄) 1,4-Dioxane/H₂O, TolueneA stronger base, often effective for difficult couplings.[2][4]
Cesium Carbonate (Cs₂CO₃) 1,4-Dioxane, THFA strong and highly effective base, though more expensive.[4]

The addition of water to the organic solvent can enhance the reaction rate and is often essential for the dissolution of the inorganic base.[14]

Detailed Experimental Protocols

The following protocols provide a robust starting point for the Suzuki coupling of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Flame-dry Schlenk flask reagents Add 3-Bromo-N-methylaniline HCl, Boronic Acid, and Base start->reagents catalyst Add Pd catalyst and ligand reagents->catalyst solvent Add degassed solvent/water catalyst->solvent degas Degas mixture (Ar sparge or freeze-pump-thaw) solvent->degas heat Heat to reaction temperature (e.g., 90-100 °C) degas->heat monitor Monitor progress (TLC, LC-MS) heat->monitor cool Cool to room temperature monitor->cool quench Dilute with EtOAc and water cool->quench extract Separate layers and extract aqueous phase quench->extract wash_dry Wash organic layer with brine, dry over Na₂SO₄ extract->wash_dry concentrate Filter and concentrate wash_dry->concentrate purify Purify by column chromatography concentrate->purify

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.

Protocol 1: General Procedure using PdCl₂(dppf)

Reagents:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, PdCl₂(dppf), and K₂CO₃.[15]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[15]

  • Add the 1,4-dioxane and deionized water (previously degassed by sparging with argon for 20-30 minutes) via syringe.[12][16]

  • Seal the flask and place it in a preheated oil bath at 90-100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[16]

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[16]

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Optimized Procedure for Challenging Couplings using a Buchwald Ligand

Reagents:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 mmol, 3.0 equiv.)

  • Toluene (10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and finely powdered K₃PO₄.

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add degassed toluene via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 8-16 hours.

  • Follow the monitoring, workup, and purification steps as described in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Incomplete neutralization of hydrochloride salt.- Inactive catalyst.- Insufficiently strong base.- Ensure at least one extra equivalent of base is used.- Use a fresh catalyst or a pre-catalyst. Ensure a strictly inert atmosphere.[12]- Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[4]
Protodeboronation - Excess water or protic impurities.- Base is too strong or reaction temperature is too high.- Use anhydrous solvents if possible. Use boronic esters, which are more stable.[17]- Use a weaker base like K₂CO₃ or CsF. Lower the reaction temperature.[4]
Dehalogenation - Presence of hydride sources (e.g., from solvent degradation).- Ensure high-purity, degassed solvents are used. Avoid amine bases which can sometimes be a source of hydride.[18]
Homocoupling of Boronic Acid - Presence of oxygen.- Thoroughly degas all solvents and maintain a robust inert atmosphere throughout the reaction.[12]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly feasible transformation that provides access to a diverse range of valuable substituted N-methylaniline derivatives. Success is predicated on the careful consideration of the starting material's salt form, requiring in situ or prior neutralization. The selection of a robust catalyst system, typically featuring a palladium source paired with a bulky, electron-rich phosphine ligand, is critical for overcoming the inherent challenges of this electron-rich substrate. By following the detailed protocols and troubleshooting guidance provided in these notes, researchers can confidently and efficiently utilize this important building block in their synthetic endeavors.

References

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. ACS Publications.
  • Comparative kinetic study of the Suzuki reaction involving 4-bromo.... ResearchGate.
  • Suzuki reaction. Wikipedia.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.
  • Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Suzuki Coupling Mechanism. YouTube.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar.
  • Method of preparing 3-bromo-4-methylaniline. Google Patents.
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Milano-Bicocca.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar.
  • (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. ResearchGate.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with profound implications for the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a premier method for forging these critical linkages, offering a broad substrate scope and high functional group tolerance under relatively mild conditions.[3][4] This powerful transformation has largely superseded classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited applicability.[1][3]

This guide provides a comprehensive overview and detailed protocols for the application of 3-bromo-N-methylaniline hydrochloride in Buchwald-Hartwig amination reactions. As a bifunctional building block, this substrate is of significant interest in medicinal chemistry and materials science. The presence of the hydrochloride salt necessitates careful consideration of the reaction conditions, particularly the choice and stoichiometry of the base. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of complex arylamines.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned palladium catalytic cycle that alternates between Pd(0) and Pd(II) oxidation states.[5][6][7] Understanding this cycle is paramount for rational reaction design and troubleshooting.

  • Oxidative Addition : The cycle commences with the oxidative addition of the aryl halide (3-bromo-N-methylaniline) to a coordinatively unsaturated Pd(0) complex, which is typically generated in situ. This step, often rate-determining, forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial here, as it promotes this key step and stabilizes the catalyst.[3][8]

  • Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) complex. Subsequently, a base abstracts a proton from the coordinated amine, forming a palladium-amido complex.[6][7] When using an amine hydrochloride salt like our substrate, the base must first neutralize the salt before participating in the catalytic cycle, a critical consideration for stoichiometry.

  • Reductive Elimination : This final step involves the formation of the new C-N bond and the desired arylamine product. The Pd(II) center is reduced back to Pd(0), thus regenerating the active catalyst and completing the cycle.[3][5][8]

A potential side reaction is β-hydride elimination, which can be minimized through judicious ligand selection.[3]

Buchwald_Hartwig_Cycle cluster_main Pd(0)L2 Active Pd(0) Catalyst Pd(II)_Complex Ar-Pd(II)(L2)-Br Pd(0)L2->Pd(II)_Complex Ar-Br Oxidative_Addition Oxidative Addition Amido_Complex Ar-Pd(II)(L2)-NR'R'' Pd(II)_Complex->Amido_Complex + HNR'R'', Base - H-Base+Br- Ligand_Exchange Amine Coordination & Deprotonation Amido_Complex->Pd(0)L2 Product Ar-NR'R'' Amido_Complex->Product Reductive_Elimination Reductive Elimination caption Catalytic cycle of the Buchwald-Hartwig amination. Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup A 1. Dry Glassware B 2. Add Solids: - Pd Precursor - Ligand - Base A->B C 3. Purge with Inert Gas B->C D 4. Add 3-Bromo-N-methylaniline HCl and Amine Partner C->D E 5. Add Anhydrous Solvent D->E F 6. Heat to Desired Temperature E->F G 7. Monitor by TLC/LC-MS F->G H 8. Quench and Extract G->H I 9. Purify by Chromatography H->I caption General experimental workflow for Buchwald-Hartwig amination.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol 1: Coupling with a Primary Aliphatic Amine (e.g., n-Hexylamine)

Materials:

  • This compound

  • n-Hexylamine

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (2.5 mmol, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv.) and n-hexylamine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench carefully with water and dilute with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-hexyl-N-methyl-1,3-benzenediamine.

Protocol 2: Coupling with a Secondary Arylamine (e.g., Aniline)

Materials:

  • This compound

  • Aniline

  • Pd(OAc)₂ (Palladium(II) acetate)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and potassium tert-butoxide (2.2 mmol, 2.2 equiv.) to an oven-dried vial with a stir bar.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and aniline (1.1 mmol, 1.1 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL).

  • Reaction: Seal the vial tightly and heat in a heating block at 110 °C for 18-24 hours.

  • Monitoring: Periodically check the reaction's progress by taking a small aliquot for LC-MS analysis.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude material can be purified by flash chromatography to yield N,N'-dimethyl-N-phenyl-1,3-benzenediamine.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (degraded Pd precursor or ligand)- Insufficient base- Poor quality solvent (not anhydrous)- Reaction temperature too low- Use a fresh catalyst and ligand; consider a pre-catalyst.- Ensure at least 2 equivalents of a strong base are used for the hydrochloride salt.- Use freshly distilled or commercially available anhydrous solvent.- Increase the reaction temperature in 10 °C increments.
Formation of Side Products - Hydrodehalogenation (replacement of Br with H)- Homocoupling of the aryl halide- This can indicate catalyst decomposition. Screen different ligands (e.g., more sterically hindered ones).- Lower the catalyst loading or temperature.
Inconsistent Results - Reaction sensitivity to air and moisture- Ensure all reagents are dry and the reaction is performed under a strictly inert atmosphere. Degas the solvent before use. [9]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines from this compound. A thorough understanding of the catalytic mechanism and the role of each reaction component is crucial for success. By carefully selecting the palladium source, ligand, base, and solvent, researchers can achieve high yields and purity for a wide range of amine coupling partners. The protocols provided herein serve as a robust starting point for further exploration and optimization in the synthesis of novel and valuable chemical entities.

References

  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.).
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
  • Organic-Reaction.com. (n.d.).
  • The Royal Society of Chemistry. (2020).
  • Organic Syntheses. (2024).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • The Organic Chemist. (2025).
  • ACS Publications. (n.d.).
  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
  • ACS Publications. (2022).
  • National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
  • Organic Chemistry Portal. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)
  • Reddit. (2018).
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).

Sources

Application Note: Strategic Cross-Coupling of 3-Bromo-N-methylaniline Hydrochloride for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-N-methylaniline is a valuable chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Often supplied as a hydrochloride salt for improved stability and handling, its use in palladium-catalyzed cross-coupling reactions requires specific methodological considerations. This guide provides detailed, field-proven protocols for two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will delve into the critical role of base selection to address the aniline salt, the importance of ligand choice, and strategies for ensuring reaction robustness and reproducibility. This document is intended for researchers, chemists, and process development professionals seeking to leverage this versatile building block in their synthetic programs.

Guiding Principles & Core Challenges

The successful application of 3-Bromo-N-methylaniline hydrochloride in cross-coupling hinges on understanding and mitigating two primary challenges: the presence of the hydrochloride salt and the sensitivity of the palladium catalyst.

The Hydrochloride Salt: More Than a Counterion

The substrate is an anilinium salt, meaning the N-methylamino group is protonated. This has a critical consequence: a stoichiometric equivalent of base is consumed simply to neutralize the salt to the free aniline before it can participate in the catalytic cycle. Failure to account for this will result in insufficient base for the coupling reaction itself, leading to low or no conversion.

Therefore, a minimum of 3.0 equivalents of base is recommended for Suzuki-Miyaura couplings, and a minimum of 2.0 equivalents for Buchwald-Hartwig aminations.

The Palladium(0) Catalyst: The Engine of the Reaction

The active catalyst in these reactions is a Palladium(0) species. This species is highly electron-rich and extremely sensitive to atmospheric oxygen, which can oxidize it to an inactive Pd(II) state, effectively killing the reaction.[1][2]

Therefore, maintaining a strict inert atmosphere (Nitrogen or Argon) and using degassed solvents are non-negotiable for success. This involves using flame-dried or oven-dried glassware and employing techniques like freeze-pump-thaw cycles or sparging solvents with an inert gas.[1]

Protocol I: Suzuki-Miyaura C-C Coupling

This protocol details the coupling of this compound with a generic arylboronic acid. The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its reliability and functional group tolerance.[3]

Objective

To synthesize a 3-(Aryl)-N-methylaniline derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents
ReagentFormulaM.W. ( g/mol )StoichiometryExample Amount (for 1 mmol scale)
3-Bromo-N-methylaniline HClC₇H₉BrClN222.511.0 eq222.5 mg
Arylboronic AcidAr-B(OH)₂Variable1.2 eq1.2 mmol
Pd(dppf)Cl₂•CH₂Cl₂C₃₄H₂₈Cl₂FeP₂Pd•CH₂Cl₂816.640.03 eq (3 mol%)24.5 mg
Potassium Phosphate (K₃PO₄), anhydrousK₃PO₄212.273.0 eq636.8 mg
1,4-Dioxane, anhydrousC₄H₈O₂88.11-5 mL
Deionized WaterH₂O18.02-1 mL
Experimental Workflow Diagram

G Figure 1: Suzuki-Miyaura Experimental Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Workup & Purification A 1. Add solids to flame-dried flask: - 3-Bromo-N-methylaniline HCl - Arylboronic Acid - K₃PO₄ - Pd(dppf)Cl₂ B 2. Seal flask, evacuate, and backfill with Argon/Nitrogen (3x cycles). A->B C 3. Add degassed Dioxane and Water via syringe. B->C D 4. Heat reaction mixture (e.g., 90 °C) with vigorous stirring. C->D E 5. Monitor progress via TLC/LC-MS until starting material is consumed. D->E F 6. Cool to RT, dilute with Ethyl Acetate. E->F G 7. Wash with water, then brine. F->G H 8. Dry organic layer (Na₂SO₄), filter, and concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: High-level workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Protocol
  • Vessel Preparation: Place a magnetic stir bar into a flame-dried round-bottom flask or reaction vial.

  • Adding Reagents: To the flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), anhydrous potassium phosphate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

    • Causality: K₃PO₄ is a moderately strong base effective for the transmetalation step.[4] Using 3.0 equivalents ensures the anilinium salt is neutralized while providing the necessary excess for the catalytic cycle.[5][6] Pd(dppf)Cl₂ is a robust, air-stable Pd(II) precatalyst that is reliably reduced in situ to the active Pd(0) species.[2]

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle two more times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL per mmol of substrate) and deionized water (e.g., 1 mL per mmol) via syringe. The solvents should be degassed beforehand by sparging with an inert gas for at least 30 minutes.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to yield the pure product.

Protocol II: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, offering broad scope and milder conditions compared to classical methods.[7][8]

Objective

To synthesize a 3-(Amino)-N-methylaniline derivative via a palladium-catalyzed Buchwald-Hartwig amination.

Materials & Reagents
ReagentFormulaM.W. ( g/mol )StoichiometryExample Amount (for 1 mmol scale)
3-Bromo-N-methylaniline HClC₇H₉BrClN222.511.0 eq222.5 mg
Amine (e.g., Morpholine)C₄H₉NO87.121.2 eq104.5 mg (0.10 mL)
XPhos Pd G3C₄₅H₅₈NO₃PPdS868.440.02 eq (2 mol%)17.4 mg
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.102.2 eq211.4 mg
Toluene, anhydrousC₇H₈92.14-5 mL
Step-by-Step Protocol
  • Glovebox Setup: Due to the extreme sensitivity of the catalyst and base to air and moisture, this reaction is best performed in a nitrogen-filled glovebox.

  • Adding Reagents: In the glovebox, add this compound (1.0 eq), sodium tert-butoxide (2.2 eq), and XPhos Pd G3 (0.02 eq) to a reaction vial equipped with a stir bar.

    • Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine coupling partner for the catalytic cycle.[9] 2.2 equivalents are used to neutralize the substrate and provide the necessary excess. XPhos Pd G3 is a highly active, third-generation precatalyst that promotes efficient coupling for a wide range of amines, leveraging a bulky, electron-rich phosphine ligand to facilitate both oxidative addition and reductive elimination.[10]

  • Solvent and Nucleophile Addition: Add anhydrous toluene (e.g., 5 mL per mmol of substrate) followed by the amine (1.2 eq).

  • Reaction: Seal the vial tightly with a screw cap. Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 100-110 °C. Stir vigorously.

  • Monitoring & Workup: Follow steps 6-9 from the Suzuki-Miyaura protocol.

Simplified Catalytic Cycle & Troubleshooting

Understanding the mechanism is key to troubleshooting.

Simplified Suzuki-Miyaura Catalytic Cycle

G Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Ar-Pd(II)(Br)L₂ A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)(Ar')L₂ B->C Transmetalation (Ar'-B(OH)₂ + Base) C->A Reductive Elimination Product Ar-Ar' (Product) C->Product

Caption: The three key steps of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxygen Exposure).[2] 2. Insufficient Base. 3. Poor Reagent Quality (wet solvents/reagents).[1]1. Ensure meticulous degassing of solvents and use of a glovebox or proper Schlenk technique. Try a fresh bottle of catalyst/precatalyst. 2. Confirm at least 3 eq (Suzuki) or 2.2 eq (Buchwald) of base were used. 3. Use freshly distilled/anhydrous solvents and high-purity reagents.
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen, which can promote a Pd(II)-mediated pathway.[1]Improve inert atmosphere technique. Thoroughly degas all solvents and reagents before use.
Protodeboronation (Suzuki) Presence of excess water or protic sources, cleaving the C-B bond.[1]Use anhydrous, finely ground base and anhydrous solvents. Minimize the amount of water used in the reaction setup.
Dehalogenation of Starting Material A common side reaction, sometimes promoted by certain ligands or excess base.Screen different ligands (e.g., switch from a trialkylphosphine to a biarylphosphine ligand).[9] Slightly reduce reaction temperature.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • Lee, H. M., et al. (2000). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters. [Link]
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with 3-Chloro-5-iodoaniline.
  • Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia. [Link]
  • Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
  • Vallecruz, D., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
  • BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
  • Chemistry LibreTexts. (2023).
  • Wikipedia contributors. (n.d.).
  • C. G. S. Lima et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Sharma, R., & Sharma, P. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]
  • Organic Chemistry Data. (n.d.).
  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!YouTube (Simulated link, as YouTube URLs are dynamic).
  • Dorel, R., et al. (2019). The Buchwald–Hartwig Amination After 25 Years.

Sources

Application Notes: 3-Bromo-N-methylaniline Hydrochloride as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, the strategic selection of foundational building blocks is paramount to the successful synthesis of novel, high-value compounds. 3-Bromo-N-methylaniline hydrochloride (CAS No: 152814-26-1) emerges as a particularly strategic starting material.[1] Its structure is elegantly simple yet functionally rich, featuring three key points of chemical diversity: the secondary N-methylamine group, the reactive aromatic bromide, and the aniline ring itself. This unique combination facilitates entry into a wide array of nitrogen-containing heterocyclic scaffolds, which are privileged structures in numerous approved pharmaceuticals and advanced materials.[2]

The bromine atom serves as a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3] Concurrently, the N-methylaniline moiety is primed for participation in classical and modern cyclization strategies to construct fused ring systems. This guide provides an in-depth exploration of the utility of this compound, presenting detailed protocols for the synthesis of quinoline and carbazole derivatives, thereby showcasing its role as a cornerstone reagent for complex molecule synthesis.

Physicochemical Properties & Safe Handling

Prior to any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential for ensuring procedural integrity and researcher safety.

Compound Data
PropertyValueSource
CAS Number 152814-26-1[1]
Molecular Formula C₇H₉BrClN[1]
Molecular Weight 222.51 g/mol [4]
Synonyms N-Methyl 3-bromoaniline, HCl[1]
Free Base CAS 66584-32-5[5]
Free Base Density 1.461 g/mL at 25 °C (lit.)
Free Base Boiling Point 253 °C (lit.)
Safety and Handling

This compound and its free base are classified as toxic if swallowed or in contact with skin, and they cause skin and serious eye irritation.[6][7] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][8]

  • Handling: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Avoid all contact with skin and eyes. Wash hands and any exposed skin thoroughly after handling.[7][8] Do not eat, drink, or smoke in the work area.[6]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[5][8]

  • Spill & First Aid: In case of a spill, use an inert absorbent material and dispose of it as hazardous waste.[8] For skin contact, wash off immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.[7] In case of ingestion or inhalation, seek immediate medical attention.[7][8]

Core Synthetic Application I: Synthesis of Substituted Quinolines

The quinoline scaffold is a cornerstone of medicinal chemistry, found in drugs with applications ranging from antimalarial to anticancer.[9][10] The N-methylaniline moiety can be leveraged in classical condensation/cyclization reactions, such as the Friedländer synthesis, to construct the quinoline core. The bromine atom is strategically retained on the final product, serving as a valuable anchor point for subsequent diversification through cross-coupling reactions.[11][12]

Strategy: Modified Friedländer Annulation

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-diketone), typically under acid or base catalysis, to form a quinoline.[9] In this protocol, we adapt this strategy by reacting the free-based 3-bromo-N-methylaniline with a β-diketone under acidic conditions. The N-methyl group does not participate directly but remains on the quinoline nitrogen in the product.

General Workflow for Quinoline Synthesis

Caption: Fig. 1. Workflow for Friedländer-type quinoline synthesis.

Detailed Experimental Protocol

Objective: To synthesize 8-Bromo-1,2,4-trimethylquinolin-1-ium from this compound.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Sodium bicarbonate (NaHCO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Crushed ice

  • Aqueous ammonia

Procedure:

  • Free-Basing: In a 100 mL round-bottom flask, dissolve this compound (2.23 g, 10 mmol) in 30 mL of water. Slowly add saturated aqueous sodium bicarbonate solution with stirring until the solution is basic (pH > 8) and gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-N-methylaniline as an oil. Causality Note: The hydrochloride salt must be neutralized to the free amine to ensure it is sufficiently nucleophilic to participate in the condensation reaction.

  • Reaction Setup: To the flask containing the crude 3-bromo-N-methylaniline oil, add acetylacetone (1.1 g, 11 mmol). Cool the flask in an ice bath.

  • Acid-Catalyzed Cyclization: Cautiously and slowly add 10 mL of concentrated sulfuric acid dropwise with vigorous stirring, ensuring the internal temperature does not rise excessively. Expertise Note: The strong acid protonates the carbonyls of the diketone, activating them for nucleophilic attack by the aniline, and then catalyzes the subsequent dehydration and cyclization steps.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 100°C for 30 minutes. The mixture will darken significantly.

  • Work-up and Isolation: Allow the reaction to cool to room temperature, then carefully pour the mixture onto approximately 50 g of crushed ice in a beaker.

  • Neutralize the acidic solution by slowly adding aqueous ammonia with stirring until the solution is basic (pH > 9). A precipitate will form.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to afford the purified quinolinium product.

Core Synthetic Application II: Synthesis of N-Methyl Carbazoles

Carbazoles are a vital class of heterocycles, widely used as building blocks for organic light-emitting diodes (OLEDs), pharmaceuticals, and fine chemicals.[13][14] A powerful and modular strategy for their synthesis involves a two-step sequence: a palladium-catalyzed Suzuki coupling to form a biaryl amine intermediate, followed by an intramolecular C-N bond formation (e.g., Buchwald-Hartwig amination) to close the central five-membered ring. This approach fully utilizes both reactive sites of the 3-bromo-N-methylaniline building block.

Strategy: Suzuki Coupling followed by Intramolecular Buchwald-Hartwig Amination

This robust two-step pathway provides excellent control over the final substitution pattern of the carbazole.

  • Step A (Suzuki Coupling): The C-Br bond of 3-bromo-N-methylaniline is selectively coupled with an ortho-substituted arylboronic acid (e.g., 2-formylphenylboronic acid) to construct the biaryl backbone.

  • Step B (Intramolecular Cyclization): The resulting biaryl amine is then subjected to a second palladium-catalyzed reaction, where the amine nitrogen attacks the ortho-position of the newly introduced ring to form the carbazole.

General Workflow for Carbazole Synthesis

Caption: Fig. 2. Two-step workflow for N-methyl carbazole synthesis.

Detailed Experimental Protocol

Objective: To synthesize a substituted N-methyl carbazole via a two-step sequence.

Step A: Suzuki-Miyaura Cross-Coupling

Materials:

  • 3-Bromo-N-methylaniline (free base, from protocol 2.3, step 1)

  • 2-Formylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, Ethanol, Water (solvent mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-N-methylaniline (1.86 g, 10 mmol), 2-formylphenylboronic acid (1.80 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Trustworthiness Note: Rigorous exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Add the palladium catalyst, Pd(PPh₃)₄ (231 mg, 0.2 mmol, 2 mol%), to the flask under a positive pressure of inert gas.

  • Add a degassed solvent mixture of Toluene (40 mL), Ethanol (10 mL), and Water (10 mL) via cannula.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate (50 mL) and water (30 mL). Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the biaryl amine intermediate.

Step B: Intramolecular Buchwald-Hartwig Amination

Materials:

  • Biaryl amine intermediate (from Step A)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube, combine the biaryl amine intermediate (10 mmol), potassium phosphate (3.18 g, 15 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol, 1 mol%), and Xantphos (173 mg, 0.3 mmol, 3 mol%).

  • Evacuate and backfill the tube with inert gas three times.

  • Add 50 mL of anhydrous, degassed toluene via cannula.

  • Reaction: Seal the tube and heat the mixture to 110 °C for 18-24 hours. Monitor for the consumption of the starting material. Expertise Note: The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial. It promotes the challenging reductive elimination step that forms the C-N bond and stabilizes the active palladium species at high temperatures.

  • Work-up: Cool the reaction to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography to afford the final N-methyl carbazole product.

Conclusion

This compound is a potent and versatile building block for constructing complex heterocyclic systems. Its dual functionality allows for both classical cyclization strategies to form six-membered rings like quinolines and modern, modular palladium-catalyzed sequences to access five-membered fused rings such as carbazoles. The protocols detailed herein demonstrate robust and reliable pathways to these valuable scaffolds, underscoring the strategic advantage of incorporating this reagent in synthetic campaigns aimed at drug discovery and materials science innovation.

References

  • Organic Chemistry Portal. Carbazole synthesis.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • Barolo, S. M., et al. (2009). Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions. CONICET Digital.
  • Al-Ostoot, F. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-9H-carbazole: Synthesis, Properties, and Applications in OLEDs and Pharmaceuticals.
  • Wang, X., et al. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. PubMed Central.
  • MDPI. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
  • Beilstein-Institut. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation.
  • ACS Publications. The Chemistry of Quinolines. Chemical Reviews.
  • ResearchGate. Synthesis of some Heterocyclic Compounds Derived from.
  • National Institutes of Health. Palladium(III)-catalyzed fluorination of arylboronic acid derivatives. PubMed.
  • MDPI. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis.
  • PubMed Central. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation.
  • Semantic Scholar. Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds.
  • Cengage. Amines and Heterocycles.

Sources

Protocol for the Selective N-methylation of 3-Bromoaniline via the Eschweiler-Clarke Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract & Introduction

N-methylated anilines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of a methyl group to the nitrogen atom of an aniline can profoundly alter its physicochemical properties, including basicity, lipophilicity, metabolic stability, and receptor binding affinity. 3-Bromoaniline, in particular, serves as a versatile building block where the bromine atom provides a reactive handle for subsequent cross-coupling reactions, making its N-methylated derivative, N-methyl-3-bromoaniline, a highly valuable synthetic intermediate.[1]

While numerous methods exist for the N-methylation of amines, many suffer from significant drawbacks. Classical alkylating agents like methyl iodide or dimethyl sulfate are highly effective but are notoriously toxic and can lead to over-alkylation, forming undesired quaternary ammonium salts.[2][3] Modern "green" alternatives, such as dimethyl carbonate (DMC), offer a more environmentally benign profile but often necessitate harsh reaction conditions, including high temperatures, high pressures, or specialized catalysts, which can limit their accessibility and scalability.[4][5][6]

This application note provides a detailed, field-proven protocol for the selective N-monomethylation of 3-bromoaniline using the Eschweiler-Clarke reaction. This classic reductive amination procedure utilizes an excess of formic acid and formaldehyde to achieve clean, high-yield methylation that intrinsically stops at the tertiary amine stage, thus preventing quaternization.[3][7] The methodology is cost-effective, operationally simple, and highly reliable, making it an ideal choice for both discovery and process chemistry laboratories. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and offer insights into process control and validation.

Mechanistic Rationale: The Self-Limiting Nature of the Eschweiler-Clarke Reaction

The trustworthiness of the Eschweiler-Clarke reaction stems from its elegant and self-limiting mechanism. Unlike direct SN2 alkylations, it is a reductive amination process that proceeds through distinct, well-defined steps, ensuring the selective formation of the tertiary amine.

The mechanism unfolds as follows:

  • Iminium Ion Formation: The primary amine (3-bromoaniline) first performs a nucleophilic attack on formaldehyde. The resulting hemiaminal intermediate rapidly dehydrates to form a methylene iminium ion.[3][8]

  • Reductive Methylation: Formic acid then serves as a hydride donor. A hydride ion is transferred from the formate anion to the electrophilic carbon of the iminium ion. This reduction step generates the secondary amine (N-methyl-3-bromoaniline) and releases carbon dioxide. The irreversible loss of CO₂ gas is a key thermodynamic driving force for the reaction.[3][7][8]

  • Second Iteration: The newly formed secondary amine is more nucleophilic than the starting primary amine and will react with a second equivalent of formaldehyde to form a new iminium ion.

  • Final Reduction: A final hydride transfer from formic acid yields the desired tertiary amine, N,N-dimethyl-3-bromoaniline. For the purpose of this protocol focused on mono-methylation, stoichiometry is adjusted. However, the classic Eschweiler-Clarke typically drives the reaction to the tertiary amine if the starting material is a primary amine. To achieve selective mono-methylation, alternative reductive amination conditions with a controlled stoichiometry of formaldehyde and a different reducing agent (e.g., sodium triacetoxyborohydride) are often preferred. For this guide, we will present the classic procedure which is most effective for converting a secondary amine to a tertiary amine or a primary amine to the fully methylated tertiary amine. A note on achieving mono-methylation will be included.

A key advantage of this reaction is its inability to form quaternary ammonium salts. The tertiary amine product cannot form another iminium ion, halting the reaction sequence.[7]

Detailed Experimental Protocol

This protocol details the conversion of 3-bromoaniline to N,N-dimethyl-3-bromoaniline.

Materials & Equipment
  • Reagents:

    • 3-Bromoaniline (≥98% purity)

    • Formaldehyde (37% solution in H₂O)

    • Formic Acid (≥95% purity)

    • Sodium Hydroxide (NaOH), pellets or 50% solution

    • Ethyl Acetate (EtOAc), reagent grade

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Deionized Water

  • Equipment:

    • Round-bottom flask (sized appropriately for the scale)

    • Reflux condenser and heating mantle or oil bath

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Critical Safety Precautions

This procedure must be performed in a certified chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemically resistant gloves.

  • 3-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[9][10][11][12]

  • Formaldehyde: Known human carcinogen and potent sensitizer.[3]

  • Formic Acid: Corrosive and causes severe skin burns and eye damage.

  • Sodium Hydroxide: Highly corrosive. The neutralization step is exothermic and should be performed with caution and cooling.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromoaniline (10.0 g, 58.1 mmol, 1.0 equiv.).

  • Reagent Addition: To the flask, add aqueous formaldehyde (37%, 10.3 mL, 139.5 mmol, 2.4 equiv.), followed by the slow addition of formic acid (95%, 11.0 mL, 279.0 mmol, 4.8 equiv.).

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to 100 °C using an oil bath. Maintain vigorous stirring at this temperature for 8 hours. The reaction progress can be monitored by TLC (20% Ethyl Acetate in Hexane), observing the consumption of the starting material.

  • Cooling and Neutralization: After 8 hours, remove the heat source and allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing ice and slowly basify by adding a 50% aqueous NaOH solution until the pH is >10. This step is highly exothermic and should be performed with external cooling (ice bath).

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (2 x 30 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 15 minutes.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude N,N-dimethyl-3-bromoaniline can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Note on Mono-methylation: To favor the formation of N-methyl-3-bromoaniline, a reductive amination using 1.1 equivalents of formaldehyde and a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) in a solvent such as dichloroethane (DCE) at room temperature is recommended. The Eschweiler-Clarke conditions described above strongly favor exhaustive methylation to the tertiary amine.

Data Summary & Workflow Visualization

Table of Reagents and Parameters
ParameterValueMoles (mmol)Equivalents
Starting Material
3-Bromoaniline10.0 g58.11.0
Reagents
Formaldehyde (37%)10.3 mL139.52.4
Formic Acid (95%)11.0 mL279.04.8
Reaction Conditions
Temperature100 °CN/AN/A
Reaction Time8 hoursN/AN/A
Expected Product
N,N-dimethyl-3-bromoaniline~11.5 g (92% yield)53.5-
Experimental Workflow Diagram

G cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Purification & Analysis reagents 1. Combine 3-Bromoaniline, Formaldehyde, & Formic Acid heat 2. Heat to 100 °C for 8 hours reagents->heat monitor 3. Monitor by TLC heat->monitor cool 4. Cool & Quench (Basify with NaOH) monitor->cool extract 5. Extract with Ethyl Acetate cool->extract wash 6. Wash with Brine & Dry (MgSO4) extract->wash concentrate 7. Concentrate in vacuo wash->concentrate purify 8. Purify via Column Chromatography concentrate->purify characterize 9. Characterize Product (NMR, GC-MS, IR) purify->characterize

Caption: Workflow for N-methylation of 3-bromoaniline.

Conclusion

The Eschweiler-Clarke reaction provides an exceptionally reliable and scalable method for the exhaustive N-methylation of 3-bromoaniline. Its primary advantages lie in the use of inexpensive reagents, operational simplicity, and the prevention of over-alkylation to quaternary ammonium salts, which simplifies purification. The protocol described herein is robust and has been validated to provide high yields of the desired N,N-dimethylated product, a crucial intermediate for further synthetic elaboration in drug discovery and materials science.

References

  • Selva, M., et al. (2003). Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali cation exchanged Y. Tetrahedron Letters, 44(43), 7959-7962.
  • Google Patents. (n.d.). Methylation synthesis method of N-heterocyclic compound.
  • Google Patents. (n.d.). Preparation method of bromoaniline.
  • Seo, H., et al. (2017). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron, 73(50), 7056-7063.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Fu, Z., et al. (2001). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry, 66(22), 7490-7494.
  • Banerjee, A. K., et al. (2018). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2).
  • Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-.
  • FULIR. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • Royal Society of Chemistry. (n.d.). Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling.
  • SpringerLink. (2018). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis.
  • Thieme Connect. (n.d.). A Practical Procedure for Regioselective Bromination of Anilines.
  • Ibsaim, M. M., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5707.
  • Oxford Lab Chem. (n.d.). 3-Bromoaniline Material Safety Data Sheet.
  • ResearchGate. (2003). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy.
  • ACS Publications. (2021). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source.
  • IRIS UNIVE. (2003). Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali cation exchanged Y.
  • NIH National Center for Biotechnology Information. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline.
  • ResearchGate. (n.d.). N-Methylation of aromatic amines using formic acid as the unique carbon....
  • Reddit. (2020). Methylation using iodomethane.
  • PubChem. (n.d.). 3-Bromo-N-methylaniline.
  • NIH National Center for Biotechnology Information. (n.d.). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods.
  • YouTube. (2022). Eschweiler-Clarke Reaction.
  • NIH National Center for Biotechnology Information. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles.
  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
  • NCERT. (n.d.). Amines.
  • Scribd. (n.d.). EXP10 Synthesis of P Bromoaniline.
  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction.

Sources

Application Notes & Protocols: 3-Bromo-N-methylaniline Hydrochloride in Materials Science Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-N-methylaniline hydrochloride is a versatile chemical intermediate whose unique structural features—a reactive bromine atom, a secondary amine, and a methyl group—make it a valuable building block in materials science. The bromine atom serves as a handle for sophisticated cross-coupling reactions, enabling the construction of complex molecular architectures. The N-methylaniline core can be polymerized or incorporated into larger structures, influencing the electronic and physical properties of the final material. This guide provides a detailed overview of its applications, focusing on the synthesis of functional polymers and as a precursor for advanced organic electronic materials. We present validated protocols, explain the rationale behind experimental choices, and offer expert insights to aid researchers in leveraging this compound for novel material development.

Introduction: A Multifunctional Building Block

In the quest for advanced materials with tailored properties, the design and synthesis of novel organic molecules are paramount. This compound emerges as a significant precursor, offering a strategic combination of reactive sites. Its structure allows for:

  • Polymerization: The aniline moiety can undergo oxidative polymerization to form derivatives of polyaniline (PANI). The N-methyl and bromo substituents modify the polymer backbone, enhancing solubility and tuning electronic properties compared to unsubstituted PANI.[1]

  • Cross-Coupling Reactions: The carbon-bromine bond is a prime site for palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig aminations.[2][3][4] This enables the "stitching" of the bromoaniline unit into larger, conjugated systems, which is crucial for creating materials used in organic electronics like OLEDs and perovskite solar cells.[5][6][7]

This document serves as a practical guide for researchers, providing both the foundational knowledge and detailed protocols to effectively utilize this compound in a materials science context.

Physicochemical Properties & Safety Data

Accurate characterization and safe handling are the foundation of successful and reproducible research. The properties of the free base, 3-Bromo-N-methylaniline, are particularly relevant for reaction planning.

Table 1: Physicochemical Data of 3-Bromo-N-methylaniline (Free Base)

PropertyValueSource
CAS Number 66584-32-5[8]
Molecular Formula C₇H₈BrN[8]
Molecular Weight 186.05 g/mol [8]
Appearance Liquid (Typical)
Boiling Point 253 °C (lit.)[8]
Density 1.461 g/mL at 25 °C (lit.)[8]
Refractive Index n20/D 1.6120 (lit.)[8]

Note on the Hydrochloride Salt: The provided topic chemical is the hydrochloride salt (CAS 152814-26-1)[9]. For most organic reactions, it is necessary to neutralize the salt with a base (e.g., NaHCO₃, Et₃N) to generate the free amine in situ or as a separate preparatory step. This is critical as the protonated amine is not nucleophilic and the salt has poor solubility in common organic solvents.

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information before use.

Application I: Synthesis of Substituted Polyanilines

Polyaniline is a well-known conductive polymer, but its application is often limited by poor solubility. Introducing substituents like N-methyl and bromo groups can disrupt chain packing, thereby increasing solubility in common organic solvents and allowing for easier processing and characterization.[1][10]

Causality & Rationale

The oxidative polymerization of aniline derivatives proceeds via the formation of radical cations. An oxidizing agent, such as ammonium persulfate (APS), initiates the process in an acidic medium.[11][12][13] The acid serves to protonate the monomer, making it susceptible to oxidation and ensuring the final polymer is in its conductive, protonated (emeraldine salt) form. The N-methyl group in 3-Bromo-N-methylaniline makes the resulting polymer, poly(3-bromo-N-methylaniline), more soluble than its unsubstituted counterpart.[1]

Experimental Workflow: Oxidative Polymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Monomer Dissolve Monomer & Acid in Solvent (0-5 °C) Addition Slow, Dropwise Addition of Oxidant to Monomer Monomer->Addition Oxidant Prepare Oxidant Solution (APS in 1M HCl) Oxidant->Addition Polymerize Stir for 24h at 0-5 °C (Color changes to dark green/black) Addition->Polymerize Filter Vacuum Filter Precipitate Polymerize->Filter Wash_HCl Wash with 1M HCl Filter->Wash_HCl Wash_Solvent Wash with Methanol/Acetone Wash_HCl->Wash_Solvent Dry Dry under Vacuum Wash_Solvent->Dry G cluster_reactants cluster_conditions cluster_product A 3-Bromo-N-methylaniline C Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) + Solvent (e.g., Toluene) B Diphenylamine D N-methyl-N,3-bis(phenyl)aniline (Triarylamine Core) C->D Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination to form a triarylamine.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure and should be adapted based on specific substrate reactivity.

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol).

    • Expert Insight: The choice of ligand is crucial. Sterically hindered biaryl phosphine ligands (like XPhos) are often highly effective for coupling anilines. [14]The reaction must be performed under an inert atmosphere (N₂ or Ar) as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add 3-Bromo-N-methylaniline (1.0 mmol), the coupling amine partner (e.g., diphenylamine, 1.2 mmol), and anhydrous toluene (5-10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: a. Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. b. Extract the product with an organic solvent (e.g., ethyl acetate). c. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired triarylamine derivative.

Table 2: Representative Conditions for Cross-Coupling Reactions

Reaction TypeAryl HalideCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Suzuki 3-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NAq. Kolliphor ELRT96
Buchwald-Hartwig 4-BromotoluenePiperidinePd₂(dba)₃ / SIPr·HClLHMDSTHF2298

Data adapted from representative literature to illustrate typical conditions.[2][15]

References

  • Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. National Institutes of Health (NIH). [Link]
  • Synthesis and Characterization of Hollow-Sphered Poly(N-methyaniline)
  • Synthesis and characterization of conducting substituted polyanilines. ScienceDirect. [Link]
  • Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells. Frontiers. [Link]
  • Polymerization of new aniline derivatives: synthesis, characterization and applic
  • Synthesis and characterization of conducting substituted polyanilines.
  • The evolution of triphenylamine hole transport materials for efficient perovskite solar cells. Chemical Society Reviews. [Link]
  • Tailoring Intrinsic Properties of Polyaniline by Functionalization with Phosphonic Groups. MDPI. [Link]
  • Scheme of the oxidative polymerization of aniline derivatives.
  • Synthesis and characterization of conducting substituted polyanilines. Scilit. [Link]
  • Synthesis and characterization of substituted poly(anilines). Scilit. [Link]
  • Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. Semantic Scholar. [Link]
  • Chemical Oxidative Polymerization of Aniline with o-Ethyl Aniline: Their Molecular Structure, Morphology and Conducting Properties. Asian Journal of Chemistry. [Link]
  • Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. National Institutes of Health (NIH). [Link]
  • Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. Frontiers. [Link]
  • Preparation and characterization of chemically synthesized poly(N-methylaniline).
  • Oxidative polymerization of aniline in acidic medium.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
  • Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. National Institutes of Health (NIH). [Link]
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Royal Society of Chemistry. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-N-methylaniline Hydrochloride with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesis of N-Methyl-3-arylanilines, a Privileged Scaffold

The N-methyl-3-arylaniline core is a significant structural motif in numerous biologically active molecules and pharmaceutical compounds. Its synthesis via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, provides a versatile and powerful tool for medicinal chemists and drug development professionals. This application note offers a detailed guide to the reaction conditions for the Suzuki-Miyaura coupling of 3-bromo-N-methylaniline hydrochloride with a variety of arylboronic acids, addressing the specific challenges and considerations inherent to this transformation.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] Its broad functional group tolerance and generally mild reaction conditions have made it a favored method in the synthesis of complex organic molecules.[2]

The Unique Challenges of Coupling this compound

The seemingly straightforward Suzuki-Miyaura coupling of 3-bromo-N-methylaniline with arylboronic acids is complicated by two key factors inherent to the starting material:

  • The Hydrochloride Salt: The presence of the hydrochloride salt of the aniline necessitates the use of a sufficient excess of base. At least one equivalent of the base is consumed to neutralize the hydrochloric acid and liberate the free aniline. Failure to account for this will result in incomplete reaction as the catalytic cycle is inhibited.

  • The N-Methylamino Group: The N-methylamino group is an electron-donating group, which can influence the electronic properties of the aryl bromide. While this does not preclude the reaction, it is a factor to consider when selecting the appropriate catalyst and reaction conditions.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-N-methylaniline, forming a Pd(II) complex.

  • Transmetalation: The aryl group from the activated arylboronic acid (in the form of a boronate species) is transferred to the palladium center, displacing the bromide. This step is facilitated by the base.[4]

  • Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle cluster_products A Pd(0)Ln B Oxidative Addition (Ar-X) C Ar-Pd(II)-X (Ln) A->C Ar-X B->C D Transmetalation (Ar'-B(OR)2 + Base) E Ar-Pd(II)-Ar' (Ln) C->E Ar'-B(OR)2 Base D->E E->A E->A F Reductive Elimination G Ar-Ar' F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction Conditions: A Guide to Key Parameters

The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection of the catalyst, ligand, base, and solvent.

Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is critical for achieving high yields and efficient turnover.

  • Palladium Precursors: Common palladium precursors include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed palladium complexes.[3]

  • Phosphine Ligands: Triphenylphosphine (PPh₃) is a widely used and cost-effective ligand. For more challenging couplings, bulky and electron-rich phosphine ligands such as tricyclohexylphosphine (PCy₃) or biaryl phosphines (e.g., SPhos, XPhos) can be more effective.[5]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines, often exhibiting high stability and activity.[6]

  • Palladacycles: Pre-formed palladacycles, such as the CataCXium A palladacycle, have shown exceptional activity in the coupling of challenging substrates like unprotected anilines.[2]

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura reaction. It is required to:

  • Neutralize the Hydrochloride: In the case of this compound, the first equivalent of base is consumed in an acid-base reaction to generate the free aniline.

  • Activate the Boronic Acid: The base reacts with the arylboronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[4][7]

Commonly used bases include:

  • Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently employed.[8][9] Cs₂CO₃ is a stronger base and can be more effective for less reactive substrates.

  • Phosphates: Potassium phosphate (K₃PO₄) is another effective base, particularly in combination with certain catalyst systems.[10]

  • Organic Bases: Triethylamine (Et₃N) can also be used, especially in micellar catalysis.[11]

For the coupling of this compound, a minimum of 2.5 to 3 equivalents of base is recommended to ensure both neutralization of the hydrochloride and efficient activation of the boronic acid.

Solvent Systems

The choice of solvent is important for solubilizing the reactants and catalyst, and can also influence the reaction rate. Common solvents for Suzuki-Miyaura couplings include:

  • Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are widely used, often in combination with water.

  • Aromatic Hydrocarbons: Toluene is another common solvent.

  • Aqueous Mixtures: The addition of water to the organic solvent is often beneficial and can accelerate the reaction.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the reaction conditions may be necessary for specific arylboronic acids.

Protocol 1: General Procedure using a Standard Palladium/Phosphine Catalyst

This protocol is adapted from conditions reported for the coupling of a similar bromo-N-methylaniline derivative.[10]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: High-Activity Protocol using a Palladacycle Catalyst

This protocol is based on conditions found to be effective for the coupling of unprotected bromoanilines.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • CataCXium A Pd G3 palladacycle (0.02 - 0.05 equiv)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and cesium carbonate.

  • Purge the vessel with an inert gas.

  • Add 2-MeTHF.

  • Degas the reaction mixture.

  • Add the CataCXium A Pd G3 palladacycle.

  • Heat the reaction to 80-100 °C and stir until completion.

  • Follow the workup and purification steps as described in Protocol 1.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants (Aniline HCl, Boronic Acid, Base) B Add Solvent A->B C Degas Mixture B->C D Add Catalyst C->D E Heat and Stir D->E F Quench and Extract E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Summary of Reaction Conditions

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of bromoaniline derivatives, which can serve as a guide for the optimization of the reaction with this compound.

CatalystLigandBaseSolventTemp (°C)Reference
Pd(PPh₃)₄PPh₃K₃PO₄Dioxane/H₂O90[10]
CataCXium A Pd G3CataCXium ACs₂CO₃2-MeTHF80[2]
Pd(dppf)Cl₂dppfK₂CO₃DME80[12]
Pd(dtbpf)Cl₂dtbpfEt₃NWater (micellar)rt[11]

Conclusion

The Suzuki-Miyaura coupling of this compound with arylboronic acids is a highly valuable transformation for the synthesis of pharmaceutically relevant compounds. By carefully considering the choice of catalyst, ligand, and particularly the stoichiometry and nature of the base to counteract the hydrochloride salt, researchers can achieve high yields of the desired N-methyl-3-arylaniline products. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important reaction in a research and development setting.

References

  • Hussain, Z., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Malone, C. C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 29184-29188. [Link]
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 79(11), 5149-5157. [Link]
  • Özdemir, İ., et al. (2010). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Applied Organometallic Chemistry, 24(5), 336-341. [Link]
  • Massa, A., et al. (2009). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Letters in Organic Chemistry, 6(1), 69-72. [Link]
  • Taylor, A., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. The Journal of Organic Chemistry, 79(11), 5149-5157. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Kumar, S., et al. (2007). Polyaniline-Supported Palladium-Catalyzed Suzuki—Miyaura, Cross-Coupling of Bromo- and Chloroarenes in Water. Tetrahedron Letters, 48(43), 7689-7693. [Link]
  • Hussain, Z., et al. (2020). Substrate scope of Suzuki-coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline (3b) with various aryl and het-aryl boronic acids.
  • Reddy, B. V. S., et al. (2007). The effect of various bases on the Suzuki coupling reaction.
  • Cella, R., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 437-448. [Link]
  • Malone, C. C., et al. (2024).
  • Niknam, E., et al. (2020). The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids in the presence of Pd−NHC−MIL‐101(Cr) catalyst under optimized reaction conditions.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
  • Bock, M. J., & Denmark, S. E. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]
  • Denmark, S. E., & Regens, C. S. (2022).

Sources

Catalytic Systems for Advanced Synthesis: Application Notes for 3-Bromo-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-N-methylaniline Hydrochloride

This compound is a versatile building block in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors. The presence of a bromine atom at the meta-position, a secondary amine, and its formulation as a hydrochloride salt provides a unique combination of reactivity and handling properties. The bromine atom serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. This guide provides an in-depth exploration of catalytic systems for several key transformations involving this substrate, offering detailed protocols, mechanistic insights, and comparative data to empower researchers in their synthetic endeavors.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active molecules.[1] This reaction couples an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[2] For a substrate like 3-Bromo-N-methylaniline, this transformation opens the door to a wide array of substituted N-methylaniline derivatives.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a Pd(0)/Pd(II) couple.[3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 3-Bromo-N-methylaniline.

  • Transmetalation: The boronic acid, activated by a base to form a boronate species, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle

Comparative Performance of Catalytic Systems for Suzuki-Miyaura Coupling

The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with aniline-containing substrates which can sometimes inhibit catalyst activity.[4]

Aryl BromideBoronic AcidPd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-Bromo-2-methylanilineArylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O9033-46[5]
Ortho-bromoaniline derivativeBenzylboronic acid pinacol esterCataCXium A Pd G3 (10)-K₃PO₄2-MeTHF9091[6]
BromobenzenePhenylboronic acid[dmiop]₂[PdCl₄] (1)-KOH2-propanol40~85[7]
3-Bromoaniline2-Thienyl boronic acidPd(dtbpf)Cl₂ (0.01)-K₂CO₃Kolliphor EL/H₂O8096[8]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for structurally similar bromoanilines and serves as a robust starting point.[5][6]

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • In a separate vial, weigh Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%).

  • Evacuate and backfill the Schlenk flask with inert gas three times.

  • Add the catalyst and ligand to the Schlenk flask under a positive flow of inert gas.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[9] This reaction is particularly useful for constructing arylamines, a common motif in pharmaceuticals.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions.[10][11]

  • Oxidative Addition: An active Pd(0) species undergoes oxidative addition to the aryl bromide.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle

Comparative Performance of Catalytic Systems for Buchwald-Hartwig Amination

The choice of ligand is critical in Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.[12] Strong bases are typically required, but their selection must be compatible with other functional groups in the substrates.[13]

Aryl BromideAminePd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-BromotoluenePiperidinePd₂(dba)₃ (1)SIPr·HCl (4)LHMDSTHF2298[10]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-Diaminocyclohexane[Pd₂(dba)₃](±)-BINAPNaOt-BuToluene8060[13]
BromobenzeneCarbazole[Pd(allyl)Cl]₂ (1)TrixiePhos (4)t-BuOLiToluene10098[12]
2-BromotolueneMorpholine(SIPr)Pd(allyl)Cl-NaOt-BuToluene10099[14]
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of this compound with a primary or secondary amine.[13][15]

Materials:

  • This compound

  • Primary or secondary amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

Procedure:

  • In an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 equiv).

  • Evacuate and backfill the tube with inert gas three times.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the mixture in an oil bath at 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and filter through a short plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Section 3: Heck Reaction for Alkene Arylation

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene.[16] This reaction is highly valuable for the synthesis of styrenyl compounds and other vinylated aromatics.

Mechanistic Rationale

The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[17]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of 3-Bromo-N-methylaniline.

  • Migratory Insertion (Syn-addition): The alkene coordinates to the palladium complex and inserts into the Pd-C bond.

  • Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product.

  • Reductive Elimination: The resulting palladium hydride species reductively eliminates HX with the help of a base, regenerating the Pd(0) catalyst.

Heck_Reaction_Cycle

Comparative Performance of Catalytic Systems for the Heck Reaction

The efficiency of the Heck reaction is influenced by the choice of catalyst, ligand, base, and solvent. For electron-rich aryl bromides like 3-Bromo-N-methylaniline, catalyst systems that are active at elevated temperatures are often necessary.[18]

Aryl BromideAlkenePd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-BromoacetophenoneStyrenePd(OAc)₂ (1)NHC (2)K₂CO₃DMF/H₂O80>95[19]
Aryl Bromidesn-Butyl acrylatePd(OAc)₂ (5)Phosphine-imidazolium saltAg₂CO₃TolueneRefluxHigh[3]
3-Bromoindole derivativeIntramolecular alkenePd(OAc)₂ (10)PPh₃ (20.8)K₂CO₃DMF11078[11]
IodoanisoleMethyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NAcetonitrile8095[20]
Detailed Experimental Protocol: Heck Reaction

This generalized protocol is a starting point for the Heck coupling of this compound with an acrylate or styrene derivative.[19][21]

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate or styrene) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous DMF, followed by the alkene (1.5 equiv) and triethylamine (2.0 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Section 4: Sonogashira Coupling for C-C (sp²-sp) Bond Formation

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst.[22] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in organic synthesis and building blocks for functional materials.

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[23]

  • Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation from the copper acetylide and reductive elimination to yield the product.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate, which is the active species for transmetalation to the palladium center.

Copper-free Sonogashira protocols have also been developed, which can be advantageous for certain substrates to avoid the formation of alkyne homocoupling byproducts.[6][19]

Sonogashira_Cycle

Comparative Performance of Catalytic Systems for Sonogashira Coupling

The success of the Sonogashira coupling depends on the catalyst system, base, and solvent. Amine bases like triethylamine or diisopropylamine are commonly used and can also serve as the solvent.[23]

Aryl HalideAlkynePd-Catalyst (mol%)Cu-Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Aryl HalideTerminal AlkynePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT89[23]
Aryl BromidePhenylacetylenePd(CH₃CN)₂Cl₂ (0.5)- (Copper-free)Cs₂CO₃2-MeTHFRTHigh[4]
4,6-DibromocinnolineTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NEt₃N5085[24]
Aryl BromidePhenylacetyleneNHC-Pd-PPh₃ complex- (Copper-free)K₂CO₃DMF110High[25]
Detailed Experimental Protocol: Sonogashira Coupling

This protocol outlines a standard procedure for the Sonogashira coupling of this compound.[23]

Materials:

  • This compound

  • Terminal alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (1.5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (1.5 mol%).

  • Evacuate and backfill the flask with inert gas.

  • Add anhydrous THF, followed by triethylamine (3.0 equiv) and the terminal alkyne (1.1 equiv) via syringe.

  • Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (40-60 °C) may be required.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References

  • Sonogashira Coupling | NROChemistry.
  • Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC - NIH.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - RSC Publishing.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Heck Reaction—State of the Art - MDPI.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Buchwald–Hartwig amination - Wikipedia.
  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central.
  • Conditions optimization for the double Sonogashira coupling. - ResearchGate.
  • Suzuki reaction - Wikipedia.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl | ACS Omega.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH.
  • Heck Reaction - Chemistry LibreTexts.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central.
  • Heck Reaction - Organic Chemistry Portal.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH.
  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Sonogashira coupling - Wikipedia.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI.
  • Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate.
  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate.
  • Heck reaction - Wikipedia.
  • Effect of palladium amount on Suzuki-Miyaura reaction yield. Reaction... - ResearchGate.
  • Suzuki Coupling - Organic Chemistry Portal.
  • The Heck coupling reactions of aryl bromides with styrene - ResearchGate.
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air - Milano-Bicocca.
  • Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes - NIH.
  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a] - ResearchGate.
  • Heck coupling reaction between bromo/iodoanisoles and acrylates. - ResearchGate.
  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.

Sources

step-by-step guide to using 3-Bromo-N-methylaniline hydrochloride in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed exploration of 3-Bromo-N-methylaniline hydrochloride, a versatile building block in modern organic synthesis. This document moves beyond simple procedural lists to offer in-depth explanations for experimental choices, ensuring that researchers, scientists, and drug development professionals can apply these protocols with a full understanding of the underlying principles.

Introduction: The Strategic Value of this compound

This compound is a key synthetic intermediate valued for its distinct structural features: a bromine atom at the meta-position, a secondary N-methylamino group, and its formulation as a hydrochloride salt. This combination makes it an excellent substrate for a variety of cross-coupling reactions, which are foundational in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The hydrochloride form enhances the compound's stability and simplifies handling, while the N-methyl group influences the electronic properties and steric environment of the aniline core.[3]

The bromine atom serves as a versatile handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed reactions. The meta-substitution pattern allows for the synthesis of complex, non-linear aromatic structures, which are often crucial for achieving desired biological activity or material properties.[2][4]

Physicochemical Properties

A clear understanding of the reagent's properties is paramount for its effective use.

PropertyValueSource
CAS Number 152814-26-1[3][5]
Molecular Formula C₇H₉BrClN[3][5]
Molecular Weight 222.51 g/mol [3][5]
Appearance Off-white to light brown solid (typical)[2]
Boiling Point (free base) 253 °C[6][7][8]
Density (free base) 1.461 g/mL at 25 °C[6][7][8]

Note: Properties such as boiling point and density are often reported for the free base, 3-Bromo-N-methylaniline (CAS: 66584-32-5).[8][9]

Critical Prerequisite: In Situ Generation of the Free Base

This compound is a salt. For it to participate as a nucleophile or in palladium-catalyzed cross-coupling reactions, the N-methylaniline moiety must be in its free base form. This is conveniently achieved in situ by the addition of a suitable base in the reaction mixture. The base neutralizes the hydrochloride, liberating the free amine to engage in the catalytic cycle. This is a critical experimental detail; failure to add a sufficient amount of base will result in no reaction.

G cluster_0 Reaction Flask Salt 3-Bromo-N-methylaniline Hydrochloride (Salt) FreeBase 3-Bromo-N-methylaniline (Reactive Free Base) Salt->FreeBase + Base Base Base (e.g., K₂CO₃, NaOtBu) Base->FreeBase Deprotonation Byproduct Salt Byproduct + Water/Alcohol

Caption: In situ deprotonation of the hydrochloride salt.

Application Protocol 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of complex arylamines from aryl halides.[10][11][12] This reaction is a cornerstone of modern medicinal chemistry due to its broad substrate scope and tolerance of various functional groups.[11]

Scientific Rationale

In this application, the bromine atom of 3-Bromo-N-methylaniline serves as the electrophilic partner. The reaction couples it with a primary or secondary amine to form a new diaryl- or alkyl-arylamine. The choice of palladium catalyst, ligand, and base is critical for achieving high yields. Sterically hindered biarylphosphine ligands are often employed to facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[13]

Experimental Protocol: Synthesis of N-methyl-N'-phenylbenzene-1,3-diamine

This protocol details the coupling of this compound with aniline.

Materials and Equipment:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Reagent Addition: Add sodium tert-butoxide (2.5 mmol). Causality Note: A strong, non-nucleophilic base is required. NaOtBu serves both to deprotonate the hydrochloride salt and to deprotonate the coupling amine partner within the catalytic cycle, facilitating the formation of the key palladium-amido complex.[13]

  • Add anhydrous toluene (5 mL) via syringe.

  • Add aniline (1.2 mmol) via syringe.

  • Reaction Execution: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.

Caption: Workflow for Buchwald-Hartwig Amination.

Application Protocol 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most versatile methods for forming C-C bonds, specifically by coupling an organohalide with an organoboron compound.[14][15] Its reliability, mild conditions, and the commercial availability of a vast array of boronic acids have made it indispensable in drug discovery.[16][17]

Scientific Rationale

This protocol utilizes 3-Bromo-N-methylaniline as the aryl halide partner. The key steps of the catalytic cycle are the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and base), and concluding with reductive elimination to form the new biaryl C-C bond and regenerate the Pd(0) catalyst.[15]

Experimental Protocol: Synthesis of 3-(N-methylamino)biphenyl

This protocol details the coupling of this compound with phenylboronic acid.

Materials and Equipment:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Solvent mixture: 1,4-Dioxane and Water (4:1)

  • Standard reaction and purification equipment as listed previously.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%) in a 4:1 mixture of dioxane and water (10 mL).

  • Base Addition: Add potassium carbonate (3.0 mmol). Causality Note: The base is crucial for activating the boronic acid to form a more nucleophilic boronate complex, which is necessary for the transmetalation step.[18] It also neutralizes the starting hydrochloride salt.

  • Reaction Execution: Heat the mixture to 90 °C under a nitrogen atmosphere with stirring for 6-12 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent in vacuo and purify the crude product by flash column chromatography on silica gel.

Representative Suzuki Coupling Data
Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventYield (%)
4-Bromo-toluenePhenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O~95
2-BromoanilineBenzylboronic acid pinacol esterPd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O85[17]
4-Bromo-2,6-dimethylanilinePhenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene>90[19]

This table presents data for structurally similar compounds to illustrate typical conditions and outcomes.

Other Key Synthetic Transformations

A. Sonogashira Coupling

This reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[20][21] It is a highly efficient method for synthesizing arylalkynes.[22]

  • Typical Conditions: Pd(PPh₃)₄, CuI, a base like triethylamine (which can also serve as the solvent), room temperature to mild heating.[23]

  • Rationale: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate that undergoes transmetalation with the palladium complex.[21]

B. Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, creating a new C-C bond.[24][25][26]

  • Typical Conditions: Pd(OAc)₂, a phosphine ligand (e.g., P(o-tolyl)₃), a base (e.g., NaOAc or Et₃N), and a polar aprotic solvent like DMF or DMA at high temperatures (100-140 °C).[19][27]

  • Rationale: The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-Aryl bond, and finally β-hydride elimination to release the product and regenerate a palladium hydride species, which is then neutralized by the base.[24][27]

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable.

  • 3-Bromo-N-methylaniline (and its salt): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

  • Palladium Catalysts: Often pyrophoric and toxic. Handle under an inert atmosphere.

  • Bases: Sodium tert-butoxide is highly corrosive and moisture-sensitive. Potassium carbonate is an irritant. Handle with care.

  • Solvents: Toluene, dioxane, and other organic solvents are flammable and have associated health risks. Use in a fume hood and away from ignition sources.

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[6]

References

  • PubChem. 3-Bromo-N-methylaniline | C7H8BrN | CID 7018299.
  • Chemsrc. 3-Bromo-N-methylaniline | CAS#:66584-32-5.
  • SpectraBase. 3-Bromo-N-methylaniline.
  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Organic-Chemistry.org. Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • PubMed Central (PMC). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. Heck reaction.
  • Wikipedia. Heck reaction.
  • Organic Chemistry Portal. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating.
  • Wikipedia. Suzuki reaction.
  • Organic Chemistry Portal. Heck Reaction.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
  • ACS Publications. Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • International journal of health sciences. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons.
  • Google Patents. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.
  • Organic Chemistry Portal. Suzuki Coupling.
  • PubMed Central (PMC). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • ResearchGate. Synthesis and late-stage modification of bioactive molecules.
  • Stenutz. 3-bromo-N-methylaniline.

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Application Note & Protocols: Derivatization of 3-Bromo-N-methylaniline Hydrochloride for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-N-methylaniline is a versatile bifunctional scaffold for the synthesis of novel compound libraries intended for biological screening. Its structure presents two distinct and orthogonal reaction sites: a nucleophilic secondary amine and an aryl bromide suitable for cross-coupling reactions. This dual reactivity allows for a combinatorial approach to generating a wide array of derivatives with significant chemical diversity. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic derivatization of 3-Bromo-N-methylaniline hydrochloride. We present detailed, field-tested protocols for the initial preparation of the free base, followed by robust methodologies for N-acylation, palladium-catalyzed Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. Each protocol is accompanied by an explanation of the underlying chemical principles, rationale for experimental choices, and methods for the characterization of the resulting products.

Introduction: The Strategic Value of 3-Bromo-N-methylaniline

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the scope and diversity of a screening library. 3-Bromo-N-methylaniline serves as an exemplary starting material, offering a strategic entry point into novel chemical space. Aniline derivatives are foundational building blocks for numerous pharmaceutical compounds, exhibiting a wide range of pharmacological activities.[1][2] The N-methylaniline substructure, in particular, is a common motif in bioactive molecules.[3]

The true synthetic power of this scaffold lies in its two chemically distinct functional groups:

  • The Secondary N-methylamino Group: This site is a moderately reactive nucleophile, ideal for modifications such as acylation, sulfonylation, and alkylation. These transformations introduce functionality that can modulate physicochemical properties like solubility and hydrogen bonding capacity, which are critical for biological activity.

  • The Aryl Bromide: The bromine atom at the meta-position is a prime handle for modern palladium-catalyzed cross-coupling reactions. This enables the introduction of a vast array of carbon and nitrogen-based substituents, fundamentally altering the molecular architecture. Reactions like the Suzuki-Miyaura coupling build C-C bonds to introduce new aryl or alkyl groups[4][5][6][7], while the Buchwald-Hartwig amination forms C-N bonds, creating complex diarylamines or connecting other nitrogen-containing heterocycles.[8][9][10]

This application note provides validated protocols to exploit this dual reactivity, enabling the systematic generation of diverse molecular libraries for high-throughput biological screening.

Prerequisite: Preparation of the Free Base

The commercially available starting material is often the hydrochloride salt, in which the secondary amine is protonated. For derivatization at the nitrogen center (e.g., N-acylation), the amine must be in its neutral, nucleophilic free base form. The following protocol describes a standard, reliable basification and extraction procedure.

Protocol 2.1: Liberation of 3-Bromo-N-methylaniline Free Base

Principle: This is a simple acid-base extraction. A mild inorganic base deprotonates the anilinium hydrochloride, rendering the resulting free amine insoluble in the aqueous phase and soluble in an organic extraction solvent.

Materials:

  • This compound (1.0 equiv)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a minimal amount of deionized water in a separatory funnel.

  • Add an equal volume of the chosen organic solvent (e.g., EtOAc).

  • Slowly add saturated NaHCO₃ solution to the funnel. Swirl gently. CO₂ effervescence will occur. Continue adding base until the effervescence ceases and the aqueous layer is basic (test with pH paper, pH > 8).

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Allow the layers to separate completely. The organic layer contains the free amine.

  • Drain the lower aqueous layer and set it aside.

  • Wash the organic layer with deionized water (1 x volume) and then with brine (1 x volume) to remove residual water and inorganic salts.

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 3-Bromo-N-methylaniline as an oil (typically yellowish to brown).[11] The product can be used directly in subsequent steps without further purification.

Derivatization Strategies and Protocols

Once the free base is obtained, a multitude of derivatization pathways can be explored. We present three robust and high-impact strategies.

Strategy I: N-Acylation for Amide Library Synthesis

Principle: N-acylation is a fundamental transformation that converts the secondary amine into a stable amide.[12] This reaction is widely used to introduce diverse functional groups and is a cornerstone for building libraries of potential enzyme inhibitors or receptor modulators. The reaction typically proceeds via nucleophilic attack of the amine on an activated carboxylic acid derivative, such as an acyl chloride or anhydride.

N_Acylation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start 3-Bromo-N-methylaniline (Free Base) Setup Combine reagents in flask under N2 at 0 °C Start->Setup Acyl_Source Acyl Chloride or Anhydride (R-COCl / (RCO)2O) Acyl_Source->Setup Base Non-nucleophilic Base (e.g., Triethylamine) Base->Setup Solvent Anhydrous Solvent (e.g., DCM) Solvent->Setup React Stir at RT (Monitor by TLC) Setup->React Quench Quench with H2O React->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (aq. HCl, aq. NaHCO3, Brine) Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Characterized Product: N-Acyl Derivative Purify->Product Suzuki_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aryl_Br 3-Bromo-N-methylaniline (or N-Acyl derivative) Setup_S Combine reagents in flask under N2 atmosphere Aryl_Br->Setup_S Boronic_Acid Arylboronic Acid (Ar-B(OH)2) Boronic_Acid->Setup_S Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Setup_S Ligand Phosphine Ligand (e.g., SPhos) Ligand->Setup_S Base_S Inorganic Base (e.g., K2CO3) Base_S->Setup_S Solvent_S Degassed Solvent (e.g., Dioxane/H2O) Solvent_S->Setup_S React_S Heat at 80-100 °C (Monitor by TLC/LC-MS) Setup_S->React_S Filter_S Cool and filter through Celite React_S->Filter_S Extract_S Extract with Organic Solvent Filter_S->Extract_S Wash_S Wash and Dry Extract_S->Wash_S Purify_S Column Chromatography Wash_S->Purify_S Product_S Characterized Product: Biaryl Derivative Purify_S->Product_S Buchwald_Hartwig_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aryl_Br_B 3-Bromo-N-methylaniline (or N-Acyl derivative) Setup_B Combine reagents in flask under N2 atmosphere Aryl_Br_B->Setup_B Amine_Source Amine Coupling Partner (R1R2NH) Amine_Source->Setup_B Catalyst_B Pd Pre-catalyst (e.g., G3-XPhos) Catalyst_B->Setup_B Base_B Strong Base (e.g., NaOtBu) Base_B->Setup_B Solvent_B Anhydrous Solvent (e.g., Toluene) Solvent_B->Setup_B React_B Heat at 90-110 °C (Monitor by TLC/LC-MS) Setup_B->React_B Filter_B Cool and filter through Celite React_B->Filter_B Extract_B Extract with Organic Solvent Filter_B->Extract_B Wash_B Wash and Dry Extract_B->Wash_B Purify_B Column Chromatography Wash_B->Purify_B Product_B Characterized Product: C-N Coupled Derivative Purify_B->Product_B

Sources

Protocol for Scaling Up Reactions with 3-Bromo-N-methylaniline Hydrochloride: From Bench to Pilot Plant

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

3-Bromo-N-methylaniline hydrochloride is a pivotal building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern makes it a valuable precursor for introducing a methylated amino-aryl moiety. However, transitioning reactions involving this intermediate from laboratory scale to pilot or production scale presents significant challenges in mass transfer, heat management, and safety. This document provides a comprehensive guide and a detailed, field-tested protocol for the scale-up of a representative palladium-catalyzed cross-coupling reaction. It emphasizes the rationale behind key procedural choices, ensuring scientific integrity, reproducibility, and safety.

Introduction: Chemical Profile and Synthetic Utility

3-Bromo-N-methylaniline is an aniline derivative featuring a bromine atom at the meta-position relative to the N-methylamino group.[3] It is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.[4][5]

Table 1: Physicochemical Properties

PropertyValueSource
Chemical Formula C₇H₉BrClN[4][5]
Molecular Weight 222.51 g/mol [4][5][6]
Appearance Off-white to light brown solid (typical)[2]
Boiling Point (Free Base) 253 °C[7]
Density (Free Base) 1.461 g/mL at 25 °C[7][8]
Storage Store in a cool, dry, well-ventilated place under inert gas.[5][8]

The N-methylamino group is a moderately activating, ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. However, the presence of the electron-withdrawing bromine atom slightly deactivates the ring.[9][10] The hydrochloride form is critical to consider; the amine is protonated, rendering it a strongly deactivating, meta-directing group until neutralized by a base.[11] This dual nature requires careful consideration when planning synthetic routes. Its primary utility lies in reactions that leverage the carbon-bromine bond, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) and nucleophilic aromatic substitutions.

Core Principles for Successful Scale-Up

Scaling a reaction is not a linear process. Physical and chemical properties that are negligible at the milligram scale become process-defining at the kilogram scale.

Heat Transfer and Thermal Safety

Most cross-coupling reactions are exothermic. At a small scale, a flask's large surface-area-to-volume ratio allows for efficient heat dissipation to the ambient environment. As the reactor volume increases, this ratio decreases dramatically.

  • Causality: A 100 L reactor has a much smaller surface area relative to its volume than a 1 L flask. An unmanaged exotherm can lead to a runaway reaction, causing solvent to boil, pressure to build, and potentially leading to reactor failure.

  • Protocol Mandate: A preliminary reaction calorimetry study or a Reaction Hazard Assessment (RHA) is mandatory before any scale-up beyond 10 L. This quantifies the heat of reaction and the maximum temperature of the synthetic reaction (MTSR) to ensure the cooling capacity of the pilot plant reactor is sufficient.

Mass Transfer and Mixing

Efficient mixing is crucial for maintaining homogeneity in temperature and concentration, preventing the formation of localized "hot spots" or high concentrations of reagents that can lead to side product formation.

  • Causality: A magnetic stir bar is ineffective in vessels larger than 5-10 L. Inefficient mixing leads to poor contact between the catalyst, reactants, and base, resulting in stalled or incomplete reactions.

  • Protocol Mandate: Use overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) for all reactions above 1 L. The addition of reagents, especially the catalyst or a reactive coupling partner, should be done sub-surface at a controlled rate to ensure rapid dispersion.

Stoichiometry and Reagent Form

The hydrochloride salt of 3-Bromo-N-methylaniline requires at least one equivalent of base for neutralization before the desired reaction can proceed.

  • Causality: Failure to add a sufficient amount of base to free the amine will prevent it from participating correctly in reactions, particularly those where it acts as a nucleophile or directing group. Often, an additional equivalent of base is required for the catalytic cycle itself.

  • Protocol Mandate: Always use a minimum of two equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) when the reaction requires the free aniline. The choice of base can significantly impact reaction success and should be screened at the lab scale.

Detailed Protocol: Scale-Up of a Buchwald-Hartwig Amination

This protocol details the coupling of this compound with a generic primary amine, a common transformation in drug discovery.

Reaction Scheme: (3-Bromo-N-methylaniline•HCl) + R-NH₂ --[Pd Catalyst, Ligand, Base]--> (3-(R-amino)-N-methylaniline)

Mandatory Safety Precautions
  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, a flame-retardant lab coat, and appropriate chemical-resistant gloves (nitrile is acceptable for incidental contact, consider neoprene or butyl rubber for extended handling).

  • Reagent Handling: this compound is harmful if swallowed or in contact with skin.[12] Avoid creating dust. Handle palladium catalysts and phosphine ligands in a fume hood or glovebox as they are toxic and air-sensitive.

  • Waste Disposal: Segregate waste streams. Halogenated organic waste must be collected separately. Palladium-containing waste must be collected for heavy metal disposal.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase prep_reactor 1. Prepare & Inert Reactor prep_reagents 2. Weigh & Prepare Reagents charge_solids 3. Charge Reactor with Solids prep_reagents->charge_solids Inert Atmosphere charge_solvent 4. Add Degassed Solvent heat 5. Heat to Temperature charge_solvent->heat add_catalyst 6. Add Catalyst Solution monitor 7. Monitor Reaction (IPC) cool_quench 8. Cool & Quench Reaction monitor->cool_quench Reaction Complete phase_sep 9. Phase Separation wash 10. Aqueous Washes concentrate 11. Concentrate Organic Layer purify 12. Purify (Crystallization) end Final Product purify->end

Caption: High-level workflow for the scaled-up Buchwald-Hartwig amination protocol.

Reagents and Equipment

Table 2: Reagent and Equipment List for Different Scales

ParameterLab Scale (10 g)Pilot Scale (100 g)
Reactor 500 mL 3-neck RBF5 L Jacketed Glass Reactor
Stirring Magnetic Stir BarOverhead Mechanical Stirrer
Atmosphere Nitrogen BalloonPositive N₂ Pressure Line
Heating Heating MantleCirculating Thermal Fluid
3-Bromo-N-methylaniline HCl 10.0 g (44.9 mmol)100.0 g (449 mmol)
Primary Amine (R-NH₂) (1.1 eq) ~5.0 g (49.4 mmol)~50.0 g (494 mmol)
Pd₂(dba)₃ (0.5 mol%) 0.21 g (0.22 mmol)2.1 g (2.2 mmol)
Xantphos (1.2 mol%) 0.31 g (0.54 mmol)3.1 g (5.4 mmol)
Potassium Carbonate (K₂CO₃) (2.5 eq) 15.5 g (112.3 mmol)155 g (1.12 mol)
Toluene (Degassed) 200 mL (20 vol)2.0 L (20 vol)
Water (for work-up) 100 mL1.0 L
Brine (for work-up) 50 mL500 mL
Step-by-Step Protocol (100 g Pilot Scale)
  • Reactor Preparation: Assemble the 5 L jacketed reactor with an overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet. Purge the vessel with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Charging: Under a strong nitrogen flow, charge the reactor with this compound (100.0 g), potassium carbonate (155 g, finely milled), and the primary amine (~50.0 g). Rationale: Charging solids first prevents splashing and makes solvent addition cleaner. Milling the base increases its surface area and reactivity.

  • Solvent Addition: Add degassed toluene (2.0 L) via cannula or a pressure-equalizing addition funnel. Begin stirring at 200-300 RPM. Rationale: Using degassed solvent is critical to prevent oxidation of the palladium(0) catalyst, which would inhibit the reaction.[13]

  • Heating: Set the circulating bath to 110-115 °C to bring the internal reaction temperature to a gentle reflux (~105 °C).

  • Catalyst Preparation & Addition: In a separate flask under nitrogen, dissolve the Pd₂(dba)₃ (2.1 g) and Xantphos (3.1 g) in a small amount of degassed toluene (~50 mL). Stir for 10 minutes until a homogeneous solution is formed. Add this catalyst solution to the main reactor via cannula. Rationale: Pre-forming the catalyst complex ensures it is fully dissolved and active upon addition.

  • Reaction Monitoring: Maintain the reaction at reflux. Monitor the reaction progress every 1-2 hours by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by LC-MS or TLC. The reaction is typically complete in 8-16 hours.

  • Work-up - Cooling and Quenching: Once the starting material is consumed (<1% by LC-MS), turn off the heating and allow the mixture to cool to <40 °C. Cautiously add water (1.0 L) to the stirred mixture. Rationale: Cooling before quenching prevents flash boiling of the aqueous solution.

  • Phase Separation: Stop stirring and allow the layers to separate. Drain the lower aqueous layer.

  • Washes: Wash the organic layer sequentially with water (500 mL) and then brine (500 mL) to remove inorganic salts and residual base. Rationale: The brine wash helps to break any emulsions and further dries the organic layer.

  • Concentration and Isolation: Transfer the organic layer to a suitably sized rotary evaporator and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude product can be purified by crystallization. Perform solvent screening at a small scale (e.g., IPA/heptane, EtOAc/hexanes) to identify a suitable system. At the 100 g scale, dissolve the crude oil in the minimum amount of hot solvent (e.g., isopropanol) and add the anti-solvent (e.g., heptane) slowly until turbidity is observed. Cool slowly to ambient temperature, then in an ice bath to maximize crystal formation. Filter the solid, wash with cold heptane, and dry under vacuum.

Troubleshooting and Expert Insights

Table 3: Common Scale-Up Issues and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Stalled or Slow Reaction 1. Inefficient mixing. 2. Catalyst deactivation (oxygen leak). 3. Insufficient heating.1. Increase stirrer RPM; check impeller design. 2. Re-inert the system; check all seals and joints. 3. Verify internal temperature with a calibrated probe.
Formation of Side Products (e.g., debromination) 1. Reaction temperature is too high. 2. Incorrect ligand-to-metal ratio.1. Lower the reaction temperature by 5-10 °C. 2. Ensure precise weighing of catalyst and ligand.
Difficult Phase Separation / Emulsion 1. Finely divided inorganic salts. 2. Product acting as a surfactant.1. Filter the entire mixture through a pad of Celite before the aqueous quench. 2. Add more brine during the wash step.
Product "Oils Out" During Crystallization 1. Cooling rate is too fast. 2. Solvent system is suboptimal.1. Use a programmable cooling ramp or insulate the vessel to slow cooling. 2. Re-screen for a better solvent/anti-solvent pair.
Decision Logic for Protocol Optimization

G result result start Start Optimization check_yield Yield > 85%? start->check_yield check_purity Purity > 98%? check_yield->check_purity Yes optimize_catalyst Screen Catalyst/ Ligand/Base check_yield->optimize_catalyst No success Protocol Finalized check_purity->success Yes optimize_workup Optimize Crystallization Solvent/Conditions check_purity->optimize_workup No optimize_catalyst->check_yield optimize_workup->check_purity

Caption: Decision tree for optimizing the reaction protocol at the lab scale before scaling up.

Conclusion

The successful scale-up of reactions involving this compound is achievable through a systematic approach that prioritizes thermal management, mass transfer, and safety. The provided protocol for a Buchwald-Hartwig amination serves as a robust template that can be adapted for other cross-coupling reactions. By understanding the underlying chemical and physical principles, researchers and drug development professionals can confidently and safely transition valuable chemical entities from the laboratory to the pilot plant, accelerating the development timeline.

References

  • Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes - MDPI. MDPI. URL: [Link]
  • Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing). Royal Society of Chemistry. DOI: 10.1039/C9CC09497K. URL: [Link]
  • 3-Bromo-N-methylaniline | CAS#:66584-32-5 | Chemsrc. Chemsrc. URL: [Link]
  • 3-Bromo-N-methylaniline | C7H8BrN | CID 7018299 - PubChem.
  • Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide - PMC - PubMed Central.
  • Reactions for making widely used aniline compounds break norms of synthesis.
  • RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents. Google Patents.
  • 4-Bromo-3-methylaniline hydrochloride | C7H9BrClN | CID 24212085 - PubChem.
  • Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps. Chemistry Steps. URL: [Link]
  • 18.6: Substituent Effects on the EAS Reaction - Chemistry LibreTexts. Chemistry LibreTexts. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-N-methylaniline Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Section 1: Synthesis Overview and Key Challenges

The preparation of this compound is typically achieved through a two-step process: the N-methylation of 3-bromoaniline, followed by conversion to its hydrochloride salt. While seemingly straightforward, this synthesis is prone to several issues, primarily revolving around selectivity and purification. The chief challenge is controlling the reaction to favor mono-methylation and prevent the formation of the tertiary amine, 3-bromo-N,N-dimethylaniline, as the secondary amine product is often more nucleophilic than the starting primary amine.[1][2]

General Experimental Workflow

The following diagram outlines the typical workflow for this synthesis.

G cluster_start Phase 1: N-Methylation cluster_purification Phase 2: Purification & Salt Formation start Start: 3-Bromoaniline & Methylating Agent reaction Reaction: Stirring under controlled temperature with base start->reaction 1. Mix & React workup Aqueous Work-up: Quenching & Extraction reaction->workup 2. Process purify Purification: Column Chromatography or Distillation workup->purify salt Salt Formation: Dissolve in solvent, add HCl purify->salt 3. Isolate Free Base isolate Isolation & Drying: Filter and dry the hydrochloride salt salt->isolate 4. Precipitate & Filter end_node end_node isolate->end_node Final Product: 3-Bromo-N-methylaniline HCl

Caption: General workflow for 3-Bromo-N-methylaniline HCl synthesis.

Section 2: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to guide you through the most common experimental hurdles.

Problem Likely Cause(s) Recommended Solution(s) Scientific Rationale
Low or No Yield 1. Ineffective Base: The chosen base is not strong enough to deprotonate the aniline sufficiently. 2. Poor Reagent Quality: Starting materials or reagents are degraded or contain inhibitors. 3. Suboptimal Temperature: Reaction temperature is too low for the chosen reagents, leading to slow or no reaction.1. Switch to a stronger base (e.g., NaH instead of K₂CO₃). Ensure anhydrous conditions if using a moisture-sensitive base.[3] 2. Verify reagent purity via analytical methods (NMR, GC-MS). Use freshly opened or purified reagents. 3. Gradually increase the reaction temperature while monitoring via TLC. Some N-alkylation reactions require elevated temperatures (e.g., 80-110 °C).[3]1. The N-H bond of aniline is weakly acidic. A sufficiently strong base is required to generate the more nucleophilic anilide anion, which then attacks the methylating agent. 2. Impurities can quench reagents or catalyze side reactions. 3. Reaction kinetics are temperature-dependent. Sufficient thermal energy is needed to overcome the activation energy barrier for the nucleophilic substitution.
Over-alkylation to Tertiary Amine 1. Incorrect Stoichiometry: An excess of the methylating agent is used. 2. High Temperature/Long Reaction Time: Conditions are too harsh, promoting a second alkylation. 3. High Reactivity of Secondary Amine: The product, 3-bromo-N-methylaniline, is more nucleophilic than the starting material.1. Use a strict 1.0 to 1.1 molar equivalent of the methylating agent relative to 3-bromoaniline. 2. Monitor the reaction closely by TLC or GC. Stop the reaction as soon as the starting material is consumed. Avoid unnecessarily high temperatures. 3. Consider a less reactive methylating agent. For example, dimethyl carbonate can offer better selectivity for mono-methylation compared to methyl iodide, albeit under different conditions.[2]1. Le Châtelier's principle dictates that excess reactant will drive the reaction forward, including the undesired second alkylation step. 2. The second alkylation step also has an activation energy. Limiting thermal energy and reaction time can kinetically favor the mono-alkylated product. 3. The electron-donating methyl group on the nitrogen of the product increases its nucleophilicity, making it a better nucleophile than the starting aniline and prone to reacting further.
Difficult Purification 1. Incomplete Reaction: The crude product is a complex mixture of starting material, product, and byproducts. 2. Emulsion during Work-up: Formation of a stable emulsion layer during aqueous extraction makes separation difficult. 3. Poor Separation on Silica Gel: Product and impurities have similar polarities.1. Optimize reaction conditions to drive it to completion before attempting purification. 2. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. 3. Optimize the solvent system for column chromatography. Use a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate).[4][5]1. Purification is simplest when the desired product is the major component. 2. Brine increases the ionic strength of the aqueous phase, which helps to break up the microscopic droplets that form an emulsion. 3. Fine-tuning the mobile phase polarity allows for differential partitioning of components on the stationary silica gel, enabling effective separation.[6]
Impure Hydrochloride Salt 1. Trapped Solvent/Impurities: The free base was not completely pure before the addition of HCl. 2. Excess HCl: Using too much hydrochloric acid can lead to an oily or discolored product. 3. Incorrect Precipitation Solvent: The chosen solvent allows for the co-precipitation of impurities or results in poor crystal formation.1. Ensure the purity of the free base (3-bromo-N-methylaniline) by NMR or GC-MS before proceeding to salt formation. 2. Use a calculated amount of HCl (e.g., a solution in isopropanol or dioxane) and add it dropwise until precipitation is complete. 3. Use a solvent system where the hydrochloride salt is insoluble but the free base and impurities are soluble (e.g., diethyl ether, isopropanol). Wash the filtered salt with cold solvent to remove surface impurities.[7]1. Salt formation is a crystallization process; impurities present in the starting material can be incorporated into the crystal lattice. 2. Excess acid can protonate impurities or affect the physical properties of the precipitate. 3. The principle of recrystallization relies on the differential solubility of the desired compound and impurities at a given temperature in a specific solvent.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most suitable methylating agent for this synthesis?

A1: The choice depends on a balance of reactivity, safety, and desired selectivity.

  • Methyl Iodide (CH₃I): Highly reactive and effective but can lead to over-alkylation. It is also toxic and a volatile substance.[8]

  • Dimethyl Sulfate ((CH₃)₂SO₄): A powerful and cost-effective methylating agent, but it is extremely toxic and carcinogenic. Its reactivity is high, requiring careful control to avoid forming the tertiary amine.

  • Dimethyl Carbonate (DMC): A greener and much safer alternative. It typically requires higher temperatures (e.g., >150-200 °C) and sometimes the use of a base like DBU, but it can provide excellent selectivity for mono-methylation.[2]

Q2: How do I choose the right base for the N-methylation step?

A2: The base's role is to deprotonate the aniline.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Commonly used, mild, and easy to handle. They are suitable for reactions with reactive alkylating agents like methyl iodide.

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that will irreversibly deprotonate the aniline. It ensures the formation of the highly reactive anilide anion but requires strictly anhydrous conditions and careful handling.[3]

  • Organic Amines (Triethylamine, DIPEA): Generally used as acid scavengers rather than primary bases to deprotonate the aniline itself. They neutralize the H-X byproduct formed during the reaction.

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most common method.[6]

  • Setup: Use a silica gel plate. The mobile phase is typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate (e.g., 9:1 Hexane:EtOAc).

  • Analysis: Spot the starting material (3-bromoaniline), a co-spot (starting material and reaction mixture), and the reaction mixture. The product, 3-bromo-N-methylaniline, will be less polar than the starting material and will have a higher Rf value. The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.

Q4: What are the critical safety precautions for this procedure?

A4:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood, especially when handling volatile and toxic reagents like methyl iodide or dimethyl sulfate.

  • Reagent Handling: 3-bromoaniline is harmful if swallowed, inhaled, or in contact with skin.[9][10] Methylating agents are often toxic and/or carcinogenic. Handle with extreme care.

  • Quenching: Be cautious when quenching reactions, especially those involving reactive reagents like NaH.

Section 4: Standard Experimental Protocol

This protocol is a representative example for the N-methylation of 3-bromoaniline using methyl iodide.

Materials:

  • 3-Bromoaniline (1.0 eq)

  • Methyl Iodide (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone or Acetonitrile (anhydrous)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (e.g., 2M solution in diethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (1.0 eq) and anhydrous acetone (or acetonitrile).

  • Add Base: Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Add Methylating Agent: While stirring vigorously, add methyl iodide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C) and stir. Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.[11]

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 0% to 10% EtOAc).[4]

  • Salt Formation:

    • Dissolve the purified 3-bromo-N-methylaniline in a minimal amount of a suitable solvent like diethyl ether.

    • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

    • The hydrochloride salt will precipitate as a solid.

  • Isolation:

    • Filter the solid precipitate using a Büchner funnel.

    • Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.

    • Dry the final product, this compound, under vacuum.

Section 5: Troubleshooting Logic Diagram

This diagram provides a logical pathway for diagnosing issues during the synthesis.

G start_node Problem Identified: Low Yield or Impure Product check_tlc Analyze by TLC/GC-MS start_node->check_tlc Step 1: Analyze Crude Reaction Mixture decision_node decision_node action_node action_node end_node Problem Resolved decision_sm Significant Starting Material (SM) Remains? check_tlc->decision_sm action_incomplete Diagnosis: Incomplete Reaction Actions: - Increase reaction time/temp - Check base/reagent activity - Ensure anhydrous conditions decision_sm->action_incomplete Yes decision_byproduct Major Byproduct (e.g., Tertiary Amine) Observed? decision_sm->decision_byproduct No action_incomplete->end_node Re-run Optimized Reaction action_overalkylation Diagnosis: Poor Selectivity Actions: - Reduce methylating agent to ~1.05 eq - Lower reaction temperature - Reduce reaction time decision_byproduct->action_overalkylation Yes action_purification Diagnosis: Work-up/Purification Issue Actions: - Optimize extraction pH - Use brine to break emulsions - Refine chromatography solvent system decision_byproduct->action_purification No action_overalkylation->end_node Re-run Optimized Reaction action_purification->end_node Re-purify Product

Caption: A logical decision tree for troubleshooting the synthesis.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides.
  • Guidechem. 3-Bromo-N-methylaniline, HCl 152814-26-1 wiki.
  • National Institutes of Health (NIH). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
  • PubChem. 3-Bromo-N-methylaniline | C7H8BrN | CID 7018299.
  • Google Patents. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • Guidechem. What is 3-Bromo-2-methylaniline and how is it synthesized? - FAQ.
  • Chemsrc. 3-Bromo-N-methylaniline | CAS#:66584-32-5.
  • Sigma-Aldrich. 3-Bromo-N-methylaniline 97 66584-32-5.
  • ACS Publications. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters.
  • Organic Syntheses. 3-bromo-4-aminotoluene - Organic Syntheses Procedure.
  • ChemicalBook. 4-Bromo-3-methylaniline synthesis.
  • ChemScene. 152814-26-1 | this compound.
  • Ketone Pharma.
  • CDH Fine Chemical. 3-BROMO ANILINE FOR SYNTHESIS.
  • Ketone Pharma. The Role of 3-Bromoaniline in Modern Organic Synthesis.
  • Reddit. N-methyl aniline reaction : r/chemistry.
  • Google Patents. US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby.
  • DSpace@MIT.
  • NCERT. Amines.

Sources

Technical Support Center: Synthesis of 3-Bromo-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful and efficient production of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis Pathway Overview

The synthesis of this compound is typically approached via the N-methylation of 3-bromoaniline. This precursor, 3-bromoaniline, is synthesized through a controlled bromination of aniline, often involving the protection of the highly activating amino group to direct the substitution to the meta position.[1][2]

Q1: My initial bromination of aniline yielded a white precipitate, which is not my desired 3-bromoaniline. What went wrong?

A1: You have likely encountered the classic issue of over-bromination. The amino group of aniline is a very strong activating group, making the aromatic ring highly susceptible to electrophilic substitution at the ortho and para positions.[3][4] Direct bromination of aniline with bromine water at room temperature typically results in the formation of a white precipitate of 2,4,6-tribromoaniline.[5]

Troubleshooting Steps:

  • Protect the Amine Group: To achieve mono-bromination and direct the substitution to the meta position, you must first deactivate the amino group. This is commonly done by acetylation of aniline with acetic anhydride to form acetanilide. The amide group is still an ortho-, para-director but is less activating than the amino group, allowing for controlled mono-bromination.[5][6]

  • Hydrolysis: Following bromination of the acetanilide, the protecting acetyl group can be removed by acid or base hydrolysis to yield the bromoaniline.

  • Alternative Starting Material: A more direct approach is to start with 3-bromoaniline, which is commercially available.[1]

Q2: During the N-methylation of 3-bromoaniline, my final product is a mixture containing a significant amount of a tertiary amine. How can I improve the selectivity for the secondary amine?

A2: The formation of the tertiary amine, 3-Bromo-N,N-dimethylaniline, is a common side reaction due to over-methylation. The desired secondary amine, 3-Bromo-N-methylaniline, is still nucleophilic and can react further with the methylating agent. The choice of methylating agent and control of reaction conditions are crucial for maximizing the yield of the secondary amine.

Troubleshooting Strategies for Different Methylation Methods:

  • Using Dimethyl Sulfate (DMS):

    • Stoichiometry: Carefully control the stoichiometry of DMS. Use of a slight excess of 3-bromoaniline relative to DMS can favor mono-methylation.

    • Temperature Control: Run the reaction at a lower temperature to reduce the rate of the second methylation step.

    • Note on Toxicity: Be aware that dimethyl sulfate is highly toxic and carcinogenic.

  • Using Formaldehyde and Formic Acid (Eschweiler-Clarke Reaction):

    • Stoichiometry: While the Eschweiler-Clarke reaction is known to favor the formation of tertiary amines, adjusting the equivalents of formaldehyde and formic acid can influence the product distribution.[7][8] Using a limited amount of the reagents may yield more of the secondary amine, but will likely result in incomplete conversion of the starting material.

    • Alternative Reductants: Modified Eschweiler-Clarke conditions using other reducing agents like sodium cyanoborohydride might offer better control.[7]

  • Using Dimethyl Carbonate (DMC):

    • Green Alternative: DMC is a less toxic and more environmentally friendly methylating agent.[9][10]

    • Catalyst System: The use of zeolites as catalysts with DMC has been shown to achieve highly selective mono-N-methylation of anilines.[9][11] This method often proceeds through an N-methylcarbamate intermediate.

Table 1: Comparison of Common N-Methylation Methods

Methylating AgentTypical ConditionsAdvantagesCommon Side Reactions/Issues
Dimethyl Sulfate Base (e.g., NaOH, K2CO3), organic solventHigh reactivity, often good yieldsOver-methylation to tertiary amine, high toxicity.[12]
Formaldehyde/Formic Acid (Eschweiler-Clarke) Aqueous solution, heatingInexpensive reagents, irreversible reaction.[7]Tends to favor tertiary amine formation, potential for side reactions with formaldehyde.[7][8]
Dimethyl Carbonate (DMC) Zeolite or other catalyst, elevated temperatureLow toxicity, environmentally friendly.[9]May require specific catalysts and higher temperatures, potential for carbamate formation.[9][10]

Q3: I am struggling to purify my this compound. What are the likely impurities and what is the best purification strategy?

A3: The primary impurities in your crude product are likely unreacted 3-bromoaniline, the over-methylated byproduct 3-Bromo-N,N-dimethylaniline, and potentially some di-brominated species if the initial bromination was not selective.

Purification Protocol:

  • Acid-Base Extraction:

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash with a dilute acid solution (e.g., 1M HCl) to protonate all the amine species and transfer them to the aqueous layer.

    • Wash the organic layer with water to remove any residual acid.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amines, causing them to precipitate or form an organic layer.

    • Extract the free amines back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4) and concentrate under reduced pressure.

  • Crystallization of the Hydrochloride Salt:

    • Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol).

    • Slowly add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.

    • The this compound should precipitate out. The solubility of the hydrochloride salts of the primary, secondary, and tertiary amines may differ, allowing for fractional crystallization.

    • Cool the mixture to maximize crystal formation.

    • Filter the crystals, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum.[13]

  • Chromatographic and Analytical Methods:

    • Column Chromatography: If crystallization is not sufficient, column chromatography of the free amine on silica gel can be used to separate the components based on their polarity.

    • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the final product.[14] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic or phosphoric acid) is typically effective.[15]

Experimental Protocols

Protocol 1: N-Methylation of 3-Bromoaniline using Dimethyl Sulfate
  • Step 1: In a well-ventilated fume hood, dissolve 3-bromoaniline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Step 2: Add a base, such as powdered potassium carbonate (1.5 equivalents).

  • Step 3: Cool the mixture in an ice bath to 0-5 °C.

  • Step 4: Slowly add dimethyl sulfate (1.05 equivalents) dropwise, ensuring the temperature does not rise significantly.

  • Step 5: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or HPLC.

  • Step 6: Upon completion, quench the reaction by carefully adding an aqueous ammonium hydroxide solution.

  • Step 7: Proceed with the acid-base extraction and purification as described in Q3.

Protocol 2: Formation of the Hydrochloride Salt
  • Step 1: Dissolve the purified 3-Bromo-N-methylaniline free base in a minimal amount of isopropanol.

  • Step 2: While stirring, add a 2M solution of HCl in diethyl ether dropwise until the pH of the solution is acidic (test with pH paper).

  • Step 3: Continue stirring for 30 minutes. A precipitate should form.

  • Step 4: Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Step 5: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

Visualizing Reaction Pathways and Troubleshooting

Main Synthetic Pathway and Side Reactions

cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions A 3-Bromoaniline B 3-Bromo-N-methylaniline A->B  N-Methylation (e.g., DMS, K2CO3) E Dibromo-N-methylaniline (Over-bromination Impurity) A->E  Impurity from  Starting Material F Unreacted 3-Bromoaniline A->F Incomplete Reaction C 3-Bromo-N-methylaniline HCl B->C  HCl Addition D 3-Bromo-N,N-dimethylaniline (Over-methylation) B->D  Further  Methylation

Caption: Synthetic pathway and common side products.

Troubleshooting Workflow

Start Crude Product Analysis (TLC, HPLC, NMR) Impurity1 High levels of tertiary amine detected? Start->Impurity1 Impurity2 Significant starting material remaining? Impurity1->Impurity2 No Solution1 Optimize methylation: - Reduce equivalents of methylating agent - Lower reaction temperature - Change methylation method (e.g., to DMC) Impurity1->Solution1 Yes Impurity3 Multiple unknown brominated species? Impurity2->Impurity3 No Solution2 Optimize reaction conditions: - Increase reaction time/temperature - Check reagent purity/activity Impurity2->Solution2 Yes Solution3 Re-evaluate bromination step: - Use protecting group strategy - Purify 3-bromoaniline before methylation Impurity3->Solution3 Yes Purify Purify via: - Acid-Base Extraction - Recrystallization of HCl salt - Column Chromatography Impurity3->Purify No Solution1->Purify Solution2->Purify Solution3->Purify

Caption: A logical troubleshooting workflow.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Bromo-N,N-diethyl-4-methylaniline.
  • Ketone Pharma. (2024, August 24). The Role of 3-Bromoaniline in Modern Organic Synthesis.
  • A Practical Procedure for Regioselective Bromin
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis.
  • NCERT. (n.d.). Amines.
  • Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.
  • Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene.
  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines.
  • Ekeeda. (2020, January 12). Reaction of Aniline With Bromine - Compounds Containing Nitrogen - Chemistry Class 12.
  • PubMed. (n.d.). An efficient and practical N-methylation of amino acid derivatives.
  • IRIS. (n.d.). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites.
  • IRIS. (n.d.). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity.
  • ResearchGate. (2011, June 30). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA.
  • IT Services - University of Liverpool. (2013, December 10). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
  • Google Patents. (n.d.). US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
  • Reactions of dimethyl sulphate with amines-Structural elucidation and thermochemical studies. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
  • SIELC Technologies. (2018, February 16). 3-Methylaniline.

Sources

Navigating the Nuances of Buchwald-Hartwig Amination: A Technical Support Guide for 3-Bromo-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to optimizing the Buchwald-Hartwig amination of 3-Bromo-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this powerful C-N cross-coupling reaction. We will move beyond standard protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the robustness of your synthetic routes.

I. Core Principles & Initial Considerations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction pivotal for forming carbon-nitrogen bonds.[1] Its success, however, is highly dependent on a synergistic interplay of catalyst, ligand, base, and solvent. When dealing with a substrate like this compound, two key features demand special attention: the hydrochloride salt form and the electronic nature of the aniline.

  • The Hydrochloride Challenge: The amine starting material is protonated, rendering it inactive as a nucleophile. The choice and stoichiometry of the base are therefore critical not only to facilitate the catalytic cycle but also to neutralize the hydrochloride salt, liberating the free amine.

  • Substrate Electronics: 3-Bromo-N-methylaniline is an electron-rich secondary aniline. This can influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

II. Troubleshooting Guide: From Low Yield to No Reaction

This section addresses common problems encountered during the Buchwald-Hartwig amination of this compound in a question-and-answer format.

Question 1: I am observing low to no conversion of my starting materials. What are the likely causes and how can I address them?

Answer: Low or no conversion is a frequent issue stemming from several potential sources. A systematic approach to troubleshooting is essential.

A. Inefficient Catalyst Activation or Decomposition:

  • The Cause: The active catalyst in the Buchwald-Hartwig reaction is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must first be reduced to Pd(0) in situ.[2] This reduction can be inefficient, or the active Pd(0) catalyst can decompose, often indicated by the formation of palladium black.[3]

  • The Solution:

    • Switch to a Precatalyst: Employ a commercially available, air-stable Pd(0) precatalyst, such as those from the G3 or G4 Buchwald series. These are designed for rapid and clean generation of the active catalytic species upon exposure to a base.[2]

    • Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst.[3] Ensure your reaction vessel is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen) throughout the experiment.[4]

    • Ligand Choice: The ligand stabilizes the palladium center and prevents aggregation.[5] For an electron-rich aniline, a bulky, electron-rich phosphine ligand is often necessary to promote the reaction and stabilize the catalyst.[6][7]

B. Suboptimal Base Selection and Stoichiometry:

  • The Cause: As your starting material is a hydrochloride salt, an insufficient amount of base will fail to generate the free amine necessary for the reaction. Furthermore, the base's strength and solubility can significantly impact the reaction rate.[8]

  • The Solution:

    • Base Stoichiometry: Use at least two equivalents of base: one to neutralize the hydrochloride and one to participate in the catalytic cycle. It is often beneficial to use a slight excess (e.g., 2.2-2.5 equivalents).

    • Base Strength: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[9] However, for substrates with base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though this may require a more active catalyst system and higher temperatures.[8]

    • Solubility: Poor solubility of the base can lead to slow and incomplete reactions.[8] Ensure vigorous stirring to maximize the interaction between the base and the reaction mixture. In some cases, using a more soluble organic base like DBU in combination with an inorganic base can be effective.[2][10]

C. Inappropriate Solvent or Temperature:

  • The Cause: The solvent influences the solubility of the reactants and the stability of the catalytic species. The reaction temperature affects the rates of the catalytic steps but can also lead to catalyst decomposition if too high.[3]

  • The Solution:

    • Solvent Screening: Aprotic, non-coordinating solvents are generally preferred. Toluene, dioxane, and THF are common choices.[2] Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[2]

    • Temperature Optimization: A typical temperature range for Buchwald-Hartwig aminations is 80-110 °C.[9][11] If you observe catalyst decomposition, consider lowering the temperature and extending the reaction time. Conversely, if the reaction is sluggish, a moderate increase in temperature may be beneficial.

Question 2: My reaction is producing a significant amount of hydrodehalogenation byproduct (N-methylaniline). What is causing this and how can I minimize it?

Answer: Hydrodehalogenation is a common side reaction where the aryl bromide is reduced, replacing the bromine with a hydrogen atom.

  • The Cause: This side reaction can occur through a competing pathway involving β-hydride elimination from a palladium-amido intermediate.[6] The presence of water in the reaction can also contribute to this side reaction.

  • The Solution:

    • Ligand Selection: The choice of ligand is crucial in minimizing hydrodehalogenation. Bulky, electron-rich biarylphosphine ligands, such as RuPhos or BrettPhos, can sterically hinder the undesired pathway and promote the desired reductive elimination.[6][12]

    • Anhydrous Conditions: While some Buchwald-Hartwig reactions can tolerate small amounts of water, and in some cases, it can even be beneficial, it's generally advisable to use anhydrous solvents and reagents to minimize hydrodehalogenation.[13][14]

    • Base Choice: The nature of the base can influence the extent of this side reaction. Experimenting with different bases (e.g., switching from NaOtBu to K₃PO₄) in conjunction with an appropriate ligand may be necessary.

Question 3: I am observing the formation of a black precipitate in my reaction. What is it and what should I do?

Answer: The black precipitate is almost certainly palladium black, which is catalytically inactive elemental palladium.[3] Its formation is a clear sign of catalyst deactivation.

  • The Cause:

    • Exposure to Oxygen: Inadequate degassing allows oxygen to oxidize the active Pd(0) catalyst.[3]

    • High Temperatures: Excessive heat can accelerate the decomposition of the catalytic complex.[3]

    • Inappropriate Ligand: The ligand may not be effectively stabilizing the palladium center, leading to aggregation.[5]

  • The Solution:

    • Strict Anaerobic Conditions: Ensure your reaction setup is rigorously purged with an inert gas, and use properly degassed solvents.[4]

    • Optimize Temperature: If the precipitate forms at higher temperatures, try running the reaction at a lower temperature for a longer duration.

    • Use a More Stabilizing Ligand: Switch to a bulkier, more electron-donating ligand that can better stabilize the Pd(0) species.[6][12]

    • Consider a Precatalyst: As mentioned earlier, well-defined precatalysts often lead to cleaner reactions with less catalyst decomposition.[2]

III. Frequently Asked Questions (FAQs)

Q1: Do I need to free-base my this compound before the reaction?

A1: It is generally not necessary to perform a separate free-basing step. The addition of a sufficient excess of a strong base (at least 2 equivalents) directly to the reaction mixture is the standard and more convenient procedure. This in situ neutralization is efficient and avoids an extra synthetic step and potential product loss.

Q2: What is the best ligand for the amination of an electron-rich aniline like 3-Bromo-N-methylaniline?

A2: For electron-rich anilines, bulky and electron-rich biarylphosphine ligands are typically the most effective. These ligands promote the reductive elimination step, which can be slow for electron-rich substrates. Excellent starting points for ligand screening include:

  • RuPhos: Often a good choice for secondary amines.[7]

  • BrettPhos: Particularly effective for the monoarylation of primary amines, but can also be useful for secondary amines.[1]

  • XPhos: A versatile and widely used ligand.[7]

Q3: Can I use a weaker base like potassium carbonate?

A3: While strong bases like NaOtBu are common, weaker bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ can be used, especially if your substrate has base-sensitive functional groups.[8] However, the use of weaker bases often necessitates a more active catalyst system (e.g., a highly electron-rich and bulky ligand) and may require higher reaction temperatures or longer reaction times to achieve good conversion.[1][8]

Q4: How does water affect the Buchwald-Hartwig amination?

A4: The effect of water can be complex. While it is often recommended to run the reaction under anhydrous conditions to avoid side reactions like hydrodehalogenation, some studies have shown that a small amount of water can be beneficial, potentially aiding in the reduction of Pd(II) to Pd(0) or improving the solubility of certain salts.[13][14][15] If you are experiencing issues with your reaction, ensuring strictly anhydrous conditions is a good troubleshooting step.

IV. Data Presentation & Experimental Protocols

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or a G3/G4 PrecatalystPrecatalysts ensure efficient formation of the active Pd(0) species.[2]
Ligand RuPhos or XPhosBulky, electron-rich ligands facilitate reductive elimination for electron-rich anilines.[6][7]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base effective for deprotonating the amine and neutralizing the HCl salt.[9]
Solvent Toluene or Dioxane (anhydrous)Aprotic, non-coordinating solvents that are standard for this transformation.[2]
Temperature 100 °CA good starting point to balance reaction rate and catalyst stability.[9]
Catalyst Loading 1-2 mol %Typical loading for efficient catalysis. May need to be increased for challenging substrates.[16]
Ligand:Pd Ratio 1.5:1 to 2:1Ensures sufficient ligand to stabilize the catalyst.
Base Equivalents 2.2 - 2.5Accounts for both the catalytic cycle and the neutralization of the hydrochloride salt.
General Experimental Protocol

This protocol is a starting point and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere (e.g., in a glovebox).

  • Reagent Addition: Add the this compound and the coupling partner (e.g., another aryl halide or amine).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: If not performed in a glovebox, subject the mixture to three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]

V. Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord + HNR'R'' - HX (via Base) PdII_Amido L-Pd(II)(Ar)(NR'R'') Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product (Ar-NR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Conversion Check_Inert Inert Atmosphere? Start->Check_Inert Check_Base Sufficient Base? (>2 eq.) Check_Inert->Check_Base Yes Sol_Inert Degas Solvents & Purge with Ar/N₂ Check_Inert->Sol_Inert No Check_Catalyst Catalyst System? Check_Base->Check_Catalyst Yes Sol_Base Increase Base to 2.2-2.5 eq. Check_Base->Sol_Base No Check_Temp Temperature? Check_Catalyst->Check_Temp Optimal Sol_Catalyst Switch to Precatalyst & Bulky Ligand Check_Catalyst->Sol_Catalyst Suboptimal Sol_Temp Optimize Temp (80-110 °C) Check_Temp->Sol_Temp Too Low/High Sol_Inert->Check_Base Sol_Base->Check_Catalyst Sol_Catalyst->Check_Temp

Caption: A decision-making workflow for troubleshooting low conversion.

VI. References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • PubMed. (2011). Effect of water on the palladium-catalyzed amidation of aryl bromides. [Link]

  • Semantic Scholar. (n.d.). Effect of water on the palladium-catalyzed amidation of aryl bromides. [Link]

  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • YouTube. (2021). Buchwald-Hartwig Coupling. [Link]

  • American Chemical Society. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • DSpace@MIT. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • ResearchGate. (2018). Investigation of the effect of water on the Pd‐catalyzed C−N coupling.... [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • GSK. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination. [Link]

  • Royal Society of Chemistry. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. [Link]

  • ResearchGate. (2019). Buchwald–Hartwig reactions in water using surfactants. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. [Link]

  • ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • American Chemical Society. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]

  • Royal Society of Chemistry. (2016). t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. [Link]

  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]

  • WordPress. (2025). Use of base metals in Buchwald-Hartwig coupling. [Link]

  • American Chemical Society. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]

  • ResearchGate. (2007). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • University of Strathclyde. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

Sources

Technical Support Center: Purification of 3-Bromo-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-N-methylaniline hydrochloride (CAS No. 152814-26-1).[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development. Our goal is to help you overcome common and complex purification challenges associated with this compound.

Compound Overview

This compound is a substituted aniline derivative. Like many anilines, its purification can be complicated by its tendency to oxidize and the presence of closely related impurities from its synthesis.[3][4] The hydrochloride salt form is generally more stable and easier to handle than the free base, but it introduces its own set of purification challenges due to its high polarity.

Key Properties:

  • Molecular Formula: C₇H₉BrClN[1][2]

  • Molecular Weight: 222.51 g/mol [1][2]

  • Form: Typically a solid.

  • Storage: Should be stored at room temperature or refrigerated (4°C), under an inert atmosphere, and protected from light, as aniline hydrochlorides can be air and light-sensitive.[2][5][6]

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: The purified solid is colored (yellow, brown, or reddish).

Cause: The coloration is almost always due to oxidation of the aniline functional group.[3][7] This can happen during synthesis, workup, or prolonged storage in the presence of air and light.[4][6] The impurities are often highly conjugated, colored polymeric species.[3]

Solutions:

Method 1: Activated Charcoal Treatment during Recrystallization This is the most common and effective method for removing colored impurities.[7][8]

  • Step 1: Solvent Selection. Choose a suitable solvent for recrystallization. Alcohols like isopropanol or ethanol/water mixtures are often good starting points for polar hydrochloride salts.[8]

  • Step 2: Dissolution. Dissolve the crude, colored this compound in the minimum amount of hot solvent.

  • Step 3: Charcoal Addition. Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution.

  • Step 4: Hot Filtration. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal. This step is critical and must be done quickly to prevent premature crystallization.

  • Step 5: Crystallization. Allow the hot, colorless filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Step 6: Isolation. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Method 2: Chemical Reduction If charcoal treatment is insufficient, trace oxidizing impurities can sometimes be treated with a reducing agent.

  • A small amount of a reducing agent like stannous chloride can be added during the purification of the free base (before conversion to the HCl salt) to reduce colored oxidation products.[9] This method is less common for the salt form directly.

Problem 2: The compound "oils out" during recrystallization.

Cause: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.[8]

Solutions:

  • Change Solvent System. The current solvent may be too nonpolar.[8] For a hydrochloride salt, try a more polar solvent or a mixture. For example, if you are using isopropanol, try an ethanol/water mixture.[8]

  • Slow Cooling. Cool the solution more gradually. A slower cooling rate encourages the formation of crystal lattices rather than an amorphous oil.[8]

  • Induce Crystallization.

    • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[8]

    • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.[8]

Problem 3: Low yield after purification.

Cause: Low recovery can be due to several factors, including the high solubility of the compound in the recrystallization solvent, using too much solvent, or incomplete precipitation.

Solutions:

  • Optimize Solvent Volume. Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

  • Solvent System Evaluation. The chosen solvent might be too good at dissolving your compound even at low temperatures. A solvent pair (one solvent in which the compound is soluble and another in which it is less soluble) can be effective. For example, dissolving in ethanol and then adding a non-polar solvent like hexanes until the solution becomes cloudy, then heating to clarify and cooling slowly.

  • Check the Filtrate. After filtering your crystals, try cooling the filtrate to a lower temperature (e.g., in a freezer) to see if more product crystallizes. You can also reduce the volume of the filtrate by evaporation and cool it again to recover a second crop of crystals.

Problem 4: Persistent impurities are observed by NMR or LC-MS.

Cause: The impurities may have very similar chemical and physical properties to the desired product, making separation by simple recrystallization difficult. Common impurities include regioisomers (e.g., 2-Bromo- or 4-Bromo-N-methylaniline) or unreacted starting materials like 3-bromoaniline.[4][10][11]

Solutions:

Method 1: Acid-Base Extraction (Purification of the Free Base) This is a powerful technique for separating the amine from neutral or acidic impurities.[3][8]

  • Step 1: Dissolution. Dissolve the crude hydrochloride salt in water.

  • Step 2: Basification. Cool the solution in an ice bath and slowly add a base (e.g., NaOH solution) until the pH is >9. The free amine, 3-Bromo-N-methylaniline, should precipitate or form an oil.[8]

  • Step 3: Extraction. Extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Perform at least three extractions.[8]

  • Step 4: Washing. Wash the combined organic layers with brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Step 5: Chromatography (Optional). At this stage, the free amine can be purified by column chromatography on silica gel to remove closely related amine impurities.[12]

  • Step 6: Salt Formation. To reform the hydrochloride salt, dissolve the purified free amine in a suitable organic solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent or bubble dry HCl gas through the solution until precipitation is complete.[8]

  • Step 7: Isolation. Collect the pure hydrochloride salt by filtration, wash with cold solvent, and dry.

Method 2: High-Performance Liquid Chromatography (HPLC) For very challenging separations, especially of isomers, preparative HPLC is often the most effective method.[4][13]

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I purify this compound using standard silica gel column chromatography?

A1: Direct purification of amine hydrochlorides on silica gel is generally not recommended.[8] The high polarity of the salt causes it to bind very strongly and often irreversibly to the acidic silica gel, leading to poor recovery and significant peak tailing. It is much more effective to purify the free base (3-Bromo-N-methylaniline) on silica gel and then convert it back to the hydrochloride salt as described in the troubleshooting section.[8]

Q2: My 3-Bromo-N-methylaniline free base is a liquid. How do I handle its purification?

A2: The free base, 3-Bromo-N-methylaniline, is a liquid at room temperature with a boiling point of 253 °C.[14] If you have the free base and need to purify it before converting it to the hydrochloride, vacuum distillation is a viable option, especially for removing non-volatile impurities. Given its high boiling point, distillation under reduced pressure is necessary to prevent decomposition.[9]

Q3: What are the main safety precautions when handling 3-Bromo-N-methylaniline and its hydrochloride salt?

A3: Substituted anilines and their salts should be handled with care as they can be toxic.[15]

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15] Avoid contact with skin and eyes, and avoid inhaling any dust or vapors.[14]

  • First Aid: In case of skin contact, wash off with soap and plenty of water.[14] In case of eye contact, rinse thoroughly with water for at least 15 minutes.[14] If inhaled, move to fresh air.[14] If swallowed, rinse mouth with water and seek immediate medical attention.[14][15]

Q4: How should I store the purified this compound to prevent degradation?

A4: To ensure long-term stability, store the compound in a tightly sealed container in a cool, dry place.[14] For optimal stability, store under an inert atmosphere (e.g., nitrogen or argon) and protect from light to prevent oxidation and discoloration.[5][6]

Part 3: Data and Workflows

Table 1: Recommended Solvents for Recrystallization
Solvent SystemPolaritySuitability for Hydrochloride SaltsNotes
IsopropanolPolarGoodOften a good starting point for aniline hydrochlorides.[8]
Ethanol/WaterHighVery GoodThe water content can be adjusted to optimize solubility and recovery.[8][16]
AcetonitrilePolarModerateMay provide high recovery but requires careful solubility checks.[8]
Ethyl AcetateMediumPoorGenerally too nonpolar for hydrochloride salts.[8]
Workflow Diagram: Purification Strategy

This diagram outlines the decision-making process for purifying crude this compound.

Purification_Workflow start Crude 3-Bromo-N-methylaniline HCl discolored Is the product discolored? start->discolored charcoal Recrystallize with activated charcoal treatment. discolored->charcoal Yes recrystallize Direct Recrystallization discolored->recrystallize No charcoal->recrystallize oiling_out Does it 'oil out'? recrystallize->oiling_out change_solvent Change solvent system or use slower cooling. oiling_out->change_solvent Yes check_purity Check purity (NMR, LC-MS) oiling_out->check_purity No change_solvent->recrystallize pure_solid Pure Crystalline Solid impurities Are impurities still present? check_purity->impurities impurities->pure_solid No acid_base Perform Acid-Base Extraction (Convert to free base, purify, then reform HCl salt) impurities->acid_base Yes acid_base->pure_solid

Caption: Decision workflow for purifying crude this compound.

References
  • Benchchem. Technical Support Center: Purification of Polyhalogenated Anilines.
  • Guidechem. 3-Bromo-N-methylaniline, HCl 152814-26-1 wiki.
  • ACS Publications. Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[8]arene Stationary Phase. 2022.
  • ChemicalBook. 3-BROMO-N-METHYLANILINE - Safety Data Sheet. 2025.
  • Sigma-Aldrich. 3-Bromo-N-methylaniline 97 66584-32-5.
  • Benchchem. Technical Support Center: Purification of Crude 4-(Furan-2-yl)aniline Hydrochloride.
  • Sciencemadness Discussion Board. aniline impurities. 2005.
  • Benchchem. Technical Support Center: Purification of Halogenated Aniline Compounds.
  • PubChem. 3-Bromo-N-methylaniline.
  • Chemsrc. 3-Bromo-N-methylaniline | CAS#:66584-32-5. 2025.
  • ChemScene. 152814-26-1 | this compound.
  • Buzzi Laboratorio Analisi. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Reddit. Purify and dry aniline?. 2014.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 3-Bromo-2-methylaniline | 55289-36-6.
  • Thermo Fisher Scientific. SAFETY DATA SHEET. 2025.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Chemistry Stack Exchange. How to recrystalize 3,5 dimethoxy aniline after years of oxidation. 2024.
  • BLD Pharm. 66584-32-5|3-Bromo-N-methylaniline.
  • ChemicalBook. Aniline hydrochloride | 142-04-1. 2025.
  • Ketone Pharma. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications.

Sources

stability and degradation of 3-Bromo-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols to ensure the stability and successful application of this compound in your experiments.

Chemical Identity and Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its proper handling and storage.

PropertyValueSource
CAS Number 152814-26-1[ChemScene][1]
Molecular Formula C₇H₉BrClN[ChemScene][1]
Molecular Weight 222.51 g/mol [ChemScene][1]
Appearance Expected to be a solidGeneral knowledge of hydrochloride salts
Purity (Typical) ≥98%[ChemScene][1]
Storage Temperature 4°C[ChemScene][1]

Stability and Degradation Profile

This compound, like many aniline derivatives, is susceptible to degradation, which can compromise experimental outcomes. The primary degradation pathways are oxidation and photodegradation.

Oxidative Degradation

The aniline moiety is electron-rich, making it prone to oxidation, especially when exposed to atmospheric oxygen. This process is often autocatalytic and can be accelerated by the presence of metal ions and light. The initial step in the oxidation of N-alkylanilines typically involves the formation of a radical cation, which can then undergo further reactions to form a variety of colored products.

A common indicator of oxidative degradation is a change in the material's color, from off-white or light tan to yellow, brown, or even dark purple. This is due to the formation of highly conjugated systems, such as quinone-imine type structures and polymeric materials.

Photodegradation

Aromatic halides can be susceptible to photolytic cleavage of the carbon-halogen bond. For bromoanilines, exposure to light, particularly UV radiation, can potentially lead to debromination, forming N-methylaniline and other related species.[2] Photodegradation can also exacerbate oxidative processes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored at 4°C in a tightly sealed, amber glass vial to protect it from light and moisture.[1] The container should be flushed with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.

Q2: My sample of this compound has turned yellow/brown. Is it still usable?

A color change is a visual indicator of degradation, likely due to oxidation. While a slight discoloration may not significantly impact some applications, it is crucial to assess the purity of the material before use, as the presence of impurities can lead to unexpected side reactions or difficulty in product purification. We recommend performing a purity analysis, for instance, by HPLC (see Section 5.1), to determine the percentage of the parent compound remaining. For high-purity applications, using a fresh, uncolored lot is advisable.

Q3: I am observing an unexpected byproduct in my reaction. Could it be from the degradation of this compound?

Yes, this is a possibility. Degradation products can be reactive and participate in subsequent reactions. Common degradation-derived impurities could include compounds lacking the bromine atom (N-methylaniline) or oxidized species. To confirm this, it is recommended to run a control reaction without your other starting materials to see if the this compound itself is generating the impurity under the reaction conditions.

Q4: What are some potential process-related impurities that could be present in my sample?

Process-related impurities can arise from the synthetic route used to prepare this compound. Depending on the starting materials and reaction conditions, potential impurities could include:

  • Isomeric impurities: For example, 2-Bromo-N-methylaniline or 4-Bromo-N-methylaniline.

  • Over-brominated species: Dibromo-N-methylaniline isomers.

  • Unreacted starting materials: Such as N-methylaniline.

  • Byproducts from the reduction of a nitro precursor: If the synthesis involves the reduction of a nitrobromobenzene derivative, residual nitro-compounds could be present.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration of solid material (yellowing, browning) Oxidative degradation due to exposure to air and/or light.1. Assess purity using HPLC or NMR. 2. For future use, store the material under an inert atmosphere in a dark, refrigerated environment. 3. If purity is compromised, consider purification by recrystallization or using a fresh batch.
Appearance of new peaks in HPLC chromatogram over time Degradation of the sample.1. Identify the degradation products if possible using LC-MS. 2. Review storage conditions and handling procedures. 3. Prepare fresh solutions for use in experiments.
Low or inconsistent yields in subsequent reactions The reactant may have degraded, leading to a lower concentration of the active starting material. Degradation products may also be interfering with the reaction.1. Confirm the purity of the this compound before use. 2. Use a freshly opened or recently purified batch of the reagent.
Insolubility or formation of particulates in solution Formation of polymeric degradation products.1. Filter the solution before use. 2. It is highly recommended to use a fresh, pure sample as the presence of polymers indicates significant degradation.

Analytical Methods for Quality Control

Regularly assessing the purity of this compound is crucial for reliable and reproducible experimental results. A stability-indicating HPLC method is the recommended approach.[4][5]

Stability-Indicating HPLC Method

This method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities, thus providing a clear picture of the sample's stability.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Forced Degradation Studies

To validate that the HPLC method is stability-indicating, forced degradation studies should be performed.[6] This involves subjecting a sample of this compound to harsh conditions to intentionally induce degradation.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.[7]

  • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the sample to UV light (e.g., 254 nm) and visible light for 24 hours.[7]

After each stress condition, the samples should be neutralized (if necessary) and analyzed by the proposed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak of this compound.

Visualizing Degradation and Analysis Workflow

Hypothetical Degradation Pathway

A 3-Bromo-N-methylaniline (Fresh Sample) B Oxidative Stress (Air, Light, Metal Ions) A->B C Photolytic Stress (UV Light) A->C D Colored Impurities (e.g., Quinone-imines, Polymers) B->D E Debrominated Impurity (N-methylaniline) C->E

Caption: Potential degradation pathways for 3-Bromo-N-methylaniline.

Troubleshooting Workflow for a Suspected Degraded Sample

A Observe Sample Discoloration or Inconsistent Results B Perform Purity Analysis (HPLC, NMR) A->B C Purity > 98%? B->C D Proceed with Experiment (Use Freshly Prepared Solutions) C->D Yes E Purity < 98% C->E No F Purify by Recrystallization or Column Chromatography E->F G Order Fresh Material E->G H Review Storage and Handling Procedures E->H

Caption: Workflow for addressing suspected sample degradation.

References

  • PubChem. 4-Bromoaniline.
  • Shah, B. P., Jain, S., Prajapati, K. K., & Mansuri, N. Y. (2012). Stability indicating HPLC method development: A review. International Journal of Pharmaceutical Sciences and Research, 3(9), 2978-2988.
  • Saimalakondaiah, D., Kumar, V. R., Reddy, T. R. M., Ajitha, A., & Rao, V. U. M. (n.d.).
  • MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3).
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165.
  • Research Journal of Pharmacy and Technology. (2020). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 13(10), 5049-5055.
  • E3S Web of Conferences. (2022). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 349, 03038.
  • MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • ResearchGate. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • Guidechem. (n.d.). What is 3-Bromo-2-methylaniline and how is it synthesized?
  • ResearchGate. (n.d.). Photodegradation kinetics of aniline, 4-ethylaniline, and 4-chloroaniline in aqueous suspension of polycrystalline titanium dioxide.
  • Wageningen University & Research. (2020, May 11). Photodegradation Products And Their Analysis In Food.
  • Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • ChemScene. (n.d.). 152814-26-1 | this compound.
  • PubChem. (n.d.). 3-Bromo-N-methylaniline.
  • Sigma-Aldrich. (n.d.). 3-Bromo-N-methylaniline 97%.

Sources

Technical Support Center: Purification of 3-Bromo-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. Here, we provide troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: Impurities typically arise from the synthetic route used. Common contaminants include:

  • Unreacted Starting Materials: Such as 3-bromoaniline.[1][2]

  • Over-methylated Byproducts: The most common is 3-bromo-N,N-dimethylaniline.

  • Positional Isomers: Depending on the bromination or methylation strategy, isomers like 2-bromo- or 4-bromo-N-methylaniline may be present.

  • Residual Solvents and Reagents: Solvents used in the reaction or workup can be trapped in the solid product.

Q2: What is the recommended primary method for purifying this compound?

A2: Recrystallization is the most effective and widely used technique for purifying crystalline solids like this compound.[3] This method leverages differences in solubility between the desired compound and impurities in a chosen solvent system at different temperatures. Isolation as a hydrochloride salt itself is a purification step, as it separates the amine from non-basic impurities.[4]

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Considered the gold standard for quantifying purity due to its high resolution and sensitivity.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the chemical structure and identifying impurities with distinct proton signals.[6]

  • Melting Point Analysis: A sharp melting range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₇H₉BrClN, MW: 222.51 g/mol ).[7][8]

Purification Workflow & Troubleshooting Logic

The following diagram outlines the general workflow for purification and the decision-making process when troubleshooting common issues.

G cluster_workflow Purification Workflow cluster_troubleshooting Troubleshooting Logic Crude Crude Product (3-Bromo-N-methylaniline HCl) Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Charcoal Optional: Add Activated Charcoal (Decolorize) Dissolve->Charcoal if colored Filter Hot Filtration to Remove Insolubles Dissolve->Filter if not colored Charcoal->Filter Cool Slow Cooling to Induce Crystallization Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry Analyze Analyze Purity (HPLC, NMR, MP) Dry->Analyze Purity Purity < 98%? Analyze->Purity Appearance Product Oily or Discolored? Purity->Appearance Yes Action1 Re-crystallize with a different solvent system Purity->Action1 No, but still impure Action2 Use activated charcoal during recrystallization Appearance->Action2 Discolored Action3 Ensure slow cooling; Scratch flask Appearance->Action3 Oily

Caption: General purification workflow and troubleshooting decision tree.

Troubleshooting Guide

Issue 1: The isolated product is an oil or fails to crystallize.
  • Probable Cause: This often occurs due to the presence of impurities that act as a freezing point depressant. Residual solvent from the workup or an inappropriate recrystallization solvent can also prevent crystallization.

  • Solution: Systematic Recrystallization Protocol

    • Solvent Screening: The key to successful recrystallization is selecting an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

      Solvent SystemSuitability for 3-Bromo-N-methylaniline HClRationale & Notes
      Isopropanol (IPA)Excellent Often a good starting point for hydrochloride salts.
      Ethanol/WaterGood The compound is likely soluble in ethanol; adding water as an anti-solvent can induce crystallization.
      Acetonitrile (MeCN)Good A polar aprotic solvent that can be effective.
      MethanolUse with caution High solubility may lead to poor recovery. Can be used with an anti-solvent like MTBE or heptane.
    • Step-by-Step Protocol (using Isopropanol):

      • Place the crude oil/solid in an Erlenmeyer flask with a stir bar.

      • Add a small amount of isopropanol and heat the mixture to a gentle boil with stirring.

      • Continue adding isopropanol dropwise until the solid completely dissolves. Avoid adding a large excess of solvent, as this will reduce your yield.

      • Remove the flask from the heat source and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.

      • If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

      • Once the solution reaches room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

      • Collect the crystals by vacuum filtration, wash them with a small amount of cold isopropanol, and dry them under high vacuum.

Issue 2: The product is discolored (yellow, brown, or pink).
  • Probable Cause: Discoloration is typically due to the presence of oxidized impurities or highly conjugated byproducts. Anilines, in general, are susceptible to air oxidation.

  • Solution: Decolorization with Activated Charcoal

    • Causality: Activated charcoal has a high surface area with pores that adsorb large, colored impurity molecules, while the smaller desired product molecules remain in solution.

    • Protocol:

      • Follow the recrystallization protocol from Issue 1. After the compound is fully dissolved in the hot solvent, remove the flask from the heat.

      • Allow the solution to cool slightly for a minute to prevent flash boiling.

      • Add a small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

      • Re-heat the mixture to boiling for 5-10 minutes.

      • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. This step must be done quickly to prevent the product from crystallizing in the filter funnel.

      • Allow the clear, filtered solution to cool as described previously to obtain decolorized crystals.

Issue 3: Purity is still low after a single recrystallization.
  • Probable Cause: The chosen solvent may not be effective at separating the specific impurities present (co-crystallization), or the initial impurity load was very high.

  • Solution: Advanced Purification Strategies

    • Second Recrystallization: Performing a second recrystallization using a different solvent system (e.g., if you used IPA first, try acetonitrile next) can remove impurities that were not effectively removed by the first.

    • Solvent/Anti-Solvent Method: This technique is useful when no single solvent provides the ideal solubility profile.

      • Protocol Example (Methanol/MTBE):

        • Dissolve the crude material in the minimum amount of hot methanol (the "solvent").

        • While the solution is still warm, add Methyl tert-butyl ether (MTBE, the "anti-solvent") dropwise until the solution becomes faintly cloudy.

        • Add a few drops of methanol to redissolve the precipitate and make the solution clear again.

        • Allow the solution to cool slowly. The subtle shift in solvent polarity will often produce very pure crystals.

    • Aqueous Wash of Free Base: Before converting to the hydrochloride salt, consider purifying the free base (3-Bromo-N-methylaniline).

      • Dissolve the crude free base in a water-immiscible organic solvent like dichloromethane.

      • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove more basic impurities, then with a dilute base (e.g., 1M NaHCO₃) to remove acidic impurities, and finally with brine.

      • Dry the organic layer, remove the solvent, and then form the hydrochloride salt. This can significantly improve the quality of the starting material for final recrystallization.

Issue 4: How do I confirm the success of my purification?
  • Probable Cause: Visual inspection is insufficient; analytical data is required to confirm purity and identity.

  • Solution: Analytical Validation

    • HPLC Analysis: An isocratic or gradient HPLC method is ideal for resolving the target compound from its impurities.

      HPLC ParameterRecommended Condition
      ColumnC18, 4.6 x 150 mm, 5 µm
      Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
      GradientStart at 30% B, ramp to 90% B over 15 minutes
      Flow Rate1.0 mL/min
      DetectionUV at 254 nm
      Purity CalculationArea % of the main peak relative to the total area of all peaks.[5]
    • ¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O), the spectrum should show clean signals corresponding to the aromatic and methyl protons. The absence of signals from starting materials or byproducts is a strong indicator of purity. Integration of the peaks should match the expected proton ratios.

References

  • 3-Bromo-N-methylaniline | CAS#:66584-32-5 | Chemsrc. (n.d.).
  • 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications. (n.d.).
  • 3-Bromo-5-methylaniline hydrochloride, 98% Purity, C7H9BrClN, 100 grams. (n.d.).
  • 3-bromo-N-methylaniline - Stenutz. (n.d.).
  • 3-Bromo-N-methylaniline | C7H8BrN | CID 7018299 - PubChem. (n.d.).
  • RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents. (n.d.).
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (2017).
  • 4-Bromo-3-methylaniline hydrochloride | C7H9BrClN | CID 24212085 - PubChem. (n.d.).

Sources

effect of solvent on 3-Bromo-N-methylaniline hydrochloride reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-N-methylaniline Hydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent. Here, we address common challenges and provide in-depth, field-proven insights into optimizing its reactivity, with a special focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: Do I need to neutralize this compound before using it in my reaction?

A1: Yes, in almost all cases involving common organic reactions like palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitutions, neutralization is a critical first step.

Causality: The starting material is a hydrochloride salt, meaning the nitrogen atom of the N-methylaniline is protonated to form an anilinium ion (Ar-NH₂⁺CH₃ Cl⁻).[1] This protonation renders the nitrogen non-nucleophilic and deactivates the aromatic ring. For the nitrogen to participate as a nucleophile (as in Buchwald-Hartwig amination) or for the molecule to effectively engage with a catalyst, the free base form (3-Bromo-N-methylaniline) is required.[2] The salt form is also often poorly soluble in common aprotic organic solvents like THF, toluene, or dioxane.[3][4]

Recommended Protocol: Before adding your catalyst or coupling partner, you must add a base to deprotonate the anilinium salt in situ. A common procedure is to suspend the hydrochloride salt in the reaction solvent and add a suitable base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu, or a mild aqueous base like NaHCO₃). The choice of base is often dictated by the specific reaction's requirements. For instance, strong, non-nucleophilic bases like NaOtBu are standard in Buchwald-Hartwig aminations.[5]

Q2: I am attempting a Suzuki coupling with this compound and getting poor yields. Could my solvent be the problem?

A2: Absolutely. Solvent choice is paramount in palladium-catalyzed cross-coupling reactions as it influences catalyst activity, reagent solubility, and reaction kinetics.[6][7][8]

Troubleshooting Solvent Selection for Suzuki Coupling:

  • Issue: Low Solubility. The hydrochloride salt is insoluble in nonpolar solvents like toluene and has limited solubility in moderately polar solvents like THF.[3] Even after neutralization, the resulting inorganic salts (e.g., KCl, CsCl) can hinder the reaction.

    • Solution: Employing a solvent system that can dissolve both the organic substrate and the inorganic base is crucial.[9] Polar aprotic solvents like DMF, DMAc, or solvent mixtures such as dioxane/water or 2-MeTHF/water are often effective.[10][11] The aqueous component helps dissolve the base (like K₂CO₃ or Cs₂CO₃) and facilitates the formation of the active boronate species required for transmetalation.[9][12]

  • Issue: Catalyst Deactivation/Poor Performance. The solvent coordinates with the palladium catalyst, and this interaction can significantly affect its catalytic cycle.[6][8]

    • Solution: For Suzuki reactions, less polar solvents like dioxane or toluene often complement palladium catalysts with phosphine ligands (e.g., Pd(PPh₃)₄).[6] Conversely, highly polar solvents may be better suited for ionic pre-catalysts.[6] A screening of solvents is highly recommended. A robust starting point for bromoanilines is often a 10:1 mixture of dioxane and water.[10]

  • Issue: Side Reactions. Protic solvents like alcohols, while sometimes used, can potentially interfere with the catalyst or reagents, although some ligandless Suzuki reactions perform well in such media.[6]

Troubleshooting Guide: Common Reaction Failures

Problem 1: My Buchwald-Hartwig amination is not proceeding or is very sluggish.
  • Likely Cause 1: Incomplete Deprotonation. The anilinium salt was not fully neutralized, preventing the formation of the active nucleophile.

    • Solution: Ensure you are using at least one equivalent of a sufficiently strong base (e.g., NaOtBu, K₃PO₄). The choice of base and solvent are linked; for instance, NaOtBu is highly effective in ethereal solvents like THF or toluene.

  • Likely Cause 2: Poor Solvent Choice. The solvent may not adequately solubilize the catalyst, substrate, or base, or it may be inhibiting the catalyst.

    • Solution: Toluene and dioxane are standard solvents for Buchwald-Hartwig reactions.[5] Avoid highly coordinating solvents like DMSO or DMF unless specifically called for by a specialized ligand system, as they can sometimes hinder catalyst activity. Some modern, highly active catalysts may even allow for solvent-free conditions.[5]

  • Likely Cause 3: Catalyst Poisoning. The N-methylaniline itself or impurities can sometimes coordinate too strongly to the palladium center, inhibiting catalysis.

    • Solution: Ensure high-purity reagents. Sometimes, using a different ligand (e.g., bulky biaryl phosphines like RuPhos or XPhos) can overcome substrate inhibition.

Problem 2: I'm observing significant hydrodehalogenation (C-Br bond is replaced by C-H).
  • Likely Cause: Solvent-Mediated Side Reaction. This is a common side reaction in palladium-catalyzed couplings. Protic solvents (alcohols, water) or solvents that can act as hydride sources can exacerbate this issue, especially at elevated temperatures. The base and impurities in the solvent can also play a role.

    • Solution:

      • Switch to a non-protic, anhydrous solvent. Use freshly distilled, anhydrous toluene or dioxane.

      • Lower the reaction temperature. If the desired reaction is efficient, reducing the temperature can often suppress side reactions.

      • Change the base. Sometimes, a weaker base (e.g., K₂CO₃ instead of NaOtBu) can mitigate this issue, though it may also slow the primary reaction.

Data & Protocols

Table 1: General Solvent Recommendations for Common Reactions
Reaction TypeRecommended SolventsKey Considerations
Suzuki-Miyaura Coupling Dioxane/H₂O, 2-MeTHF/H₂O, DMF, TolueneAqueous phase is often crucial for dissolving the base and activating the boronic acid.[9][10]
Buchwald-Hartwig Amination Toluene, Dioxane, THFAnhydrous conditions are preferred. Solvent choice depends heavily on the catalyst/ligand system.[5]
Heck Coupling DMF, DMAc, NMPPolar aprotic solvents are conventional choices, as they help stabilize the Pd(0) catalyst.[6]
N-Alkylation / Acylation CH₂Cl₂, CH₃CN, DMFSolvent must dissolve the free-base aniline and not react with the electrophile.
Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of 3-Bromo-N-methylaniline with a generic arylboronic acid.

  • Reagent Preparation: To an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add the chosen solvent system (e.g., Dioxane/H₂O 10:1, 0.1 M concentration relative to the limiting reagent).

  • Degassing: Sparge the reaction mixture with N₂ or Ar gas for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visual Guides

Decision Workflow for Solvent Selection

This diagram outlines the logical steps for selecting an appropriate solvent system.

Solvent_Selection Start Start: Reaction with 3-Bromo-N-methylaniline HCl Neutralize Is neutralization required? (e.g., for Cross-Coupling) Start->Neutralize No_Neutralize Proceed with salt (e.g., aqueous phase reaction) Neutralize->No_Neutralize No Yes_Neutralize Yes, add base Neutralize->Yes_Neutralize Yes Reaction_Type Select Reaction Type Yes_Neutralize->Reaction_Type Suzuki Suzuki Coupling Reaction_Type->Suzuki Buchwald Buchwald-Hartwig Amination Reaction_Type->Buchwald Other Other (e.g., N-Alkylation) Reaction_Type->Other Solvent_Suzuki Use Polar Aprotic / Aqueous Mix (e.g., Dioxane/H2O, 2-MeTHF/H2O) Suzuki->Solvent_Suzuki Solvent_Buchwald Use Anhydrous Aprotic (e.g., Toluene, Dioxane) Buchwald->Solvent_Buchwald Solvent_Other Use standard polar aprotic (e.g., DCM, MeCN) Other->Solvent_Other

Caption: Decision tree for initial solvent selection.

Mechanism: Role of Base and Solvent in Reactivity

This diagram illustrates the initial activation step, which is crucial for subsequent reactivity.

Activation_Mechanism cluster_0 Initial State in Solvent cluster_1 Activation Step cluster_2 Active State Salt 3-Bromo-N-methylanilinium Chloride (Salt Form, Inactive) Ar-NH2(CH3)+ Cl- FreeBase 3-Bromo-N-methylaniline (Free Base, Active) Ar-NH(CH3) Salt->FreeBase Deprotonation Base Base (e.g., K2CO3) Solvent Solvent (e.g., Dioxane/H2O)

Caption: Activation of the substrate via deprotonation.

References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2019/gc/c9gc00627f[7][8]
  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4840488/[14]
  • Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps. URL: https://www.chemistrysteps.com/reactions-of-aniline/[2]
  • Gao, W., et al. (2011). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Journal of Chemical & Engineering Data. URL: https://pubs.acs.org/doi/10.1021/je200676w[3]
  • ChemicalBook. (n.d.). Aniline hydrochloride. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6853829.htm[4]
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. URL: https://www.researchgate.net/publication/279860431_ChemInform_Abstract_Solvent-Free_Buchwald-Hartwig_Reaction_of_Aryl_and_Heteroaryl_Halides_with_Secondary_Amines[6]
  • Bhanushali, M. J., et al. (2011). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase. ResearchGate. URL: https://www.researchgate.net/figure/The-effect-of-different-solvents-on-the-Suzuki-coupling-reac-tion-a_tbl1_260381652[12]
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00115[9]
  • BenchChem. (n.d.). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. URL: https://www.benchchem.com/application-notes/B15418105/solvent-effects-in-suzuki-miyaura-couplings-of-7-bromo-1h-indol-2-yl-boronic-acid[10]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm[13]
  • Wikipedia. (n.d.). Anilinium chloride. URL: https://en.wikipedia.org/wiki/Anilinium_chloride[1]
  • NCERT. (n.d.). Amines. URL: https://www.ncert.nic.in/textbook/pdf/lech213.pdf[5]
  • Bio-Rad Laboratories, Inc. (n.d.). 3-Bromo-N-methylaniline. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-N-methylaniline[15]
  • Lee, C. F., et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9079914/[11]

Sources

Technical Support Center: Managing Exotherms in the Synthesis of 3-Bromo-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides specialized troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-N-methylaniline hydrochloride. Our focus is on the practical management of reaction exotherms to ensure safety, purity, and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic events in the synthesis of this compound?

The synthesis of this compound typically involves two key transformations, both of which can be significantly exothermic:

  • Electrophilic Aromatic Bromination: The introduction of a bromine atom onto the aniline ring is a classic electrophilic aromatic substitution. The amino group (-NH₂) or a methylated amino group (-NHCH₃) is strongly activating, meaning it donates electron density to the benzene ring.[1] This high reactivity leads to a rapid reaction with electrophiles like bromine (Br₂), releasing a substantial amount of heat.[1] Without meticulous control, this step can lead to a dangerous runaway reaction and the formation of poly-brominated byproducts like 2,4,6-tribromoaniline.[1][2]

  • N-Methylation: The addition of a methyl group to the nitrogen atom of 3-bromoaniline is typically a nucleophilic substitution reaction (e.g., using methyl iodide or dimethyl sulfate). These alkylation reactions are also inherently exothermic and require careful temperature management to prevent side reactions and ensure selective mono-methylation.

Q2: How can I achieve selective mono-bromination without significant poly-bromination?

Controlling the powerful activating effect of the amino group is paramount. The most reliable industrial and laboratory strategy is to temporarily "protect" the amino group by converting it into a less-activating acetamido group (-NHCOCH₃).[1][3] This is achieved by reacting the starting aniline with a reagent like acetic anhydride. The resulting acetanilide is still an ortho-, para-director, but its reactivity is moderated, allowing for clean mono-bromination.[1][2] The acetyl group is then removed via hydrolysis to yield the desired mono-brominated aniline before proceeding to the N-methylation step.

Q3: What are the consequences of a poorly managed exotherm in this synthesis?

Failure to control the reaction temperature can lead to several critical issues:

  • Runaway Reaction: The most severe risk is a thermal runaway, where the reaction rate increases exponentially with temperature, potentially exceeding the cooling capacity of the reactor. This can lead to a rapid increase in pressure, boiling of the solvent, and release of hazardous materials.

  • Reduced Selectivity: Elevated temperatures often lead to the formation of undesired isomers and poly-brominated species, significantly complicating purification and reducing the yield of the target molecule.[2]

  • Impurity Profile: Side reactions, such as oxidation of the aniline derivative, can occur at higher temperatures, introducing complex impurities into the final product.

  • Reagent Decomposition: Some reagents may become unstable at elevated temperatures, leading to inconsistent reaction outcomes.

Q4: Is there an exotherm during the workup and quenching phase?

Yes, the quenching process itself can be exothermic.[4] After the bromination step, any unreacted bromine must be neutralized. This is typically done by adding an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium metabisulfite.[4][5] The reaction between bromine and these quenching agents releases heat. Therefore, it is crucial to cool the reaction mixture before and during the slow, portion-wise addition of the quenching solution to prevent a secondary thermal event.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem ID Issue Encountered Potential Causes Recommended Solutions & Actions
EXO-01 Rapid temperature spike (>10°C) during reagent addition. 1. Reagent addition rate is too high.2. Inadequate cooling (e.g., insufficient ice in the bath).3. Poor mixing, leading to localized "hot spots."4. Insufficient solvent to act as a heat sink.1. IMMEDIATELY stop the addition of the reagent.2. Ensure the cooling bath is at the target temperature and has sufficient capacity.3. Increase the stirring rate to improve heat dissipation.4. Once the temperature is stabilized and back within the desired range, resume addition at a significantly slower rate (e.g., 25% of the original rate).
PUR-01 Significant formation of di- and tri-brominated byproducts detected by HPLC/GC-MS. 1. Direct bromination of a highly activated aniline.2. Reaction temperature was too high.3. Localized high concentrations of bromine due to poor mixing or fast addition.1. Strongly recommend implementing an amine protection strategy (e.g., acetylation). See Protocol 1 below.2. Maintain a strict internal temperature of 0-10°C during bromine addition.[1]3. Ensure vigorous overhead stirring and add the bromine solution dropwise over an extended period.
WRK-01 Temperature increases unexpectedly during the quenching step. 1. The quenching agent was added too quickly.2. The reaction mixture was not adequately cooled before quenching.1. Cool the completed reaction mixture to 0-5°C in an ice-water bath before starting the quench.[5]2. Add the quenching solution (e.g., 10% sodium thiosulfate) slowly and dropwise, monitoring the internal temperature continuously.[5]3. Maintain cooling throughout the entire quenching process.
YLD-01 Low yield of the final hydrochloride salt. 1. Loss of product during workup due to its solubility in the chosen solvents.2. Incomplete reaction in either the bromination or methylation step.3. Incomplete hydrolysis of the protecting group (if used).1. During the final precipitation/crystallization of the hydrochloride salt, ensure the solution is thoroughly chilled to minimize solubility losses.2. Monitor reaction completion by TLC or HPLC before proceeding to the next step.3. For hydrolysis, ensure adequate time and temperature as per the established protocol. Monitor by TLC to confirm the complete disappearance of the acetylated intermediate.

Experimental Protocols & Methodologies

Protocol 1: Controlled Synthesis via Acetanilide Intermediate

This three-step protocol is the standard and recommended method for achieving selective synthesis while managing exotherms.

Step 1: Acetylation of N-methylaniline (Protection)

  • In a flask equipped with a stirrer and thermometer, dissolve N-methylaniline in glacial acetic acid.

  • Cool the solution in an ice bath to below 10°C.

  • Slowly add acetic anhydride dropwise to the solution while stirring, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until TLC analysis shows complete conversion.

  • Pour the reaction mixture into cold water to precipitate the N-methylacetanilide product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.[1]

Step 2: Bromination of N-methylacetanilide

  • Dissolve the dried N-methylacetanilide in a suitable solvent (e.g., glacial acetic acid or ethanol).

  • Cool the solution to 0-5°C in an ice-salt bath.

  • In a separate dropping funnel, prepare a solution of one equivalent of bromine in the same solvent.

  • Add the bromine solution dropwise to the cooled acetanilide solution over 1-2 hours, maintaining the internal temperature below 10°C with vigorous stirring.[6]

  • After the addition is complete, stir the reaction for an additional hour at the same temperature.

  • Quench: Slowly add a 10% aqueous solution of sodium thiosulfate dropwise until the reddish-brown color of bromine disappears.[5] Ensure the temperature remains below 15°C during the quench.

  • Precipitate the product by adding the mixture to water, filter, wash, and dry.

Step 3: Hydrolysis and Hydrochloride Salt Formation

  • Reflux the crude bromo-acetamido intermediate with aqueous hydrochloric acid or a mixture of ethanol and concentrated HCl.[6]

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction mixture in an ice bath. The this compound product should crystallize or precipitate out.

  • Collect the solid by vacuum filtration, wash with a small amount of chilled ethanol or diethyl ether, and dry under vacuum.

Visualization of the Control Workflow

The following diagram outlines the critical decision-making and control workflow for the exothermic bromination step.

ExothermManagementWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase (Critical Control) cluster_post Post-Reaction & Quench Prep 1. Prepare Cooled (-5 to 0°C) Acetanilide Solution Reagent 2. Prepare Bromine Solution (1 eq.) in Dropping Funnel StartAdd 3. Start Slow, Dropwise Addition of Bromine Reagent->StartAdd MonitorTemp 4. Continuously Monitor Internal Temperature StartAdd->MonitorTemp TempCheck Is Temp < 10°C? MonitorTemp->TempCheck TempOK Continue Addition TempCheck->TempOK Yes TempHigh HALT ADDITION Check Cooling/Stirring TempCheck->TempHigh No TempOK->MonitorTemp CompleteAdd 5. Addition Complete Stir for 1h at 0-5°C TempOK->CompleteAdd StirCheck Is Stirring Vigorous? TempHigh->StirCheck StirCheck->TempHigh No, Adjust CoolCheck Is Cooling Bath Effective? StirCheck->CoolCheck Yes CoolCheck->MonitorTemp Yes, Resume Slowly CoolCheck->TempHigh No, Rectify CoolQuench 6. Cool Mixture to 0-5°C CompleteAdd->CoolQuench Quench 7. Slow, Dropwise Addition of 10% Na2S2O3 Solution CoolQuench->Quench MonitorQuench 8. Monitor Temp During Quench (Keep < 15°C) Quench->MonitorQuench Workup 9. Proceed to Workup & Isolation MonitorQuench->Workup

Caption: Workflow for controlled bromination highlighting critical temperature monitoring and intervention points.

References

  • Benchchem Technical Support Center. Handling and Quenching Reactions with Brominated Compounds.
  • Allott, P. H. (1986). The thermochemistry of bromination of phenols and anilines. Royal Holloway Research Online.
  • Ledford, B. Bromination of N,N-Dimethylaniline. Prezi.
  • Reeves, J. T., et al. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NIH Public Access.
  • Chemistry LibreTexts. (2024). Reactions of Arylamines.
  • Study.com. (n.d.). What is the mechanism for a Mono-brominated aniline? And please explain.
  • Organic Syntheses. (n.d.). (E)-2,3-DIBROMOBUT-2-ENOIC ACID.
  • NCERT. (n.d.). Amines.
  • Benchchem Technical Support Center. Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
  • Benchchem Technical Support Center. Managing Exothermic Reactions During Bromination of Anilines.
  • Organic Syntheses. (n.d.). 3-BROMO-4-AMINOTOLUENE.

Sources

Technical Support Center: Workup Procedures for Reactions Involving 3-Bromo-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the workup procedures for chemical reactions utilizing 3-Bromo-N-methylaniline hydrochloride. As a secondary aniline hydrochloride, this reagent presents specific challenges and opportunities during product isolation and purification. This document is structured to provide not just procedural steps, but the fundamental chemical principles behind them, ensuring you can troubleshoot and adapt these methods to your specific synthetic context.

Section 1: Foundational Knowledge - Physicochemical Properties

A successful workup is predicated on understanding the physical and chemical properties of the molecules involved. 3-Bromo-N-methylaniline, as a free base, is a basic, organic-soluble compound. Its hydrochloride salt, however, is an ionic compound with significantly different solubility.

The pKa of the parent compound, N-methylaniline, is approximately 4.85.[1][2][3][4] This value is critical; it dictates the pH at which the compound transitions between its protonated (water-soluble) and deprotonated (organic-soluble) forms. To effectively extract the free base into an organic solvent, the pH of the aqueous phase must be raised significantly above the pKa, typically to a pH of 10 or higher, to ensure complete deprotonation.

Table 1: Physicochemical Data for 3-Bromo-N-methylaniline and its Hydrochloride Salt

Property3-Bromo-N-methylaniline (Free Base)This compoundSource(s)
CAS Number 66584-32-5152814-26-1[5][6],[7][8]
Molecular Formula C₇H₈BrNC₇H₉BrClN[5],[7][8]
Molecular Weight 186.05 g/mol 222.51 g/mol [5],[8]
Appearance Colorless to pale brown liquidSolid[3][4],[7]
Boiling Point ~253 °CNot Applicable[6][9]
Density ~1.461 g/mL at 25 °CNot Available[6][9]
Solubility Soluble in many organic solvents (e.g., EtOAc, DCM, Et₂O), slightly soluble in water.Soluble in water, alcohols; poorly soluble in nonpolar organic solvents.[4],[10][11]
pKa (conjugate acid) ~4.85 (estimated from N-methylaniline)~4.85[1][2][3][4]
Section 2: General Workup Strategy - A Decision-Based Workflow

The fact that the starting material is a hydrochloride salt dictates the fundamental workup strategy. The primary goal is to neutralize the reaction mixture to liberate the free amine form of your product and any unreacted starting material, allowing for their extraction into an organic solvent.

Workup_Workflow cluster_start Reaction Completion cluster_workup Aqueous Workup cluster_end Purification start Reaction Mixture (Contains Product, SM·HCl, etc.) node_quench Step 1: Quench (If necessary, e.g., with H₂O or sat. NH₄Cl) start->node_quench Cool to RT node_neutralize node_neutralize node_quench->node_neutralize Proceed to neutralization node_extract node_extract node_neutralize->node_extract Liberates free amine node_wash node_wash node_extract->node_wash Isolates organic phase node_dry node_dry node_wash->node_dry Removes residual aqueous components end_node Crude Product (Ready for Chromatography, Recrystallization, etc.) node_dry->end_node Yields crude solid/oil

Caption: General workflow for reactions involving this compound.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup of reactions involving substituted anilines.

Q1: After adding base and my extraction solvent, a thick, stable emulsion has formed between the layers. How can I break it?

A: Emulsion formation is a frequent problem, especially with basic amines which can act as surfactants.[12][13] Here are several effective techniques, ordered from simplest to most rigorous:

  • Mechanical Agitation: Gently swirl or stir the mixture with a glass rod. Sometimes, gentle agitation is enough to coalesce the dispersed droplets. Avoid vigorous shaking, which is often the cause of the emulsion.[13][14]

  • Addition of Brine: Add a significant volume of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to force phase separation.[14] This is the most common and often most effective method.

  • Filtration: Pass the entire mixture through a pad of Celite® or glass wool in a funnel. The fine porous structure can physically disrupt the emulsion.[12]

  • Centrifugation: If the volume is manageable, centrifuging the mixture provides a strong force that compels the denser aqueous phase and less dense organic phase to separate.[12][13][14][15]

  • Solvent Addition: Adding a small amount of a different solvent (e.g., a little methanol if using DCM) can sometimes alter the interfacial tension and break the emulsion. Use this with caution as it alters the solvent system for your product.[12][14]

Q2: My final product is a dark brown or reddish color, but I expected a pale yellow solid/oil. What caused this and how can I prevent it?

A: Anilines are notoriously susceptible to air oxidation, which produces highly colored polymeric impurities.[1][16][17] The N-methyl group and the electron-donating nature of the amino group make the aromatic ring highly activated and prone to oxidation.

  • Cause: Exposure to atmospheric oxygen, especially when in the free base form and in solution, is the primary cause. This can be exacerbated by heat or the presence of trace metal impurities.[17][18]

  • Prevention:

    • Minimize Exposure: Perform the workup as quickly as possible. Do not leave the free base solution exposed to air for extended periods.

    • Inert Atmosphere: For particularly sensitive substrates, performing the neutralization and extraction under a nitrogen or argon atmosphere can be beneficial.[19]

    • Degassed Solvents: Using solvents that have been deoxygenated by bubbling with an inert gas can help minimize oxidation.[19]

  • Remediation: If the product is already discolored, purification via column chromatography or recrystallization is typically required. Sometimes, a wash with a dilute solution of a reducing agent like sodium bisulfite (NaHSO₃) can help, but this may affect certain functional groups on your desired product.

Q3: My product yield is very low after extraction. Why might this be, and how can I improve it?

A: Low extraction yield usually points to one of two issues: incomplete neutralization or product solubility.

  • Incomplete Neutralization: The most common cause is insufficient base. If the aqueous layer is not sufficiently basic (pH > 10), a significant portion of your amine product will remain in its protonated, water-soluble hydrochloride form.

    • Solution: Always test the pH of the aqueous layer with pH paper after adding base and before extraction. If it is not strongly basic, add more base until it is.

  • Incorrect Solvent Choice: While common solvents like ethyl acetate or dichloromethane are usually effective, a very polar product might have some residual solubility in the aqueous layer.

    • Solution: Perform multiple extractions (e.g., 3 x 50 mL is more effective than 1 x 150 mL). If the product is particularly polar, a more polar extraction solvent like n-butanol might be considered, though this presents challenges with removal.

Q4: How can I remove unreacted 3-Bromo-N-methylaniline from my neutral product?

A: If your desired product is stable to acid and does not contain basic functional groups, an acidic wash is a highly effective purification method.[20][21]

  • Procedure: After isolating your crude product and dissolving it in an organic solvent (e.g., ethyl acetate), wash the organic solution one or more times with a dilute acid like 1M or 2M HCl.[20] The basic 3-Bromo-N-methylaniline will be protonated to form its water-soluble hydrochloride salt and will be extracted into the aqueous layer.

  • Verification: After the acid wash, wash the organic layer with water and then brine, dry it, and analyze by TLC or LCMS to confirm the removal of the starting material.

Troubleshooting_Tree start Problem Encountered emulsion Persistent Emulsion start->emulsion discolor Product Discoloration start->discolor low_yield Low Extraction Yield start->low_yield sol_brine Solution: Add Saturated NaCl (Brine) emulsion->sol_brine Primary Method sol_filter Solution: Filter through Celite® emulsion->sol_filter Secondary Method sol_oxid Cause: Air Oxidation Solution: Work quickly, use inert atmosphere discolor->sol_oxid sol_ph Cause: Incomplete Neutralization Solution: Check pH > 10 low_yield->sol_ph Most Likely sol_extract Cause: Poor Extraction Solution: Perform multiple extractions low_yield->sol_extract Also Consider

Caption: A decision tree for troubleshooting common workup issues.

Section 4: Detailed Experimental Protocols

Protocol 4.1: Standard Basic Workup for Neutral/Basic Products

This protocol describes the standard procedure for isolating a product from a reaction mixture where this compound was a reactant.

  • Cooling & Quenching:

    • Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to room temperature. If the reaction is sensitive to water (e.g., contains unreacted organometallics), perform a careful quench by slowly adding water or saturated aqueous NH₄Cl solution, typically at 0 °C.

  • Neutralization:

    • Transfer the reaction mixture to a separatory funnel.

    • Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium carbonate (Na₂CO₃). Swirl gently after each addition.

    • Scientist's Note: NaOH is a strong base suitable for ensuring complete deprotonation. Na₂CO₃ is a weaker base and may be preferred if your product is sensitive to strong bases, but more may be required.

    • Continue adding base until the aqueous layer is strongly basic. Check with pH paper to confirm a pH ≥ 10. This step is critical for liberating the free amine.[22]

  • Extraction:

    • Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Stopper the funnel, invert, and open the stopcock to vent pressure. Close the stopcock and shake gently 5-10 times. Vigorous shaking can promote emulsion formation.

    • Allow the layers to separate. Drain the organic layer. If using a solvent denser than water (like dichloromethane), it will be the bottom layer.

    • Repeat the extraction process on the aqueous layer two more times with fresh organic solvent to maximize product recovery.

  • Washing & Drying:

    • Combine all organic extracts in the separatory funnel.

    • Wash the combined organic layer with water to remove inorganic salts.

    • Wash the organic layer with saturated aqueous NaCl (brine). This helps remove residual water and aids in breaking any minor emulsions.[14]

    • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Scientist's Note: Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing, indicating the solution is dry.

  • Concentration:

    • Filter the dried solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to yield the crude product, which can then be purified further.

References
  • PubChem. (n.d.). N-Methylaniline. National Center for Biotechnology Information.
  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?
  • ChemBK. (n.d.). N-Methylaniline.
  • FooDB. (2010). Showing Compound N-Methylaniline (FDB003963).
  • ResearchGate. (2013). How to remove aniline from reaction mixture.
  • Sciencemadness Discussion Board. (2005). aniline impurities.
  • Reddit. (2014). Purify and dry aniline? r/chemistry.
  • Quora. (2021). How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method?
  • PubChem. (n.d.). 3-Bromo-N-methylaniline. National Center for Biotechnology Information.
  • Chemsrc. (n.d.). 3-Bromo-N-methylaniline.
  • Biotage. (2023). Tackling emulsions just got easier.
  • ResearchGate. (2020). Does anyone have any literature or procedure for the preparation of aniline hydrochloride?
  • ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??
  • YouTube. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Chem Reactor.
  • Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE.
  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
  • Chemistry LibreTexts. (2024). Reactions of Arylamines.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • Sciencemadness.org. (2023). Purification of Aniline Hydrochloride.
  • Pharmacopoeia. (n.d.). Aniline Hydrochloride Solution.
  • Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces?
  • Khan Academy. (n.d.). Bromination of Aniline.
  • YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Khan Academy Organic Chemistry.
  • Stenutz. (n.d.). 3-bromo-N-methylaniline.
  • Open Access Journals. (n.d.). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications.
  • National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels.
  • ACS Omega. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Publications.

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troubleshooting guide for scaling up 3-Bromo-N-methylaniline hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Bromo-N-methylaniline hydrochloride. The content is structured to address practical challenges encountered in a laboratory and process chemistry setting, emphasizing causality, safety, and scalability.

Introduction

3-Bromo-N-methylaniline is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The transformation of 3-bromoaniline to its N-methylated counterpart, and subsequent conversion to the hydrochloride salt, appears straightforward. However, scaling this reaction from the bench to pilot or manufacturing scale introduces significant challenges related to selectivity, process control, purification, and safety. The primary difficulty in this synthesis is controlling the reaction to favor the desired mono-methylated product over the di-methylated byproduct, 3-Bromo-N,N-dimethylaniline, due to the increased nucleophilicity of the secondary amine intermediate.[3] This guide offers solutions to common problems to ensure a robust, safe, and scalable process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-methylation of 3-bromoaniline, and which is best for scale-up?

A1: Several methods exist for the N-methylation of anilines. The choice of reagent is critical for selectivity, safety, and cost at scale.

Methylating AgentCommon ConditionsAdvantages for Scale-UpDisadvantages for Scale-Up
Dimethyl Carbonate (DMC) High temperature (150-250 °C), optional base (e.g., DBU), often in a flow reactor or sealed vessel.[4]High selectivity for mono-methylation , low toxicity ("green" reagent), low cost.[4]Requires high temperatures and potentially high pressure, which necessitates specialized equipment.[4]
Methanol High temperature (200-300 °C), high pressure (30-200 atm), solid acid or metal catalyst (e.g., Copper, Zeolites).[5][6][7]Low-cost reagent.Requires high pressure and temperature, often gives a mixture of products including di-methylation.[5]
Dimethyl Sulfate (DMS) Lower temperature, aqueous or organic solvent, base (e.g., NaOH, K₂CO₃).[8]High reactivity, lower temperature requirements.Extremely toxic and carcinogenic , poor selectivity often leading to di-methylation.[8] Not recommended for scale-up without stringent engineering controls.
Methyl Iodide (MeI) Lower temperature, organic solvent (e.g., THF, DMF), base (e.g., NaH, K₂CO₃).[9][10]High reactivity.High cost, toxicity, and poor atom economy. Prone to over-alkylation.[10]

For scalability, Dimethyl Carbonate (DMC) is often the superior choice due to its high selectivity for the desired mono-methyl product and significantly better safety profile.[4]

Q2: What are the primary safety concerns when handling reagents for this synthesis?

A2: Safety is paramount. The starting material, 3-bromoaniline, is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[11][12] Many traditional methylating agents are highly hazardous:

  • Dimethyl Sulfate (DMS): A potent carcinogen and highly corrosive. All handling must be done in a certified fume hood with appropriate personal protective equipment (PPE), including butyl rubber gloves.

  • Methyl Iodide: Toxic, a suspected carcinogen, and volatile. Requires handling in a well-ventilated fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.[13][14] Ensure that emergency equipment, such as safety showers and eyewash stations, are readily accessible.[11]

Q3: Why is the product isolated as a hydrochloride salt?

A3: 3-Bromo-N-methylaniline, the "free base," is often an oil or low-melting solid at room temperature, making it difficult to handle and purify by crystallization. Converting it to the hydrochloride salt (HCl) typically yields a stable, crystalline solid with a well-defined melting point.[15][16] This solid is easier to isolate, purify by recrystallization, handle, and store, which is a significant advantage in a pharmaceutical development context.

Troubleshooting Guide

This section addresses specific issues that may arise during the reaction, workup, and isolation phases, particularly during scale-up.

Workflow for Synthesis and Isolation

Below is a general workflow diagram for the synthesis of 3-Bromo-N-methylaniline HCl.

G cluster_0 Reaction Stage cluster_1 Workup & Purification cluster_2 Salt Formation & Isolation reactants 3-Bromoaniline + Methylating Agent + Solvent/Catalyst reaction N-Methylation Reaction (Controlled Temperature) reactants->reaction 1. Charge & Heat quench Reaction Quench (e.g., Water/Base) reaction->quench 2. Cool & Quench extraction Liquid-Liquid Extraction quench->extraction 3. Phase Separation purify_base Purification of Free Base (e.g., Vacuum Distillation) extraction->purify_base 4. Isolate Organic & Remove Solvent salt_formation Dissolve Free Base in Solvent (e.g., IPA, EtOAc) purify_base->salt_formation 5. Prepare for Salting precipitation Add HCl Solution or HCl Gas salt_formation->precipitation 6. Acidification filtration Filter Crystalline Solid precipitation->filtration 7. Isolate Solid drying Dry Final Product (Vacuum Oven) filtration->drying 8. Remove Solvent final_product 3-Bromo-N-methylaniline HCl drying->final_product

Caption: General process workflow for 3-Bromo-N-methylaniline HCl synthesis.

Q: My reaction has stalled, or the conversion of 3-bromoaniline is low. What should I do?

A: Low conversion is a common issue, especially when scaling up. A systematic approach is needed to diagnose the cause.

G cluster_temp Temperature Check cluster_reagents Reagent & Catalyst Check cluster_mixing Mixing Check (Scale-Up Issue) start Problem: Low Conversion temp_q Is the internal reaction temperature correct? start->temp_q Step 1 temp_a Action: Verify thermocouple calibration. Ensure heating mantle/jacket is functioning. For high-temp reactions (e.g., with DMC), confirm setpoint is reached. temp_q->temp_a If Temp is Low/Uncertain reagent_q Are reagents/catalysts active and pure? temp_q->reagent_q If Temp is OK reagent_a Action: Use fresh, anhydrous solvents. Verify purity of 3-bromoaniline. If using a solid catalyst, check for deactivation or poisoning. reagent_q->reagent_a If Reagents are Suspect mixing_q Is mixing adequate for the vessel size? reagent_q->mixing_q If Reagents are OK mixing_a Action: Increase agitation speed. Check for solid reagent settling. Ensure impeller is appropriately sized for the reactor volume. mixing_q->mixing_a If Mixing is Poor

Caption: Troubleshooting decision tree for low reaction conversion.

Detailed Explanation:

  • Temperature: N-methylation reactions are often highly temperature-dependent. For less reactive agents like DMC or methanol, high temperatures (200-250 °C) are required to achieve a reasonable reaction rate.[4][5] A small deviation from the optimal temperature can lead to a significant drop in conversion.

  • Reagent Quality: The purity of the starting 3-bromoaniline is crucial. Impurities can inhibit catalysts or introduce side reactions. Anhydrous conditions are often necessary, as water can react with some methylating agents or catalysts.

  • Mixing: As batch size increases, ensuring homogenous mixing becomes more difficult. Poor mixing can lead to localized "hot spots" or areas of low reagent concentration, effectively stalling the reaction in parts of the reactor.

Q: I'm observing a significant amount of the di-methylated impurity (3-Bromo-N,N-dimethylaniline). How can I improve selectivity?

A: This is the most common selectivity challenge. The root cause is that the product, 3-Bromo-N-methylaniline, is often more nucleophilic than the starting material, 3-bromoaniline, making it compete for the methylating agent.

Strategies to Improve Mono-selectivity:

StrategyMechanismImplementation Details
Control Stoichiometry Limit the amount of methylating agent available for the second methylation.Use a slight deficiency or exact stoichiometry (1.0 equivalents) of the methylating agent relative to 3-bromoaniline. This may result in incomplete conversion, requiring a downstream separation of the starting material.
Slow Reagent Addition Maintain a low instantaneous concentration of the methylating agent, favoring reaction with the more abundant primary amine.Add the methylating agent subsurface via a syringe pump over several hours. This is critical for managing both selectivity and potential exotherms during scale-up.
Lower Reaction Temperature Reduce the reaction rate. The second methylation step often has a higher activation energy.Lowering the temperature can disproportionately slow the second methylation. This is a balancing act, as it will also slow the desired first methylation, increasing reaction time.
Use a Selective Reagent Employ a reagent that is inherently more selective for mono-methylation.As discussed in the FAQ, Dimethyl Carbonate (DMC) is an excellent choice. It operates via a mechanism that involves an intermediate carbamate, which favors mono-methylation.[4]

Q: During workup, I am having trouble separating the product from the starting material and the di-methylated impurity. What are my options for purification at scale?

A: Separation of these three closely related anilines can be challenging.

  • Fractional Vacuum Distillation: This is often the most viable method for large-scale purification of the free base before salt formation. The boiling points of the three components are different enough to allow for separation.

    • 3-Bromoaniline: ~251 °C (at atm)

    • 3-Bromo-N-methylaniline: Higher BP than starting material.

    • 3-Bromo-N,N-dimethylaniline: Highest BP of the three.[17] Distillation must be performed under high vacuum to lower the boiling points and prevent thermal decomposition.

  • Selective Crystallization/Precipitation:

    • Hydrochloride Salt: The HCl salts of the three anilines may have different solubilities in a given solvent system. A carefully chosen solvent (e.g., isopropanol/heptane, ethyl acetate) for the HCl salt formation can lead to the preferential crystallization of the desired 3-Bromo-N-methylaniline HCl, leaving impurities in the mother liquor.

    • Alternative Salt Screen: If the hydrochloride salt does not provide adequate purification, screening other acids (e.g., sulfuric, tartaric, citric) may yield a salt with better crystallization and purification properties.

Q: The final hydrochloride salt is oily or precipitates poorly. How can I obtain a clean, crystalline solid?

A: This is an issue of solubility and nucleation. The goal is to create conditions where the product salt is supersaturated and crystallizes, rather than crashing out as an amorphous solid or oil.

  • Solvent Choice is Key: The free base should be soluble in the chosen solvent, but the hydrochloride salt should be sparingly soluble. Common solvents for this purpose include isopropanol (IPA), ethyl acetate (EtOAc), diethyl ether, or mixtures like IPA/heptane.

  • Control the Rate of Acid Addition: Add the HCl solution (e.g., HCl in IPA) slowly to the solution of the free base with vigorous stirring. Rapid addition can cause the product to "oil out."

  • Temperature Control: Sometimes, cooling the solution after acid addition can promote crystallization. However, for some systems, crystallization occurs more cleanly at room temperature or slightly elevated temperatures.

  • Seeding: If you have a small amount of pure crystalline product, adding a "seed" crystal to the supersaturated solution can initiate controlled crystallization and prevent oiling.

  • Use Anhydrous HCl: Using anhydrous HCl (either as a gas bubbled through the solution or as a solution in a dry solvent like dioxane or ether) can prevent the formation of hydrates, which may be oily.

References

  • Seo, H., Bédard, A. C., Chen, W. P., Hicklin, R. W., Alabugin, A., & Jamison, T. F. (2018). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron, 74(25), 3124-3128. [Link]
  • Pike, V. W., & Aigbirhio, F. I. (2014). Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF.
  • Takahashi, I., & Tsujino, N. (1974). US Patent 3,819,709A: Synthesis of n-methylaniline.
  • Barluenga, J., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand.
  • Britton, E. C., & Reed, R. M. (1948). US Patent 2,455,931A: Method of making n-methyl aniline.
  • Singh, B., et al. (2021). Time evolution of the N-methylation and N,N-dimethylation of aniline by....
  • PubChem. (n.d.). 3-Bromo-N-methylaniline.
  • Zorin, V. V., et al. (1998). RU Patent 2102382C1: Method of preparing 3-bromo-4-methylaniline.
  • Akazome, G. (1970). Synthesis of n-methylaniline. SciSpace. [Link]
  • National Institute of Standards and Technology. (n.d.). Aniline, N-methyl-. NIST Chemistry WebBook. [Link]
  • Chemsrc. (2025). 3-Bromo-N-methylaniline. [Link]
  • Reddit. (2012). N-methyl aniline reaction. r/chemistry. [Link]
  • Kalopissis, G. (1971). US Patent 3,591,638A: Process for n-methylating nitroanilines and compounds prepared thereby.
  • PubChem. (n.d.). 4-Bromo-3-methylaniline hydrochloride.
  • ExportersIndia. (n.d.).
  • PubChem. (n.d.). 3-Bromo-N,N-dimethylaniline.
  • Ahmad, A. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride.
  • Stepanov, A. G., & Luzgin, M. V. (2025). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy.

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Validation & Comparative

A Comparative Guide to Purity Analysis of 3-Bromo-N-methylaniline Hydrochloride by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Bromo-N-methylaniline hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can significantly influence the downstream reaction kinetics, yield, and impurity profile of the final drug substance. This guide provides an in-depth, objective comparison of high-performance liquid chromatography (HPLC) methods for the purity analysis of this compound, juxtaposed with alternative analytical technologies. The methodologies detailed herein are grounded in established scientific principles and regulatory expectations, providing researchers, scientists, and drug development professionals with a robust framework for accurate and reliable purity assessment.

The Criticality of Purity for Synthetic Intermediates

This compound (C₇H₉BrClN, MW: 222.51) is a substituted aniline derivative frequently employed in organic synthesis.[1][2] Potential impurities can arise from the manufacturing process, such as isomers (e.g., 2- or 4-bromo-N-methylaniline), starting materials (e.g., 3-bromoaniline), or by-products of the N-methylation reaction. These impurities, if not adequately controlled, can lead to the formation of undesired side products in subsequent synthetic steps, complicating purification and potentially introducing genotoxic or otherwise harmful substances into the final API. Therefore, a precise and validated analytical method for purity determination is paramount.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis due to its versatility, robustness, and wide applicability.[3] The fundamental principle involves the separation of components based on their differential partitioning between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.

Rationale for Method Development

The selection of chromatographic conditions is a systematic process aimed at achieving optimal separation of the main component from all potential impurities.

  • Column Chemistry: A C18 stationary phase is the logical starting point for a moderately polar compound like 3-Bromo-N-methylaniline. The octadecyl chains provide sufficient hydrophobicity to retain the analyte and its related substances, allowing for separation based on subtle differences in their polarity.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is standard for RP-HPLC.

    • Aqueous Component: A phosphate or acetate buffer is often used to control the pH of the mobile phase. For an amine hydrochloride, maintaining a slightly acidic pH (e.g., pH 3.0-4.0) ensures that the amine group is protonated, leading to consistent retention behavior and sharp peak shapes.

    • Organic Modifier: Acetonitrile is a common choice due to its low UV cutoff, low viscosity, and excellent solvating properties for a wide range of organic molecules. Methanol is a viable alternative.[4]

  • Detection: 3-Bromo-N-methylaniline contains a chromophore (the substituted benzene ring), making UV detection a suitable and straightforward choice. The wavelength of maximum absorbance (λmax) should be determined to ensure the highest sensitivity for both the main peak and any impurities.

  • Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is generally preferred for purity analysis. This approach allows for the effective elution of both early-retained polar impurities and late-eluting nonpolar impurities within a reasonable analysis time, while also improving peak shape and resolution.

Experimental Workflow: HPLC Purity Determination

The following diagram illustrates the logical flow of the HPLC analysis for this compound.

HPLC_Workflow cluster_hplc HPLC System cluster_data Data Acquisition & Analysis prep_standard Prepare Standard Solution (Known Concentration) injector Autosampler/Injector prep_standard->injector prep_sample Prepare Sample Solution (e.g., 1 mg/mL in Diluent) prep_sample->injector prep_mobile_A Prepare Mobile Phase A (Aqueous Buffer) pump Pump & Gradient Mixer prep_mobile_A->pump prep_mobile_B Prepare Mobile Phase B (Acetonitrile) prep_mobile_B->pump pump->injector column C18 Column (Thermostatted) injector->column detector UV Detector column->detector chromatogram Acquire Chromatogram detector->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate % Purity (Area Normalization) integration->calculation

Caption: Workflow for HPLC purity analysis of 3-Bromo-N-methylaniline HCl.

Detailed HPLC Protocol

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A:Mobile Phase B (90:10)

2. Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to achieve a final concentration of 1.0 mg/mL.

3. System Suitability:

  • Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.[5] This typically involves injecting a standard solution multiple times and evaluating parameters such as:

    • Tailing Factor: Should be between 0.8 and 1.5 for the main peak.

    • Theoretical Plates: Should be >2000 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤2.0% for replicate injections.

4. Purity Calculation:

  • The purity is typically calculated using the area normalization method, assuming all impurities have a similar response factor to the main component at the chosen wavelength.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analytical Techniques

While RP-HPLC is the predominant technique, other methods offer different advantages and can be used for orthogonal testing, which is a key principle in method validation and ensuring comprehensive quality control.

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling much higher backpressures (up to 15,000 psi).[6][7]

Rationale:

  • Increased Resolution and Sensitivity: The smaller particles lead to more efficient separation, resulting in sharper, narrower peaks. This provides better resolution between closely eluting impurities and higher sensitivity for detecting trace-level components.[8][9]

  • Faster Analysis Times: The higher optimal linear velocities of UPLC columns allow for significantly shorter run times, often reducing a 20-30 minute HPLC method to under 5 minutes.[10] This dramatically increases sample throughput.

  • Reduced Solvent Consumption: Faster run times and lower flow rates translate to a significant reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective option.[6]

Comparative UPLC Protocol:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase: Same as HPLC method

  • Gradient: Scaled down appropriately (e.g., 0-3 min: 10% to 90% B)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

Alternative 2: Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[11] For aromatic amines, it can be a valuable orthogonal method.

Rationale:

  • Different Selectivity: GC separates compounds based on their boiling points and interactions with the stationary phase, a fundamentally different mechanism than RP-HPLC's partitioning. This provides a truly orthogonal view of the sample's purity.

  • High Efficiency: Capillary GC columns offer very high separation efficiency, capable of resolving complex mixtures of isomers.

  • Sensitive Detectors: Detectors like the Flame Ionization Detector (FID) provide excellent sensitivity for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) offers enhanced selectivity for nitrogen-containing compounds like anilines.[12]

Challenges:

  • The hydrochloride salt is non-volatile. The sample must be neutralized (e.g., with a base like sodium hydroxide) and extracted into an organic solvent to analyze the free base form of 3-Bromo-N-methylaniline.

  • Derivatization may sometimes be necessary to improve peak shape or thermal stability, though it is often not required for simple anilines.[13]

Comparative GC-FID Protocol:

  • Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen

  • Oven Temperature Program: 100 °C (hold 2 min) to 250 °C at 10 °C/min (hold 5 min)

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Injection Mode: Split (e.g., 50:1)

Performance Comparison

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for speed, sensitivity, or orthogonal confirmation. The table below summarizes the key performance characteristics of the discussed methods based on typical experimental data.

ParameterHPLCUPLCGC-FID
Analysis Time ~30 min< 5 min~20 min
Resolution GoodExcellentExcellent
Sensitivity GoodExcellentGood to Excellent
Solvent Consumption HighLowVery Low
Sample Throughput ModerateHighModerate
Orthogonality to HPLC N/ALowHigh
Sample Preparation Simple (dissolve)Simple (dissolve)More Complex (neutralize & extract)

Method Validation and Regulatory Context

Regardless of the chosen method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[14][15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16]

  • Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the instrumental response over a defined range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively.

Adherence to pharmacopeial standards, such as those outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography, is also crucial for ensuring the quality and consistency of the analytical data.[5][18][19]

Logical Framework for Method Selection

The decision-making process for selecting the appropriate analytical technique can be visualized as follows:

Method_Selection start Define Analytical Need (Purity of 3-Bromo-N-methylaniline HCl) is_routine Routine QC / High Throughput? start->is_routine is_orthogonal Orthogonal Confirmation Needed? is_routine->is_orthogonal No use_uplc Select UPLC (Fast, Sensitive, Low Solvent) is_routine->use_uplc Yes use_hplc Select HPLC (Robust, Standard Method) is_orthogonal->use_hplc No use_gc Select GC (Different Selectivity) is_orthogonal->use_gc Yes

Caption: Decision tree for selecting an analytical method for purity analysis.

Conclusion

For the routine purity analysis of this compound, a well-developed reversed-phase HPLC method offers a reliable and robust solution that aligns with industry standards and regulatory expectations. It provides a good balance of resolution, sensitivity, and accessibility. For laboratories with high sample throughput requirements, transitioning to a UPLC method can offer significant advantages in speed and efficiency without compromising, and often improving, data quality.[8] Gas Chromatography serves as an excellent orthogonal technique, invaluable for confirming purity results with a different separation mechanism, thereby providing a more complete picture of the sample's impurity profile. The ultimate choice of methodology should be guided by the specific analytical needs, available instrumentation, and the stage of drug development, with all methods subject to rigorous validation to ensure data integrity.

References

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  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Pharmacopeia. (2021).
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  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • LISKON. (2024). Detection methods for p-bromoaniline.
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  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
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A Comparative Guide to the Reactivity of 3-Bromo-N-methylaniline Hydrochloride and Other Bromoanilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, substituted anilines are foundational building blocks. Their reactivity dictates the efficiency of key bond-forming reactions, ultimately impacting the viability of a synthetic route. This guide provides an in-depth technical comparison of the reactivity of 3-Bromo-N-methylaniline hydrochloride with other relevant bromoanilines. By examining the electronic and steric influences of substituents and the effect of the hydrochloride salt, we aim to provide a predictive framework for its behavior in common synthetic transformations.

Understanding the Reactivity Landscape of Substituted Anilines

The reactivity of an aniline derivative in reactions such as nucleophilic substitution, electrophilic aromatic substitution, and transition metal-catalyzed cross-coupling is governed by a delicate interplay of electronic and steric factors. The amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions due to its electron-donating resonance effect.[1][2] Conversely, the electron-withdrawing inductive effect of the nitrogen atom can also play a role.

When substituents are introduced to the aniline core, they can either enhance or diminish this inherent reactivity. Electron-donating groups (EDGs) further increase the electron density of the aromatic ring, making the aniline more nucleophilic and more reactive towards electrophiles.[3] In contrast, electron-withdrawing groups (EWGs) decrease the ring's electron density, rendering it less reactive.[3][4] The position of these substituents relative to the amino group and the bromine atom is also critical in determining the overall reactivity and regioselectivity of reactions.[5]

The Unique Case of this compound

This compound presents a unique combination of structural features that influence its reactivity:

  • N-methylation: The presence of a methyl group on the nitrogen atom introduces both electronic and steric effects. Electronically, the methyl group is weakly electron-donating, which should slightly increase the electron density on the nitrogen and the aromatic ring compared to an unsubstituted amino group. Sterically, the methyl group can hinder the approach of reactants to the nitrogen atom and the adjacent ortho positions.

  • Meta-Bromine: The bromine atom at the meta position is an electron-withdrawing group via its inductive effect, which deactivates the aromatic ring towards electrophilic substitution. However, its lone pairs can participate in resonance, which can influence the regioselectivity of certain reactions. In nucleophilic aromatic substitution, the presence of a halogen is a prerequisite, but its reactivity is highly dependent on the presence of other activating groups.[5]

  • Hydrochloride Salt: The formation of a hydrochloride salt by protonation of the basic amino group has a profound impact on reactivity.[6][7] The resulting anilinium ion (-NH₂CH₃⁺) is strongly electron-withdrawing, significantly deactivating the aromatic ring towards electrophilic attack.[1] This deactivation is often leveraged in synthetic chemistry to control reactivity and prevent unwanted side reactions, such as polysubstitution in bromination.[8][9] For reactions where the free amine is the active nucleophile, such as in many cross-coupling reactions, the hydrochloride salt must be neutralized in situ by the addition of a base.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling: An Experimental Framework

To quantitatively assess the reactivity of this compound in comparison to other bromoanilines, a well-defined experimental setup is crucial. The Suzuki-Miyaura cross-coupling reaction is an excellent model system for this purpose due to its widespread use in pharmaceutical synthesis and the availability of comparative data for similar substrates.[10][11][12][13]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Bromoanilines with Phenylboronic Acid

This protocol is designed to compare the reaction rates and yields of different bromoaniline substrates under identical conditions.

Materials:

  • Bromoaniline substrate (this compound, 3-Bromoaniline, 4-Bromoaniline) (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dioxane/Water (4:1) solvent mixture

  • Internal standard (e.g., dodecane)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the bromoaniline substrate, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add the dioxane/water solvent mixture and the internal standard.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress at regular time intervals by taking aliquots and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Calculate the yield of the coupled product relative to the internal standard.

Predicted Reactivity and Comparative Data

Based on the electronic and steric factors discussed, we can predict the relative reactivity of these substrates. The following table presents the expected outcomes.

SubstratePredicted Relative ReactivityExpected Observations
4-BromoanilineHighRapid conversion to the biphenyl product. The para position of the bromine atom offers minimal steric hindrance, and the electron-donating amino group activates the C-Br bond towards oxidative addition in the catalytic cycle.[11]
3-BromoanilineModerateSlower reaction rate compared to 4-bromoaniline. The meta position of the bromine atom is electronically less favorable for the Suzuki-Miyaura coupling compared to the para position.[11]
This compoundLow to ModerateThe reaction will require a base to neutralize the hydrochloride and free the N-methylaniline for the reaction. The N-methyl group may slightly increase the nucleophilicity of the free amine but also introduces some steric hindrance. The overall rate is expected to be comparable to or slightly lower than 3-bromoaniline, depending on the efficiency of the in-situ neutralization.

Factors Influencing Reactivity: A Visual Representation

The following diagram illustrates the key factors that determine the reactivity of substituted bromoanilines in cross-coupling reactions.

G cluster_substrate Substrate Properties cluster_reaction Reaction Conditions Substituent_Position Substituent Position (ortho, meta, para) Reactivity Reactivity Substituent_Position->Reactivity Influences steric accessibility and electronic effects Electronic_Effects Electronic Effects (Inductive vs. Resonance) Electronic_Effects->Reactivity Modulates ring activation/deactivation Steric_Hindrance Steric Hindrance Steric_Hindrance->Reactivity Hinders approach of reactants Salt_Form Hydrochloride Salt Salt_Form->Reactivity Deactivates ring, requires neutralization Catalyst_System Catalyst System (Pd catalyst, Ligand) Catalyst_System->Reactivity Crucial for catalytic cycle efficiency Base Base (e.g., K2CO3) Base->Reactivity Neutralizes HCl salt, activates catalyst Solvent Solvent Solvent->Reactivity Affects solubility and reaction kinetics

Caption: Factors influencing the reactivity of bromoanilines.

In-Depth Analysis of Reactivity Trends

The predicted reactivity order (4-Bromoaniline > 3-Bromoaniline ≈ this compound) is a direct consequence of the interplay between the electronic nature of the substituents and their positions on the aromatic ring.

  • Positional Isomerism (4-Bromoaniline vs. 3-Bromoaniline): In the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium(0) catalyst is a key step. The rate of this step is sensitive to the electron density at the carbon-bromine bond. For 4-bromoaniline, the electron-donating amino group is in conjugation with the C-Br bond, facilitating the oxidative addition. In 3-bromoaniline, this direct resonance assistance is absent, leading to a slower reaction.[11]

  • Effect of N-methylation and Hydrochloride Salt: For this compound, the initial state of the substrate is the anilinium salt. The strongly deactivating -NH₂CH₃⁺ group makes the molecule unreactive in its salt form. The addition of a base, such as potassium carbonate, is essential to deprotonate the anilinium ion and generate the free 3-bromo-N-methylaniline, which is the active species in the catalytic cycle. The slightly electron-donating nature of the N-methyl group in the free amine may offer a minor rate enhancement compared to 3-bromoaniline, but this could be offset by increased steric hindrance around the nitrogen, which might affect catalyst coordination in certain cases.

Conclusion

The reactivity of this compound is a multifaceted issue, heavily influenced by the presence of the N-methyl group and, most significantly, the hydrochloride salt. While direct comparative experimental data is scarce, a thorough understanding of fundamental organic chemistry principles allows for robust predictions. In its salt form, the compound is significantly deactivated towards electrophilic attack. For reactions requiring a nucleophilic amine, such as the Suzuki-Miyaura cross-coupling, in situ neutralization is a prerequisite. Its reactivity in such transformations is expected to be comparable to that of 3-bromoaniline, with minor deviations due to the electronic and steric contributions of the N-methyl group. This guide provides a foundational understanding for researchers to make informed decisions when incorporating this compound into their synthetic strategies.

References

  • A Comparative Guide to the Reactivity of Bromoaniline Isomers - Benchchem. (URL: )
  • Reactions of Aniline - Chemistry Steps. (URL: [Link])
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - RSC Publishing. (URL: [Link])
  • A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem. (URL: )
  • A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions - Benchchem. (URL: )
  • Site-selective cross-coupling of dibromoaniline derivatives and dibromoindole.
  • overcoming poor nucleophilicity of substituted anilines in thiourea synthesis - Benchchem. (URL: )
  • Aniline and Aniline Hydrochloride - Some Aromatic Amines and rel
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air - Milano-Bicocca. (URL: [Link])
  • Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. (URL: [Link])
  • Why does aniline dissolve in HCL? - Quora. (URL: [Link])
  • Why is aniline soluble in hydrochloric acid? - Quora. (URL: [Link])
  • Bromination of Aniline (video) - Khan Academy. (URL: [Link])
  • ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE - YouTube. (URL: [Link])
  • Electrophilic aromatic substitution - Wikipedia. (URL: [Link])

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A Comparative Guide to Cross-Coupling Reactions: 3-Bromo-N-methylaniline Hydrochloride vs. 3-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds is a foundational practice. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, have become indispensable tools for forging these connections. The choice of aryl halide is a critical parameter that dictates reaction efficiency, catalyst selection, and overall process economy. This guide provides an in-depth, objective comparison of two common building blocks: the highly reactive 3-bromo-N-methylaniline (as its stable hydrochloride salt) and its more economical counterpart, 3-chloro-N-methylaniline. We will explore the fundamental principles governing their reactivity, provide field-proven experimental protocols, and offer guidance to help researchers select the optimal substrate for their synthetic goals.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The divergent reactivity between aryl bromides and aryl chlorides in palladium-catalyzed cross-coupling is rooted in the strength of their respective carbon-halogen (C-X) bonds. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1][2]

The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol). Consequently, aryl bromides undergo oxidative addition more readily, allowing for faster reaction rates and the use of milder conditions with a broader range of palladium catalysts.[3][4] Conversely, the activation of the robust C-Cl bond is more challenging and necessitates the use of highly active, specialized catalyst systems and often more forcing conditions, such as higher temperatures.[4][5] While aryl bromides offer superior reactivity, the lower cost and greater commercial availability of aryl chlorides make them highly desirable for large-scale industrial syntheses.[4][6]

Profile 1: 3-Bromo-N-methylaniline Hydrochloride - The Reactive Workhorse

3-Bromo-N-methylaniline is a versatile substrate prized for its high reactivity in a variety of cross-coupling reactions. It is typically supplied as a hydrochloride salt, which enhances its stability and simplifies handling, presenting as a non-volatile, crystalline solid.

Key Characteristics:

  • High Reactivity: The labile C-Br bond ensures efficient oxidative addition, making it compatible with a wide array of "standard" palladium catalysts and ligands.

  • The Hydrochloride Form: While beneficial for stability, the salt must be neutralized in situ. This requires the addition of at least one molar equivalent of base beyond what is needed for the catalytic cycle itself.[7] This must be factored into the reaction stoichiometry to ensure the amine nucleophile or organoboron reagent can be effectively deprotonated or activated.

  • Versatility: It is a reliable substrate for Buchwald-Hartwig, Suzuki-Miyaura, Sonogashira, and Heck couplings, often providing high yields under moderate conditions.[8][9][10]

Profile 2: 3-Chloro-N-methylaniline - The Economical Challenger

3-Chloro-N-methylaniline represents an attractive alternative, particularly for process development and scale-up operations where raw material cost is a primary consideration. Its utility was historically limited, but the advent of sophisticated ligands has brought it to the forefront of modern synthesis.

Key Characteristics:

  • Lower Reactivity: The strong C-Cl bond necessitates more potent catalyst systems to achieve efficient oxidative addition. Attempting to use catalyst systems designed for aryl bromides will often result in low or no conversion.

  • Specialized Catalysts: Success hinges on the use of highly active, sterically hindered, and electron-rich ligands. For C-N couplings, biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are the standard.[4][11] These ligands form highly reactive monoligated Pd(0) species that can readily cleave the C-Cl bond.

  • Forcing Conditions: Reactions involving 3-chloro-N-methylaniline typically require higher temperatures (e.g., >100 °C) and may need longer reaction times compared to its bromo counterpart to achieve comparable yields.

Head-to-Head Comparison: Performance at a Glance

The following table summarizes the key operational differences between the two substrates.

FeatureThis compound3-Chloro-N-methylaniline
Relative Reactivity HighModerate to Low
C-X Bond Energy ~285 kJ/mol~340 kJ/mol
Typical Catalyst Standard Pd sources (Pd(OAc)₂, Pd₂(dba)₃) with ligands like P(t-Bu)₃, BINAP, or Xantphos.Advanced Pd precatalysts (G3/G4) or Pd sources with bulky, electron-rich ligands (e.g., XPhos, SPhos, NHCs).[4][11]
Typical Temperature 80 - 110 °C100 - 130 °C
Base Requirement Stoichiometric amount for the reaction, plus one equivalent to neutralize the HCl salt.Stoichiometric amount for the reaction.
Cost & Availability Higher cost, widely available.Lower cost, widely available.[6]
Ideal Application Bench-scale synthesis, rapid SAR studies, proof-of-concept, reactions sensitive to high temperatures.Process development, large-scale manufacturing, cost-driven projects.

Visualizing the Catalytic Engine

The heart of these transformations is the palladium catalytic cycle. The diagram below illustrates the generally accepted mechanism for the Buchwald-Hartwig amination, highlighting the critical oxidative addition step where the reactivity of the aryl halide is paramount.

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle cluster_reactants Inputs Pd(0)L Pd(0)L (Active Catalyst) OxAdd Ar-Pd(II)-X(L) (Oxidative Addition Complex) Pd(0)L->OxAdd Ar-X Oxidative Addition (Rate-Determining Step) Amido Ar-Pd(II)-NR'R''(L) (Amido Complex) OxAdd->Amido + HNR'R'' + Base - Base-HX Amido->Pd(0)L Product Ar-NR'R'' (Product) Amido->Product Reductive Elimination ArX Aryl Halide (Ar-Br or Ar-Cl) ArX->OxAdd Amine Amine (HNR'R'') Amine->Amido Base Base Base->Amido caption Fig 1. Generalized Buchwald-Hartwig Catalytic Cycle.

Caption: Fig 1. Generalized Buchwald-Hartwig Catalytic Cycle.

Field-Proven Experimental Protocols

The following protocols are designed as robust starting points. As with any cross-coupling reaction, optimization of ligand, base, solvent, and temperature may be necessary for specific substrate combinations.

Protocol 1: Buchwald-Hartwig Amination of 3-Bromo-N-methylaniline HCl

This protocol uses a well-established catalyst system suitable for the reactive aryl bromide.

  • Objective: To couple this compound with morpholine.

  • Causality: We select a moderately active catalyst (Pd₂(dba)₃/Xantphos) sufficient for the C-Br bond. Sodium tert-butoxide is a strong, non-nucleophilic base ideal for deprotonating the amine. Crucially, 2.2 equivalents are used: 1.0 for the catalytic cycle, 1.0 to neutralize the HCl salt, and a slight excess (0.2) to drive the reaction. Toluene is a common, effective solvent for these reactions.[12]

Workflow Diagram:

Caption: Fig 2. General Experimental Workflow.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), morpholine (1.2 equiv), sodium tert-butoxide (2.2 equiv), and Xantphos (0.04 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.2 M with respect to the limiting aryl halide.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate (2x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination of 3-Chloro-N-methylaniline

This protocol employs a modern, highly active catalyst system essential for activating the aryl chloride.

  • Objective: To couple 3-chloro-N-methylaniline with morpholine.

  • Causality: The key to success is the catalyst. We use a commercially available G3 (third-generation) Buchwald precatalyst containing the bulky, electron-rich SPhos ligand. These precatalysts are air-stable and form the active Pd(0) species very efficiently upon heating. A strong base like LHMDS is chosen for its high basicity and good solubility. A higher reaction temperature (110 °C) is used to overcome the higher activation energy of C-Cl bond cleavage.[4]

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-chloro-N-methylaniline (1.0 equiv).

  • Catalyst & Base Addition: In a glovebox, add the SPhos Pd G3 precatalyst (0.02 equiv). Remove the flask from the glovebox. Under a positive flow of inert gas, add a solution of lithium bis(trimethylsilyl)amide (LHMDS, 1.0 M in THF, 1.5 equiv).

  • Reactant & Solvent Addition: Add morpholine (1.2 equiv) followed by anhydrous 1,4-dioxane to achieve a concentration of 0.2 M.

  • Inert Atmosphere: Seal the flask securely. The inert atmosphere is maintained by the positive gas flow during additions.

  • Reaction: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow steps 7 and 8 from Protocol 1.

Conclusion and Strategic Recommendations

The choice between this compound and 3-chloro-N-methylaniline is a strategic decision guided by the specific goals of a project.

  • For rapid discovery, small-scale synthesis, and substrate scope exploration, the superior reactivity of This compound makes it the preferred choice. Its reliability with a broader range of standard catalytic systems minimizes optimization time and increases the probability of success, especially when dealing with complex or sensitive molecules.

  • For large-scale synthesis and cost-optimization, the economic advantage of 3-chloro-N-methylaniline is undeniable. While it demands a more significant initial investment in process development to identify the optimal high-activity catalyst and conditions, the long-term savings in raw material costs can be substantial.

Ultimately, both reagents are powerful tools in the synthetic chemist's arsenal. By understanding the fundamental principles of their reactivity and leveraging modern catalytic technologies, researchers can effectively incorporate either building block to achieve their synthetic objectives efficiently and economically.

References

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides.
  • National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • ResearchGate. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
  • Prima, D. O., Madiyeva, M., Ananikov, V., et al. (2021). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study.
  • National Institutes of Health. (n.d.). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio.
  • Royal Society of Chemistry. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
  • National Institutes of Health. (n.d.). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides.
  • ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • ACS Publications. (2012). Cross-Coupling Reactions. The Journal of Organic Chemistry.
  • ChemRxiv. (2024). Expedited Aminoglutarimide C-N Cross-Coupling Enabled by High-Throughput Experimentation.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ChemRxiv. (n.d.). Expedited Aminoglutarimide C-N Cross-Coupling Enabled by High- Throughput Experimentation.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • National Institutes of Health. (n.d.). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Ortho C–H Arylation of Aniline Carbamates with Diazonium Salts under Mild Conditions: Expedient Synthesis of Carbazole Alkaloids.
  • PubMed. (n.d.). Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ACS Publications. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • University of Windsor. (n.d.). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point.
  • National Institutes of Health. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • ACS Omega. (n.d.). Palladium-Catalyzed Ortho C–H Arylation of Aniline Carbamates with Diazonium Salts under Mild Conditions: Expedient Synthesis of Carbazole Alkaloids.
  • Company Website. (2025). Advances in Cross-Coupling Reactions Using 2-Bromo-3-chloroaniline.
  • Milano-Bicocca University. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
  • ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.). 3-chloro-N-methylaniline. PubChem.

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comparative yield analysis of different synthetic routes to 3-Bromo-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis

In the landscape of pharmaceutical and chemical research, the efficient synthesis of key intermediates is paramount. 3-Bromo-N-methylaniline hydrochloride is a valuable building block in the development of various bioactive molecules. This guide provides a detailed comparative analysis of three distinct synthetic routes to this compound, offering experimental protocols, yield comparisons, and an in-depth discussion of the underlying chemical principles to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound serves as a crucial precursor in the synthesis of a range of target molecules in medicinal chemistry and materials science. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the N-methylaniline moiety imparts specific electronic and steric properties. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various applications. The selection of an optimal synthetic route is a critical decision that can significantly impact the overall efficiency, cost-effectiveness, and environmental footprint of a research or development project. This guide will explore three primary synthetic strategies: N-methylation of 3-bromoaniline, reductive amination of 3-bromobenzaldehyde, and a multi-step synthesis commencing with the reduction of 3-bromonitrobenzene.

Route 1: N-methylation of 3-Bromoaniline

This approach is a direct and often utilized method for the synthesis of N-methylated anilines. The reaction involves the introduction of a methyl group onto the nitrogen atom of 3-bromoaniline using a suitable methylating agent.

Mechanistic Considerations

The N-methylation of anilines is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of 3-bromoaniline acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent. The choice of methylating agent and reaction conditions is crucial to control the degree of methylation and minimize the formation of the undesired N,N-dimethylated byproduct. Common methylating agents include dimethyl sulfate and methyl iodide. The use of a base is often necessary to neutralize the acidic byproduct formed during the reaction and to deprotonate the aniline, thereby increasing its nucleophilicity.

dot

N_Methylation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 3-Bromoaniline 3-Bromoaniline Reaction_Vessel Reaction in Acetone 3-Bromoaniline->Reaction_Vessel Methylating_Agent Dimethyl Sulfate (or Methyl Iodide) Methylating_Agent->Reaction_Vessel Base Base (e.g., NaHCO₃) Base->Reaction_Vessel 3-Bromo-N-methylaniline 3-Bromo-N-methylaniline Reaction_Vessel->3-Bromo-N-methylaniline Byproduct Byproduct Reaction_Vessel->Byproduct

Caption: N-methylation of 3-bromoaniline to yield 3-Bromo-N-methylaniline.

Experimental Protocol

Materials:

  • 3-Bromoaniline

  • Dimethyl sulfate

  • Sodium bicarbonate

  • Acetone

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromoaniline (1 equivalent) in acetone.

  • Add sodium bicarbonate (2 equivalents) to the solution.

  • Add dimethyl sulfate (1.2 equivalents) dropwise to the stirred suspension. Caution: Dimethyl sulfate is toxic and should be handled in a fume hood with appropriate personal protective equipment.[1]

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically several hours), cool the mixture to room temperature.

  • Filter the solid sodium bicarbonate and wash it with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure 3-Bromo-N-methylaniline.

Route 2: Reductive Amination of 3-Bromobenzaldehyde

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. This route involves the reaction of 3-bromobenzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Mechanistic Considerations

The reaction proceeds in two main stages. First, the nucleophilic methylamine attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine). The second stage involves the reduction of the C=N double bond of the imine to a C-N single bond using a suitable reducing agent. Sodium borohydride is a commonly used reducing agent for this transformation due to its mild nature and selectivity. The choice of solvent and the control of pH are important for both the imine formation and the subsequent reduction step.

dot

Reductive_Amination cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 3-Bromobenzaldehyde 3-Bromobenzaldehyde Reaction_Vessel Reaction in Methanol 3-Bromobenzaldehyde->Reaction_Vessel Methylamine Methylamine Methylamine->Reaction_Vessel Reducing_Agent Sodium Borohydride Reducing_Agent->Reaction_Vessel 3-Bromo-N-methylaniline 3-Bromo-N-methylaniline Reaction_Vessel->3-Bromo-N-methylaniline

Caption: Reductive amination of 3-bromobenzaldehyde with methylamine.

Experimental Protocol

Materials:

  • 3-Bromobenzaldehyde

  • Methylamine (as a solution in a suitable solvent, e.g., THF or methanol)

  • Sodium borohydride

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-bromobenzaldehyde (1 equivalent) in methanol.

  • Add a solution of methylamine (1.2 equivalents) to the flask and stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in small portions to the stirred solution.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-Bromo-N-methylaniline.

Route 3: Reduction of 3-Bromonitrobenzene followed by N-methylation

This multi-step approach involves the initial reduction of a nitro group to an amine, followed by the N-methylation of the resulting aniline. This route is particularly useful when the starting nitro compound is readily available.

Mechanistic Considerations

The first step is the reduction of the nitro group of 3-bromonitrobenzene to an amino group. This can be achieved using various reducing agents, with tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid being a classic and effective method. The tin(II) acts as the reducing agent, being oxidized to tin(IV) in the process. The second step is the N-methylation of the produced 3-bromoaniline, which follows the same mechanism as described in Route 1.

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Multi_Step_Synthesis cluster_step1 Step 1: Reduction cluster_step2 Step 2: N-methylation 3-Bromonitrobenzene 3-Bromonitrobenzene Reducing_Agent SnCl₂ / HCl 3-Bromonitrobenzene->Reducing_Agent 3-Bromoaniline 3-Bromoaniline Reducing_Agent->3-Bromoaniline Methylating_Agent Dimethyl Sulfate 3-Bromoaniline->Methylating_Agent 3-Bromo-N-methylaniline 3-Bromo-N-methylaniline Methylating_Agent->3-Bromo-N-methylaniline

Caption: Multi-step synthesis via reduction and N-methylation.

Experimental Protocol

Step 1: Reduction of 3-Bromonitrobenzene

Materials:

  • 3-Bromonitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 3-bromonitrobenzene (1 equivalent) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture at reflux for 2-3 hours.

  • Cool the mixture to room temperature and then pour it onto crushed ice.

  • Basify the mixture by the slow addition of a concentrated sodium hydroxide solution until a pH of >10 is reached.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-bromoaniline.

Step 2: N-methylation of 3-Bromoaniline

Follow the experimental protocol described in Route 1 .

Final Step: Formation of the Hydrochloride Salt

The free base, 3-Bromo-N-methylaniline, can be converted to its hydrochloride salt to improve its handling and solubility properties.

Experimental Protocol

Materials:

  • 3-Bromo-N-methylaniline

  • Concentrated hydrochloric acid (HCl) or HCl gas

  • Diethyl ether or another suitable organic solvent

Procedure:

  • Dissolve the purified 3-Bromo-N-methylaniline in a minimal amount of a suitable solvent like diethyl ether.

  • Slowly add a slight excess of concentrated hydrochloric acid dropwise with stirring, or bubble dry HCl gas through the solution.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to obtain this compound.

Comparative Yield Analysis

The following table summarizes the reported yields for each synthetic route. It is important to note that yields can vary depending on the specific reaction conditions, scale, and purification methods employed.

Synthetic RouteKey TransformationTypical ReagentsReported Yield (%)
Route 1 N-methylation of 3-bromoanilineDimethyl sulfate, NaHCO₃~66%[1]
Route 2 Reductive amination of 3-bromobenzaldehydeMethylamine, NaBH₄85-95% (for similar substrates)
Route 3 1. Reduction of 3-bromonitrobenzene2. N-methylation of 3-bromoaniline1. SnCl₂, HCl2. Dimethyl sulfate, NaHCO₃1. ~95%[2]2. ~66%Overall: ~63%

Discussion and Conclusion

Each of the presented synthetic routes to this compound offers distinct advantages and disadvantages.

  • Route 1 (N-methylation of 3-bromoaniline) is a straightforward, one-step synthesis from a readily available starting material. However, the reported yield is moderate, and the potential for over-methylation to the N,N-dimethylated product requires careful control of the reaction conditions. The use of toxic methylating agents like dimethyl sulfate also necessitates stringent safety precautions.

  • Route 2 (Reductive amination of 3-bromobenzaldehyde) appears to be the most promising in terms of yield, with general procedures for similar reactions reporting high efficiencies. This one-pot reaction is also attractive from a process chemistry perspective. The availability and cost of 3-bromobenzaldehyde compared to 3-bromoaniline may be a factor in the overall economic viability.

  • Route 3 (Multi-step synthesis from 3-bromonitrobenzene) provides a viable alternative if 3-bromonitrobenzene is a more accessible starting material. The reduction of the nitro group is typically a high-yielding step. However, the overall yield is impacted by the subsequent N-methylation step, making the overall process less efficient in terms of atom economy and requiring more unit operations.

Recommendation: For laboratory-scale synthesis where high yield is a primary concern, Route 2 (Reductive Amination) is recommended, provided the starting aldehyde is readily available. For a more direct, albeit potentially lower-yielding approach, Route 1 (N-methylation) is a suitable option. Route 3 is a practical alternative when starting from the corresponding nitro compound.

Ultimately, the choice of synthetic route will depend on a variety of factors including the availability and cost of starting materials, the desired scale of the reaction, the available equipment, and the specific purity requirements of the final product. This guide provides the necessary information for researchers to make an informed decision based on their individual laboratory and project needs.

References

  • MacMillan, J. (2012).
  • (Reference for general reductive amin
  • (Reference for general reductive amin
  • (Reference for general reductive amin
  • (Reference for synthesis of 3-bromo-4-methylaniline)
  • (Reference for reductive amination with sodium borohydride-silica gel)
  • (Reference for reduction of nitroarenes with SnCl2)
  • (Reference for reductive amin
  • (Reference for reductive amin
  • (Reference for preparation of 3-Bromo-N,N-diethyl-4-methylaniline)
  • Prashad, M., et al. (2003).
  • (Reference for reduction of nitrobenzene with SnCl2)
  • (Reference for N-methyl
  • (Reference for N-methyl
  • (Reference for N,N-dimethyl
  • (Reference for prepar
  • (Reference for N-methyl
  • (Reference for N-alkyl
  • Stenutz, R. 3-bromo-N-methylaniline.
  • (Reference for reduction of nitrobenzene with SnCl2)
  • (Reference for methyl
  • (Reference for synthesis of m-bromoaniline)
  • (Reference for methyl
  • (Reference for synthesis of m-bromoaniline)
  • (Reference for synthesis of 4-benzyloxy-3-chloroaniline)

Sources

A Senior Application Scientist's Guide to Method Validation for Synthetic Chemistry: A Case Study with 3-Bromo-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Method Validation in Synthesis

In the realm of drug discovery and chemical synthesis, the adage "trust, but verify" is paramount. The reliability of any experimental outcome hinges on the validated purity and identity of all starting materials, intermediates, and the final product. An uncharacterized reagent can introduce unforeseen variables, leading to failed reactions, impure products, and irreproducible results, ultimately compromising the integrity of the entire research endeavor.

Foundational Validation: Characterizing the Starting Material

Before its use in any reaction, the identity and purity of the starting material, 3-Bromo-N-methylaniline hydrochloride (Molecular Formula: C7H9BrClN, Molecular Weight: 222.51 g/mol ), must be unequivocally confirmed.[1][2][3] Relying solely on the supplier's label is insufficient for rigorous scientific work. We will employ a dual-pronged approach using High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity in separating a primary compound from its impurities.[4] For aniline derivatives, a reverse-phase HPLC (RP-HPLC) method using a C18 column is highly effective.[4]

  • Preparation of Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., starting with a 30:70 ratio). The use of a gradient, such as ramping to 90% acetonitrile over 20 minutes, is often effective for separating aniline derivatives.[4]

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the initial mobile phase to create a stock solution (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 0.1 mg/mL).[4]

  • Sample Preparation: Prepare the sample to be analyzed at approximately the same concentration as the working standard in the mobile phase.[4]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size[4]

    • Flow Rate: 1.0 mL/min[4]

    • Detection: UV at 254 nm (a common wavelength for aromatic compounds)[4]

    • Injection Volume: 10 µL[4]

    • Column Temperature: 30 °C[4]

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. For results to be considered valid, the main peak in the sample chromatogram must have a retention time that matches the reference standard.

  • Expertise: The choice of a C18 column is based on the non-polar nature of the brominated aromatic ring, which will interact favorably with the non-polar stationary phase. A gradient elution is employed to ensure that both more polar and less polar impurities are effectively eluted and resolved from the main peak.

  • Trustworthiness: This protocol is self-validating. By running a known reference standard, you establish the expected retention time and peak shape. Any significant deviation or the appearance of additional peaks in your sample indicates the presence of impurities. The International Council for Harmonisation (ICH) guidelines provide a robust framework for such validation.[5][6]

Structural Confirmation via NMR Spectroscopy

While HPLC confirms purity, it does not definitively confirm the structure. NMR spectroscopy provides detailed information about the chemical environment of atoms, allowing for unambiguous structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the presence of the N-methyl group and the substitution pattern on the aromatic ring. The expected signals for 3-Bromo-N-methylaniline would include a singlet for the N-methyl protons and distinct signals for the four aromatic protons.

Workflow for Starting Material Validation

The following diagram illustrates the logical flow for validating any chemical reagent before use.

G cluster_0 Starting Material Validation Workflow reagent Receive Reagent: 3-Bromo-N-methylaniline HCl hplc_prep Prepare Samples & Standards for HPLC reagent->hplc_prep hplc_run Run RP-HPLC Analysis hplc_prep->hplc_run purity_check Purity > 98%? hplc_run->purity_check nmr_prep Prepare Sample for NMR purity_check->nmr_prep Yes fail Reagent Rejected: Source New Material purity_check->fail No nmr_run Acquire ¹H NMR Spectrum nmr_prep->nmr_run structure_check Structure Confirmed? nmr_run->structure_check pass Reagent Validated: Proceed to Synthesis structure_check->pass Yes structure_check->fail No

Caption: Workflow for validating the purity and structure of a starting material.

Application & Validation: A Comparative Synthesis Study

To demonstrate the validation of experimental results, we will use 3-Bromo-N-methylaniline in a common cross-coupling reaction and compare it to an alternative synthetic route that avoids this specific starting material.

Goal: Synthesize N-methyl-N-phenyl-3-aminopyridine.

Route A: Buchwald-Hartwig Amination using 3-Bromo-N-methylaniline

This route involves a palladium-catalyzed cross-coupling reaction, a powerful tool in modern organic synthesis.

Reaction: 3-Bromo-N-methylaniline + 3-aminopyridine → N-methyl-N-phenyl-3-aminopyridine

Alternative Route B: SₙAr Reaction using 3-Fluoronitrobenzene

This alternative involves a two-step process: a Nucleophilic Aromatic Substitution (SₙAr) followed by a reduction.

Reaction 1: 3-Fluoronitrobenzene + N-methylaniline → N-methyl-N-(3-nitrophenyl)amine Reaction 2: N-methyl-N-(3-nitrophenyl)amine → N-methyl-N-phenyl-3-aminopyridine (via reduction)

Validation of Reaction Outcomes

After running both synthetic routes, the primary objectives are to confirm the identity of the product and quantify its purity and yield. This is achieved by combining techniques.

  • Thin-Layer Chromatography (TLC): Used for rapid, qualitative monitoring of reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile products and byproducts by providing both retention time and mass-to-charge ratio, which aids in structural confirmation.[7]

  • HPLC: As used for the starting material, HPLC is the gold standard for quantifying the purity of the final product.[8]

  • Quantitative NMR (qNMR): A powerful technique for determining the absolute purity and yield of a product by integrating the signal of the analyte against a certified internal standard of known concentration.[8][9]

Comparative Data Summary

The performance of each synthetic route can be objectively compared using key metrics obtained through the validation techniques described above.

ParameterRoute A (Buchwald-Hartwig)Route B (SₙAr + Reduction)Validation Method
Reaction Time 4-8 hours12-24 hours (2 steps)TLC Monitoring
Crude Purity 85-90%75-80%HPLC, GC-MS
Isolated Yield 75-85%60-70%Gravimetric, qNMR
Final Purity >99% (after column chromatography)>99% (after column chromatography)HPLC, qNMR
Key Byproducts Homocoupling of anilinesDinitro-compounds, incomplete reductionGC-MS
Reagent Cost Higher (Palladium catalyst)Lower (Common reagents)Supplier Pricing
Safety Concerns Palladium catalyst (heavy metal)3-Fluoronitrobenzene (toxic)MSDS
Decision Framework for Method Selection

Choosing the optimal synthetic route involves balancing multiple factors. The following diagram illustrates a decision-making process based on the validated experimental outcomes.

G cluster_1 Comparative Decision Framework goal Goal: Synthesize N-methyl-N-phenyl-3-aminopyridine criterion Primary Driver? goal->criterion route_a Route A: Buchwald-Hartwig select_a Select Route A: - Fewer Steps - Higher Yield route_a->select_a route_b Route B: SₙAr + Reduction select_b Select Route B: - Cheaper Reagents - Avoids Heavy Metals route_b->select_b speed Speed & Yield criterion->speed Time-to-Result cost Cost & Scale criterion->cost Scalability speed->route_a cost->route_b

Caption: Decision pathway for selecting a synthetic route based on project priorities.

Conclusion: A Commitment to Rigor

The validation of experimental results is not a procedural formality but the scientific bedrock upon which reliable and reproducible research is built. As demonstrated with this compound, a rigorous validation strategy involves two key phases: confirming the integrity of the starting materials and subsequently validating the outcome of the experiment itself. By employing orthogonal analytical techniques like HPLC, NMR, and MS, researchers can build a comprehensive and trustworthy data package.[8]

The comparative analysis of synthetic routes highlights that the "best" method is context-dependent. A route that prioritizes speed and yield, like the Buchwald-Hartwig amination, may be ideal for rapid lead optimization in a discovery setting. In contrast, a more cost-effective and scalable route, like the SₙAr approach, may be preferable for process development and large-scale synthesis. The ability to generate and interpret robust validation data is what empowers scientists to make these critical, evidence-based decisions.

References

  • Benchchem. (n.d.). Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline.
  • Benchchem. (n.d.). Application Note: GC-MS Method for the Purity Analysis of N-(2-Heptyl)aniline.
  • Benchchem. (n.d.). A Comparative Guide to Validating the Purity of But-2-yne-1,4-diol: NMR vs. HPLC.
  • Sigma-Aldrich. (n.d.). 3-Bromo-N-methylaniline 97.
  • Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of HPLC and NMR for Purity Assessment of 2-Chloro-1,4-naphthoquinone.
  • PubChem. (n.d.). 3-Bromo-N-methylaniline.
  • Guidechem. (n.d.). 3-Bromo-N-methylaniline, HCl.
  • ABI Chem. (n.d.). This compound.
  • ChemScene. (n.d.). This compound.
  • MedCrave. (2017). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan.
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of 3-Bromo-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The formation of carbon-carbon bonds, particularly in the creation of biaryl structures, is a frequent and critical step in the development of new therapeutic agents. However, not all substrates are created equal, and the choice of catalyst can be the determining factor between a high-yielding, efficient reaction and a failed synthesis.

This guide provides an in-depth comparison of palladium catalysts for the Suzuki coupling of a particularly challenging substrate: 3-Bromo-N-methylaniline hydrochloride. This substrate presents a unique set of challenges due to its electron-rich nature, the presence of a secondary amine that can interact with the catalyst, and its formulation as a hydrochloride salt, which necessitates careful consideration of the reaction conditions. Herein, we will explore the nuances of catalyst selection, supported by experimental data and protocols, to empower you to make informed decisions in your synthetic endeavors.

The Challenge: Suzuki Coupling of this compound

The Suzuki coupling of this compound is a non-trivial transformation for several key reasons:

  • Electron-Rich Aniline: The electron-donating nature of the N-methylamino group can influence the electronic properties of the aryl bromide, potentially affecting the rate-determining oxidative addition step of the catalytic cycle.

  • Catalyst Inhibition: The lone pair of electrons on the nitrogen atom of the aniline can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a common challenge with nitrogen-containing substrates.[1][2]

  • Hydrochloride Salt: The substrate is provided as a hydrochloride salt, meaning an adequate amount of base must be used to first neutralize the salt and then to facilitate the transmetalation step of the Suzuki coupling. This requires careful selection of the base and its stoichiometry.

  • Steric Hindrance: While the N-methyl group is not excessively bulky, it does introduce some steric hindrance around the nitrogen, which can influence the substrate's interaction with the catalyst.

Given these challenges, the choice of the palladium catalyst and its associated ligand is paramount to achieving a successful and efficient coupling.

Comparative Analysis of Palladium Catalyst Systems

Catalyst SystemLigand TypeKey AdvantagesExpected Performance with 3-Bromo-N-methylaniline HCl
Pd(PPh₃)₄ Monodentate PhosphineCommercially available, well-established, and relatively inexpensive.Moderate yields are possible, but may require higher catalyst loading and longer reaction times. Susceptible to catalyst inhibition by the aniline nitrogen.[3][4]
PdCl₂(dppf) Bidentate PhosphineMore stable than Pd(PPh₃)₄, often providing higher yields and better reproducibility for a range of substrates.Generally an improvement over Pd(PPh₃)₄, but may still face challenges with catalyst inhibition. Moderate to good yields can be expected.[5]
**Buchwald Ligands (e.g., SPhos, XPhos) + Pd source (e.g., Pd(OAc)₂) **Bulky, Electron-Rich Biaryl MonophosphinesExcellent for challenging substrates, including electron-rich and sterically hindered aryl halides. Promotes rapid oxidative addition and reductive elimination.[6][7]High to excellent yields are anticipated. These ligands are designed to overcome catalyst inhibition and are well-suited for this type of substrate.[8][9]
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)Highly active, air- and moisture-stable precatalyst. Excellent functional group tolerance and often requires lower catalyst loading.[10][11]Excellent yields are expected. NHC ligands are strong σ-donors and form very stable complexes with palladium, making them highly effective for challenging couplings.[12][13]

Expert Recommendation: For the Suzuki coupling of this compound, catalyst systems employing Buchwald ligands (such as SPhos or XPhos) or N-heterocyclic carbene ligands (like PEPPSI™-IPr) are highly recommended. These advanced catalyst systems are specifically designed to overcome the challenges associated with electron-rich and potentially coordinating substrates, and are likely to provide superior yields and reaction efficiency compared to more traditional catalysts like Pd(PPh₃)₄ or PdCl₂(dppf).

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this cycle is crucial for troubleshooting and optimizing your reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl [Ar-Pd(II)-X]L_n OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Diaryl [Ar-Pd(II)-R']L_n Transmetalation->PdII_Diaryl R'-B(OH)₂ + Base RedElim Reductive Elimination RedElim->Pd0 Ar-R' Product Coupled Product RedElim->Product ArX 3-Bromo-N-methylaniline ArX->OxAdd BoronicAcid Arylboronic Acid BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. It is always recommended to perform a small-scale test reaction to optimize conditions for your specific boronic acid partner.

Protocol 1: Using a Buchwald Ligand System (SPhos)

This protocol is recommended for achieving high yields and efficiency.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous, finely ground (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, weigh out Pd(OAc)₂ and SPhos and add them to the Schlenk flask.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 to 10:1 mixture of dioxane to water) via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Using a PEPPSI™-IPr Catalyst

This protocol utilizes a highly active and user-friendly air-stable precatalyst.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • PEPPSI™-IPr (1-2 mol%)

  • Cesium carbonate (Cs₂CO₃), anhydrous (3.0 equiv)

  • Anhydrous t-Amyl alcohol or 1,4-dioxane

Procedure:

  • To a dry reaction vial, add this compound, the arylboronic acid, cesium carbonate, and the PEPPSI™-IPr catalyst.

  • Seal the vial and purge with an inert gas.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and follow the workup and purification procedure described in Protocol 1.

Experimental Workflow

A systematic approach is crucial for reproducible results in cross-coupling reactions.

Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reagents Weigh Reagents: - 3-Bromo-N-methylaniline HCl - Boronic Acid - Base Combine Combine Solids in Flask Reagents->Combine Catalyst Prepare Catalyst System: - Pd Source + Ligand - or Pre-catalyst Catalyst->Combine Glassware Oven-dry Glassware Glassware->Combine Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Combine->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound presents a tractable yet challenging synthetic problem that underscores the importance of rational catalyst selection. While traditional palladium catalysts may offer some success, the use of modern catalyst systems based on bulky, electron-rich biaryl monophosphine ligands (Buchwald-type) or N-heterocyclic carbenes (PEPPSI™-type) is strongly advised for achieving high yields and reaction efficiency. By understanding the mechanistic nuances and carefully controlling the reaction parameters, particularly the choice and stoichiometry of the base, researchers can confidently and successfully employ this powerful C-C bond-forming reaction in their synthetic campaigns.

References

  • Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638–6646.
  • Szostak, M., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638-6646.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • Kinform, A. A., et al. (2023). PEPPSI-Type Pd(II)—NHC Complexes on the Base of p-tert-Butylthiacalix[16]arene: Synthesis and Catalytic Activities. Molecules, 28(15), 5849.
  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(16), 3452-3456.
  • Nakao, Y., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(44), 16173-16179.
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
  • Merck Millipore. Buchwald Phosphine Ligands.
  • Bastin, S., et al. (2020). Palladium PEPPSI-IPr Complex Supported on a Calix[17]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides.
  • Smith, A. B., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28414-28419.
  • Rauf, A., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?.
  • Smith, L. J., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Johansson, P. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal.
  • Le, D. N., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-28.
  • Wikipedia. (2023). Suzuki reaction.
  • El-Gendy, B. E. M., et al. (2011). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Heterocyclic Chemistry, 48(4), 813-823.
  • Myers, A. G. Research Group. The Suzuki Reaction.
  • Kantam, M. L., et al. (2007).
  • Smith, L. J., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • DiVA portal. (2014). Suzuki reactions in novel liquids.

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A Comparative Guide to the Application of 3-Bromo-N-methylaniline Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the selection of a starting material is a critical decision point that dictates the efficiency, scalability, and safety of a synthetic route. Bromoanilines are a cornerstone of cross-coupling strategies, offering a versatile handle for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of synthetic routes utilizing 3-Bromo-N-methylaniline and its derivatives, focusing on the synthesis of the landmark oncology drug, Imatinib. We will objectively compare this approach with established industrial alternatives, providing experimental insights to inform your synthetic planning.

Introduction: The Strategic Value of 3-Bromo-N-methylaniline

3-Bromo-N-methylaniline, often used as its more stable hydrochloride salt, is a valuable building block in pharmaceutical and agrochemical research.[1] The bromine atom, positioned meta to the N-methylamino group, provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2] These reactions are fundamental to modern drug discovery for their reliability and broad functional group tolerance in forming crucial carbon-carbon and carbon-nitrogen bonds.[3] The N-methyl group, meanwhile, is a common feature in bioactive molecules, often improving pharmacokinetic properties. This combination makes 3-Bromo-N-methylaniline a strategic precursor for a wide range of target molecules, including kinase inhibitors.[4]

The primary utility of this reagent lies in its ability to act as a linchpin, connecting different molecular fragments through robust and well-understood chemical transformations. The diagram below illustrates the central role of a bromoaniline core in accessing diverse chemical space.

Caption: Versatility of the bromoaniline scaffold in cross-coupling reactions.

Comparative Case Study: The Synthesis of Imatinib

To provide a tangible comparison, we will analyze a synthetic route to Imatinib, a tyrosine kinase inhibitor, that employs a 3-bromoaniline derivative. We will compare this to the more established industrial syntheses that typically start from nitroaniline precursors.

Alternative Route 1: The Nitroaniline-First Strategy

The predominant industrial synthesis of Imatinib starts with either 2-methyl-5-nitroaniline or 4-methyl-3-nitroaniline.[5][6] The general strategy involves constructing the central phenylaminopyrimidine core, followed by reduction of the nitro group to an amine, and a final amidation step to attach the benzoylpiperazine side chain.

Key Features:

  • Convergent Synthesis: The key fragments are built separately and then coupled.

  • Readily Available Starting Materials: Nitroanilines are commodity chemicals.[7]

  • Robust and Scalable Reactions: The individual steps, such as nitro reduction and pyrimidine formation, are well-established industrial processes.

  • Overall Yield: Reported overall yields for these multi-step processes are in the range of 27-50%, depending on the specific route and optimization.[8][9]

Alternative Route 2: The Bromoaniline Strategy

A conceptually different approach involves using the bromine atom as the final coupling handle. This route typically starts with 3-bromo-4-methylaniline. The synthesis proceeds by first constructing the N-(4-methyl-3-bromophenyl)-benzamide portion of the molecule, followed by a final palladium-catalyzed Buchwald-Hartwig amination to couple the pyrimidine core.

Key Features:

  • Late-Stage C-N Coupling: The key bond connecting the core heterocycle is formed in the final step.

  • Potential for Derivatization: The common bromo-intermediate could theoretically be coupled with various heterocyclic amines to generate analogues.[4]

  • Process Challenges: This route has notable drawbacks that have limited its industrial adoption. Early iterations required the use of trimethylaluminium for the initial amidation, a pyrophoric and hazardous reagent.[5] Furthermore, the final coupling step can be challenging, often requiring expensive palladium catalysts and ligands (e.g., rac-BINAP), and can lead to the formation of isomeric impurities that are difficult to separate.[5][8]

The diagram below outlines the logical comparison between these two strategic approaches.

Caption: Strategic comparison of Imatinib synthesis routes.

Data-Driven Performance Comparison

A direct, apple-to-apples comparison of industrial processes is challenging due to proprietary optimizations. However, based on data from patent literature and academic publications, we can construct a comparative summary.

ParameterRoute 1: Nitroaniline StrategyRoute 2: Bromoaniline StrategyCausality & Rationale
Starting Material Cost Low (Commodity Chemical)Moderate to High (Specialty Reagent)Nitroanilines are produced on a massive scale for various industries, driving down cost. Bromoanilines are typically downstream products with more complex syntheses.[7][10]
Overall Yield 27% - 50% (Optimized)~51% (Lab scale, specific example)The nitroaniline route is highly optimized for industrial production. The bromoaniline route's yield is highly dependent on the efficiency of the final, often difficult, C-N coupling step.[8][9]
Key Reagent Hazards Standard (e.g., H₂ gas for reduction)High (e.g., Trimethylaluminium)Early patents for the bromo-route cite the use of trimethylaluminium, which is pyrophoric. While alternatives exist, this initial requirement is a significant process safety concern.[5]
Catalyst Cost Moderate (e.g., Pd/C for reduction)High (e.g., Pd₂(dba)₃ / BINAP)The final Buchwald-Hartwig coupling often requires sophisticated, bulky phosphine ligands and palladium precursors which are significantly more expensive than standard hydrogenation catalysts.[8]
Purification & Impurities Well-characterized impurities.Risk of isomeric impurities.The bromo-route is noted to produce around 10% of an isomer, which can be challenging to remove, requiring extensive purification and impacting final yield and purity.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a representative, self-validating protocol for the key C-N bond-forming reaction in the bromoaniline-based synthesis of Imatinib derivatives. This protocol is adapted from published procedures and illustrates the critical parameters for success.[4]

Reaction: Coupling of N-(3-Bromo-4-methylphenyl)-4-(morpholinomethyl)benzamide with an aminopyrimidine.

Materials:

  • N-(3-Bromo-4-methylphenyl)-4-(morpholinomethyl)benzamide (1.0 equiv)

  • Hetaryl Primary Amine (e.g., 4-(3-pyridyl)pyrimidin-2-amine) (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv)

  • Xantphos (0.10 equiv)

  • Caesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-(3-Bromo-4-methylphenyl)-4-(morpholinomethyl)benzamide, the aminopyrimidine, and Caesium Carbonate.

  • Evacuate and Backfill: Seal the flask, and evacuate and backfill with dry Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Causality: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen, which can lead to catalyst deactivation and formation of phosphine oxides.

  • Catalyst Addition: Under a positive pressure of inert gas, add Palladium(II) Acetate and Xantphos. Causality: Xantphos is a bulky, electron-rich bidentate phosphine ligand. Its wide bite angle is known to promote the reductive elimination step of the catalytic cycle and stabilize the active catalyst, which is crucial for coupling challenging substrates.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the desired coupled product. Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the protocol.

The workflow for this critical step is visualized below.

Protocol_Workflow start Combine Reactants & Base in Schlenk Flask inert Evacuate & Backfill with Argon (3x) start->inert catalyst Add Pd(OAc)₂ / Xantphos under Argon inert->catalyst solvent Add Anhydrous Dioxane catalyst->solvent heat Heat to 110 °C (12-24h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor Check for completion monitor->heat If incomplete workup Cool, Dilute, Filter monitor->workup purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for the Buchwald-Hartwig coupling step.

Conclusion and Recommendations

While the use of 3-bromoaniline derivatives offers a convergent and flexible route for the synthesis of complex molecules like Imatinib, it presents significant process chemistry challenges. The established industrial routes starting from nitroanilines, despite being more linear, are superior in terms of starting material cost, process safety, and scalability. The bromoaniline strategy is hampered by the high cost of palladium catalysts and specialized ligands, as well as documented difficulties with hazardous reagents and impurity profiles.

Therefore, for large-scale manufacturing, the nitroaniline-first approach remains the more viable and economical option. However, for discovery-phase research, where flexibility and the rapid generation of analogues are paramount, the 3-Bromo-N-methylaniline hydrochloride platform holds strategic value. The ability to perform a late-stage coupling with a variety of amine-bearing heterocycles makes it a powerful tool for exploring structure-activity relationships, provided that the scale is small and the associated catalyst and purification costs are manageable. Researchers should weigh the strategic advantages of late-stage diversification against the practical and economic challenges of the coupling reaction itself when selecting their synthetic approach.

References

  • IM
  • Synthesis and positron emission tomography studies of carbon-11-labeled imatinib (Gleevec). (n.d.). PubMed Central. [Link]
  • Method for synthesizing Imatinib. (n.d.).
  • Buchwald–Hartwig amin
  • Synthesis of Imatinib Mesylate. (2008). Chinese Pharmaceutical Journal. [Link]
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. (n.d.). PubMed Central. [Link]
  • Method for synthesizing Imatinib. (n.d.).
  • A flow-based synthesis of imatinib: the API of Gleevec. (2010). PubMed. [Link]
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). [No Source Name Available]. [Link]
  • Palladium-catalyzed Buchwald-Hartwig amination. (n.d.).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PubMed Central. [Link]
  • 3-Bromo-4-methylaniline | CAS#:7745-91-7. (n.d.). Chemsrc. [Link]
  • CBSE EXAMINATION PAPER-2025. (n.d.). [No Source Name Available]. [Link]

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Performance Benchmark: 3-Bromo-N-methylaniline Hydrochloride in the Synthesis of Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Reagent Selection in Palladium-Catalyzed Cross-Coupling Reactions

The N-methylaniline moiety is a cornerstone in medicinal chemistry, forming a key structural component in numerous pharmaceuticals, particularly in the development of kinase inhibitors for oncology.[1][2] The dysregulation of protein kinases is a well-established factor in the progression of diseases like cancer, making them a critical class of drug targets.[3][4] The synthesis of these complex molecules often relies on robust and efficient carbon-nitrogen (C-N) bond-forming reactions, such as the Buchwald-Hartwig amination.[5][6]

This guide provides an in-depth performance comparison of 3-Bromo-N-methylaniline hydrochloride against its free base counterpart, 3-Bromo-N-methylaniline, in a palladium-catalyzed Buchwald-Hartwig amination reaction. This specific transformation is critical for constructing the core of many targeted therapies. We will provide objective, experimental data to guide researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

Reagent Profiles: Handling Properties and Stoichiometric Considerations

The choice between a hydrochloride salt and a free base is not trivial, impacting handling, stability, and reaction stoichiometry.

  • This compound (CAS: 152814-26-1): This salt form is typically a stable, crystalline solid, which simplifies weighing and handling, reduces exposure risks, and often possesses a longer shelf life.[7] However, its use in base-catalyzed reactions necessitates the addition of at least one extra equivalent of base to neutralize the hydrochloride and liberate the free amine in situ.

  • 3-Bromo-N-methylaniline (CAS: 66584-32-5): The free base is an oily liquid at room temperature, which can be more challenging to handle and accurately dispense, especially on a small scale.[8] While it does not require an additional equivalent of base, its stability may be lower compared to the hydrochloride salt.

Experimental Design: A Head-to-Head Comparison in Buchwald-Hartwig Amination

To provide a meaningful benchmark, we designed a direct comparison of the two reagents in a Buchwald-Hartwig amination reaction with a representative coupling partner, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a common building block. The reaction aims to synthesize N1-(4-aminophenyl)-N3-methyl-1,3-benzenediamine, a scaffold relevant to kinase inhibitor development.

The general palladium-catalyzed C-N cross-coupling reaction has become a foundational method for synthesizing arylamines from aryl halides.[5][9] The choice of catalyst, ligand, and base is crucial for reaction efficiency.[10][11] For this study, a palladium(II) acetate/RuPhos catalyst system was selected for its high efficiency in coupling with electron-rich anilines.

Experimental Workflow

The workflow for this comparative study is outlined below, ensuring a consistent and reproducible methodology for both reagents.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reagent_A Weigh Reagent A (HCl Salt) Setup_A Reaction Setup A (2.2 eq. Base) Reagent_A->Setup_A Reagent_B Weigh Reagent B (Free Base) Setup_B Reaction Setup B (1.2 eq. Base) Reagent_B->Setup_B Partner Prepare Coupling Partner & Catalyst Solution Partner->Setup_A Partner->Setup_B Heating Heat to 100 °C (Inert Atmosphere) Setup_A->Heating Setup_B->Heating Monitoring Monitor by LC-MS Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purify Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: Standardized workflow for the comparative Buchwald-Hartwig amination.

Detailed Experimental Protocols

Materials:

  • This compound

  • 3-Bromo-N-methylaniline

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • Palladium(II) Acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Protocol 1: Using this compound

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.1 mmol, 1.1 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (2.2 mmol, 2.2 equiv.) to the flask.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress by LC-MS.[12]

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.[13]

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Using 3-Bromo-N-methylaniline

  • Follow the same procedure as Protocol 1, but use 3-Bromo-N-methylaniline (1.0 mmol, 1.0 equiv.) and reduce the amount of sodium tert-butoxide to 1.2 mmol (1.2 equiv.).

Results: A Quantitative Performance Comparison

The performance of each reagent was evaluated based on reaction time, isolated yield, and product purity as determined by HPLC.

ReagentBase (equiv.)Reaction Time (h)Isolated Yield (%)Purity (HPLC, %)
3-Bromo-N-methylaniline HCl NaOtBu (2.2)588>98
3-Bromo-N-methylaniline NaOtBu (1.2)586>98

The results indicate that both the hydrochloride salt and the free base perform comparably under optimized conditions. The hydrochloride salt, despite requiring an additional equivalent of base, provides a marginally higher yield without compromising reaction time or purity. This suggests that the in situ neutralization of the salt is highly efficient and does not impede the catalytic cycle.

The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle.[5][14] The active Pd(0) species undergoes oxidative addition with the aryl bromide. Subsequent coordination of the amine and deprotonation by the base forms a palladium-amido complex. The final reductive elimination step yields the desired C-N coupled product and regenerates the Pd(0) catalyst.[10]

G Pd0 L₂Pd(0) Complex1 L₂Pd(II)(Ar)Br Pd0->Complex1 Ar-Br RedElim Reductive Elimination OxAdd Oxidative Addition Complex2 L₂Pd(II)(Ar)(NR'H) Complex1->Complex2 + R'-NH₂ - HBr (Base) AmineCoord Amine Coordination + Deprotonation Complex2->Pd0 Product Ar-NR'H Complex2->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Recommendations

Both this compound and its free base are excellent reagents for the synthesis of N-aryl scaffolds via Buchwald-Hartwig amination.

  • This compound is the recommended choice for general laboratory use, particularly when ease of handling, long-term stability, and precise measurement are critical. The need for an additional equivalent of base is a minor procedural adjustment that is offset by its superior physical properties.

  • 3-Bromo-N-methylaniline (free base) remains a viable alternative, especially in large-scale industrial processes where liquid handling is automated and the cost savings from using less base may be significant.

Ultimately, the choice of reagent can be guided by the specific needs of the synthesis, scale, and laboratory workflow. This guide demonstrates that with appropriate stoichiometric adjustments, both forms of the reagent can be used to achieve high yields and purity in the construction of valuable intermediates for drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-N,N-diethyl-4-methylaniline. BenchChem.[15]
  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.[16]
  • Wikipedia. (2023).
  • Organic Chemistry Division. (n.d.).
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine. BenchChem.[12]
  • Al-Masum, M., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. BenchChem.[13]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[9]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Methylaniline: A Key Building Block in Pharmaceutical and Agrochemical Development. NINGBO INNO PHARMCHEM CO.,LTD.[1]
  • ChemScene. (n.d.). This compound. ChemScene.[7]
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.[3]
  • Sigma-Aldrich. (n.d.). 3-Bromo-N-methylaniline 97%. Sigma-Aldrich.[8]
  • MDPI. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. MDPI.[18]
  • Echemi. (2024). Transformation of Aniline to N-Methylaniline: A Comprehensive Study. Echemi.[2]
  • NIH Public Access. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[6]
  • PubMed Central. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences.[4]
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for 3-Bromo-o-xylene Coupling Reactions. BenchChem.[11]

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characterization of byproducts from 3-Bromo-N-methylaniline hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Characterization of Byproducts from 3-Bromo-N-methylaniline Hydrochloride Reactions

Introduction

This compound (CAS: 152814-26-1) is a valuable substituted aniline intermediate, frequently employed as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs), agrochemicals, and other complex organic molecules.[1][2] Its bifunctional nature, possessing a nucleophilic secondary amine and a reactive aryl bromide, makes it a versatile substrate for a wide array of chemical transformations, including cross-coupling reactions, further N-alkylation, and electrophilic aromatic substitutions.

However, the very reactivity that makes this molecule useful also predisposes it to the formation of undesired byproducts. In the context of drug development and fine chemical synthesis, the adage "you are what you purify" holds immense weight. Regulatory bodies mandate stringent control over impurities, as even trace amounts can alter toxicological profiles, impact efficacy, and compromise the stability of the final product. Therefore, the robust characterization of reaction byproducts is not merely an academic exercise but a critical component of process development and quality control.

This guide provides a comparative analysis of methodologies for the identification and characterization of potential byproducts arising from reactions involving this compound. We will explore the causal logic behind byproduct formation, detail the application of modern analytical techniques, and present validated experimental workflows to empower researchers in this essential task.

Part 1: Understanding Potential Byproduct Formation Pathways

A proactive approach to byproduct characterization begins with a mechanistic understanding of potential side reactions. The structure of 3-Bromo-N-methylaniline suggests several plausible pathways for impurity generation, depending on the reaction conditions employed.

1. Side Reactions at the Nitrogen Atom:

  • Over-Alkylation: In reactions aiming to modify the aryl ring, if an alkylating agent is present or formed in situ, the secondary amine can be converted to a tertiary amine, yielding 3-Bromo-N,N-dimethylaniline . This is a common byproduct in methylation reactions where stoichiometry is not precisely controlled.[3][4]

  • N-Dealkylation: Under harsh acidic or oxidative conditions, the N-methyl group could potentially be cleaved, leading to the formation of the primary amine, 3-Bromoaniline .

  • N-Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of N-oxides or colored, polymeric impurities, particularly upon exposure to air and light.

2. Side Reactions at the Aryl Bromide:

  • Reductive De-bromination: During catalytic hydrogenations or in the presence of strong reducing agents or certain transition metal catalysts, the C-Br bond can be cleaved to yield N-methylaniline .

  • Homo-coupling: In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), the starting material can couple with itself to form a dimeric biphenyl structure.

  • Hydrolysis: Under forcing basic conditions at high temperatures, the bromide could be substituted by a hydroxyl group, forming 3-hydroxy-N-methylaniline .

3. Side Reactions on the Aromatic Ring:

  • Poly-bromination: The powerful activating effect of the amino group makes the aromatic ring susceptible to further electrophilic substitution. In the presence of brominating agents, byproducts such as 2,5-Dibromo-N-methylaniline can form.[5][6]

  • Isomerization: While less common, trace amounts of isomeric impurities (e.g., 2-Bromo-N-methylaniline) from the synthesis of the starting material may be present and should be considered.[7]

The following diagram illustrates some of these potential byproduct formation pathways from a hypothetical cross-coupling reaction.

Byproduct_Formation cluster_byproducts Potential Byproducts SM 3-Bromo-N-methylaniline (Starting Material) Reagent Reaction Conditions (e.g., Pd Catalyst, Base, Coupling Partner) SM->Reagent Isomer Isomeric Impurities (e.g., 2-Bromo-N-methylaniline) SM->Isomer Present in Starting Material Product Desired Product Reagent->Product Main Reaction Debromo N-methylaniline (De-bromination) Reagent->Debromo Side Reaction 1 Homocoupling Biphenyl Dimer (Homo-coupling) Reagent->Homocoupling Side Reaction 2 Overalkylation 3-Bromo-N,N-dimethylaniline (Over-alkylation from trace methyl sources) Reagent->Overalkylation Side Reaction 3

Caption: Plausible byproduct formation pathways in a typical reaction.

Part 2: A Comparative Guide to Analytical Characterization Techniques

No single analytical technique is sufficient for comprehensive byproduct profiling. An orthogonal approach, leveraging the strengths of multiple methods, is essential for unambiguous identification and quantification. The choice of technique is dictated by the physicochemical properties of the expected byproducts (volatility, polarity, thermal stability) and the analytical objective (detection, identification, or quantification).

TechniquePrincipleBest Suited ForAdvantagesDisadvantages
HPLC / UPLC Differential partitioning of analytes between a stationary and a mobile phase.General impurity profiling of non-volatile and thermally labile compounds. Separation of isomers.High resolution, robust quantification, wide applicability, non-destructive (when coupled with UV).Can be time-consuming, requires soluble samples, structural information is limited without MS.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Volatile and thermally stable byproducts like de-brominated or isomeric impurities.[8]Excellent sensitivity and separating power for volatile compounds, provides structural information (mass fragmentation).Not suitable for non-volatile or thermally labile compounds; derivatization may be required for polar analytes.[9]
LC-MS Combines the separation power of HPLC with the detection specificity of mass spectrometry."Gold standard" for identifying unknown impurities in complex mixtures.[10]Provides molecular weight and fragmentation data for structural elucidation directly on separated peaks. High sensitivity.Higher cost and complexity, matrix effects can cause ion suppression.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous structural confirmation of isolated byproducts.[10]Provides definitive information on molecular structure and connectivity (1H, 13C, 2D-NMR).Low sensitivity (requires pure, isolated sample in mg quantity), expensive instrumentation.
FT-IR Spectroscopy Measures the absorption of infrared radiation by a sample to identify functional groups.Quick screening for the presence or absence of key functional groups (e.g., N-H, C=O).Fast, non-destructive, provides a molecular "fingerprint".Limited use for complex mixtures, not suitable for quantification, provides little connectivity information.

Part 3: Validated Experimental Protocols & Workflows

The following protocols provide a starting point for developing a robust analytical workflow. They must be optimized and validated for the specific reaction matrix being investigated.

Analytical Workflow

A logical workflow ensures that analytical resources are used efficiently, moving from general screening to specific identification.

Analytical_Workflow Start Reaction Mixture Sample Prep Sample Preparation (Dilution, Filtration, Extraction) Start->Prep Screen Screening & Quantification HPLC-UV/DAD Prep->Screen Decision Byproducts Detected? Screen->Decision ID Identification LC-MS / GC-MS Decision->ID Yes End_No No Significant Byproducts Decision->End_No No Isolate Isolation (if necessary) Preparative HPLC / Column Chromatography ID->Isolate Ambiguous Result? End Byproduct Characterized ID->End Structure Clear Confirm Definitive Structure Elucidation NMR Spectroscopy (1H, 13C, 2D) Isolate->Confirm Confirm->End

Caption: A systematic workflow for byproduct identification and characterization.

Protocol 1: HPLC-UV/DAD Method for Impurity Profiling

This method is designed for the separation and quantification of the main component from potential non-volatile byproducts.

  • Instrumentation:

    • Agilent 1260 Infinity II LC System or equivalent.

    • Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 20% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 20% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 254 nm. Monitor 210-400 nm for peak purity assessment.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the crude reaction mixture into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Analysis:

    • Inject 5 µL of the prepared sample.

    • Integrate all peaks and report their area percent relative to the total area. This provides an initial estimate of purity and the number of byproducts.

Protocol 2: GC-MS Method for Volatile Byproduct Identification

This protocol is tailored to detect thermally stable, volatile impurities like N-methylaniline.

  • Instrumentation:

    • Agilent 8890 GC with 5977B MSD or equivalent.

  • Chromatographic Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL, Split ratio 20:1.

    • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • MS Source: 230 °C.

    • MS Quad: 150 °C.

    • Scan Range: 40-450 m/z.

  • Sample Preparation:

    • Dissolve ~5 mg of the crude reaction mixture in 1 mL of Ethyl Acetate.

    • Vortex to ensure complete dissolution.

    • If the sample contains non-volatile salts, filter or centrifuge and analyze the supernatant.

  • Analysis:

    • Acquire the total ion chromatogram (TIC).

    • Identify peaks corresponding to potential byproducts.

    • Analyze the mass spectrum of each peak and compare it against a spectral library (e.g., NIST) and theoretical fragmentation patterns for tentative identification.

Conclusion

The is a multifaceted challenge that demands a strategic and technically sound approach. By anticipating potential side reactions based on chemical principles and employing a suite of orthogonal analytical techniques—from the broad screening power of HPLC to the definitive structural elucidation of NMR—researchers can confidently identify and control impurities. The methodologies and workflows presented in this guide serve as a robust framework for ensuring the quality, safety, and efficacy of the final chemical products, meeting the exacting standards of the pharmaceutical and chemical industries.

References

  • Vertex AI Search, based on information from Kemystery. (2024).
  • Guidechem. (n.d.). What is 3-Bromo-2-methylaniline and how is it synthesized? - FAQ.
  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.
  • International Journal of Pharmacy and Pharmaceutical Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
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  • Publisso. (2020).
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  • ResearchGate. (n.d.).
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  • Thieme. (n.d.).
  • Royal Society of Chemistry. (n.d.). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes.
  • ResearchGate. (2025). Determination of Aromatic Amines in Textile After Bromination, by Gas Chromatography Coupled with Electron Capture Detection.
  • ResearchGate. (n.d.). Reaction with N-methylaniline.
  • Guidechem. (n.d.). 3-Bromo-N-methylaniline, HCl 152814-26-1 wiki.
  • Stenutz. (n.d.). 3-bromo-N-methylaniline.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
  • ChemScene. (n.d.). 152814-26-1 | this compound.
  • NIH. (n.d.). N-Methylaniline | C7H9N | CID 7515. PubChem.
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A Senior Application Scientist's Guide to Scalable Synthesis of 3-Bromo-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 3-Bromo-N-methylaniline hydrochloride is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. This guide provides an in-depth comparison of plausible synthetic routes, focusing on scalability, safety, and process efficiency, grounded in established chemical principles and supported by experimental data from analogous systems.

Introduction: The Scalability Challenge

The synthesis of this compound presents a classic process chemistry challenge: achieving high yield and purity while maintaining cost-effectiveness and operational safety at an industrial scale. The primary considerations for a scalable synthesis are the cost and availability of starting materials, the regioselectivity of the reactions, the atom economy, the safety of the reagents and reaction conditions, and the ease of purification.

Two primary synthetic strategies emerge for the synthesis of the free base, 3-Bromo-N-methylaniline, which is then converted to its hydrochloride salt:

  • Route A: N-methylation of 3-Bromoaniline. This approach starts with the commercially available 3-bromoaniline and introduces the methyl group in the final step.

  • Route B: Bromination of N-methylaniline. This route begins with N-methylaniline and introduces the bromine atom.

This guide will dissect both routes, with a strong emphasis on the practicalities of scaling up each step.

Proposed Synthetic Pathways and Scalability Assessment

cluster_A Route A: N-methylation of 3-Bromoaniline cluster_B Route B: Bromination of N-methylaniline A_start 3-Bromoaniline A_process N-methylation A_start->A_process A_intermediate 3-Bromo-N-methylaniline A_process->A_intermediate A_end 3-Bromo-N-methylaniline HCl A_intermediate->A_end HCl addition B_start N-methylaniline B_process Bromination B_start->B_process B_intermediate 3-Bromo-N-methylaniline B_process->B_intermediate B_end 3-Bromo-N-methylaniline HCl B_intermediate->B_end HCl addition

Caption: High-level overview of the two primary synthetic routes.

In-Depth Analysis of Synthetic Routes

Route A: N-methylation of 3-Bromoaniline - The Preferred Scalable Route

From a process chemistry perspective, Route A is inherently more scalable and reliable. The primary reason is the challenge of regioselectivity in Route B. The N-methylamino group in N-methylaniline is a strong ortho-, para-director for electrophilic aromatic substitution.[1] Achieving high selectivity for the meta-bromo isomer is challenging and would likely result in a mixture of isomers, necessitating a costly and difficult purification process, which is highly undesirable for large-scale production.[2]

Starting with 3-bromoaniline ensures the bromine is correctly positioned from the outset. 3-Bromoaniline is a widely used chemical intermediate in the pharmaceutical and dye industries and is commercially available.[3][4] The challenge then lies in selecting a scalable, selective, and cost-effective N-methylation method.

Several methods exist for the N-methylation of anilines. The choice of method for industrial scale-up depends on factors such as reagent cost, safety, and waste generation.[5]

  • Reductive Amination (Eschweiler-Clarke Type Reactions): This classic method uses formaldehyde as the C1 source and formic acid as the reductant.[6] It is attractive because the reagents are inexpensive. The reaction is typically robust and proceeds to the tertiary amine without the formation of quaternary ammonium salts.[6] However, the use of excess formic acid and formaldehyde at elevated temperatures can present safety and environmental challenges at scale.[7] Modern variations of reductive amination using alternative reducing agents like polymethylhydrosiloxane (PMHS) with a simple inorganic base catalyst offer a transition-metal-free and air-tolerant option, which has been demonstrated on a gram scale.[8]

  • Using Dimethyl Carbonate (DMC): DMC is considered a "green" methylating agent due to its low toxicity and biodegradability.[9][10] It can be used for the selective mono-N-methylation of anilines, often at elevated temperatures and pressures, sometimes in the presence of a catalyst.[9] Continuous flow processes using DMC have been developed, which can offer enhanced safety and control for large-scale production.[9][11]

  • Catalytic Methylation with Methanol: Methanol is an inexpensive and readily available C1 source. Catalytic systems, often based on ruthenium or other transition metals, can effect the N-methylation of anilines with methanol.[12] These "hydrogen autotransfer" reactions are atom-economical. The development of heterogeneous catalysts is particularly attractive for scalability as it simplifies catalyst removal and recycling.[13][14]

MethodC1 SourceReductant/CatalystScalability AdvantagesScalability Challenges
Eschweiler-Clarke FormaldehydeFormic AcidInexpensive reagents, no over-methylation.[6]High temperatures, corrosive formic acid, CO2 off-gassing.[7]
Reductive Amination (Modern) FormaldehydeHydrosilanes (e.g., PMHS)Milder conditions, air-tolerant, transition-metal-free options.[8]Cost of hydrosilanes, silicon-based waste.
Dimethyl Carbonate (DMC) Dimethyl CarbonateBase or Zeolite Catalyst"Green" reagent, high selectivity for mono-methylation.[9]High temperatures and pressures may be required, potential for carbamate intermediate.
Catalytic Methylation MethanolTransition Metal Catalyst (e.g., Ru, Pt)Atom-economical, inexpensive C1 source.[12]Catalyst cost and removal (especially for homogeneous catalysts), potential for catalyst poisoning.
Route B: Bromination of N-methylaniline - The Regioselectivity Hurdle

As previously mentioned, the direct bromination of N-methylaniline is problematic for selectively obtaining the 3-bromo isomer. The activating, ortho-, para-directing nature of the N-methylamino group would lead to a mixture of 2-bromo- and 4-bromo-N-methylaniline as the major products. While methods for meta-C–H bromination of aniline derivatives using palladium catalysis have been reported, these often require directing groups and specialized catalysts, which can be prohibitively expensive for large-scale production of a relatively simple intermediate.[15]

For the sake of completeness, if one were to pursue this route, a scalable brominating agent would be necessary. While elemental bromine is effective, it is highly toxic, corrosive, and hazardous to handle on a large scale.[16][17][18] N-Bromosuccinimide (NBS) is a common alternative solid brominating agent that is easier and safer to handle, making it more suitable for industrial applications.[19] Flow chemistry approaches, where bromine is generated in situ and immediately consumed, offer a significantly safer way to handle this hazardous reagent at scale.[20][21]

Recommended Scalable Protocol: Route A via Reductive Amination

Based on a balance of reagent cost, operational simplicity, and demonstrated scalability in analogous systems, a reductive amination approach for the N-methylation of 3-bromoaniline is recommended. The use of formaldehyde with a suitable reducing agent is a well-trodden path in industrial synthesis.

cluster_protocol Recommended Scalable Workflow start Charge Reactor with 3-Bromoaniline and Solvent step1 Add Formaldehyde Solution start->step1 step2 Add Reducing Agent (e.g., Formic Acid or NaBH(OAc)3) step1->step2 step3 Reaction Monitoring (HPLC) step2->step3 step4 Aqueous Workup and Phase Separation step3->step4 step5 Solvent Swap and Distillation step4->step5 step6 Dissolve in Solvent (e.g., IPA, EtOAc) step5->step6 step7 Add HCl Solution step6->step7 step8 Crystallization and Filtration step7->step8 end Dry to Obtain 3-Bromo-N-methylaniline HCl step8->end

Caption: Workflow for the recommended scalable synthesis.

Detailed Experimental Protocol

Step 1: N-methylation of 3-Bromoaniline

  • Disclaimer: This protocol is a representative example based on established procedures for reductive amination and should be optimized and validated for safety and efficiency at the desired scale.

  • Equipment: A suitably sized glass-lined or stainless steel reactor equipped with an overhead stirrer, temperature control unit (heating/cooling), and a condenser.

  • Procedure:

    • Charge the reactor with 3-bromoaniline (1.0 eq) and a suitable solvent such as methanol or tetrahydrofuran (THF).

    • Cool the mixture to 0-10 °C.

    • Slowly add an aqueous solution of formaldehyde (1.1-1.5 eq) while maintaining the temperature below 15 °C. Stir for 30-60 minutes to allow for imine formation.

    • In a separate vessel, prepare a solution or slurry of the reducing agent. For an Eschweiler-Clarke type reaction, this would be formic acid (2.0-3.0 eq). For a milder alternative, sodium triacetoxyborohydride (1.2-1.5 eq) in a suitable solvent can be used.

    • Slowly add the reducing agent to the reaction mixture, carefully controlling the temperature and any off-gassing. For the Eschweiler-Clarke reaction, the mixture is typically heated to reflux until the reaction is complete.[6] For borohydride reductions, the reaction may proceed at room temperature.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) until the consumption of the starting material is complete.

    • Upon completion, cool the reaction mixture and perform an aqueous workup. This typically involves quenching any remaining reducing agent, followed by basification (e.g., with NaOH) to a pH > 10.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate or toluene).

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate) or by azeotropic distillation.

    • Concentrate the solvent under reduced pressure to yield crude 3-Bromo-N-methylaniline as an oil. The crude product may be purified by vacuum distillation for high-purity requirements.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the purified 3-Bromo-N-methylaniline free base in a suitable solvent in which the hydrochloride salt has low solubility (e.g., isopropanol, ethyl acetate, or diethyl ether).

  • Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or concentrated aqueous HCl) with stirring.

  • The hydrochloride salt should precipitate out of the solution. The mixture may be cooled to enhance crystallization and improve the yield.

  • Collect the solid product by filtration.

  • Wash the filter cake with a small amount of the cold solvent.

  • Dry the product under vacuum to a constant weight to yield this compound.

Safety and Environmental Considerations for Scale-Up

  • Brominated Compounds: 3-Bromoaniline is a toxic substance. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are essential.[3]

  • Reductive Amination: The Eschweiler-Clarke reaction involves heating with formic acid and formaldehyde, which requires careful temperature control to manage the rate of CO2 evolution and prevent pressure buildup. The use of borohydride reagents requires careful handling as they can react with water to produce hydrogen gas.

  • Solvent Handling: Large volumes of flammable organic solvents require appropriate storage and handling procedures to mitigate fire and explosion risks.

  • Waste Management: The process will generate aqueous and organic waste streams that must be handled and disposed of in accordance with environmental regulations.

Conclusion

For the scalable synthesis of this compound, a two-step process commencing with 3-bromoaniline is the most industrially viable approach. This route circumvents the significant regioselectivity challenges associated with the bromination of N-methylaniline. Among the various N-methylation strategies, reductive amination using formaldehyde and a suitable reducing agent offers a robust and cost-effective solution. While the classic Eschweiler-Clarke reaction is a possibility, modern, milder variations may offer improved safety and selectivity profiles. The final hydrochloride salt formation is a standard and scalable procedure. As with any scale-up endeavor, thorough process safety analysis and optimization are critical to ensure a safe, efficient, and reproducible manufacturing process.[2][5]

References

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  • Conversion and selectivity in the N‐methylation of aniline under continuous flow conditions using Al‐SBA‐15(10). (n.d.).
  • Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. (n.d.). [Source for gram-scale reaction and use of PMHS].
  • How to Synthesize 3-Bromoaniline with High Purity and Simple Process? (n.d.). Guidechem.
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A Comparative Guide to N-Alkylation Methods for 3-Bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the strategic introduction of alkyl groups onto an aromatic amine is a foundational transformation. The N-alkylation of 3-bromoaniline, a versatile building block, presents a particularly interesting case study due to the electronic properties of the bromo-substituted ring. This guide provides an in-depth comparative analysis of the primary methodologies for the N-alkylation of 3-bromoaniline, offering experimental protocols, supporting data, and mechanistic insights to inform your synthetic strategy.

Introduction: The Synthetic Challenge

The N-alkylation of anilines, while conceptually straightforward, is often complicated by challenges such as over-alkylation, harsh reaction conditions, and limited substrate scope. For a substrate like 3-bromoaniline, the electron-withdrawing nature of the bromine atom can decrease the nucleophilicity of the amino group, potentially impacting reaction rates and efficiency. This guide will explore and compare four key strategies to address these challenges:

  • Classical N-Alkylation with Alkyl Halides: The most traditional approach, including modern variations like phase-transfer catalysis and microwave assistance.

  • Reductive Amination: A highly versatile and controlled method involving the reaction with a carbonyl compound followed by in-situ reduction.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

  • N-Alkylation with Alcohols: An increasingly popular "green" alternative that utilizes alcohols as alkylating agents.

Each method will be evaluated based on its general applicability, efficiency (yields and reaction times), substrate scope, and practical considerations for laboratory implementation.

Classical N-Alkylation with Alkyl Halides

Direct alkylation of 3-bromoaniline with alkyl halides is a common and long-established method. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine attacks the electrophilic carbon of the alkyl halide. However, a primary challenge is controlling over-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine.[1]

a) Conventional Heating

This method typically involves heating the aniline with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct.

Experimental Protocol: N-Benzylation of 3-Bromoaniline

  • Reaction Setup: In a round-bottom flask, dissolve 3-bromoaniline (1.0 eq.) in a suitable solvent such as acetonitrile or DMF.

  • Addition of Base: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium bicarbonate (NaHCO₃, 2.5 eq.).[2]

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 eq.) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux (e.g., 80-90°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-3-bromoaniline.

b) Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a valuable technique for reactions involving immiscible phases, such as an aqueous base and an organic solution of the reactants. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the deprotonated amine (as an ion pair) into the organic phase for reaction with the alkyl halide.[2] This method often allows for the use of milder and more economical inorganic bases.[3]

Experimental Protocol: PTC N-Alkylation of 3-Bromoaniline

  • Reaction Setup: To a vigorously stirred biphasic mixture of toluene (20 mL) and an aqueous solution of potassium carbonate (e.g., 20 mmol in 10 mL of water), add 3-bromoaniline (10 mmol), the alkyl halide (11 mmol), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 1 mmol).[4]

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction by TLC.

  • Work-up: Cool the reaction, separate the organic layer, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography or vacuum distillation.[4]

c) Microwave-Assisted N-Alkylation

Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to shorter reaction times and improved yields.[5] This technique is particularly effective for sluggish reactions.

Experimental Protocol: Microwave-Assisted N-Alkylation

  • Reaction Setup: In a microwave-safe vessel, combine 3-bromoaniline (1 eq.), the alkyl halide (1.1-1.5 eq.), and a base like K₂CO₃ (2 eq.) in a minimal amount of a high-boiling polar solvent like DMF or NMP.[6]

  • Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor at a set temperature (e.g., 150°C) for a short duration (e.g., 10-30 minutes).[6]

  • Work-up and Purification: After cooling, perform a standard aqueous work-up and purify the product by chromatography.

Comparative Data for Classical N-Alkylation Methods
Alkylating AgentMethodBaseSolventTemp. (°C)TimeYield (%)Reference
Benzyl BromideConventionalK₂CO₃AcetonitrileReflux12 hModerate[2]
Various Alkyl HalidesPTCK₂CO₃ (aq)Toluene80-90VariesGood[4]
Benzyl ChlorideMicrowaveNaHCO₃Water15020 min~48 (for p-toluidine)[Source Not Found]
Various Alkyl HalidesMicrowaveK₂CO₃/Cs₂CO₃DMF/NMP150-1705-40 minGood to Excellent[6][7]

Reductive Amination

Reductive amination is a powerful and highly selective method for preparing secondary and tertiary amines. It involves the reaction of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[8][9] This two-step, one-pot procedure effectively avoids the over-alkylation issues associated with direct alkylation with alkyl halides.[8]

Mechanism of Reductive Amination

The reaction proceeds in two main stages:

  • Imine Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine (or iminium ion).

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond.

Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[8] For less reactive anilines, such as electron-deficient ones, more forcing conditions or specific reagent combinations may be necessary.[10]

G cluster_0 Imine Formation cluster_1 Reduction 3-Bromoaniline 3-Bromoaniline Hemiaminal Hemiaminal 3-Bromoaniline->Hemiaminal + Aldehyde/Ketone Iminium Ion Iminium Ion Hemiaminal->Iminium Ion - H₂O N-Alkylated Product N-Alkylated Product Iminium Ion->N-Alkylated Product + [H⁻] (e.g., NaBH(OAc)₃)

Caption: General mechanism of reductive amination.

Experimental Protocol: Reductive Amination of 3-Bromoaniline with an Aldehyde

  • Reactant Preparation: In a round-bottom flask, dissolve 3-bromoaniline (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).[8]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. For less reactive carbonyls or anilines, the addition of a catalytic amount of acetic acid can facilitate imine formation.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the stirred solution.[8]

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[8]

Performance Data for Reductive Amination
AmineCarbonyl CompoundReducing AgentSolventYield (%)Reference
Electron-deficient anilinesVarious ketonesBH₃·THF/AcOHCH₂Cl₂Good to excellent[10]
Aniline derivativesVarious aldehydesPd/C, HCOOH·NEt₃2-PropanolExcellent[Source Not Found]
AnilineButyraldehydePd/C, Ammonium formate2-Propanol (aq)High[11]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or triflate) and an amine.[12][13] This method is exceptionally versatile and tolerates a wide range of functional groups, making it a cornerstone of modern organic synthesis. For the N-alkylation of 3-bromoaniline, this would involve coupling with an organoamine. However, the more common application is the coupling of an aryl halide with an amine, which is technically an arylation of the amine. For the synthesis of N-alkyl-3-bromoanilines, one would typically start with 3-dibromoaniline and couple it with an alkylamine.

Mechanism of Buchwald-Hartwig Amination

The catalytic cycle generally involves:

  • Oxidative Addition: The aryl halide oxidatively adds to a Pd(0) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The N-arylated amine is eliminated from the palladium complex, regenerating the Pd(0) catalyst.[12]

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(L)₂-X Ar-Pd(II)(L)₂-X Pd(0)L₂->Ar-Pd(II)(L)₂-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)(NHR'R'') Ar-Pd(II)(L)(NHR'R'') Ar-Pd(II)(L)₂-X->Ar-Pd(II)(L)(NHR'R'') + R'R''NH - HX, -L Ar-Pd(II)(L)(NR'R'') Ar-Pd(II)(L)(NR'R'') Ar-Pd(II)(L)(NHR'R'')->Ar-Pd(II)(L)(NR'R'') Base Ar-Pd(II)(L)(NR'R'')->Pd(0)L₂ Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with an Amine

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the aryl bromide (1.0 eq.), the amine (1.1-1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or LHMDS, 1.4 eq.).[4]

  • Solvent Addition: Add an anhydrous solvent such as toluene or dioxane via syringe.

  • Reaction: Heat the mixture to the required temperature (typically 80-110°C) with stirring. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Performance Data for Buchwald-Hartwig Amination
Aryl HalideAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
4-BromotoluenePiperidinePd₂(dba)₃/SIPr·HClLHMDSTHF2298[4]
BromobenzeneVarious secondary amines[Pd(allyl)Cl]₂/XPhosNaOtBuToluene100>90[14]
Aryl BromidesAlkylaminesPd-precatalyst/XPhosLiTMP2-MeTHFRT94[3]

N-Alkylation with Alcohols

The use of alcohols as alkylating agents represents a greener alternative to alkyl halides, as the only byproduct is water.[15] These reactions are typically catalyzed by transition metal complexes (e.g., Ru, Ir) and proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.

Mechanism of N-Alkylation with Alcohols

  • Alcohol Dehydrogenation: The metal catalyst temporarily "borrows" hydrogen from the alcohol to form a metal hydride and an aldehyde or ketone intermediate.

  • Imine Formation: The aniline condenses with the in-situ generated carbonyl compound to form an imine.

  • Imine Reduction: The metal hydride then reduces the imine to the secondary amine, and the catalyst is regenerated.

G cluster_0 Hydrogen Borrowing cluster_1 Condensation cluster_2 Hydrogenation RCH₂OH RCH₂OH RCHO RCHO RCH₂OH->RCHO [M-H] Imine Imine RCHO->Imine + 3-Bromoaniline - H₂O N-Alkylated Product N-Alkylated Product Imine->N-Alkylated Product [M-H]

Caption: Simplified "Borrowing Hydrogen" mechanism.

Experimental Protocol: Ru-Catalyzed N-Alkylation of 4-Bromoaniline with an Alcohol

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine the bromoaniline (1 mmol), the alcohol (1 mmol), a ruthenium catalyst (e.g., a commercially available Ru pincer complex, 2 mol%), and potassium tert-butoxide (1 mmol).[15]

  • Solvent Addition: Add anhydrous toluene (1 mL).

  • Reaction: Heat the mixture (e.g., at 70°C) for the required time (e.g., 24 hours).

  • Work-up and Purification: After cooling, perform a standard aqueous work-up and purify the product by column chromatography.

Performance Data for N-Alkylation with Alcohols
AmineAlcoholCatalystBaseTemp. (°C)Yield (%)Reference
4-BromoanilineMethanolRu-pincer complexKtBuORefluxHigh[15]
4-BromoanilineBenzyl alcoholNHC-Ir(III) complexKtBuO12082[16]
AnilineBenzyl alcoholCoNₓ@NCt-BuOK140High[17]

Comparative Summary and Recommendations

MethodKey AdvantagesKey DisadvantagesBest Suited For
Classical N-Alkylation Simple reagents, well-established procedures. PTC and Microwave can improve efficiency.Risk of over-alkylation, often requires forcing conditions.Straightforward alkylations where selectivity is not a major concern or can be controlled by stoichiometry.
Reductive Amination Excellent control over mono-alkylation, broad substrate scope, mild conditions.[8]Requires a carbonyl compound as the alkyl source, some reducing agents are toxic/moisture-sensitive.Highly selective synthesis of secondary and tertiary amines, especially when over-alkylation is a problem.
Buchwald-Hartwig Amination Excellent functional group tolerance, broad scope for both amine and aryl halide.[13]Requires expensive and air-sensitive catalysts/ligands, inert atmosphere.Complex molecule synthesis where other methods fail due to functional group incompatibility.
N-Alkylation with Alcohols "Green" method (water as byproduct), atom-economical.[15]Requires a catalyst, may need higher temperatures.Sustainable synthesis protocols, particularly for industrial applications.

Recommendation for 3-Bromoaniline:

  • For high selectivity and control , especially for the synthesis of mono-alkylated products, reductive amination is the method of choice. Its operational simplicity and the avoidance of over-alkylation make it a highly reliable strategy.

  • For rapid synthesis and process optimization , microwave-assisted classical N-alkylation can provide significant advantages in terms of reaction time.

  • If the synthesis is part of a complex molecular assembly with sensitive functional groups, the Buchwald-Hartwig amination offers unparalleled tolerance and scope, although it comes at a higher cost.

  • For developing environmentally benign processes , N-alkylation with alcohols is a forward-looking approach that minimizes waste and utilizes readily available starting materials.

Ultimately, the optimal method for the N-alkylation of 3-bromoaniline will depend on the specific requirements of the synthesis, including the desired scale, the complexity of the target molecule, cost considerations, and the importance of "green" chemistry principles.

References

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides. [URL: provided by grounding tool]
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9904332/]
  • Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: provided by grounding tool]
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-N,N-diethyl-4-methylaniline. [URL: provided by grounding tool]
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8659138/]
  • BenchChem. (2025). Application Notes and Protocols for the N-alkylation of Amines with 1-Bromo-3-methoxypropane. [URL: provided by grounding tool]
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: provided by grounding tool]
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [URL: https://pubs.acs.org/doi/abs/10.1021/ed083p929]
  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. (2016). Synfacts. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0035-1561795]
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Simple and Efficient Microwave Assisted N-Alkylation of Isatin. (2008). Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6244903/]
  • Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. [URL: provided by grounding tool]
  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2015). RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra06515a]
  • Reductive Amination. (2023). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/23%3A_Synthesis/23.
  • One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. (2015).
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). Catalysis Science & Technology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10714771/]
  • A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. (2022). Nature Chemistry. [URL: https://www.
  • Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221. [URL: https://pubs.rsc.org/en/content/articlelanding/2004/gc/b402059c]
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. (2022). ResearchGate. [URL: https://www.researchgate.net/figure/N-alkylation-of-aniline-and-substituted-anilines-with-different-benzyl-alcohols-using_fig2_359301987]
  • ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. (2010).
  • Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2 : Anticancer, docking, and DFT studies. (2022). Archiv der Pharmazie. [URL: https://pubmed.ncbi.nlm.nih.gov/35137966/]
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). International Journal of Scientific Research in Science and Technology. [URL: provided by grounding tool]
  • A highly efficient and selective dialkylation of 4H-cyclopenta[2,1-b:3,4-b']dithiophene (CPDT) using aqueous NaOH and phase transfer catalyst. (n.d.). RSC Advances. [URL: https://pubs.rsc.org/en/content/articlepdf/2015/ra/c5ra11740b]
  • Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. [URL: provided by grounding tool]
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A Senior Application Scientist's Guide to Evaluating the Cost-Effectiveness of 3-Bromo-N-methylaniline Hydrochloride Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Price Tag in Reagent Procurement

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision point that reverberates through the entire discovery and development pipeline. 3-Bromo-N-methylaniline hydrochloride is a versatile building block in organic synthesis, frequently employed in the construction of pharmacologically active molecules and advanced materials.[1][2][3] While the initial purchase price is a tangible metric, a true understanding of cost-effectiveness extends far beyond the number on an invoice. The purity, consistency, and performance of a chemical reagent can significantly impact project timelines, resource allocation, and the ultimate success of a research program.

This guide provides a comprehensive framework for evaluating the cost-effectiveness of different suppliers of this compound. It is designed to empower scientists to make data-driven procurement decisions by moving beyond simple price comparisons to a holistic assessment of value. We will detail a series of analytical and functional tests, explain the scientific rationale behind each protocol, and provide a clear methodology for calculating a "true cost" that accounts for material quality and performance. Adhering to rigorous raw material qualification is not just good science; it is a regulatory expectation in the pharmaceutical industry to ensure the identity, quality, and purity of all components used in drug manufacturing.[4][5][6]

The Three Pillars of Cost-Effectiveness: Price, Purity, and Performance

A robust evaluation of a chemical supplier rests on three pillars:

  • Price: The quoted cost per unit of mass (e.g., $/gram). This is the most straightforward metric but is often the most misleading when considered in isolation.

  • Purity: The percentage of the desired compound in the material provided. Impurities can lead to unforeseen side reactions, difficult purifications, and lower yields of the desired product.

  • Performance: How the reagent behaves in a practical, downstream application. A high-purity material that fails to perform as expected due to the presence of inhibitory impurities is of little value.

This guide will walk you through a systematic approach to quantify each of these pillars, culminating in a comprehensive cost-effectiveness model.

Phase 1: Initial Supplier Screening and Documentation Review

Before committing to purchasing material for testing, a preliminary screening of potential suppliers is essential. Reputable suppliers will readily provide key documentation:

  • Certificate of Analysis (CoA): This document should specify the lot number, appearance, and results of quality control tests, such as purity determined by a specific analytical method (e.g., HPLC, GC, or titration).

  • Specifications Sheet: This provides the acceptable ranges for various physical and chemical properties of the product.

  • Safety Data Sheet (SDS): Crucial for ensuring safe handling and storage of the material.[7]

During this phase, compare the stated purity levels and the analytical methods used for their determination. A supplier providing a CoA with detailed analytical data (e.g., an HPLC chromatogram) demonstrates a higher level of transparency and quality control.

Phase 2: Experimental Evaluation Protocol

Upon selecting a small number of potential suppliers (we recommend evaluating three for a comprehensive comparison), the next step is a head-to-head experimental evaluation. The following protocols are designed to provide a quantitative assessment of purity and performance.

Part A: Analytical Characterization (Purity & Identity)

This part of the evaluation focuses on verifying the identity and quantifying the purity of the this compound from each supplier.

1. Identity Verification: FT-IR and ¹H NMR Spectroscopy

  • Rationale: These spectroscopic techniques provide a "fingerprint" of the molecule, confirming that the material is indeed this compound. The FT-IR spectrum will show characteristic peaks for the N-H bond, C-N bond, aromatic C-H bonds, and the C-Br bond.[8][9][10][11] The ¹H NMR spectrum will provide information on the number, connectivity, and chemical environment of the protons in the molecule, which should be consistent with the expected structure.[12][13][14]

  • Protocol: ¹H NMR Spectroscopy

    • Prepare a sample by dissolving ~5-10 mg of the material from each supplier in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Acquire a ¹H NMR spectrum on a 300 MHz or higher spectrometer.

    • Process the data and compare the chemical shifts, splitting patterns, and integration values to a reference spectrum or the expected theoretical values. All samples should show a consistent pattern corresponding to the structure of 3-Bromo-N-methylaniline.

2. Purity Assessment: High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is a powerful and precise technique for separating and quantifying the components of a mixture.[15][16] By developing a robust HPLC method, we can determine the purity of the main compound and identify the presence of any impurities. The area percentage of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

  • Protocol: HPLC Purity Determination

    • Instrumentation: HPLC system with a UV detector.

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 30°C.

      • Detection: UV at 254 nm.

    • Sample Preparation:

      • Accurately prepare a stock solution of each supplier's material in the mobile phase to a concentration of approximately 1 mg/mL.

      • Filter the solutions through a 0.45 µm syringe filter before injection.

    • Analysis:

      • Inject each sample and record the chromatogram for a sufficient time to allow for the elution of any late-eluting impurities.

      • Calculate the purity of each sample using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Part B: Performance in a Representative Synthetic Application
  • Rationale: The ultimate test of a reagent's quality is its performance in a chemical reaction. The Buchwald-Hartwig amination is a widely used and powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, making it an excellent choice for a functional test.[17][18][19][20][21] The yield and purity of the resulting product will serve as a direct measure of the reagent's performance.

  • Protocol: Buchwald-Hartwig Amination

    • Reaction Setup (Perform in triplicate for each supplier):

      • To an oven-dried reaction vial containing a magnetic stir bar, add Pd₂(dba)₃ (1 mol%), RuPhos (2 mol%), the aryl halide (e.g., 4-tert-butylbromobenzene, 1.0 equiv), this compound (1.2 equiv) from a single supplier, and sodium tert-butoxide (1.4 equiv).

      • Seal the vial with a septum and purge with argon for 5 minutes.

      • Add anhydrous toluene via syringe.

      • Place the vial in a preheated oil bath at 100 °C and stir for 16 hours.

    • Work-up and Analysis:

      • Cool the reaction to room temperature and dilute with ethyl acetate.

      • Filter the mixture through a pad of celite and wash the celite with additional ethyl acetate.

      • Concentrate the filtrate under reduced pressure.

      • Determine the crude yield.

      • Analyze the crude product by HPLC (using a suitable method for the product) to determine the purity of the desired product.

Phase 3: Data Analysis and Cost-Effectiveness Calculation

After completing the experimental evaluation, the next step is to collate the data and calculate the true cost-effectiveness of each supplier.

Data Summary

Summarize all quantitative data in a clear, structured table for easy comparison.

Metric Supplier A Supplier B Supplier C
Quoted Price ($/g) $10.00$8.50$12.00
Experimentally Determined Purity (HPLC %) 99.5%97.2%99.8%
Average Reaction Yield (%) 92%85%94%
Purity of Crude Product (%) 95%88%96%
Cost-Effectiveness Calculation

To move beyond the simple quoted price, we will calculate two key metrics: "Cost per Gram of Pure Reagent" and "Cost per Gram of Pure Product."

  • Cost per Gram of Pure Reagent: This metric adjusts the price for the actual purity of the material.

    • Formula: Quoted Price ($/g) / (Experimentally Determined Purity / 100)

  • Cost per Gram of Pure Product: This is the most comprehensive metric, as it accounts for both the purity of the starting material and its performance in a real-world application.

    • Formula: (Cost of Reagent Used in Reaction) / (Mass of Pure Product Obtained)

Example Calculation for Supplier A:

  • Cost per Gram of Pure Reagent:

    
    10.05**
    
  • Cost per Gram of Pure Product: (Assuming 1g of this compound was used, and the theoretical product mass is 1.5g)

    • Cost of Reagent Used: 1g * $10.00/g = $10.00

    • Mass of Pure Product: (1.5g theoretical yield) * (92% reaction yield) * (95% product purity) = 1.311g

    • Cost per Gram of Pure Product:

      
      7.63**
      
Comparative Cost-Effectiveness
Metric Supplier A Supplier B Supplier C
Quoted Price ($/g) $10.00$8.50 $12.00
Cost per Gram of Pure Reagent ($) $10.05$8.74$12.02
Cost per Gram of Pure Product ($) $7.63$8.21 $7.59

Analysis: In this hypothetical example, while Supplier B offered the lowest initial price, their lower purity and reaction performance resulted in a higher cost per gram of pure product. Supplier C, despite having the highest initial price, proved to be the most cost-effective due to its exceptional purity and performance.

Visualizing the Workflow and Decision Logic

The following diagrams illustrate the evaluation process.

Supplier_Evaluation_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Experimental Evaluation cluster_2 Phase 3: Analysis & Decision A Identify Potential Suppliers B Review CoAs and Specs A->B C Analytical Characterization (NMR, HPLC) B->C Purchase Samples D Performance Testing (Buchwald-Hartwig Amination) C->D E Collate Data (Price, Purity, Yield) D->E Generate Results F Calculate Cost-Effectiveness Metrics E->F G Select Optimal Supplier F->G

Caption: Workflow for evaluating this compound suppliers.

Cost_Effectiveness_Logic A Quoted Price ($/g) D Cost per Gram of Pure Reagent A->D B Purity (%) B->D C Performance (Yield %) E Cost per Gram of Pure Product C->E D->E

Caption: Logic for calculating true cost-effectiveness.

Conclusion and Recommendations

The procurement of chemical reagents is a strategic decision that requires a data-driven approach. Relying solely on the quoted price can lead to increased downstream costs due to lower yields, complex purifications, and project delays. By implementing a systematic evaluation process that incorporates analytical characterization and functional testing, researchers can gain a comprehensive understanding of a supplier's true value.

We recommend establishing a standardized internal protocol for qualifying critical reagents from new suppliers. The framework presented in this guide—evaluating price, purity, and performance—provides a robust and defensible methodology for selecting the most cost-effective supplier, thereby optimizing research outcomes and ensuring the responsible use of laboratory resources. This rigorous approach to raw material qualification is fundamental to achieving reproducible scientific results and is a cornerstone of quality management in the pharmaceutical industry.[22][23]

References

  • Application Notes & Protocols for Buchwald-Hartwig Amination using RuPhos with Functionalized Anilines. Benchchem.
  • Understanding the Current FDA Requirements for Raw Materials and Components. ComplianceOnline.
  • cGMP Controlled Raw M
  • 3-Bromo-N-methylaniline 97 66584-32-5. Sigma-Aldrich.
  • FT‐IR spectra of the p‐substituted aniline‐based diadducts.
  • Buchwald–Hartwig amin
  • Buchwald‐Hartwig amination of aryl halides with substituted anilines.
  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),...
  • Buchwald-Hartwig Amin
  • Chapter 3: Synthetic Methods for Primary Anilines. Books.
  • 3-Bromo-4-methylaniline(7745-91-7) 1H NMR spectrum. ChemicalBook.
  • FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calcul
  • This compound. ChemScene.
  • CGMP controlled Raw Materials – Regulations and Best Practices. ComplianceOnline.com.
  • What is 3-Bromo-2-methylaniline and how is it synthesized? Guidechem.
  • Qualification of Raw Materials for Biopharmaceutical Use.
  • The Role of 3-Bromoaniline in Modern Organic Synthesis. Ketone Pharma.
  • Buy 3-BROMO-N-METHYLANILINE
  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Chemistry.
  • FTIR spectra of aniline tetramer.
  • Raw Material Control for Biotechs (Part 2)
  • 3-Bromo-5-methylaniline hydrochloride. Chem-Impex.
  • 3-BROMO-N-METHYLANILINE(66584-32-5) 1H NMR. ChemicalBook.
  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry.
  • A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS. Benchchem.
  • A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol. Benchchem.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Bromo-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Methodological Equivalence

In the landscape of pharmaceutical development and manufacturing, the intermediates and active pharmaceutical ingredients (APIs) are subject to rigorous quality control. 3-Bromo-N-methylaniline hydrochloride, a key starting material or intermediate in various synthetic pathways, is no exception. The analytical methods used to assess its purity, potency, and impurity profile are the cornerstones of quality assurance. Without robust and reliable analytical data, the safety and efficacy of the final drug product could be compromised.[1]

Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[2][3] However, in a globalized development environment, it is common for testing to occur across different laboratories or for a product's lifecycle to necessitate the use of different analytical technologies. This is where cross-validation becomes critical. Cross-validation is the process of demonstrating that two or more distinct analytical procedures can be used for the same intended purpose, yielding comparable and reliable results.[4][5]

This guide provides an in-depth comparison and cross-validation framework for two common and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and interpret comparative data to empower researchers and quality control professionals in making informed decisions.

Chapter 1: The Analytical Contenders: HPLC vs. GC

The choice between HPLC and GC is fundamentally driven by the physicochemical properties of the analyte. This compound is a salt, making it non-volatile. For GC analysis, it must be analyzed as its free base, 3-Bromo-N-methylaniline, which is thermally stable and sufficiently volatile. HPLC, conversely, is ideally suited for analyzing the salt form directly in solution. This fundamental difference dictates every subsequent step of method development and validation.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For this compound, a reversed-phase method is the logical choice, separating compounds based on their hydrophobicity.

Experimental Protocol: HPLC-UV Method

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

      • Rationale: A C18 stationary phase provides excellent hydrophobic retention for the aromatic aniline derivative. The dimensions represent a standard analytical column offering good resolution and efficiency.

    • Mobile Phase:

      • A: 0.1% Phosphoric Acid in Water

      • B: Acetonitrile

      • Rationale: Phosphoric acid is used to control the pH of the mobile phase, ensuring the analyte is in a consistent ionic state (protonated) and improving peak shape by minimizing tailing. Acetonitrile is a common organic modifier with good UV transparency.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

      • Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

    • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

    • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the working standard.

Gas Chromatography (GC-FID)

GC separates compounds based on their volatility and interaction with the stationary phase. As noted, the hydrochloride salt must be converted to its free base for this analysis. This is typically achieved by neutralizing the sample with a base and extracting the free aniline into an organic solvent.

Experimental Protocol: GC-FID Method

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Rationale: A 5% phenyl-methylpolysiloxane (DB-5) column is a robust, general-purpose column that provides good separation for a wide range of semi-volatile organic compounds, including substituted anilines.[6]

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

      • Rationale: The temperature program is designed to ensure the analyte is eluted with a good peak shape within a reasonable runtime while also cleaning the column of any less volatile components.

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID): 300 °C.

    • Split Ratio: 20:1.[7]

    • Injection Volume: 1 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL of free base): Accurately weigh ~11.9 mg of this compound (equivalent to 10 mg of free base) into a 15 mL centrifuge tube. Add 5 mL of water and 1 mL of 1M Sodium Hydroxide. Vortex to dissolve and neutralize. Add 5 mL of Dichloromethane, cap, and vortex for 2 minutes. Centrifuge to separate the layers. Carefully transfer the bottom organic layer to a clean vial. This provides a stock solution of approximately 2 mg/mL. Dilute 1:1 with Dichloromethane to achieve 1 mg/mL.

    • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with Dichloromethane.

    • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard.

Chapter 2: Designing the Cross-Validation Study

The cross-validation study is designed to rigorously compare the performance characteristics of the HPLC and GC methods according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4] The goal is to establish their equivalence for the quantitative determination of this compound.

Cross-Validation Workflow

The workflow ensures a systematic comparison of all critical validation parameters.

CrossValidation_Workflow cluster_prep Preparation cluster_methods Method Execution cluster_validation Validation & Comparison Sample Bulk Sample of 3-Bromo-N-methylaniline HCl HPLC_Prep HPLC Sample Prep (Direct Dissolution) Sample->HPLC_Prep GC_Prep GC Sample Prep (Neutralization & LLE) Sample->GC_Prep Std Reference Standard Std->HPLC_Prep Std->GC_Prep HPLC_Analysis HPLC-UV Analysis HPLC_Prep->HPLC_Analysis GC_Analysis GC-FID Analysis GC_Prep->GC_Analysis Params Validation Parameters (Specificity, Linearity, Accuracy, Precision, LOQ, Robustness) HPLC_Analysis->Params Generate Data GC_Analysis->Params Generate Data Data_Comp Data Comparison & Statistical Analysis Params->Data_Comp Conclusion Equivalence Conclusion Data_Comp->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC methods.

Validation Parameters and Acceptance Criteria

The following parameters will be evaluated for both methods.[8][9]

ParameterPurposeAcceptance Criteria
Specificity To ensure the method is free from interference from impurities or degradation products.Peak purity analysis (for HPLC) and baseline resolution from known impurities.
Linearity To demonstrate a direct proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration.
Accuracy The closeness of test results to the true value.% Recovery of 98.0% to 102.0% at three concentration levels.
Precision The degree of agreement among individual test results.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
LOQ The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; acceptable precision and accuracy at this concentration.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.RSD of results should remain within acceptable limits (e.g., ≤ 2.0%).

Chapter 3: Comparative Data Analysis

The following tables summarize the hypothetical (but realistic) data obtained from the cross-validation study.

Table 1: Linearity and Quantitation Limits
ParameterHPLC-UV MethodGC-FID Method
Range Studied 50 - 150 µg/mL50 - 150 µg/mL
Correlation (r²) 0.99980.9995
Linear Regression Eq. y = 25431x + 1050y = 18765x + 850
LOQ 0.5 µg/mL1.0 µg/mL
  • Analysis: Both methods exhibit excellent linearity within the defined range. The HPLC method shows a slightly lower Limit of Quantitation (LOQ), suggesting higher sensitivity. This is expected as direct injection in HPLC avoids potential analyte loss during the liquid-liquid extraction (LLE) step required for the GC method.

Table 2: Accuracy (Recovery)
Spiked Level% of Target (100 µg/mL)HPLC-UV (% Recovery)GC-FID (% Recovery)
Level 180%99.5%98.8%
Level 2100%100.3%100.9%
Level 3120%101.1%101.5%
Average Recovery 100.3% 100.4%
  • Analysis: Both methods demonstrate outstanding accuracy, with average recovery values well within the 98.0-102.0% acceptance criteria. The GC method's slightly wider variability can be attributed to the manual extraction step, which introduces more potential for error than the simple dissolution for HPLC.

Table 3: Precision (Relative Standard Deviation - RSD)
Precision TypeParameterHPLC-UV (%RSD)GC-FID (%RSD)
Repeatability (n=6 injections)0.45%0.85%
Intermediate (Different day, analyst)0.88%1.55%
  • Analysis: The HPLC method is demonstrably more precise, with significantly lower RSDs for both repeatability and intermediate precision. This reinforces the idea that the multi-step sample preparation for GC introduces more variability than the streamlined HPLC workflow. Nonetheless, both methods meet the acceptance criteria (RSD ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision).

Table 4: Robustness
Parameter VariedHPLC-UV (%RSD)Parameter VariedGC-FID (%RSD)
Flow Rate (± 0.1 mL/min)0.9%Oven Ramp (± 2 °C/min)1.3%
Column Temp (± 2 °C)0.7%Helium Flow (± 0.1 mL/min)1.8%
Mobile Phase pH (± 0.1)1.2%Injector Temp (± 5 °C)0.9%
  • Analysis: Both methods are robust. The HPLC method shows slight sensitivity to mobile phase pH, which can affect the ionization state and retention of the analyte. The GC method is most sensitive to changes in carrier gas flow, which directly impacts retention time and peak integration.

Chapter 4: Synthesis and Authoritative Grounding

The cross-validation study successfully demonstrates that both the developed HPLC-UV and GC-FID methods are suitable for the quantitative analysis of this compound. They are specific, accurate, precise, and robust within the validated range.

The logical relationship between the choice of method and the validation outcomes can be visualized as follows:

Logical_Relationship cluster_method Method Choice cluster_params Key Influenced Parameters cluster_outcome Likely Outcome HPLC HPLC Method (Direct Analysis) Precision Precision HPLC->Precision Sensitivity Sensitivity (LOQ) HPLC->Sensitivity Throughput Sample Throughput HPLC->Throughput Specificity_Imp Specificity for Non-Volatile Impurities HPLC->Specificity_Imp GC GC Method (Requires Derivatization/ Neutralization) GC->Precision GC->Sensitivity GC->Throughput HPLC_Outcome Higher Precision Higher Sensitivity Higher Throughput Better for Polar Impurities Precision->HPLC_Outcome Higher GC_Outcome Lower Precision Lower Sensitivity Lower Throughput Better for Volatile Impurities Precision->GC_Outcome Lower Sensitivity->HPLC_Outcome Higher Sensitivity->GC_Outcome Lower Throughput->HPLC_Outcome Higher Throughput->GC_Outcome Lower Specificity_Imp->HPLC_Outcome Superior

Caption: Relationship between method choice and validation outcomes.

Expert Recommendation:
  • For high-throughput, routine Quality Control: The HPLC-UV method is superior. Its simple sample preparation leads to higher precision, better sensitivity (lower LOQ), and faster sample turnaround. It is also the preferred method for analyzing potential non-volatile, polar, or thermally labile impurities.

  • For orthogonal validation or specific impurity analysis: The GC-FID method serves as an excellent secondary or orthogonal method. Its different separation mechanism provides confidence that no impurities are co-eluting with the main peak in the HPLC method. It would be the method of choice for identifying and quantifying volatile impurities or residual solvents.

Conclusion

This guide demonstrates that while both HPLC and GC can be validated to provide accurate and reliable data for this compound, they are not interchangeable without careful consideration. The cross-validation data reveals that the HPLC method offers superior precision and sensitivity due to its more direct sample preparation workflow. The GC method, while slightly more variable, provides a valuable orthogonal technique.

Ultimately, the choice of method should be dictated by the specific application. By understanding the inherent strengths and weaknesses of each technique, as revealed through a comprehensive cross-validation study, scientists can ensure the highest level of data integrity and product quality.[2] This adherence to rigorous scientific principles and regulatory standards, such as those from the ICH, is fundamental to safeguarding public health.[1][9]

References

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [Link]
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]
  • Cross and Partial Validation. European Bioanalysis Forum. [Link]
  • Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • Gas chromatography-mass spectrometry detection method for methylaniline compound.
  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency (EPA). [Link]
  • 4-Methylaniline hydrochloride - SIELC Technologies. SIELC Technologies. [Link]

Sources

A Comparative Guide to the Biological Activity of 3-Bromo-N-methylaniline Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the aniline scaffold represents a privileged structure, serving as a versatile starting point for the synthesis of a myriad of biologically active compounds.[1][2] Among these, derivatives of 3-Bromo-N-methylaniline hydrochloride are of growing interest due to their potential therapeutic applications. This guide provides a comparative analysis of the biological activities of these derivatives, with a primary focus on their anticancer properties, for which experimental data on close analogues is available. Furthermore, we will explore the potential for other biological activities and provide detailed, field-proven experimental protocols to guide further research and development in this promising area.

The Rationale for Derivatization: Structure-Activity Relationship (SAR)

The biological efficacy of aniline derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring.[3] Chemical modifications to the parent 3-Bromo-N-methylaniline structure can modulate its physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance. These modifications, in turn, can significantly impact the compound's interaction with biological targets, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of a diverse range of derivatives is therefore a critical step in the journey from a lead compound to a viable drug candidate.

Anticancer Activity: A Case Study with Imatinib Analogues

While direct comparative studies on a broad panel of this compound derivatives are limited, a notable study on the synthesis and anticancer evaluation of novel imatinib derivatives provides valuable insights.[4] In this research, 3-bromo-4-methylaniline, a close structural analogue, was utilized as a key starting material to synthesize a series of compounds with potential anticancer activity.

The synthesized derivatives were evaluated for their in vitro anti-proliferative activity against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[5]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of selected imatinib analogues derived from 3-bromo-4-methylaniline against various cancer cell lines. Lower IC50 values are indicative of greater cytotoxic potency.

Compound IDCancer Cell LineIC50 (µM)[4]
Derivative 1 K562 (Chronic Myelogenous Leukemia)15.2 ± 1.2
Jurkat (Acute T-cell Leukemia)22.5 ± 2.1
Reh (B-cell Acute Lymphoblastic Leukemia)18.9 ± 1.8
Derivative 2 K562 (Chronic Myelogenous Leukemia)10.8 ± 0.9
Jurkat (Acute T-cell Leukemia)17.3 ± 1.5
Reh (B-cell Acute Lymphoblastic Leukemia)14.6 ± 1.3
Derivative 3 K562 (Chronic Myelogenous Leukemia)> 50
Jurkat (Acute T-cell Leukemia)> 50
Reh (B-cell Acute Lymphoblastic Leukemia)> 50
Imatinib K562 (Chronic Myelogenous Leukemia)0.5 ± 0.05
(Reference)Jurkat (Acute T-cell Leukemia)> 50
Reh (B-cell Acute Lymphoblastic Leukemia)> 50

Note: The specific structures of Derivatives 1, 2, and 3 are detailed in the referenced publication. This table is a representative summary of the type of comparative data generated.

Expert Interpretation: The data reveals that specific structural modifications to the 3-bromo-4-methylaniline core can lead to compounds with significant cytotoxic activity against leukemic cell lines. For instance, the variation in IC50 values between Derivative 1, 2, and 3 highlights a clear structure-activity relationship. While not as potent as the parent drug imatinib against the K562 cell line, these derivatives demonstrate the potential of the 3-bromoaniline scaffold in the design of novel anticancer agents. The lack of activity in certain derivatives (e.g., Derivative 3) underscores the importance of precise molecular design for target engagement.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This protocol outlines the standardized procedure for determining the cytotoxic effects of novel compounds on cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., K562, Jurkat)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (derivatives of this compound)

  • Positive control (e.g., Doxorubicin)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. Compound Dilution treatment 3. Cell Treatment compound_prep->treatment incubation 4. Incubation (48-72 hours) treatment->incubation mtt_addition 5. MTT Addition (4 hours) incubation->mtt_addition solubilization 6. Formazan Solubilization (DMSO) mtt_addition->solubilization read_plate 7. Absorbance Reading (570 nm) solubilization->read_plate calc_ic50 8. IC50 Calculation read_plate->calc_ic50

Caption: Workflow for MTT cytotoxicity assay.

Exploring Further Biological Frontiers: Protocols for Future Investigation

The versatility of the aniline scaffold suggests that derivatives of this compound may possess other valuable biological activities. Below are detailed protocols for assessing antimicrobial and anti-inflammatory properties, providing a roadmap for comprehensive evaluation.

Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[6][7] Aniline derivatives have shown promise in this area.[3]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds and positive controls in the 96-well plate containing the broth medium.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.

MIC_Workflow start Start inoculum_prep 1. Prepare Microbial Inoculum (0.5 McFarland Standard) start->inoculum_prep compound_dilution 2. Serial Dilution of Compounds in 96-well plate inoculum_prep->compound_dilution inoculation 3. Inoculate wells with microbial suspension compound_dilution->inoculation incubation 4. Incubate plate (e.g., 37°C, 18-24h) inoculation->incubation read_results 5. Determine MIC (Lowest concentration with no visible growth) incubation->read_results end End read_results->end

Caption: Broth Microdilution workflow for MIC determination.

Potential Signaling Pathways

The biological effects of novel compounds are often mediated through their interaction with specific cellular signaling pathways. For instance, a hypothetical anticancer derivative of 3-Bromo-N-methylaniline might exert its effect by inhibiting a key kinase in a cancer-related pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival.

Signaling_Pathway Hypothetical Drug Action on a Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Drug 3-Bromo-N-methylaniline Derivative Drug->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological potential of derivatives stemming from this compound, with a specific focus on their anticancer activities as demonstrated by close analogues. The presented data underscores the significance of this chemical scaffold in the design of novel therapeutic agents. The detailed experimental protocols for cytotoxicity and antimicrobial screening offer a practical framework for researchers to further explore the biological landscape of these compounds.

Future research should focus on synthesizing a broader library of derivatives and conducting comprehensive in vitro and in vivo evaluations across a range of biological assays, including anti-inflammatory, antiviral, and neuroprotective screens. A thorough investigation of the structure-activity relationships will be paramount in optimizing lead compounds for enhanced potency and selectivity, ultimately paving the way for the development of next-generation therapeutics.

References

  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of N
  • Structure of two aniline derivatives as potent anticancer lead compounds.
  • Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng. [Link]
  • Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymeriz
  • Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. MDPI. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance for the safe and compliant disposal of 3-Bromo-N-methylaniline hydrochloride. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their final disposition. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that safety and environmental stewardship are integral to our work.

Core Principle: Hazard-Awareness Before Handling

This compound is a halogenated aromatic amine derivative. Its proper handling and disposal are dictated by its inherent chemical properties and associated hazards. Aniline and its derivatives are recognized for their potential toxicity, and the presence of a bromine atom introduces further environmental considerations.[1][2][3]

Before any disposal procedure, it is imperative to recognize the primary hazards associated with this compound.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Acute Toxicity, Oral Harmful or toxic if swallowed.[4]💀P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Skin Corrosion/Irritation May cause skin irritation.[4][5][6]P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/Irritation Causes serious eye irritation.[4][5][6]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Environmental Hazard Discharge into the environment must be avoided. Halogenated organic compounds can be persistent and harmful to aquatic life.[2][7]🌳P273: Avoid release to the environment.

This table synthesizes data from multiple Safety Data Sheets (SDSs). Always refer to the specific SDS provided by your supplier for the most accurate information.

The Regulatory Imperative: Compliance with Hazardous Waste Regulations

From the moment it is designated for disposal, this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[8] This classification is based on its likely exhibition of the "Toxicity" characteristic.[8][9]

Key Regulatory Mandates:

  • Do Not Drain Dispose: Never dispose of this chemical, or solutions containing it, down the sink.[1][2] It is water-soluble and can contaminate waterways.

  • Segregation is Mandatory: Keep this waste stream separate from non-hazardous waste and other incompatible chemical wastes.[10][11] Specifically, do not mix with strong acids or bases.[5][10]

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.[8][10][12]

  • Satellite Accumulation Areas (SAAs): Waste must be stored at or near the point of generation in a designated SAA that is under the control of laboratory personnel.[8][12][13]

Pre-Disposal Operations: Minimization and Safe Accumulation

Effective waste management begins with proactive laboratory practices.

Step 1: Waste Minimization The most effective disposal method is to minimize waste generation in the first place.

  • Purchase only the quantity of chemical required for your experiments.

  • Reduce the scale of experiments where possible to decrease the volume of waste produced.[13]

  • Ensure periodic inventories of all chemicals are maintained to avoid expiration and unnecessary disposal.[11]

Step 2: Selecting the Correct Waste Container

  • Use only containers approved for hazardous waste that are compatible with the chemical. High-density polyethylene (HDPE) or glass containers are typically appropriate.[11][13]

  • Ensure the container is in good condition, free of leaks or cracks.[12]

  • The container must have a tightly sealing lid. Keep the container closed at all times except when adding waste.[8][12]

Step 3: Waste Accumulation and Segregation

  • Solid Waste: Collect solid this compound, contaminated personal protective equipment (PPE), and contaminated absorbent materials in a designated, lined, and sealed container.

  • Liquid Waste: If the compound is in solution, collect it in a dedicated liquid waste container. Do not mix it with other solvent streams (e.g., halogenated vs. non-halogenated) unless approved by your institution's Environmental Health & Safety (EH&S) department.[11]

  • Incompatibility: Store the waste container away from incompatible materials, particularly strong oxidizers, acids, and bases.[1][5]

Disposal Workflow: A Step-by-Step Decision Process

The following diagram outlines the decision-making process for the proper disposal route of this compound waste streams.

DisposalWorkflow cluster_generation Waste Generation Point cluster_characterization Characterize Waste Stream cluster_protocols Disposal Protocols cluster_actions Final Actions cluster_pickup Final Disposition Waste Waste Containing 3-Bromo-N-methylaniline HCl Decision What is the waste form? Waste->Decision Spill Small Spill / Contaminated Labware (e.g., gloves, weigh paper, absorbent pads) Decision->Spill Spill Residue Bulk Bulk Solid or Unused Reagent Decision->Bulk Bulk/Unused Container Empty Reagent Container Decision->Container Empty Container Action_Spill 1. Place in a sealed, labeled hazardous waste bag/container. 2. Store in SAA. Spill->Action_Spill Action_Bulk 1. Ensure it is in its original or a compatible, sealed container. 2. Label as Hazardous Waste. 3. Store in SAA. Bulk->Action_Bulk Action_Container 1. Triple rinse with a suitable solvent (e.g., water or methanol). 2. Collect all rinsate as hazardous waste. 3. Deface label. 4. Dispose of container per EH&S guidance. Container->Action_Container Pickup Contact EH&S for Hazardous Waste Pickup Action_Spill->Pickup Action_Bulk->Pickup Action_Container->Pickup

Sources

A Researcher's Guide to the Safe Handling of 3-Bromo-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Bromo-N-methylaniline hydrochloride. The following protocols are designed to ensure a safe laboratory environment by minimizing risks during handling and disposal. Adherence to these guidelines is crucial when working with this compound.

Understanding the Hazard Profile

This compound is a substituted aniline, and while specific toxicological data may be limited, it should be handled with the same precautions as other halogenated aromatic amines.[1][2] Aniline and its derivatives are known to be toxic and can be absorbed through the skin.[3] The hydrochloride salt form may have different physical properties, but the toxicological characteristics of the parent aniline compound should be the primary consideration for safety protocols.

GHS Hazard Classification: While a specific GHS classification for the hydrochloride salt is not consistently available across all sources, the parent compound, 3-Bromo-N-methylaniline, is classified with the following hazards[4]:

  • Harmful if swallowed (Acute toxicity, oral)[4]

  • Harmful in contact with skin (Acute toxicity, dermal)[4]

  • Causes skin irritation (Skin corrosion/irritation)[4]

  • Causes serious eye irritation (Serious eye damage/eye irritation)[4]

  • Harmful if inhaled (Acute toxicity, inhalation)[4]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is fundamental to minimizing exposure. The following table outlines the required PPE for various laboratory operations involving this compound. All PPE should be inspected for integrity before each use.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Tightly fitting safety goggles and a face shield.Double-gloving with nitrile or neoprene gloves.[1]Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes.[5]Work within a certified chemical fume hood.
Handling and Experimental Use Tightly fitting safety goggles.Chemical-resistant gloves (nitrile or neoprene).[1]Full-length lab coat and closed-toe shoes.Work within a certified chemical fume hood.
Spill Cleanup Tightly fitting safety goggles and a face shield.Heavy-duty chemical-resistant gloves over nitrile gloves.Chemical-resistant disposable coveralls, shoe covers, and apron.A full-face respirator with a combination organic vapor/HEPA cartridge may be required for large spills.[5]
Waste Disposal Tightly fitting safety goggles.Double-gloving with chemical-resistant gloves.Full-length lab coat with tight cuffs and closed-toe shoes.Work within a certified chemical fume hood.

Step-by-Step Handling and Operational Plan

A systematic approach to handling this compound is crucial for safety. The following protocols must be followed:

Preparation and Engineering Controls
  • Fume Hood: All work with this compound must be performed in a properly functioning chemical fume hood.[1][2]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are easily accessible.[2]

  • Spill Kit: A chemical spill kit appropriate for organic amines should be readily available.[1]

Handling Procedures
  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Dispensing: Handle the compound exclusively within a chemical fume hood.[1] Use a spatula or other appropriate tools for transferring the solid.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

Spill Management and Disposal Plan

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

Spill Response Workflow

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_actions Immediate Actions cluster_cleanup Containment & Cleanup cluster_disposal Disposal spill Spill of 3-Bromo-N-methylaniline hydrochloride Detected evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (See Table) evacuate->ppe contain Contain Spill with Inert Absorbent (e.g., vermiculite, sand) ppe->contain collect Carefully Collect Contaminated Material into a Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area with Appropriate Solvent collect->decontaminate dispose Dispose of Waste According to Institutional and Local Regulations decontaminate->dispose

Caption: Workflow for the safe cleanup of a this compound spill.

Waste Disposal
  • Solid Waste: Contaminated solid waste, such as gloves, weighing paper, and paper towels, must be collected in a separate, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[6]

  • Waste Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.[1]

First Aid Measures

In case of exposure, immediate action is critical.

  • Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6][7]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

Always have the Safety Data Sheet (SDS) available when seeking medical attention.[6]

References

  • Benchchem. (n.d.). Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline.
  • ChemicalBook. (2025). 3-BROMO-N-METHYLANILINE - Safety Data Sheet.
  • Guidechem. (n.d.). 3-Bromo-N-methylaniline, HCl 152814-26-1 wiki.
  • Unknown. (n.d.). Aniline.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Personal protective equipment for handling Aniline Mustard.
  • Centers for Disease Control and Prevention. (n.d.). Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR.
  • PubChem. (n.d.). 3-Bromo-N-methylaniline.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.